molecular formula C23H46O3 B1206783 2-Hydroxytricosanoic acid CAS No. 26632-12-2

2-Hydroxytricosanoic acid

Cat. No.: B1206783
CAS No.: 26632-12-2
M. Wt: 370.6 g/mol
InChI Key: JZWLIRVAYJRWLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxytricosanoic acid is a 2-hydroxy fatty acid that is tricosanoic acid substituted by a hydroxy group at position 2. It has a role as a marine metabolite and an animal metabolite. It is functionally related to a tricosanoic acid. It is a conjugate acid of a 2-hydroxytricosanoate.
This compound has been reported in Amphimedon compressa, Aplysina lacunosa, and other organisms with data available.
from marins sponge Amphimedon compressa;  structure given in first source;  RN given refers to (R)-isomer;  RN for cpd without isomeric designation not available 8/89

Properties

IUPAC Name

2-hydroxytricosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(25)26/h22,24H,2-21H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWLIRVAYJRWLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20949467
Record name 2-Hydroxytricosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2718-37-8, 26632-12-2
Record name 2-Hydroxytricosanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002718378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxytricosanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026632122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxytricosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biological Significance of 2-Hydroxytricosanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the biological significance of 2-hydroxytricosanoic acid (C23:0-OH), a very long-chain 2-hydroxy fatty acid. It is intended for researchers, scientists, and drug development professionals working in the fields of lipidomics, neurobiology, and metabolic disorders. This document details the synthesis, metabolism, and physiological roles of this compound, with a particular focus on its critical function in the nervous system as a key component of myelin. Furthermore, it explores the pathological implications of deficient this compound levels, particularly in the context of the rare neurodegenerative disorder, Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN). This guide summarizes available quantitative data, outlines key experimental methodologies, and provides visual representations of relevant biological pathways and workflows to facilitate a deeper understanding of this important lipid molecule.

Introduction

This compound is a saturated 2-hydroxy very long-chain fatty acid (VLCFA) that plays a specialized and critical role in mammalian biology. Unlike their more abundant non-hydroxylated counterparts, 2-hydroxy fatty acids are primarily found as constituents of sphingolipids, particularly in the myelin sheath of the nervous system. The presence of a hydroxyl group at the alpha-carbon position confers unique biochemical properties to these lipids, influencing membrane structure and stability. This guide will delve into the known biological functions of this compound, its metabolic pathways, and its association with human health and disease.

Synthesis of this compound

The synthesis of this compound is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H) . This enzyme introduces a hydroxyl group at the C-2 position of tricosanoic acid (C23:0).

The FA2H Enzyme

FA2H is an integral membrane protein located in the endoplasmic reticulum. It is a monooxygenase that requires molecular oxygen and a reducing equivalent, typically NADPH, for its catalytic activity. The enzyme contains a cytochrome b5-like domain and a di-iron catalytic center.

Enzymatic Reaction

The hydroxylation of tricosanoic acid by FA2H can be summarized as follows:

Tricosanoic acid + O₂ + NADPH + H⁺ → this compound + H₂O + NADP⁺

Tissue Distribution of FA2H

FA2H expression is highest in tissues rich in myelin, such as the brain and peripheral nerves. It is also expressed in other tissues, including the skin, kidneys, and lungs, where 2-hydroxylated sphingolipids are also present.

Enzyme Kinetics

The kinetic properties of FA2H have been studied, and the Michaelis constant (Kₘ) for a similar very long-chain fatty acid, tetracosanoic acid (C24:0), has been determined to be less than 0.18 µM, indicating a high affinity of the enzyme for its substrates.

Table 1: Kinetic Properties of Fatty Acid 2-Hydroxylase (FA2H)

SubstrateKₘ (µM)Source
Tetracosanoic Acid (C24:0)< 0.18--INVALID-LINK--

Biological Roles of this compound

The primary biological significance of this compound lies in its incorporation into sphingolipids, which are essential components of cellular membranes, particularly the myelin sheath.

Component of Myelin Sphingolipids

This compound is a crucial acyl chain component of galactosylceramides and sulfatides, two of the most abundant glycosphingolipids in myelin. The presence of the 2-hydroxy group is thought to increase the stability of the myelin sheath through enhanced hydrogen bonding interactions between adjacent lipid molecules. This contributes to the tight compaction of the myelin layers around axons, which is essential for rapid nerve impulse conduction.

Regulation of Membrane Properties

The incorporation of 2-hydroxylated fatty acids into sphingolipids can alter the physical properties of cell membranes, including fluidity and the formation of lipid rafts. These specialized membrane microdomains are important for signal transduction and protein trafficking.

Myelin_Structure cluster_Myelin Myelin Sheath cluster_Lipids Myelin Lipids cluster_Sphingolipid Sphingolipid Structure Axon Axon Myelin Compacted Myelin Layers Myelin->Axon insulates GalC Galactosylceramide GalC->Myelin incorporates Sulfatide Sulfatide Sulfatide->Myelin incorporates Cholesterol Cholesterol Phospholipids Phospholipids Sphingosine Sphingosine Backbone FattyAcid Acyl Chain (e.g., this compound) Sphingosine->FattyAcid FattyAcid->GalC is a component of Headgroup Polar Head Group (e.g., Galactose) FattyAcid->Headgroup

Figure 1: Diagram illustrating the incorporation of this compound into myelin sphingolipids.

Metabolism of this compound

The degradation of this compound occurs in peroxisomes via the α-oxidation pathway . This pathway is distinct from the more common β-oxidation pathway used for the degradation of most fatty acids.

Peroxisomal α-Oxidation

The α-oxidation of 2-hydroxy fatty acids involves the following key steps:

  • Activation: this compound is activated to its coenzyme A (CoA) ester, 2-hydroxytricosanoyl-CoA, by a peroxisomal acyl-CoA synthetase.

  • Cleavage: 2-Hydroxytricosanoyl-CoA is cleaved by the enzyme 2-hydroxyacyl-CoA lyase (HACL1). This reaction yields formyl-CoA and a C22 aldehyde (docosanal).

  • Oxidation: Docosanal is oxidized to docosanoic acid by an aldehyde dehydrogenase.

  • Further Metabolism: Docosanoic acid can then enter the β-oxidation pathway for complete degradation. Formyl-CoA is hydrolyzed to formate.

Alpha_Oxidation_Pathway This compound This compound 2-Hydroxytricosanoyl-CoA 2-Hydroxytricosanoyl-CoA This compound->2-Hydroxytricosanoyl-CoA Acyl-CoA Synthetase (ATP, CoA) Docosanal (C22 Aldehyde) Docosanal (C22 Aldehyde) 2-Hydroxytricosanoyl-CoA->Docosanal (C22 Aldehyde) 2-Hydroxyacyl-CoA Lyase (HACL1) Formyl-CoA Formyl-CoA 2-Hydroxytricosanoyl-CoA->Formyl-CoA 2-Hydroxyacyl-CoA Lyase (HACL1) Docosanoic Acid (C22) Docosanoic Acid (C22) Docosanal (C22 Aldehyde)->Docosanoic Acid (C22) Aldehyde Dehydrogenase Beta-Oxidation Beta-Oxidation Docosanoic Acid (C22)->Beta-Oxidation Formate Formate Formyl-CoA->Formate Hydrolysis GCMS_Workflow Biological Sample Biological Sample Homogenization Homogenization Biological Sample->Homogenization Lipid Extraction Lipid Extraction Homogenization->Lipid Extraction + Internal Standard Saponification Saponification Lipid Extraction->Saponification Fatty Acid Extraction Fatty Acid Extraction Saponification->Fatty Acid Extraction Derivatization (TMS) Derivatization (TMS) Fatty Acid Extraction->Derivatization (TMS) GC-MS Analysis GC-MS Analysis Derivatization (TMS)->GC-MS Analysis Quantification Quantification GC-MS Analysis->Quantification

An In-depth Technical Guide to 2-Hydroxytricosanoic Acid: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxytricosanoic acid is a saturated long-chain alpha-hydroxy fatty acid that plays a crucial role in the biosynthesis of sphingolipids, particularly 2-hydroxy ceramides (B1148491) and their derivatives. These lipids are integral components of cell membranes, especially in the nervous system and the epidermis, where they contribute to membrane stability and signaling functions. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological significance of this compound, with a focus on its synthesis, both chemical and enzymatic, and its role in cellular pathways.

Chemical Structure and Identification

This compound, with the chemical formula C₂₃H₄₆O₃, consists of a 23-carbon saturated fatty acid chain (tricosanoic acid) with a hydroxyl group substituted at the alpha-position (C-2).

Key Identifiers:

  • IUPAC Name: this compound[1]

  • CAS Number: 2718-37-8[1][2]

  • Molecular Weight: 370.61 g/mol [2]

  • Chemical Formula: C₂₃H₄₆O₃[1][2]

Physicochemical Properties

PropertyValueSource
Physical State Solid[2]
Melting Point Not available
Boiling Point 496.6 ± 18.0 °C (Predicted)[3]
Density 0.924 ± 0.06 g/cm³ (Predicted)[3]
pKa Not available (Estimated to be ~4-5 for the carboxylic acid group)
Solubility Soluble in Chloroform:Methanol (5:1)[4]. The solubility of long-chain fatty acids in water is very low and decreases with increasing chain length[5]. They are generally soluble in organic solvents like ethanol, chloroform, and diethyl ether[5].

Spectroscopic Data (Predicted and Analog-Based)

Actual experimental spectra for this compound are not widely published. The following descriptions are based on general knowledge of similar molecules and predicted data.

¹H NMR Spectroscopy

In a ¹H NMR spectrum, the following characteristic signals would be expected:

  • A triplet at approximately 0.88 ppm corresponding to the terminal methyl (CH₃) protons.

  • A broad multiplet around 1.25 ppm arising from the numerous methylene (B1212753) (CH₂) groups in the long alkyl chain.

  • A multiplet around 4.2 ppm for the proton on the carbon bearing the hydroxyl group (CH-OH).

  • A broad singlet for the carboxylic acid proton (COOH), typically downfield (>10 ppm).

¹³C NMR Spectroscopy

A ¹³C NMR spectrum would show:

  • A peak for the terminal methyl carbon around 14 ppm.

  • A series of peaks for the methylene carbons between 22 and 34 ppm.

  • A peak for the carbon attached to the hydroxyl group (C-2) in the range of 70-75 ppm.

  • A peak for the carboxylic acid carbon (C-1) around 175-180 ppm.

IR Spectroscopy

The infrared spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

  • A broad O-H stretching band from the carboxylic acid, typically in the region of 3300-2500 cm⁻¹.

  • A C-H stretching band from the alkyl chain just below 3000 cm⁻¹.

  • A strong C=O stretching band from the carboxylic acid, expected around 1700-1725 cm⁻¹.

  • An O-H bending band from the alcohol group around 1350-1450 cm⁻¹.

  • A C-O stretching band for the alcohol and carboxylic acid in the 1050-1250 cm⁻¹ region.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 370. Key fragmentation patterns for long-chain carboxylic acids include the loss of a water molecule ([M-18]⁺), and cleavage of the bond adjacent to the carbonyl group, leading to the loss of the carboxyl group ([M-45]⁺)[6]. Alpha-cleavage next to the hydroxyl group is also a likely fragmentation pathway.

Synthesis of this compound

Chemical Synthesis: Alpha-Bromination and Nucleophilic Substitution

A common laboratory synthesis for α-hydroxy acids involves the alpha-bromination of the corresponding carboxylic acid followed by nucleophilic substitution with a hydroxide (B78521) ion.

Experimental Protocol:

Step 1: α-Bromination of Tricosanoic Acid

  • Materials: Tricosanoic acid, thionyl chloride (SOCl₂), N-bromosuccinimide (NBS), red phosphorus (catalytic amount), carbon tetrachloride (CCl₄), hydrobromic acid (HBr) (catalyst).

  • Procedure: a. Convert tricosanoic acid to its acid chloride by reacting with an excess of thionyl chloride. The reaction is typically heated under reflux until the evolution of SO₂ and HCl gas ceases. The excess thionyl chloride is then removed by distillation. b. The resulting tricosanoyl chloride is then subjected to Hell-Volhard-Zelinsky bromination. The acid chloride is treated with N-bromosuccinimide and a catalytic amount of red phosphorus in an inert solvent like carbon tetrachloride. A trace amount of HBr can also be used as a catalyst. c. The reaction mixture is heated under reflux. The progress of the reaction can be monitored by TLC or GC. d. Upon completion, the solvent is removed under reduced pressure. The crude 2-bromotricosanoyl chloride is then carefully hydrolyzed by adding water to yield 2-bromotricosanoic acid.

Step 2: Hydroxylation of 2-Bromotricosanoic Acid

  • Materials: 2-Bromotricosanoic acid, aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH).

  • Procedure: a. The crude 2-bromotricosanoic acid is dissolved in an aqueous solution of potassium hydroxide. b. The mixture is heated under reflux for several hours to facilitate the Sₙ2 reaction, where the bromide is displaced by a hydroxide ion. c. After the reaction is complete, the solution is cooled and acidified with a strong acid (e.g., HCl) to precipitate the this compound. d. The precipitate is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent.

G Tricosanoic_Acid Tricosanoic Acid Tricosanoyl_Chloride Tricosanoyl Chloride Tricosanoic_Acid->Tricosanoyl_Chloride SOCl₂ Two_Bromo_Tricosanoic_Acid 2-Bromotricosanoic Acid Tricosanoyl_Chloride->Two_Bromo_Tricosanoic_Acid 1. NBS, P(cat.) 2. H₂O Two_Hydroxytricosanoic_Acid This compound Two_Bromo_Tricosanoic_Acid->Two_Hydroxytricosanoic_Acid KOH, H₂O, Δ G Start Prepare Reaction Mixture (Buffer, NADPH system, Reductase) Add_Enzyme Add Microsomal Fraction (containing FA2H) Start->Add_Enzyme Add_Substrate Add Radiolabeled Tricosanoic Acid Add_Enzyme->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Quench Reaction (e.g., with Chloroform:Methanol) Incubate->Stop_Reaction Extract_Lipids Lipid Extraction Stop_Reaction->Extract_Lipids TLC_Separation TLC Separation of Substrate and Product Extract_Lipids->TLC_Separation Quantify Quantify Radioactivity (Scintillation Counting) TLC_Separation->Quantify G cluster_synthesis Biosynthesis cluster_signaling Cell Signaling Tricosanoic_Acid Tricosanoic Acid FA2H FA2H Tricosanoic_Acid->FA2H Two_Hydroxytricosanoic_Acid This compound FA2H->Two_Hydroxytricosanoic_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Two_Hydroxytricosanoic_Acid->Acyl_CoA_Synthetase Two_Hydroxy_Tricosanoyl_CoA 2-Hydroxy-Tricosanoyl-CoA Acyl_CoA_Synthetase->Two_Hydroxy_Tricosanoyl_CoA CerS Ceramide Synthase (CerS) Two_Hydroxy_Tricosanoyl_CoA->CerS Sphingoid_Base Sphingoid Base Sphingoid_Base->CerS Two_Hydroxy_Ceramide 2-Hydroxy Ceramide CerS->Two_Hydroxy_Ceramide Apoptosis_Regulation Modulation of Apoptotic Proteins (e.g., Bcl-2 family) Two_Hydroxy_Ceramide->Apoptosis_Regulation Caspase_Activation Caspase Activation Apoptosis_Regulation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

A Technical Guide to the Natural Sources of 2-Hydroxytricosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxytricosanoic acid (C23:0-OH) is a saturated 2-hydroxy very-long-chain fatty acid. As a member of the alpha-hydroxy fatty acid family, it plays a significant role in the composition of complex lipids, particularly sphingolipids, which are integral components of cellular membranes. The presence and concentration of 2-hydroxylated fatty acids are critical for maintaining the structural integrity and function of these membranes, especially in the nervous system and the skin. This technical guide provides an in-depth overview of the known natural sources of this compound, methodologies for its analysis, and its relevant biochemical pathways. This information is intended to support researchers and professionals in the fields of biochemistry, pharmacology, and drug development in their exploration of this and related compounds.

Natural Occurrence of this compound

This compound has been identified in a diverse range of natural sources, spanning marine organisms, plants, and microorganisms. Its presence is often associated with membranes rich in sphingolipids.

Marine Organisms

Marine sponges are a prominent source of 2-hydroxy long-chain fatty acids, including this compound. These compounds are primarily found within the phospholipid fractions of the sponge's cellular membranes.

  • Sponges of the family Suberitidae: Species such as Pseudosuberites sp. and Suberites massa are particularly rich in 2-hydroxy long-chain fatty acids. In Pseudosuberites sp., this class of fatty acids can constitute nearly 50% of the total fatty acids in phospholipids (B1166683).[1][2]

  • Amphimedon compressa: This Caribbean sponge is another notable source, with studies indicating the presence of this compound.[1]

  • Aplysina species: Sponges of the genus Aplysina, such as Aplysina lacunosa and Aplysina fistularis, also contain significant amounts of alpha-hydroxy fatty acids.[3]

  • Smenospongia aurea: This Caribbean sponge contains novel branched-chain 2-hydroxy fatty acids and is also a source of straight-chain variants.[3]

Plants

The occurrence of this compound in the plant kingdom is often linked to epicuticular waxes and as components of plant sphingolipids, such as cerebrosides.

  • Eucalyptus globulus: The inner bark of the Blue Gum tree is a known terrestrial source of this compound.[4]

  • Grapevine (Vitis vinifera): The leaves of various grapevine cultivars, including wild, 'Kiyomi', and 'Zweigeltrebe', have been found to contain this compound.[4]

  • Strawberry (Fragaria x ananassa): While less documented, the presence of 2-hydroxy fatty acids has been reported in strawberry homogenates, suggesting it as a potential source.

Microorganisms

The nematode Caenorhabditis elegans has been identified as a model organism containing this compound, where it is a constituent of its sphingolipids.[4]

Quantitative Data on this compound Content

The following table summarizes the available quantitative data for this compound and related 2-hydroxy fatty acids in various natural sources. It is important to note that concentrations can vary based on geographical location, season, and the specific analytical methods employed.

Natural SourceOrganism/TissueLipid FractionAnalyteConcentration/PercentageReference
Marine SpongePseudosuberites sp.PhospholipidsTotal 2-hydroxy long-chain fatty acids (C22-C27)~50% of total fatty acids[1][2]
Marine SpongeAmphimedon compressaNot SpecifiedThis compound (2-OH-23:0)11.5% of total 2-hydroxy fatty acids[1]
Marine SpongeAaptos suberitoidesNot SpecifiedThis compound (2-OH-23:0)0.88 ± 0.23 % of total fatty acids[5]
Marine SpongeXestospongia vansoestiNot SpecifiedThis compound (2-OH-23:0)0.3 ± 0.1 % of total fatty acids[5]

Data for plant sources and C. elegans is currently qualitative, indicating presence without specific quantification of this compound in the reviewed literature.

Experimental Protocols

The accurate extraction, isolation, and quantification of this compound from natural sources are critical for research and development. The following sections detail established methodologies.

Lipid Extraction

The choice of extraction method depends on the sample matrix. The Bligh-Dyer and Folch methods are widely used for their efficiency in extracting a broad range of lipids.

1. Modified Bligh-Dyer Method for Marine Sponges: [6][7][8]

  • Sample Preparation: Lyophilize (freeze-dry) the sponge tissue to remove water and grind it into a fine powder.

  • Initial Soak: For hard sponge tissues, soak the lyophilized powder in methanol (B129727) for 24 hours prior to the main extraction to improve lipid yield.[6]

  • Homogenization: Homogenize the pre-soaked or powdered sample in a mixture of chloroform (B151607) and methanol (1:2, v/v). The solvent volume should be approximately 20 times the sample weight.

  • Phase Separation: Add chloroform and a weak salt solution (e.g., 0.88% KCl) to the homogenate to achieve a final chloroform:methanol:water ratio of 2:2:1.8. This will induce phase separation.

  • Lipid Recovery: Centrifuge the mixture to clarify the two phases. The lower chloroform phase, containing the lipids, is carefully collected.

  • Drying: Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

2. Folch Method for Plant Tissues: [9][10][11][12][13]

  • Homogenization: Homogenize the fresh or dried and powdered plant material in a 2:1 chloroform:methanol mixture.[9][10]

  • Filtration: Filter the homogenate to remove solid plant debris.

  • Washing: Wash the filtrate with 0.2 volumes of a 0.9% NaCl solution to remove non-lipid contaminants.[10]

  • Phase Separation: Centrifuge the mixture to separate the phases. The lower chloroform layer contains the lipids.

  • Solvent Removal: Collect the lower phase and evaporate the solvent to yield the total lipid extract.

Isolation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of fatty acids. Due to the low volatility of this compound, derivatization is a mandatory step.

1. Saponification and Fatty Acid Methyl Ester (FAME) Preparation:

  • Saponification: The total lipid extract is saponified by refluxing with a solution of methanolic NaOH (e.g., 0.5 M) to release the fatty acids from complex lipids.

  • Esterification: The free fatty acids are then converted to their more volatile methyl esters (FAMEs) by heating with a methylating agent such as 14% boron trifluoride in methanol.

2. Derivatization of the Hydroxyl Group: [14][15][16][17][18][19]

To improve chromatographic resolution and obtain characteristic mass spectra, the hydroxyl group of the 2-hydroxy FAME is typically derivatized.

  • Silylation: React the FAMEs with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to form trimethylsilyl (B98337) (TMS) ethers.[17] This is a common and effective method.

  • Methylation: An alternative is to methylate the hydroxyl group using methyl iodide in the presence of a base, forming a methoxy (B1213986) derivative.[14]

3. GC-MS Analysis:

  • Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like those with a cyanopropyl stationary phase). The oven temperature is programmed to separate the FAMEs based on their volatility and polarity.

  • Mass Spectrometry: The separated compounds are introduced into a mass spectrometer. Electron ionization (EI) is commonly used, and the resulting fragmentation patterns are used to identify the specific fatty acid derivatives. The mass spectrum of the TMS ether of 2-hydroxytricosanoate (B1262812) methyl ester will show characteristic ions that allow for its unambiguous identification.

Biochemical Pathways

Understanding the biosynthesis and degradation of this compound is crucial for elucidating its biological roles and for potential therapeutic applications.

Biosynthesis of 2-Hydroxy Fatty Acids

The primary pathway for the synthesis of 2-hydroxy fatty acids in eukaryotes is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H) .[20][21][22] This enzyme is an iron- and 2-oxoglutarate-dependent oxygenase located in the endoplasmic reticulum.

Biosynthesis of 2-Hydroxy Fatty Acids Tricosanoic Acid Tricosanoic Acid FA2H Fatty Acid 2-Hydroxylase (FA2H) Tricosanoic Acid->FA2H This compound This compound FA2H->this compound Sphingolipid Synthesis Sphingolipid Synthesis This compound->Sphingolipid Synthesis Incorporation

Caption: Biosynthesis of this compound via FA2H.

The expression of the FA2H gene is upregulated during cellular differentiation, for instance, in keratinocytes, to produce the 2-hydroxyceramides necessary for the skin's permeability barrier.[23]

Degradation via Alpha-Oxidation

2-Hydroxy fatty acids are degraded in the peroxisomes through a process called alpha-oxidation .[24][25][26] This pathway removes one carbon atom at a time from the carboxyl end of the fatty acid.

Alpha-Oxidation of this compound cluster_peroxisome Peroxisome This compound This compound 2-Hydroxytricosanoyl-CoA 2-Hydroxytricosanoyl-CoA This compound->2-Hydroxytricosanoyl-CoA Acyl-CoA Synthetase 2-Oxotricosanoyl-CoA 2-Oxotricosanoyl-CoA 2-Hydroxytricosanoyl-CoA->2-Oxotricosanoyl-CoA 2-Hydroxyacyl-CoA Dehydrogenase Docosanal Docosanal 2-Oxotricosanoyl-CoA->Docosanal 2-Hydroxyacyl-CoA Lyase Formyl-CoA Formyl-CoA 2-Oxotricosanoyl-CoA->Formyl-CoA Docosanoic Acid Docosanoic Acid Docosanal->Docosanoic Acid Aldehyde Dehydrogenase Beta-Oxidation Beta-Oxidation Docosanoic Acid->Beta-Oxidation

Caption: Peroxisomal alpha-oxidation pathway for 2-hydroxy fatty acids.

Signaling Implications

Recent studies have begun to uncover the role of 2-hydroxy fatty acids and their metabolism in cellular signaling. The enzyme FA2H and its products have been implicated in the regulation of cancer cell proliferation and metastasis. For example, FA2H expression is often suppressed in colorectal tumors, and its activity has been linked to the AMPK/YAP signaling pathway, suggesting a tumor-suppressive role.[27][28] In plants, sphingolipids containing 2-hydroxy fatty acids are necessary for the organization of plasma membrane nanodomains and the oxidative burst associated with immune responses.[29]

Conclusion

This compound is a naturally occurring alpha-hydroxy fatty acid found in a variety of organisms, with marine sponges being a particularly rich source. Its analysis requires specialized extraction and derivatization techniques coupled with sensitive analytical methods like GC-MS. The biosynthesis and degradation of this compound are controlled by specific enzymatic pathways that are increasingly recognized for their roles in cellular signaling and disease. Further research into the quantitative distribution of this fatty acid and the regulation of its metabolic pathways will undoubtedly provide deeper insights into its biological functions and may unveil new therapeutic opportunities.

References

The Biosynthesis of 2-Hydroxytricosanoic Acid in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Hydroxy long-chain and very-long-chain fatty acids (2-OH-VLCFAs) are critical components of sphingolipids, particularly galactosylceramides and sulfatides, which are highly enriched in the myelin sheath of the nervous system. The presence and concentration of these hydroxylated fatty acids are essential for the proper structure and function of myelin. 2-Hydroxytricosanoic acid (C23:0-OH), a very-long-chain fatty acid, belongs to this class of lipids. Its biosynthesis is a specialized process occurring within the endoplasmic reticulum, catalyzed by a key enzyme, Fatty Acid 2-Hydroxylase (FA2H). Deficiencies in this pathway are linked to severe neurodegenerative disorders, making FA2H a protein of significant interest for therapeutic development. This guide provides a comprehensive overview of the mammalian biosynthetic pathway of this compound, detailing the core enzymatic reaction, related metabolic pathways, quantitative data, and key experimental methodologies.

The Core Biosynthetic Pathway

The primary route for the synthesis of this compound in mammals is a direct hydroxylation of its non-hydroxylated precursor, tricosanoic acid (C23:0). This reaction is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).

  • Enzyme: Fatty Acid 2-Hydroxylase (FA2H)

  • Gene: FA2H

  • Substrate: Tricosanoic acid (C23H46O2)

  • Product: (R)-2-Hydroxytricosanoic acid (C23H46O3)[1]

  • Cellular Location: Endoplasmic Reticulum (ER)[2]

  • Cofactors & Reaction Type: The reaction is an NAD(P)H-dependent monooxygenation.[2] The FA2H enzyme contains a cytochrome b5 domain and a di-iron-binding histidine motif essential for its catalytic activity.[3][4]

The enzyme is stereospecific, exclusively producing the (R)-enantiomer of the 2-hydroxy fatty acid.[1] Following its synthesis, this compound is activated to 2-hydroxytricosanoyl-CoA and subsequently incorporated into ceramides (B1148491) by ceramide synthases, forming the backbone of various complex sphingolipids like galactosylceramides (GalCer) and sulfatides, which are crucial for myelin stability.

Biosynthesis_of_2_Hydroxytricosanoic_Acid cluster_ER Endoplasmic Reticulum Tricosanoic_Acid Tricosanoic Acid (C23:0) FA2H FA2H (Fatty Acid 2-Hydroxylase) Tricosanoic_Acid->FA2H Hydroxy_Acid (R)-2-Hydroxytricosanoic Acid FA2H->Hydroxy_Acid FA2H->NADP FA2H->H2O Ceramide_Synthase Ceramide Synthases (CerS) Hydroxy_Acid->Ceramide_Synthase CoA Activation Hydroxy_Ceramide 2-Hydroxy Ceramide Ceramide_Synthase->Hydroxy_Ceramide Sphingolipids Myelin Sphingolipids (e.g., Galactosylceramide) Hydroxy_Ceramide->Sphingolipids NADPH->FA2H Cofactor O2->FA2H Substrate

Figure 1: Core biosynthesis of this compound in the ER.

Metabolic Fate and Related Pathways: Peroxisomal α-Oxidation

While biosynthesis occurs in the ER, the catabolism of 2-hydroxy fatty acids takes place via the α-oxidation pathway, primarily in the peroxisomes. This pathway shortens the fatty acid by one carbon atom per cycle. The key cleavage step is catalyzed by 2-hydroxyacyl-CoA lyase 1 (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme.

  • Activation: 2-hydroxy fatty acid is converted to its CoA-ester.

  • Cleavage: 2-hydroxyacyl-CoA lyase (HACL1) cleaves 2-hydroxyacyl-CoA into formyl-CoA and a fatty aldehyde with one less carbon (an (n-1) aldehyde).

  • Oxidation: The fatty aldehyde is oxidized to a carboxylic acid, which can then enter the β-oxidation pathway.

This degradation pathway is particularly important for branched-chain fatty acids like phytanic acid but also acts on straight-chain 2-hydroxy fatty acids.

Alpha_Oxidation_Pathway cluster_Peroxisome Peroxisome HFA_CoA 2-Hydroxyacyl-CoA HACL1 HACL1 (2-Hydroxyacyl-CoA Lyase 1) HFA_CoA->HACL1 Formyl_CoA Formyl-CoA HACL1->Formyl_CoA Fatty_Aldehyde (n-1) Fatty Aldehyde HACL1->Fatty_Aldehyde ALDH Aldehyde Dehydrogenase Fatty_Aldehyde->ALDH Fatty_Acid (n-1) Fatty Acid ALDH->Fatty_Acid Beta_Ox β-Oxidation Fatty_Acid->Beta_Ox TPP->HACL1 Cofactor

Figure 2: Catabolism of 2-hydroxy fatty acids via peroxisomal α-oxidation.

Quantitative Data

Quantitative kinetic data for FA2H is limited in the literature, particularly for tricosanoic acid. However, studies using the closely related very-long-chain fatty acid, tetracosanoic acid (C24:0), provide valuable insight into the enzyme's high affinity for these substrates.

ParameterValueSubstrateSource OrganismReference
Michaelis Constant (KM) < 0.18 µMTetracosanoic Acid (C24:0)Human (recombinant)[1]
Optimal pH 7.6 - 7.8Tetracosanoic Acid (C24:0)Human (recombinant)[1]

Table 1: Kinetic Parameters of Fatty Acid 2-Hydroxylase (FA2H).

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of this compound.

In Vitro Fatty Acid 2-Hydroxylase (FA2H) Activity Assay

This protocol is adapted from methodologies designed to measure the conversion of a fatty acid to its 2-hydroxy form using microsomal preparations and detection by mass spectrometry.[5]

FA2H_Activity_Assay_Workflow cluster_prep cluster_reaction cluster_analysis Microsomes 1. Isolate Microsomes (from FA2H-expressing cells or tissue homogenate) Substrate 2. Prepare Substrate Mix (Deuterated C24:0 Acid + α-cyclodextrin) Microsomes->Substrate Reaction_Mix 3. Prepare Reaction Buffer (NADPH regeneration system, P450 reductase) Substrate->Reaction_Mix Incubate 4. Combine & Incubate (Microsomes + Substrate + Buffer) (e.g., 60-180 min at 37°C) Reaction_Mix->Incubate Stop 5. Stop Reaction & Extract Lipids Incubate->Stop Derivatize 6. Derivatize (e.g., Trimethylsilyl (B98337) ether) Stop->Derivatize GCMS 7. Analyze by GC-MS (Quantify deuterated 2-OH product) Derivatize->GCMS

Figure 3: Workflow for the in vitro FA2H enzyme activity assay.

I. Materials & Reagents:

  • FA2H-expressing cells (e.g., transfected COS7 cells) or brain tissue homogenate.

  • Homogenization Buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4).

  • Substrate: [3,3,5,5-D₄]tetracosanoic acid (or other suitable stable-isotope labeled VLCFA).

  • α-cyclodextrin for substrate solubilization.

  • Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.6).

  • NADPH Regeneration System: Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase.

  • Purified NADPH:cytochrome P-450 reductase.

  • Lipid extraction solvents: Chloroform, Methanol.

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Internal standard (e.g., a different chain length 2-hydroxy fatty acid).

II. Procedure:

  • Microsome Preparation: a. Homogenize cells or tissue in ice-cold homogenization buffer. b. Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and debris. c. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C. d. Resuspend the resulting microsomal pellet in reaction buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Substrate Preparation: a. Solubilize the deuterated fatty acid substrate in an aqueous solution of α-cyclodextrin to enhance bioavailability.

  • Enzyme Reaction: a. In a microfuge tube, combine the microsomal protein (e.g., 50 µg), reaction buffer, NADPH regeneration system components, and purified P-450 reductase. b. Pre-incubate the mixture for 5 minutes at 37°C. c. Initiate the reaction by adding the solubilized deuterated substrate. d. Incubate at 37°C for a defined period (e.g., 60-180 minutes). Perform time-course experiments to ensure linearity.

  • Lipid Extraction & Derivatization: a. Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v). b. Add the internal standard. c. Vortex thoroughly and centrifuge to separate the phases. d. Collect the lower organic phase and dry it under a stream of nitrogen. e. Derivatize the dried lipids by adding BSTFA and heating at 60°C for 30 minutes to convert the hydroxyl group to a trimethylsilyl (TMS) ether.

  • Quantification by GC-MS: a. Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS). b. Use selected ion monitoring (SIM) to quantify the deuterated 2-hydroxy fatty acid product relative to the internal standard.

Protocol for Immunofluorescence Staining of FA2H

This protocol provides a general framework for the cellular localization of the FA2H protein in cultured cells.

I. Materials & Reagents:

  • Cells grown on glass coverslips.

  • Phosphate-Buffered Saline (PBS).

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

  • Primary Antibody: Rabbit anti-FA2H.

  • Secondary Antibody: Fluorescently-labeled Goat anti-Rabbit IgG (e.g., Alexa Fluor 488).

  • Nuclear Stain: DAPI.

  • Antifade Mounting Medium.

II. Procedure:

  • Cell Preparation: Grow cells to desired confluency (e.g., 60-80%) on sterile glass coverslips in a petri dish or multi-well plate.

  • Fixation: a. Aspirate the culture medium and gently wash the cells twice with PBS. b. Add 4% PFA and incubate for 15 minutes at room temperature.[6][7] c. Aspirate the fixative and wash three times with PBS for 5 minutes each.

  • Permeabilization: a. Add Permeabilization Buffer and incubate for 10 minutes at room temperature. This is crucial for allowing antibodies to access intracellular epitopes like the ER-localized FA2H.[7][8] b. Wash three times with PBS for 5 minutes each.

  • Blocking: a. Add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.[7]

  • Primary Antibody Incubation: a. Dilute the primary anti-FA2H antibody in Blocking Buffer to its optimal concentration. b. Aspirate the blocking solution and add the diluted primary antibody. c. Incubate overnight at 4°C in a humidified chamber.[6]

  • Secondary Antibody Incubation: a. Wash the coverslips three times with PBS for 5 minutes each. b. Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. c. Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.[7]

  • Staining and Mounting: a. Wash the coverslips three times with PBS for 5 minutes each, protected from light. b. (Optional) Incubate with DAPI solution for 5 minutes for nuclear counterstaining. c. Wash once with PBS. d. Mount the coverslip onto a glass slide using a drop of antifade mounting medium.

  • Imaging: a. Allow the mounting medium to cure. b. Visualize the cells using a fluorescence microscope with appropriate filters. The expected pattern for FA2H is a reticular cytoplasmic staining consistent with the endoplasmic reticulum.

Conclusion and Future Directions

The biosynthesis of this compound is a highly specific enzymatic process catalyzed by FA2H in the endoplasmic reticulum. This pathway is fundamental to the production of essential 2-hydroxylated sphingolipids required for nervous system integrity. While the core pathway is well-defined, further research is needed to fully elucidate the substrate specificity of FA2H across a wide range of very-long-chain fatty acids and to determine the precise kinetic parameters (KM and Vmax) for each. Understanding the regulation of the FA2H gene and the factors controlling enzyme activity could provide novel therapeutic targets for demyelinating diseases and other associated neurodegenerative disorders. The development of high-throughput assays and advanced mass spectrometry techniques will be instrumental in exploring the full spectrum of 2-hydroxy fatty acids and their roles in mammalian health and disease.

References

The Central Role of 2-Hydroxytricosanoic Acid in Sphingolipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of 2-Hydroxytricosanoic acid, a very-long-chain 2-hydroxy fatty acid, within the intricate landscape of sphingolipid metabolism. Sphingolipids containing 2-hydroxylated acyl chains are critical components of cellular membranes, particularly abundant in the myelin sheath of the nervous system and the epidermis.[1][2] The introduction of a hydroxyl group at the C-2 position of the fatty acid confers unique biophysical properties to these sphingolipids, influencing membrane stability, lipid-lipid interactions, and cell signaling processes.[1] This document details the biosynthesis, degradation, and physiological functions of 2-hydroxylated sphingolipids, with a specific focus on those containing this compound. Furthermore, it outlines their clinical significance, particularly in neurodegenerative disorders and cancer.[1][3][4] Detailed experimental protocols for the analysis of these lipids and enzymatic assays are provided, alongside quantitative data and visual representations of key metabolic pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to this compound in Sphingolipid Metabolism

This compound is a saturated very-long-chain fatty acid (VLCFA) with a hydroxyl group at the alpha-carbon (C-2).[5] It is a key constituent of a specific subset of sphingolipids, which are particularly enriched in the myelin sheath of the nervous system and the stratum corneum of the skin.[1][5] The presence of the 2-hydroxyl group is not a minor modification; it fundamentally alters the properties of the sphingolipid, enabling the formation of extensive hydrogen bond networks within the membrane.[1] This contributes to the stability and compaction of the myelin sheath and the integrity of the skin's permeability barrier.[2][6]

The synthesis of 2-hydroxylated sphingolipids is a specialized pathway, with the key enzymatic step being the hydroxylation of the fatty acid itself, which is then incorporated into ceramide and subsequently more complex sphingolipids.[2][7] The primary enzyme responsible for this hydroxylation is the Fatty Acid 2-Hydroxylase (FA2H).[8][9] Dysregulation of this pathway, often due to mutations in the FA2H gene, leads to severe neurological disorders, highlighting the critical role of 2-hydroxylated sphingolipids in maintaining nervous system function.[10][11]

Biosynthesis of 2-Hydroxylated Sphingolipids

The biosynthesis of sphingolipids containing this compound and other 2-hydroxy fatty acids is a multi-step process primarily occurring in the endoplasmic reticulum (ER).[5][12]

2.1. Fatty Acid 2-Hydroxylation: The Role of FA2H

The committed step in the formation of 2-hydroxylated sphingolipids is the hydroxylation of a fatty acid at the C-2 position.[12] This reaction is catalyzed by Fatty Acid 2-Hydroxylase (FA2H) , an integral membrane protein located in the ER.[5][9]

  • Enzyme: Fatty Acid 2-Hydroxylase (FA2H)[8]

  • Gene: FA2H[8]

  • Substrates: Long-chain and very-long-chain fatty acids (e.g., C16-C24)[12]

  • Cofactors: NAD(P)H and molecular oxygen[9]

  • Product: (R)-2-hydroxy fatty acid[7]

FA2H contains a cytochrome b5-like domain and a di-iron-containing catalytic domain.[12] The enzyme is highly expressed in the brain (specifically in oligodendrocytes and Schwann cells), skin, colon, and kidneys.[8][13] While FA2H is the primary enzyme for this reaction, evidence suggests the existence of alternative pathways or other enzymes capable of 2-hydroxylation, as FA2H knockout mice still retain some 2-hydroxylated sphingolipids in certain tissues.[9]

2.2. Incorporation into Ceramide and Complex Sphingolipids

Following its synthesis, the 2-hydroxy fatty acid is activated to its CoA ester, 2-hydroxyacyl-CoA. This activated form is then utilized by ceramide synthases (CerS) to acylate a sphingoid base (e.g., sphinganine), forming 2-hydroxydihydroceramide.[2][7] All six mammalian CerS isoforms can utilize 2-hydroxyacyl-CoAs as substrates.[7]

The 2-hydroxydihydroceramide is then desaturated by dihydroceramide desaturase (DESG1) to form 2-hydroxyceramide.[1] This 2-hydroxyceramide serves as a precursor for the synthesis of more complex 2-hydroxylated sphingolipids, such as:

  • 2-hydroxygalactosylceramide (hGalCer): Formed by the action of UDP-galactose:ceramide galactosyltransferase (CGT). hGalCer is a major component of myelin.[13][14]

  • 2-hydroxysulfatide: Formed by the sulfation of hGalCer. Also abundant in myelin.[14]

  • 2-hydroxysphingomyelin (hSM): Formed by the transfer of a phosphocholine (B91661) headgroup.

The metabolic pathway for the biosynthesis of 2-hydroxylated sphingolipids is depicted in the following diagram.

Biosynthesis_of_2_Hydroxylated_Sphingolipids cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Fatty Acid Fatty Acid 2-Hydroxy Fatty Acid 2-Hydroxy Fatty Acid Fatty Acid->2-Hydroxy Fatty Acid FA2H 2-Hydroxyacyl-CoA 2-Hydroxyacyl-CoA 2-Hydroxy Fatty Acid->2-Hydroxyacyl-CoA Acyl-CoA Synthetase 2-Hydroxydihydroceramide 2-Hydroxydihydroceramide 2-Hydroxyacyl-CoA->2-Hydroxydihydroceramide Ceramide Synthase (CerS) Sphinganine Sphinganine Sphinganine->2-Hydroxydihydroceramide 2-Hydroxyceramide 2-Hydroxyceramide 2-Hydroxydihydroceramide->2-Hydroxyceramide Dihydroceramide Desaturase (DESG1) Complex 2-Hydroxylated Sphingolipids Complex 2-Hydroxylated Sphingolipids 2-Hydroxyceramide->Complex 2-Hydroxylated Sphingolipids Sphingolipid Synthases (e.g., CGT for GalCer)

Caption: Biosynthesis of 2-hydroxylated sphingolipids.

Degradation of 2-Hydroxylated Sphingolipids

The catabolism of 2-hydroxylated sphingolipids occurs primarily in the lysosomes and peroxisomes.[1][2]

Complex 2-hydroxylated sphingolipids are broken down in the lysosomes by a series of specific hydrolases to yield 2-hydroxyceramide.[5] Acid ceramidase , with the assistance of the activator protein saposin D , then hydrolyzes 2-hydroxyceramide to release sphingosine (B13886) and a 2-hydroxy fatty acid.[5]

The released 2-hydroxy fatty acid can be recycled through a salvage pathway for the re-synthesis of sphingolipids or be degraded.[1] The primary degradation pathway for 2-hydroxy fatty acids is peroxisomal α-oxidation .[2][5] This process removes one carbon atom from the carboxyl end of the fatty acid. The 2-hydroxy fatty acid is first converted to its CoA ester and then oxidized to 2-ketoacyl-CoA. Subsequently, the action of 2-hydroxyphytanoyl-CoA lyase cleaves the molecule, yielding formyl-CoA (which is further metabolized to CO2) and a fatty aldehyde that is one carbon shorter. This fatty aldehyde is then oxidized to a fatty acid, which can enter the β-oxidation pathway.

The degradation pathway is illustrated in the following diagram.

Degradation_of_2_Hydroxylated_Sphingolipids cluster_Lysosome Lysosome cluster_Peroxisome Peroxisome Complex 2-Hydroxylated Sphingolipids Complex 2-Hydroxylated Sphingolipids 2-Hydroxyceramide 2-Hydroxyceramide Complex 2-Hydroxylated Sphingolipids->2-Hydroxyceramide Lysosomal Hydrolases Sphingosine Sphingosine 2-Hydroxyceramide->Sphingosine Acid Ceramidase + Saposin D 2-Hydroxy Fatty Acid 2-Hydroxy Fatty Acid 2-Hydroxyceramide->2-Hydroxy Fatty Acid Acid Ceramidase + Saposin D 2-Hydroxyacyl-CoA 2-Hydroxyacyl-CoA 2-Hydroxy Fatty Acid->2-Hydroxyacyl-CoA Acyl-CoA Synthetase Fatty Acid (n-1) Fatty Acid (n-1) 2-Hydroxyacyl-CoA->Fatty Acid (n-1) α-oxidation β-oxidation β-oxidation Fatty Acid (n-1)->β-oxidation

Caption: Degradation of 2-hydroxylated sphingolipids.

Physiological and Pathological Roles

4.1. Role in Myelin Function

The myelin sheath, which insulates nerve axons, is exceptionally rich in lipids, with galactosylceramide (GalCer) and sulfatide being major components.[12] A significant proportion of these galactolipids in both the central and peripheral nervous systems contain 2-hydroxy fatty acids, including this compound.[12][14] The 2-hydroxyl group is crucial for the stability and compaction of the myelin sheath through the formation of intermolecular hydrogen bonds.[1] While the initial formation of compact myelin can occur in the absence of 2-hydroxylated sphingolipids, its long-term maintenance is severely impaired, leading to late-onset axonal and myelin sheath degeneration.[12]

4.2. Role in Skin Barrier Function

The epidermis, the outermost layer of the skin, forms a critical permeability barrier that prevents water loss and protects against environmental insults.[6] This barrier function is largely attributed to the unique lipid composition of the stratum corneum, which is enriched in ceramides (B1148491).[6] A specific class of these ceramides contains 2-hydroxy fatty acids, which are essential for the proper formation and organization of the lamellar lipid structures that constitute the barrier.[6]

4.3. Role in Cell Signaling and Membrane Organization

Beyond their structural roles, 2-hydroxylated sphingolipids are involved in various cell signaling pathways and the organization of membrane microdomains (lipid rafts).[6] The presence of the 2-hydroxyl group can influence the lateral organization of lipids in the plasma membrane, affecting the localization and activity of membrane-associated proteins. For instance, 2-hydroxy sphingolipids are necessary for the proper organization of plasma membrane nanodomains and the activation of NADPH oxidase during the immune response in plants.[15][16]

4.4. Clinical Relevance

Mutations in the FA2H gene that result in a loss of function of the FA2H enzyme are the cause of several neurodegenerative disorders, collectively known as Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN) .[10][11] These disorders include:

  • Hereditary Spastic Paraplegia 35 (SPG35): Characterized by progressive spasticity and weakness of the lower limbs.[1]

  • Leukodystrophy: A group of disorders affecting the white matter of the brain.[10]

  • Neurodegeneration with Brain Iron Accumulation (NBIA): A group of inherited neurological movement disorders.[1]

The pathology of these diseases is directly linked to the lack of 2-hydroxylated sphingolipids, leading to demyelination and neurodegeneration.[10][11]

In the context of cancer , the role of FA2H and 2-hydroxylated sphingolipids is complex and appears to be context-dependent.[1][4] In some cancers, such as esophageal squamous cell carcinoma, high FA2H expression is associated with poor prognosis and promotes metastasis.[4] Conversely, in gastric and colorectal cancer, FA2H expression is lower in tumor tissues, and its metabolites, like (R)-2-hydroxy palmitic acid, have been shown to inhibit cancer cell growth and invasiveness.[4][17]

Data Presentation

Quantitative data for specific 2-hydroxylated fatty acids, including this compound, across a wide range of human tissues is limited in the currently available literature. However, relative abundance and enzyme activity data provide valuable insights.

Table 1: Abundance of 2-Hydroxylated Sphingolipids in Myelin

Lipid ClassProportion of Total Myelin LipidsProportion of Lipid Class with 2-Hydroxy Fatty AcidsEstimated Proportion of 2-Hydroxylated Lipids in Myelin Outer Leaflet
Galactosylceramide (GalCer) & Sulfatide~25%[12]>50%[12]~25%[2][8]

Table 2: FA2H Activity in Developing Mouse Brain

Postnatal DayFA2H Activity (fmol 2-hydroxy [D4]C24 fatty acid formed/mg protein/min) (Mean ± SD)
1~5
10~15
20~25 (Peak activity)
83~8 ("Maintenance level")
(Data adapted from Alderson et al., 2007)[13]

Experimental Protocols

6.1. Lipid Extraction from Brain Tissue (Modified Folch Method)

This protocol is suitable for the extraction of total lipids, including sphingolipids, from brain tissue.

Materials:

  • Brain tissue

  • Chloroform (CHCl3)

  • Methanol (B129727) (MeOH)

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Rotary evaporator or nitrogen stream

Procedure:

  • Weigh the brain tissue and homogenize it in a 2:1 (v/v) mixture of CHCl3:MeOH to a final volume 20 times the tissue weight (e.g., 1 g of tissue in 20 mL of solvent).

  • Agitate the homogenate for 15-20 minutes at room temperature.

  • Filter or centrifuge the homogenate to recover the liquid phase.

  • Add 0.2 volumes of 0.9% NaCl solution to the extract to induce phase separation.

  • Vortex the mixture and centrifuge at a low speed (e.g., 2000 x g) to separate the phases.

  • The lower phase (chloroform-rich) contains the total lipids. Carefully collect this phase.

  • Evaporate the solvent from the lipid extract using a rotary evaporator or a gentle stream of nitrogen.

  • The dried lipid extract can be stored at -20°C under nitrogen for further analysis.

(Protocol synthesized from information in)

6.2. Quantification of 2-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of 2-hydroxy fatty acids.

Materials:

  • Dried lipid extract

  • Methanolic HCl or BF3 in methanol for methylation

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation or pentafluorobenzoyl (PFBO) chloride)

  • Internal standards (e.g., deuterated 2-hydroxy fatty acids)

  • GC-MS system

Procedure:

  • Hydrolysis: Saponify the lipid extract to release free fatty acids.

  • Methylation: Convert the fatty acids to fatty acid methyl esters (FAMEs) using methanolic HCl or BF3 in methanol.

  • Derivatization: Derivatize the hydroxyl group to increase volatility for GC analysis. For example, create trimethylsilyl (B98337) (TMS) ethers using BSTFA.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS.

    • Gas Chromatography: Use a suitable capillary column (e.g., VF-5ms) to separate the FAMEs based on their volatility and polarity. A typical temperature program would involve a ramp from a low temperature (e.g., 60-80°C) to a high temperature (e.g., 300-310°C).

    • Mass Spectrometry: Use electron ionization (EI) or electron-capture negative ionization (ECNI) for detection. Quantify the 2-hydroxy FAMEs by selected ion monitoring (SIM) or multiple reaction monitoring (MRM) of characteristic fragment ions.

  • Quantification: Calculate the concentration of each 2-hydroxy fatty acid by comparing its peak area to that of the corresponding internal standard.

(Protocol synthesized from information in[6][11])

6.3. In Vitro FA2H Enzyme Activity Assay

This assay measures the conversion of a fatty acid substrate to its 2-hydroxylated product.

Materials:

  • Tissue or cell homogenate (source of FA2H)

  • Assay buffer (e.g., Tris-HCl, pH 7.6)

  • NADPH regeneration system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Purified NADPH:cytochrome P450 reductase

  • Substrate: A specific fatty acid (e.g., [3,3,5,5-D4]tetracosanoic acid) solubilized in α-cyclodextrin

  • Internal standard (e.g., a different deuterated 2-hydroxy fatty acid)

  • Solvents for extraction (e.g., diethyl ether)

  • Derivatization agent (e.g., BSTFA)

  • GC-MS system

Procedure:

  • Prepare an assay mixture containing the assay buffer, NADPH regeneration system, and purified NADPH:cytochrome P450 reductase.

  • Add the tissue or cell homogenate (containing FA2H) to the assay mixture.

  • Initiate the reaction by adding the fatty acid substrate.

  • Incubate the reaction at 37°C for a defined period (e.g., 60-180 minutes).

  • Stop the reaction by adding an organic solvent and the internal standard.

  • Extract the lipids from the reaction mixture.

  • Dry the lipid extract and derivatize the fatty acids as described in the GC-MS protocol.

  • Analyze the sample by GC-MS to quantify the amount of 2-hydroxylated product formed.

  • Calculate the enzyme activity, typically expressed as pmol or fmol of product formed per minute per mg of protein.

(Protocol synthesized from information in[3][6][16])

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of 2-hydroxylated fatty acids from a biological sample.

Experimental_Workflow Biological Sample Biological Sample Homogenization Homogenization Biological Sample->Homogenization Lipid Extraction Lipid Extraction Homogenization->Lipid Extraction e.g., Modified Folch Method Saponification Saponification Lipid Extraction->Saponification Release of Free Fatty Acids Methylation & Derivatization Methylation & Derivatization Saponification->Methylation & Derivatization Preparation for GC GC-MS Analysis GC-MS Analysis Methylation & Derivatization->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Quantification

Caption: Experimental workflow for 2-hydroxy fatty acid analysis.

Conclusion

This compound and other 2-hydroxy fatty acids are integral components of sphingolipids that play indispensable structural and signaling roles in mammalian physiology. Their synthesis via the FA2H enzyme and subsequent incorporation into complex sphingolipids are critical for the integrity of the myelin sheath and the skin barrier. The profound neurological consequences of FA2H deficiency underscore the importance of this metabolic pathway. Further research into the nuanced roles of specific 2-hydroxylated sphingolipid species in health and disease, particularly in the context of neurodegeneration and cancer, holds significant promise for the development of novel therapeutic strategies. The experimental protocols and analytical approaches detailed in this guide provide a framework for researchers to further investigate this important class of lipids.

References

2-Hydroxytricosanoic Acid: A Core Component of Nervous System Myelin and Its Role in Neurological Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxytricosanoic acid is a 2-hydroxy very-long-chain fatty acid (VLCFA) that plays a critical structural role in the nervous system, particularly as a key constituent of the myelin sheath.[1][2] Its presence is crucial for the proper formation and long-term maintenance of myelin, the insulating layer that surrounds neuronal axons and facilitates rapid nerve impulse conduction. This technical guide provides a comprehensive overview of the biosynthesis, function, and catabolism of this compound in the nervous system, its association with neurodegenerative diseases, and detailed experimental protocols for its analysis.

Biosynthesis of this compound

The synthesis of this compound is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H) .[3][4] This enzyme is an integral membrane protein located in the endoplasmic reticulum.[5] FA2H catalyzes the stereospecific hydroxylation of tricosanoic acid at the C-2 position, producing (R)-2-hydroxytricosanoic acid.[3] The reaction is dependent on NADPH and cytochrome P450 reductase, which provides electrons for the hydroxylation process.[4]

The FA2H enzyme contains an N-terminal cytochrome b5 domain and an iron-binding histidine motif, which are essential for its catalytic activity.[4] Following its synthesis, this compound is activated to its CoA ester, 2-hydroxytricosanoyl-CoA, which can then be incorporated into various sphingolipids, most notably galactosylceramide and sulfatide, which are abundant in myelin.[5]

Biosynthesis of this compound Tricosanoic Acid Tricosanoic Acid FA2H FA2H Tricosanoic Acid->FA2H This compound This compound FA2H->this compound Acyl_CoA_Synthetase Acyl_CoA_Synthetase This compound->Acyl_CoA_Synthetase NADPH_NADP NADPH + H⁺ → NADP⁺ NADPH_NADP->FA2H O2_H2O O₂ → H₂O O2_H2O->FA2H 2-Hydroxytricosanoyl-CoA 2-Hydroxytricosanoyl-CoA Acyl_CoA_Synthetase->2-Hydroxytricosanoyl-CoA Sphingolipids Sphingolipids 2-Hydroxytricosanoyl-CoA->Sphingolipids

Biosynthesis of this compound via FA2H.

Functional Roles in the Nervous System

The primary function of this compound in the nervous system is its role as a structural component of myelin. 2-Hydroxy fatty acids, including this compound, are almost exclusively found as N-acyl chains of sphingolipids within the myelin sheath.[1] The presence of the 2-hydroxyl group is thought to increase the stability of the myelin membrane through enhanced hydrogen bonding between adjacent lipid molecules. This contributes to the compactness and integrity of the myelin sheath, which is essential for efficient saltatory conduction.

The expression of FA2H and the levels of 2-hydroxy fatty acids increase significantly during the period of active myelination in postnatal brain development, highlighting their importance in this process.[6] While the absence of 2-hydroxylated sphingolipids does not prevent the initial formation of a structurally normal myelin sheath, it leads to late-onset axonal and myelin sheath degeneration, indicating a crucial role in the long-term maintenance and stability of myelin.

Data Presentation

Quantitative data on the absolute concentration of this compound in specific human brain regions is limited in the literature. However, studies on the composition of myelin and brain white matter provide insights into the abundance of very-long-chain fatty acids and 2-hydroxy fatty acids.

Lipid Component White Matter Gray Matter Myelin Reference
Total Lipid (% dry weight)49-66%36-40%78-81%[5]
2-Hydroxy Fatty AcidsEnrichedLow levelsHighly Enriched[1][7]
Very-Long-Chain Fatty Acids (VLCFAs)High concentrationLower concentrationHigh concentration[2][3]
Condition Change in 2-Hydroxy Fatty Acid Levels Affected Region Reference
Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN)Severely reduced or absentBrain and peripheral nerves[4]
Postnatal MyelinationSignificant increaseBrain[6]

Catabolism of this compound

This compound is degraded via the peroxisomal alpha-oxidation pathway. This pathway is responsible for the breakdown of fatty acids that cannot be metabolized by beta-oxidation due to substitutions on their carbon chains.

The alpha-oxidation of this compound involves the following key steps:

  • Activation: this compound is activated to its CoA ester, 2-hydroxytricosanoyl-CoA.

  • Cleavage: 2-Hydroxyphytanoyl-CoA lyase, a thiamine (B1217682) pyrophosphate-dependent enzyme, cleaves 2-hydroxytricosanoyl-CoA into formyl-CoA and an (n-1) aldehyde, in this case, docosanal.[8][9]

  • Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid, docosanoic acid, which can subsequently enter the beta-oxidation pathway for further degradation.[10]

Catabolism of this compound 2-Hydroxytricosanoic_Acid This compound Acyl_CoA_Synthetase Acyl_CoA_Synthetase 2-Hydroxytricosanoic_Acid->Acyl_CoA_Synthetase 2-Hydroxytricosanoyl_CoA 2-Hydroxytricosanoyl-CoA Acyl_CoA_Synthetase->2-Hydroxytricosanoyl_CoA HACL1 2-Hydroxyacyl-CoA Lyase (HACL1) 2-Hydroxytricosanoyl_CoA->HACL1 Docosanal Docosanal HACL1->Docosanal Formyl_CoA Formyl_CoA HACL1->Formyl_CoA Aldehyde_Dehydrogenase Aldehyde_Dehydrogenase Docosanal->Aldehyde_Dehydrogenase Docosanoic_Acid Docosanoic_Acid Aldehyde_Dehydrogenase->Docosanoic_Acid

Peroxisomal alpha-oxidation of this compound.

Association with Neurodegenerative Diseases

Mutations in the FA2H gene that lead to a deficiency in the FA2H enzyme cause a rare, autosomal recessive neurodegenerative disorder known as Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN) .[4][11] FAHN is characterized by a range of neurological symptoms, including spastic paraplegia, dystonia, ataxia, and cognitive decline.[11] The absence of 2-hydroxy fatty acids in the myelin of FAHN patients leads to progressive demyelination and neurodegeneration.[4] This underscores the critical role of this compound and other 2-hydroxy fatty acids in maintaining the long-term integrity and function of the nervous system.

Experimental Protocols

Lipid Extraction from Brain Tissue (Folch Method)

This protocol describes a standard method for the extraction of total lipids from brain tissue.

Materials:

  • Brain tissue sample

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Homogenize a known weight of brain tissue in a 20-fold volume of chloroform:methanol (2:1, v/v).

  • Agitate the homogenate for 15-20 minutes at room temperature.

  • Separate the liquid phase by filtration or centrifugation.

  • Wash the extract with 0.2 volumes of 0.9% NaCl solution.

  • Centrifuge at low speed (e.g., 2000 rpm) to separate the phases.

  • The lower chloroform phase contains the total lipids. Carefully collect this phase.

  • Evaporate the solvent under a vacuum using a rotary evaporator or under a stream of nitrogen.

  • The dried lipid extract can be reconstituted in a suitable solvent for further analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Hydroxy Fatty Acids

This protocol outlines a general procedure for the analysis of 2-hydroxy fatty acids by GC-MS after derivatization.

Materials:

  • Dried lipid extract

  • Methanol

  • HCl

  • Internal standards (e.g., deuterated fatty acids)

  • Iso-octane

  • Derivatization agent (e.g., pentafluorobenzyl bromide in acetonitrile (B52724) and diisopropylethylamine in acetonitrile)

  • GC-MS system

Procedure:

  • Hydrolysis (for total fatty acid analysis): If analyzing fatty acids from complex lipids, perform alkaline hydrolysis (e.g., with 1N KOH in methanol) followed by acidification (e.g., with 1N HCl).

  • Extraction: Add internal standards to the sample. Extract the fatty acids into an organic solvent like iso-octane.

  • Derivatization: Dry the extracted fatty acids and derivatize them to form volatile esters (e.g., pentafluorobenzyl esters). This is achieved by adding the derivatization agent and incubating at room temperature.

  • Analysis: Dry the derivatized sample and reconstitute it in iso-octane. Inject an aliquot into the GC-MS system.

  • Quantification: Use a standard curve of known concentrations of 2-hydroxy fatty acid standards, prepared and derivatized in the same manner as the samples, for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of 2-Hydroxylated Sphingolipids

This protocol provides a general workflow for the targeted analysis of 2-hydroxylated sphingolipids using LC-MS/MS.

Materials:

  • Dried lipid extract

  • Internal standards (e.g., deuterated sphingolipid species)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Appropriate LC column (e.g., C18 reversed-phase or HILIC)

  • Mobile phases (e.g., water/acetonitrile/formic acid gradients)

Procedure:

  • Sample Preparation: Reconstitute the dried lipid extract in a solvent compatible with the initial mobile phase conditions. Add a cocktail of internal standards.

  • Chromatographic Separation: Inject the sample onto the LC system. Use a gradient elution to separate the different sphingolipid species.

  • Mass Spectrometric Detection: Analyze the eluent using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each target 2-hydroxylated sphingolipid and its corresponding internal standard.

  • Quantification: Generate calibration curves using authentic standards to quantify the concentration of each analyte in the sample.

Experimental Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 Derivatization & Analysis cluster_2 Data Processing Brain_Tissue Brain Tissue Sample Homogenization Homogenization in Chloroform:Methanol Brain_Tissue->Homogenization Lipid_Extraction Lipid Extraction (e.g., Folch method) Homogenization->Lipid_Extraction Dried_Lipid_Extract Dried Lipid Extract Lipid_Extraction->Dried_Lipid_Extract Hydrolysis Hydrolysis (optional, for total fatty acids) Dried_Lipid_Extract->Hydrolysis LC_MS_MS_Analysis LC-MS/MS Analysis (for sphingolipids) Dried_Lipid_Extract->LC_MS_MS_Analysis Derivatization Derivatization to Volatile Esters Hydrolysis->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Quantification Quantification against Standard Curves GC_MS_Analysis->Quantification LC_MS_MS_Analysis->Quantification

Workflow for the analysis of this compound.

Conclusion

This compound is a vital component of the nervous system, with its primary role being the structural reinforcement of the myelin sheath. Its synthesis via FA2H and subsequent incorporation into sphingolipids are critical for the long-term health and stability of myelinated axons. The devastating neurological consequences of FA2H deficiency in FAHN highlight the indispensable nature of this fatty acid in neurological function. Further research, particularly in obtaining precise quantitative data on its distribution in healthy and diseased states, will be crucial for a more complete understanding of its role and for the development of potential therapeutic strategies for related neurodegenerative disorders.

References

Peroxisomal Alpha-Oxidation of 2-Hydroxytricosanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisomal alpha-oxidation is a critical metabolic pathway responsible for the degradation of certain fatty acids that cannot be processed by the more common beta-oxidation pathway due to substitutions on their carbon chains.[1] This guide focuses on the peroxisomal alpha-oxidation of 2-hydroxytricosanoic acid (C23:0-OH), a long-chain 2-hydroxy fatty acid. While the alpha-oxidation of phytanic acid is well-documented in the context of Refsum disease, the metabolism of very-long-chain 2-hydroxy fatty acids is also of significant biological interest, particularly in relation to sphingolipid metabolism in the brain.[2] This document provides a comprehensive overview of the core biochemical pathway, key enzymatic players, regulatory mechanisms, and associated pathologies. It also includes detailed experimental protocols and quantitative data to aid researchers in their study of this metabolic process.

The Core Pathway: From this compound to Docosanoyl-CoA

The peroxisomal alpha-oxidation of this compound involves a series of enzymatic reactions that ultimately shorten the fatty acid by one carbon atom, yielding a product that can enter the beta-oxidation pathway. The overall process occurs within the peroxisome.[3]

The key steps are as follows:

  • Activation: this compound is first activated to its coenzyme A (CoA) ester, 2-hydroxytricosanoyl-CoA. This reaction is catalyzed by a peroxisomal acyl-CoA synthetase.

  • Cleavage: The central step is the cleavage of 2-hydroxytricosanoyl-CoA by the enzyme 2-hydroxyacyl-CoA lyase 1 (HACL1). This thiamine (B1217682) pyrophosphate (TPP)-dependent reaction produces formyl-CoA and a C22 aldehyde, docosanal (B110267).[2][3]

  • Oxidation: The resulting docosanal is then oxidized to docosanoic acid by a fatty aldehyde dehydrogenase (FALDH).[4][5]

  • Beta-Oxidation: The product, docosanoyl-CoA (after activation), can then be further metabolized through the peroxisomal beta-oxidation pathway.

Below is a diagram illustrating this pathway.

Peroxisomal_Alpha_Oxidation cluster_peroxisome Peroxisome C23_OH_FA This compound (C23:0-OH) C23_OH_CoA 2-Hydroxytricosanoyl-CoA C23_OH_FA->C23_OH_CoA Acyl-CoA Synthetase (ATP, CoA) Docosanal Docosanal (C22 Aldehyde) C23_OH_CoA->Docosanal HACL1 (TPP, Mg2+) Formyl_CoA Formyl-CoA C23_OH_CoA->Formyl_CoA HACL1 (TPP, Mg2+) Docosanoic_Acid Docosanoic Acid (C22:0) Docosanal->Docosanoic_Acid FALDH (NAD+) Docosanoyl_CoA Docosanoyl-CoA Docosanoic_Acid->Docosanoyl_CoA Acyl-CoA Synthetase (ATP, CoA) Beta_Oxidation Peroxisomal Beta-Oxidation Docosanoyl_CoA->Beta_Oxidation

Caption: Peroxisomal alpha-oxidation of this compound.

Key Enzymes and Their Characteristics

The efficient functioning of this pathway relies on the coordinated action of several key enzymes.

EnzymeGeneCofactorsSubstrate(s)Product(s)Cellular Location
Acyl-CoA Synthetase MultipleATP, CoA, Mg2+This compound2-Hydroxytricosanoyl-CoAPeroxisomal Membrane
2-Hydroxyacyl-CoA Lyase 1 (HACL1) HACL1Thiamine Pyrophosphate (TPP), Mg2+2-Hydroxyacyl-CoAs (including 2-hydroxytricosanoyl-CoA)(n-1) Aldehyde (Docosanal), Formyl-CoAPeroxisomal Matrix
Fatty Aldehyde Dehydrogenase (FALDH) ALDH3A2NAD+Long-chain fatty aldehydes (including Docosanal)Long-chain fatty acids (Docosanoic Acid)Peroxisomal Membrane, ER

Regulation of the Pathway

The peroxisomal alpha-oxidation pathway is subject to transcriptional regulation, primarily through the action of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.

PPARa_Regulation cluster_nucleus Nucleus PPARa PPARα RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE binds to RXR->PPRE binds to Fatty_Acids Fatty Acids (e.g., fibrates, endogenous lipids) Fatty_Acids->PPARa binds & activates HACL1_gene HACL1 Gene PPRE->HACL1_gene FALDH_gene ALDH3A2 Gene PPRE->FALDH_gene Transcription Increased Transcription HACL1_gene->Transcription FALDH_gene->Transcription

Caption: PPARα-mediated regulation of alpha-oxidation genes.

PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids or synthetic agonists (e.g., fibrates), forms a heterodimer with the Retinoid X Receptor (RXR).[6][7] This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, including HACL1 and ALDH3A2, leading to their increased transcription.[3][8] This mechanism allows for the upregulation of the alpha-oxidation pathway in response to high lipid loads.

Clinical Relevance and Associated Disorders

Defects in the peroxisomal alpha-oxidation pathway can lead to the accumulation of its substrates, resulting in severe metabolic disorders.

  • Sjögren-Larsson Syndrome (SLS): This autosomal recessive disorder is caused by mutations in the ALDH3A2 gene, leading to deficient FALDH activity.[4][5][9][10][11] The resulting accumulation of fatty aldehydes and fatty alcohols is associated with the clinical triad (B1167595) of ichthyosis (scaly skin), intellectual disability, and spastic paraplegia.[4][9][10][11]

  • Zellweger Spectrum Disorders (ZSD): These are peroxisome biogenesis disorders where the assembly of functional peroxisomes is impaired. Consequently, multiple peroxisomal metabolic pathways, including alpha-oxidation, are deficient. Patients with ZSD accumulate very-long-chain fatty acids, including 2-hydroxy fatty acids, in their tissues and body fluids.

Experimental Protocols

Synthesis of 2-Hydroxytricosanoyl-CoA

Workflow for Acyl-CoA Synthesis:

Acyl_CoA_Synthesis Start This compound Step1 Dissolve in organic solvent (e.g., THF) Start->Step1 Step2 Activate with carbonyldiimidazole or similar activating agent Step1->Step2 Intermediate Activated this compound Step2->Intermediate Step3 React with Coenzyme A in aqueous buffer (pH ~7.5) Intermediate->Step3 Product 2-Hydroxytricosanoyl-CoA Step3->Product Purification Purify by HPLC Product->Purification HACL1_Assay Start Prepare Reaction Mix (Buffer, TPP, MgCl2) Step1 Add Enzyme Source (Cell/Tissue Homogenate) Start->Step1 Step2 Pre-incubate at 37°C Step1->Step2 Step3 Add Substrate (2-Hydroxytricosanoyl-CoA) Step2->Step3 Step4 Incubate at 37°C Step3->Step4 Step5 Stop Reaction Step4->Step5 Step6 Quantify Product (Docosanal) Step5->Step6 End Calculate Enzyme Activity Step6->End

References

An In-Depth Technical Guide to 2-Hydroxytricosanoic Acid: Discovery, Properties, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxytricosanoic acid is a saturated alpha-hydroxy very-long-chain fatty acid that has garnered significant interest in the scientific community. Its presence in various biological systems and its association with certain metabolic pathways and diseases make it a molecule of considerable research importance. This technical guide provides a comprehensive overview of the discovery, history, biological significance, and detailed analytical protocols for this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and History

The initial discovery of 2-hydroxy fatty acids, a class to which this compound belongs, is rooted in the exploration of complex lipids in marine organisms. While a singular definitive "first discovery" paper for this compound is not readily apparent in the historical literature, its presence has been identified in marine sponges. Notably, alpha-hydroxy fatty acids have been reported in sponges such as Aplysina lacunosa and novel 2-hydroxy fatty acids have been isolated from Smenospongia aurea.[1] These early findings in marine biology paved the way for further investigation into the distribution and function of these molecules in other biological systems.

Subsequent research has identified this compound and other very-long-chain fatty acids as crucial components in various physiological and pathological processes. They are particularly implicated in the study of lipidomics, peroxisomal disorders, and neurodegenerative diseases like X-linked adrenoleukodystrophy, where the accumulation of very-long-chain fatty acids is a key pathological indicator.[2]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties and spectroscopic signatures of this compound is fundamental for its identification and characterization.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C23H46O3[3]
Molecular Weight 370.61 g/mol [4]
CAS Number 2718-37-8[4]
Appearance Solid[4]
IUPAC Name This compound[3]
InChI Key JZWLIRVAYJRWLN-UHFFFAOYSA-N[4]
Table 2: Spectroscopic Data for this compound and its Derivatives
Spectroscopic TechniqueCharacteristic Peaks/ShiftsNotes
¹H NMR Multiplet for the proton on the hydroxyl-bearing carbon (H-2). Large, overlapping signal in the aliphatic region for the long alkyl chain protons.Specific chemical shifts are influenced by the adjacent hydroxyl and carboxyl groups.[2]
¹³C NMR Distinct signals for the carboxyl carbon (C-1), the hydroxyl-bearing carbon (C-2), and the carbons of the alkyl chain. The chemical shift of C-2 is diagnostic for the hydroxyl group's position.Carboxylic acid carbons typically resonate in the 170-180 ppm range. The carbon bearing the hydroxyl group (C-2) is expected in the 60-80 ppm range.[2][5]
Infrared (IR) Spectroscopy Broad O-H stretch from 2500-3300 cm⁻¹. Strong C=O stretch around 1700-1730 cm⁻¹. C-O stretch between 1210-1320 cm⁻¹.The broad O-H band is characteristic of the carboxylic acid dimer formed through hydrogen bonding.[6]
Mass Spectrometry (Electron Ionization of TMS derivative of Methyl Ester) A mass spectrum is available in the NIST WebBook.Derivatization is necessary for GC-MS analysis.[7]

Biological Significance and Metabolic Pathways

This compound plays a role in several biological processes, primarily related to lipid metabolism and membrane structure.

Biosynthesis

The synthesis of this compound is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H) . This enzyme introduces a hydroxyl group at the alpha-carbon (C-2) of tricosanoic acid. FA2H is an integral membrane protein located in the endoplasmic reticulum and is highly expressed in the brain.[2]

Tricosanoic_acid Tricosanoic Acid FA2H Fatty Acid 2-Hydroxylase (FA2H) (Endoplasmic Reticulum) Tricosanoic_acid->FA2H Substrate Two_Hydroxytricosanoic_acid This compound FA2H->Two_Hydroxytricosanoic_acid Product

Biosynthesis of this compound.
Degradation

The catabolism of this compound occurs in the peroxisomes via alpha-oxidation . This pathway is distinct from the more common beta-oxidation and is essential for the breakdown of fatty acids with substituents at the beta-carbon. Alpha-oxidation removes one carbon atom at a time from the carboxyl end of the fatty acid.[2]

Two_Hydroxytricosanoic_acid This compound Peroxisome Peroxisome Two_Hydroxytricosanoic_acid->Peroxisome Transport Alpha_Oxidation Alpha-Oxidation Pathway Peroxisome->Alpha_Oxidation Initiation Metabolites Shorter-chain fatty acids Alpha_Oxidation->Metabolites Products

Degradation of this compound.

Experimental Protocols

Accurate and reliable experimental methods are crucial for the study of this compound. The following sections provide detailed protocols for its synthesis and analysis.

Synthesis of this compound

Step 1: α-Bromination of Tricosanoic Acid Tricosanoic acid can be brominated at the alpha-position using a Hell-Volhard-Zelinsky reaction. This typically involves reacting the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide.

Step 2: Hydrolysis of α-Bromo Tricosanoic Acid The resulting α-bromo tricosanoic acid is then hydrolyzed using a strong base, such as sodium hydroxide (B78521), followed by acidification to yield this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds. Due to the low volatility of this compound, derivatization is required.[2]

1. Sample Preparation and Derivatization:

  • Esterification: The carboxylic acid group is first converted to its methyl ester (Fatty Acid Methyl Ester, FAME) by reacting with a methylating agent such as BF₃-methanol or by acidic methanolysis.

  • Silylation: The hydroxyl group is then derivatized to a trimethylsilyl (B98337) (TMS) ether using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]

2. GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

  • Oven Program: A temperature gradient is employed to ensure good separation of the derivatized analyte from other components. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C), and hold for a period to ensure elution of all compounds.

  • Injector and Detector Temperatures: Maintained at high temperatures (e.g., 250-300°C) to prevent sample condensation.

  • Mass Spectrometry: Electron ionization (EI) is commonly used. The mass spectrum of the derivatized this compound will show characteristic fragmentation patterns that can be used for its identification. A mass spectrum for the TMS derivative of methyl 2-hydroxytricosanoate (B1262812) is available in the NIST WebBook.[7]

cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Esterification Esterification (FAMEs) Extraction->Esterification Silylation Silylation (TMS ethers) Esterification->Silylation GC_Inlet GC Inlet Silylation->GC_Inlet Injection GC_Column Capillary Column GC_Inlet->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector Data_Analysis Data Analysis MS_Detector->Data_Analysis

Experimental Workflow for GC-MS Analysis.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is suitable for the analysis of non-volatile and thermally labile compounds, and can often be performed with less extensive derivatization than GC-MS.

1. Sample Preparation:

  • Lipids are extracted from the biological matrix using a suitable solvent system (e.g., Folch or Bligh-Dyer extraction).

  • For enhanced sensitivity in some HPLC-MS methods, derivatization of the carboxylic acid group with a fluorescent or UV-active tag may be employed.

2. HPLC Parameters:

  • Column: A reversed-phase C18 column is commonly used for the separation of fatty acids.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization, is typically used.

  • Flow Rate: Typically in the range of 0.2-1.0 mL/min.

3. Mass Spectrometry Parameters:

  • Ionization: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for the analysis of free fatty acids.

  • Detection: Tandem mass spectrometry (MS/MS) can be used for highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions.

Conclusion

This compound is a molecule of growing importance in biomedical research. Its discovery in marine organisms has led to a broader understanding of its roles in mammalian physiology and disease. The detailed physicochemical data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers working on this and related very-long-chain fatty acids. Further research into its precise biological functions and the development of standardized, readily available analytical methods will be crucial for advancing our knowledge of this intriguing molecule and its potential applications in diagnostics and therapeutics.

References

2-Hydroxytricosanoic Acid: A Potential Biomarker in the Crossroads of Peroxisomal and Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Hydroxytricosanoic acid, a 2-hydroxy very-long-chain fatty acid (VLCFA), is emerging as a significant biomarker in the study of certain metabolic disorders. While its accumulation is a known hallmark of peroxisomal biogenesis disorders, recent research is beginning to shed light on its potential role in more common metabolic conditions such as type 2 diabetes. This technical guide provides a comprehensive overview of the current understanding of this compound as a biomarker, detailing its metabolic pathways, associated disorders, and the analytical methods for its detection.

Metabolic Pathways Involving this compound

The metabolism of this compound is intrinsically linked to the function of peroxisomes, cellular organelles responsible for key metabolic processes, including the breakdown of very-long-chain fatty acids.

Biosynthesis of 2-Hydroxy Fatty Acids

2-Hydroxy fatty acids are synthesized by the enzyme fatty acid 2-hydroxylase (FA2H). This enzyme introduces a hydroxyl group at the alpha-carbon (C-2) of a fatty acid.[1][2] FA2H is an integral membrane protein located in the endoplasmic reticulum and is highly expressed in the brain.[2] The synthesis of 2-hydroxylated sphingolipids, crucial components of myelin, is a key function of FA2H.[3]

Tricosanoic Acid Tricosanoic Acid FA2H (Fatty Acid 2-Hydroxylase) FA2H (Fatty Acid 2-Hydroxylase) Tricosanoic Acid->FA2H (Fatty Acid 2-Hydroxylase) This compound This compound FA2H (Fatty Acid 2-Hydroxylase)->this compound

Biosynthesis of this compound
Alpha-Oxidation: The Degradation Pathway

Very-long-chain fatty acids, including this compound, are primarily degraded in peroxisomes via a process called alpha-oxidation. This pathway is essential for breaking down fatty acids that cannot be metabolized by beta-oxidation due to their chain length. The process involves the sequential removal of one carbon atom at a time from the carboxyl end of the fatty acid.

A defect in the alpha-oxidation pathway leads to the accumulation of VLCFAs, which is a characteristic feature of several peroxisomal disorders.[4][5]

cluster_peroxisome Peroxisome This compound This compound Phytanoyl-CoA Hydroxylase (PHYH) Phytanoyl-CoA Hydroxylase (PHYH) This compound->Phytanoyl-CoA Hydroxylase (PHYH) (analogous step) 2-Hydroxyphytanoyl-CoA Lyase 2-Hydroxyphytanoyl-CoA Lyase Phytanoyl-CoA Hydroxylase (PHYH)->2-Hydroxyphytanoyl-CoA Lyase 2-Hydroxyacyl-CoA Pristanal Pristanal 2-Hydroxyphytanoyl-CoA Lyase->Pristanal (analogous aldehyde) Pristanic Acid Pristanic Acid Pristanal->Pristanic Acid Aldehyde Dehydrogenase Beta-Oxidation Beta-Oxidation Pristanic Acid->Beta-Oxidation cluster_pancreatic_beta_cell Pancreatic Beta-Cell cluster_fa2h_pathway FA2H-Mediated Regulation High Glucose High Glucose GLUT2 GLUT2 High Glucose->GLUT2 Enters cell via Glycolysis Glycolysis GLUT2->Glycolysis GLUT2 Trafficking GLUT2 Trafficking GLUT2->GLUT2 Trafficking Internalization & Degradation ATP Production ATP Production Glycolysis->ATP Production Insulin (B600854) Secretion Insulin Secretion ATP Production->Insulin Secretion Triggers FA2H FA2H 2-Hydroxy Fatty Acids 2-Hydroxy Fatty Acids FA2H->2-Hydroxy Fatty Acids Produces 2-Hydroxy Fatty Acids->GLUT2 Stabilizes on plasma membrane 2-Hydroxy Fatty Acids->GLUT2 Trafficking Normal FA2H Expression Normal FA2H Expression Reduced FA2H Expression (T2D) Reduced FA2H Expression (T2D) Plasma Sample Plasma Sample Lipid Extraction Lipid Extraction Plasma Sample->Lipid Extraction (e.g., Folch method) Saponification Saponification Lipid Extraction->Saponification (to release fatty acids) Acidification & Extraction Acidification & Extraction Saponification->Acidification & Extraction Derivatization Derivatization Acidification & Extraction->Derivatization (e.g., with BSTFA for TMS ethers) GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis

References

physiological concentration of 2-Hydroxytricosanoic acid in human tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Presence in Human Tissues

While precise concentrations for 2-Hydroxytricosanoic acid are not documented, the presence of 2-hydroxy long-chain fatty acids has been confirmed in several human tissues. They are primarily found as constituents of sphingolipids, such as ceramides (B1148491) and galactosylceramides, which are crucial for membrane structure and signaling.

TissuePresence of 2-Hydroxy Long-Chain Fatty AcidsPrimary Lipid ClassReference
Brain (White Matter) Present, particularly enriched in myelin.Sphingolipids (Galactosylceramides)[1][2][3]
Skin (Epidermis) Present, essential for permeability barrier function.Ceramides[1]
Kidney PresentSphingolipids[1]
Plasma Low levels detected.Free Fatty Acids / Sphingolipids[4]

Experimental Protocols for Analysis

The analysis of 2-hydroxy fatty acids in biological samples is challenging due to their low abundance and isomeric complexity. The most common analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often requiring a derivatization step to enhance detection.

Sample Preparation: Lipid Extraction

A common procedure for extracting lipids from tissues or plasma is a modified Bligh-Dyer method.

  • Homogenization: Homogenize the tissue sample in a solvent mixture, typically chloroform (B151607):methanol.

  • Phase Separation: Add water to induce phase separation. The lipids will be in the lower chloroform phase.

  • Extraction: Collect the chloroform layer and dry it under a stream of nitrogen.

Derivatization for GC-MS Analysis

To increase volatility for GC-MS analysis, the carboxyl and hydroxyl groups of the fatty acid are derivatized.

  • Esterification: Convert the carboxylic acid to a methyl ester (Fatty Acid Methyl Ester, FAME) using a reagent like BF3-methanol.

  • Silylation: Derivatize the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Derivatization for LC-MS Analysis

Derivatization for LC-MS aims to improve ionization efficiency.

  • Amine Coupling: React the carboxylic acid with a primary amine-containing reagent to introduce a readily ionizable group.

A detailed protocol for the analysis of 3-hydroxy fatty acids in serum or plasma by GC-MS, which can be adapted for 2-hydroxy fatty acids, involves the following steps[5]:

  • Internal Standard Addition: Add a stable isotope-labeled internal standard to the sample.

  • Hydrolysis (for total fatty acids): Treat the sample with a strong base (e.g., NaOH) to release esterified fatty acids.

  • Acidification: Acidify the sample with a strong acid (e.g., HCl).

  • Extraction: Perform a liquid-liquid extraction with an organic solvent like ethyl acetate.

  • Drying: Evaporate the solvent under nitrogen.

  • Derivatization: Derivatize the dried extract with a silylating agent.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system for separation and detection.

Signaling Pathways

2-hydroxy fatty acids are integral components of sphingolipids, which are key players in cell signaling. The biosynthesis of 2-hydroxy fatty acids is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H)[6].

Biosynthesis of 2-Hydroxy Sphingolipids

The following diagram illustrates the general pathway for the synthesis of 2-hydroxy sphingolipids.

Biosynthesis of 2-Hydroxy Sphingolipids Fatty Acid Fatty Acid FA2H FA2H Fatty Acid->FA2H 2-Hydroxy Fatty Acid 2-Hydroxy Fatty Acid FA2H->2-Hydroxy Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 2-Hydroxy Fatty Acid->Acyl-CoA Synthetase 2-Hydroxyacyl-CoA 2-Hydroxyacyl-CoA Acyl-CoA Synthetase->2-Hydroxyacyl-CoA Dihydroceramide Synthase Dihydroceramide Synthase 2-Hydroxyacyl-CoA->Dihydroceramide Synthase 2-Hydroxy Dihydroceramide 2-Hydroxy Dihydroceramide Dihydroceramide Synthase->2-Hydroxy Dihydroceramide Dihydroceramide Desaturase Dihydroceramide Desaturase 2-Hydroxy Dihydroceramide->Dihydroceramide Desaturase 2-Hydroxy Ceramide 2-Hydroxy Ceramide Dihydroceramide Desaturase->2-Hydroxy Ceramide Sphingomyelin Synthase Sphingomyelin Synthase 2-Hydroxy Ceramide->Sphingomyelin Synthase 2-Hydroxy Sphingomyelin 2-Hydroxy Sphingomyelin Sphingomyelin Synthase->2-Hydroxy Sphingomyelin

Caption: Biosynthesis of 2-Hydroxy Sphingolipids.

Potential Signaling Roles

While the specific signaling roles of this compound are not well-defined, 2-hydroxy fatty acids, in general, are implicated in several cellular processes:

  • Membrane Stability: The presence of the 2-hydroxyl group is thought to increase the stability of myelin membranes through enhanced hydrogen bonding.

  • Cell Differentiation: FA2H and its products have been shown to regulate the differentiation of various cell types, including keratinocytes and adipocytes[7].

  • Apoptosis: Exogenously supplied 2-hydroxy ceramides can induce apoptosis in certain cell types at lower concentrations and more rapidly than their non-hydroxylated counterparts[7].

  • Cancer Biology: FA2H expression and 2-hydroxy fatty acid levels have been implicated in cancer progression and chemoresistance, potentially through modulation of pathways like mTOR/S6K1/Gli1[6].

The following diagram illustrates a potential experimental workflow for investigating the effects of 2-hydroxy fatty acids on cellular signaling.

Experimental Workflow for 2-OHFA Signaling cluster_cell_culture Cell Culture cluster_analysis Analysis Cell Line Cell Line Treatment Treatment with 2-Hydroxy Fatty Acid Cell Line->Treatment Control Vehicle Control Cell Line->Control Lipidomics Lipidomics Analysis (LC-MS/MS) Treatment->Lipidomics Western Blot Western Blot for Signaling Proteins Treatment->Western Blot Gene Expression Gene Expression Analysis (qPCR) Treatment->Gene Expression Control->Lipidomics Control->Western Blot Control->Gene Expression Data Analysis Data Analysis Lipidomics->Data Analysis Western Blot->Data Analysis Gene Expression->Data Analysis

Caption: Experimental Workflow for 2-OHFA Signaling.

Conclusion

This compound and other 2-hydroxy long-chain fatty acids are important, yet understudied, components of human tissues. Their presence, particularly within sphingolipids of the nervous system and skin, points to critical roles in maintaining tissue structure and function. While specific quantitative data remains elusive, the analytical methods and understanding of their biosynthetic pathways are advancing. Further research into the precise concentrations and signaling roles of these molecules will be vital for developing novel therapeutic strategies for a range of diseases.

References

An In-depth Technical Guide on Very-Long-Chain Fatty Acid Metabolism in X-Linked Adrenoleukodystrophy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

X-linked adrenoleukodystrophy (X-ALD) is a severe neurodegenerative disorder stemming from mutations in the ABCD1 gene. This genetic defect impairs the transport of very-long-chain fatty acids (VLCFAs) into peroxisomes, leading to their systemic accumulation. The primary pathological molecules are the saturated VLCFAs hexacosanoic acid (C26:0) and tetracosanoic acid (C24:0). While the user's query specified 2-hydroxytricosanoic acid, a comprehensive review of the scientific literature indicates this molecule is not a recognized biomarker or key pathological driver of X-ALD. The core of the disease's pathophysiology revolves around the synthesis and deficient degradation of even-chain, saturated VLCFAs. This guide details the central metabolic pathways implicated in X-ALD, summarizes key quantitative data, outlines relevant experimental protocols, and provides a focused discussion on the peroxisomal metabolism of 2-hydroxy fatty acids to contextualize the initial query.

The Core Pathology: Disrupted VLCFA Homeostasis in X-ALD

X-ALD is a monogenic disorder caused by mutations in the ABCD1 gene, which encodes the adrenoleukodystrophy protein (ALDP), a peroxisomal ATP-binding cassette (ABC) transporter.[1] ALDP is responsible for transporting CoA-activated VLCFAs from the cytosol into the peroxisome for degradation via β-oxidation.[2] Its dysfunction is the primary defect in X-ALD, leading to a cascade of metabolic consequences.

VLCFA Synthesis: The Role of ELOVL1

The VLCFAs that accumulate in X-ALD are derived from both diet and endogenous synthesis.[3] The majority, however, result from the elongation of shorter long-chain fatty acids within the endoplasmic reticulum.[4] This process is catalyzed by a family of enzymes known as Elongation of Very-Long-Chain Fatty Acids (ELOVLs). The key enzyme responsible for the final elongation steps that produce C24:0 and C26:0 is ELOVL1.[5] In X-ALD, the impaired degradation of VLCFA-CoA in the peroxisome leads to an increased cytosolic concentration of these substrates, which are then available for further elongation by ELOVL1, exacerbating the accumulation of C26:0.[5]

VLCFA Degradation: Defective Peroxisomal β-Oxidation

Peroxisomes are the exclusive site for the β-oxidation of VLCFAs (fatty acids with 22 or more carbons).[1][4] This catabolic process shortens the fatty acid chain in cycles, producing acetyl-CoA. In X-ALD, the genetic defect in ABCD1 prevents the transport of VLCFA-CoA into the peroxisome, creating a bottleneck in their degradation pathway.[2] This transport failure, rather than a defect in the β-oxidation enzymes themselves, leads to the profound accumulation of C26:0 and C24:0 in all tissues and body fluids, which is the biochemical hallmark of the disease.[1][3]

VLCFA_Accumulation_in_X-ALD cluster_ER cluster_Peroxisome cluster_xald X-ALD State LCFA Long-Chain Fatty Acids (e.g., C18:0) ELOVL1 ELOVL1 Enzyme LCFA->ELOVL1 Elongation VLCFA_CoA Cytosolic VLCFA-CoA (C22:0, C24:0) ABCD1_ok ABCD1 Transporter (Functional) VLCFA_CoA->ABCD1_ok Transport ABCD1_ko ABCD1 Transporter (Defective in X-ALD) VLCFA_CoA->ABCD1_ko Transport Blocked VLCFA_CoA->ELOVL1 C26_CoA Cytosolic C26:0-CoA (Pathogenic) Accumulation Tissue Accumulation & Pathology C26_CoA->Accumulation Leads to ER Endoplasmic Reticulum Peroxisome Peroxisome Beta_Ox Peroxisomal β-Oxidation ABCD1_ok->Beta_Ox ELOVL1->VLCFA_CoA ELOVL1->C26_CoA

Caption: Core Pathophysiology of X-Linked Adrenoleukodystrophy.

Peroxisomal α-Oxidation: Relevance to 2-Hydroxy Fatty Acids

While not central to X-ALD pathology, peroxisomes possess another fatty acid degradation pathway, α-oxidation, which is directly relevant to the metabolism of 2-hydroxy fatty acids. This pathway is primarily utilized for branched-chain fatty acids like phytanic acid, which cannot be degraded by β-oxidation due to a methyl group at the β-carbon.[6][7]

The α-oxidation pathway involves the removal of a single carbon atom from the carboxyl end of the fatty acid. A key step in this process is the hydroxylation of the α-carbon, forming a 2-hydroxyacyl-CoA intermediate.[8] This intermediate is then cleaved by the thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme 2-hydroxyacyl-CoA lyase (HACL1) into formyl-CoA and an aldehyde that is one carbon shorter.[9][10]

Crucially, research has demonstrated that HACL1 is not only essential for phytanic acid degradation but also facilitates the breakdown of straight-chain 2-hydroxy long-chain fatty acids.[10][11] This establishes a general role for peroxisomes in the catabolism of 2-hydroxy fatty acids. However, there is no evidence to suggest that tricosanoic acid (C23:0), an odd-chain fatty acid, or its 2-hydroxy derivative, accumulates or plays a pathogenic role in X-ALD. The disease's pathology remains firmly linked to the accumulation of C24:0 and C26:0 due to the specific defect in peroxisomal β-oxidation.

Alpha_Oxidation_Pathway cluster_peroxisome Peroxisomal Process FattyAcid 2-Hydroxy Long-Chain Fatty Acid AcylCoA_Synth Acyl-CoA Synthetase FattyAcid->AcylCoA_Synth ATP, CoA Hydroxy_AcylCoA 2-Hydroxyacyl-CoA AcylCoA_Synth->Hydroxy_AcylCoA HACL1 2-Hydroxyacyl-CoA Lyase (HACL1) (TPP-Dependent) Hydroxy_AcylCoA->HACL1 FormylCoA Formyl-CoA HACL1->FormylCoA Aldehyde Fatty Aldehyde (n-1) HACL1->Aldehyde Aldehyde_Dehydrog Aldehyde Dehydrogenase Aldehyde->Aldehyde_Dehydrog NAD+ FattyAcid_n1 Fatty Acid (n-1) Aldehyde_Dehydrog->FattyAcid_n1 BetaOx To β-Oxidation FattyAcid_n1->BetaOx

Caption: General Pathway for Peroxisomal α-Oxidation of 2-Hydroxy Fatty Acids.

Quantitative Data Presentation

The biochemical diagnosis and monitoring of X-ALD rely on the precise quantification of specific metabolites. The following tables summarize key quantitative findings from the literature.

Table 1: C26:0 Accumulation and Peroxisomal β-Oxidation in X-ALD Immune Cells

Cell Type C26:0 Accumulation (Fold increase vs. Control) Peroxisomal β-Oxidation (% of Control Activity) Reference
Monocytes ~6-fold ~30% [2][12]
T-Cells <2-fold Close to control values [2]
B-Cells No significant accumulation Similar to control values [2]

Data highlights the severe metabolic defect in monocytes, which express low levels of the compensatory transporter ABCD2, compared to lymphocytes.

Table 2: Diagnostic Biomarkers for X-ALD

Analyte Matrix Typical Finding in X-ALD Males Method Reference
C26:0 Plasma Elevated GC-MS [3]
C24:0/C22:0 Ratio Plasma Elevated GC-MS [3]
C26:0/C22:0 Ratio Plasma Elevated GC-MS [3]
C26:0-lysophosphatidylcholine (C26:0-LPC) Dried Blood Spots / Plasma Elevated (e.g., ~1.13 ± 0.67 µmol/L in patients vs. ~0.09 ± 0.03 µmol/L in controls) LC-MS/MS [13][14]

C26:0-LPC is a highly sensitive and specific biomarker used in newborn screening for X-ALD.

Key Experimental Protocols

Accurate diagnosis and research in X-ALD depend on robust and validated laboratory methods.

Protocol 1: Quantification of VLCFA in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is the gold standard for the diagnostic confirmation of X-ALD.[15][16]

  • Sample Preparation: A small plasma volume (e.g., 50-100 µL) is used. An internal standard, typically a deuterated analog or an odd-chain fatty acid like C23:0, is added.

  • Hydrolysis: Lipids are hydrolyzed to release free fatty acids using a strong acid or base (e.g., HCl in methanol (B129727) or KOH) under heat.

  • Extraction: Fatty acids are extracted from the aqueous phase into an organic solvent, such as hexane. The organic layer is carefully collected.

  • Derivatization: The carboxylic acid group of the fatty acids is derivatized to form a more volatile ester, most commonly a methyl ester (Fatty Acid Methyl Esters, FAMEs), using a reagent like boron trifluoride-methanol or by the initial acid-catalyzed hydrolysis/esterification.

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph. FAMEs are separated on a capillary column based on their chain length and volatility.

    • The separated compounds enter a mass spectrometer, where they are ionized and fragmented.

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions characteristic of each FAME, ensuring high sensitivity and specificity.

  • Quantification: The concentration of each VLCFA (C24:0, C26:0) is calculated by comparing the peak area of the analyte to the peak area of the known amount of internal standard. The diagnostic ratios (C24:0/C22:0 and C26:0/C22:0) are then calculated.[3]

Protocol 2: Quantification of C26:0-LPC in Dried Blood Spots by LC-MS/MS

This method is optimized for high-throughput analysis, making it ideal for newborn screening.[13][17][18]

  • Sample Preparation: A small punch (e.g., 3.2 mm) is taken from a dried blood spot (DBS) card and placed into a well of a 96-well plate.

  • Extraction: An extraction solution, typically methanol containing a deuterated internal standard (e.g., C26:0-d4-LPC), is added to each well. The plate is agitated for a set time (e.g., 30 minutes) to extract the lysophosphatidylcholines.

  • Sample Cleanup (Optional but common): The extract may be evaporated and reconstituted in a solvent more compatible with the mobile phase.

  • LC-MS/MS Analysis:

    • The extract is injected into a liquid chromatography system. A short column is often used for rapid separation (isocratic or gradient elution).

    • The eluent flows into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • The analysis is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion (the molecular ion of C26:0-LPC) is selected and fragmented, and a specific product ion is monitored. This transition is highly specific for the target analyte.

  • Quantification: The concentration of C26:0-LPC is determined from the ratio of its peak area to that of the internal standard, by reference to a calibration curve.

X-ALD_Diagnosis_Workflow Start Clinical Suspicion or Newborn Screening DBS Collect Dried Blood Spot (DBS) Start->DBS LCMS Analyze C26:0-LPC by LC-MS/MS DBS->LCMS Result_LPC C26:0-LPC Level? LCMS->Result_LPC Plasma Collect Plasma Sample Result_LPC->Plasma Elevated Diagnosis_Negative X-ALD Unlikely Result_LPC->Diagnosis_Negative Normal GCMS Analyze VLCFA (C24, C26) by GC-MS Plasma->GCMS Result_VLCFA VLCFA Levels/Ratios Elevated? GCMS->Result_VLCFA Genetics Confirm with ABCD1 Gene Sequencing Result_VLCFA->Genetics Yes Result_VLCFA->Diagnosis_Negative No Diagnosis_Confirmed X-ALD Diagnosis Confirmed Genetics->Diagnosis_Confirmed

Caption: Logical Workflow for the Laboratory Diagnosis of X-ALD.
Protocol 3: Measurement of Peroxisomal β-Oxidation Activity

This research assay measures the functional capacity of the peroxisomal β-oxidation pathway in cultured cells, such as patient-derived fibroblasts.

  • Cell Culture: Human skin fibroblasts from X-ALD patients and healthy controls are cultured under standard conditions.

  • Substrate Incubation: A labeled substrate is added to the culture medium. Common substrates include:

    • Radiolabeled VLCFA: [1-¹⁴C]Lignoceric acid (C24:0) or [1-¹⁴C]Hexacosanoic acid (C26:0). The assay measures the production of ¹⁴C-labeled acetyl-CoA, which is water-soluble.

    • Fluorescent Fatty Acid Analog: 12-(1-pyrene)dodecanoic acid (pyrene-C12:0). This substrate is processed by peroxisomes, and its chain-shortened fluorescent products can be separated and quantified by HPLC.[19]

    • Stable-Isotope Labeled VLCFA: Deuterated docosanoic acid (D₃-C22:0). Cells are incubated with this substrate, and the amount of the chain-shortened product (D₃-C16:0) is measured by GC-MS or LC-MS/MS.[20]

  • Cell Lysis and Separation: After incubation, the reaction is stopped. For radiolabeled assays, cells are lysed, and the water-soluble ¹⁴C-acetyl-CoA is separated from the unreacted lipid-soluble ¹⁴C-VLCFA by solvent extraction and centrifugation.

  • Quantification:

    • For radiolabeled assays, the radioactivity in the aqueous phase is measured using a scintillation counter.

    • For fluorescent or stable-isotope assays, lipids are extracted and analyzed by HPLC or mass spectrometry, respectively, to quantify the product generated.

  • Data Analysis: The rate of β-oxidation is calculated and typically normalized to the total protein content of the cell lysate. The activity in patient cells is expressed as a percentage of the activity measured in control cells. In X-ALD fibroblasts, this activity is significantly reduced.[19]

Conclusion and Future Directions

The pathophysiology of X-linked adrenoleukodystrophy is unequivocally linked to mutations in the ABCD1 gene and the resultant systemic accumulation of saturated very-long-chain fatty acids, particularly C26:0. While peroxisomes are equipped with an α-oxidation pathway capable of degrading 2-hydroxy fatty acids, there is currently no scientific evidence implicating this compound in the pathology of X-ALD. Diagnostic and research efforts remain focused on the quantification of C26:0 and its derivatives, such as C26:0-LPC. Future therapeutic strategies for X-ALD may involve correcting the genetic defect, compensating for the faulty transporter (e.g., by upregulating ABCD2), or inhibiting the synthesis of VLCFAs by targeting enzymes like ELOVL1.[5] A deeper understanding of the downstream cellular toxicity induced by C26:0 accumulation continues to be a critical area of research for the development of effective treatments.

References

The Core Functions of 2-Hydroxy Fatty Acids in Cellular Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the function of 2-hydroxy fatty acids in cell membranes for researchers, scientists, and drug development professionals.

December 11, 2025

Abstract

2-Hydroxy fatty acids (2-OH-FAs) are crucial components of sphingolipids, a class of lipids integral to the structure and function of cellular membranes.[1][2] Predominantly found in the nervous system, skin, and kidneys, these molecules play a significant role in maintaining membrane stability, modulating signaling pathways, and influencing cellular processes such as apoptosis and differentiation.[1][2] The synthesis of 2-OH-FAs is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[3][4] Dysregulation of 2-OH-FA metabolism is implicated in several human diseases, including neurodegenerative disorders and cancer, making them a subject of intense research and a potential target for therapeutic intervention.[3][5] This guide provides a comprehensive overview of the function of 2-OH-FAs in cell membranes, their metabolism, role in signaling, and the methodologies used for their study.

Introduction to 2-Hydroxy Fatty Acids

2-Hydroxy fatty acids are characterized by a hydroxyl group at the second carbon (alpha-carbon) of the fatty acid chain.[6] This structural modification confers unique biophysical properties that influence their interactions within the lipid bilayer.[7] They are most commonly found as N-acyl chains within the ceramide moiety of sphingolipids, such as galactosylceramides and sulfatides, which are abundant in the myelin sheath of the nervous system.[4][8] The presence of the 2-hydroxyl group allows for the formation of additional hydrogen bonds with adjacent lipids, which is thought to stabilize membrane microdomains.[3][7]

Metabolism of 2-Hydroxy Fatty Acids

The metabolic pathway of 2-OH-FAs is a tightly regulated process primarily occurring in the endoplasmic reticulum and peroxisomes.

Biosynthesis

The synthesis of 2-OH-FAs is mainly carried out by the enzyme Fatty Acid 2-Hydroxylase (FA2H), an NAD(P)H-dependent monooxygenase located in the endoplasmic reticulum.[3][9] FA2H introduces a hydroxyl group at the C-2 position of a fatty acid in a stereospecific manner, producing the (R)-enantiomer.[9][10] These 2-hydroxylated fatty acids are then activated to their CoA esters and incorporated into dihydroceramides by ceramide synthases (CerS).[1][11] Subsequently, dihydroceramide (B1258172) desaturase converts the 2-hydroxy-dihydroceramide into 2-hydroxy-ceramide, the precursor for more complex 2-hydroxylated sphingolipids.[1]

While FA2H is the major enzyme for this process, evidence suggests the existence of other, yet to be fully characterized, fatty acid 2-hydroxylases.[3] Another enzyme, phytanoyl-CoA 2-hydroxylase (PHYH) located in peroxisomes, can also hydroxylate straight-chain acyl-CoAs, although its primary role is in the degradation of branched-chain fatty acids.[1]

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus FA Fatty Acid FA2H FA2H FA->FA2H NAD(P)H hFA 2-Hydroxy Fatty Acid FA2H->hFA AcylCoA_Synthetase Acyl-CoA Synthetase hFA->AcylCoA_Synthetase hFA_CoA 2-Hydroxy Acyl-CoA AcylCoA_Synthetase->hFA_CoA CerS Ceramide Synthase (CerS1-6) hFA_CoA->CerS DHS Dihydrosphingosine DHS->CerS hDHC 2-Hydroxy Dihydroceramide CerS->hDHC DES Dihydroceramide Desaturase hDHC->DES hCer 2-Hydroxy Ceramide DES->hCer Complex_hSL Complex 2-Hydroxy Sphingolipids (e.g., GalCer, SM) hCer->Complex_hSL Transport & Further Modification

Biosynthesis of 2-Hydroxy Sphingolipids.
Degradation

The degradation of 2-hydroxylated sphingolipids involves their breakdown into ceramides, which are then hydrolyzed by ceramidases to release the 2-hydroxy fatty acid.[1] These free 2-OH-FAs can either be recycled through a salvage pathway or be degraded via peroxisomal α-oxidation.[1][3]

Role in Cell Membrane Structure and Function

The incorporation of 2-OH-FAs into sphingolipids has profound effects on the biophysical properties of cell membranes.

  • Membrane Stability: The 2-hydroxyl group can participate in hydrogen bonding with neighboring lipids and the polar head groups of sphingolipids.[3][7] This enhances lipid-lipid interactions and contributes to the stability of membrane microdomains, often referred to as lipid rafts.[3]

  • Myelin Sheath Integrity: 2-hydroxylated galactosylceramides are highly abundant in the myelin sheath, where they are thought to be critical for its long-term stability and function.[8][12] The absence of these lipids leads to late-onset axon and myelin sheath degeneration.[8][12]

  • Membrane Fluidity and Order: While the hydrogen bonding capabilities of 2-OH-FAs can increase order within specific domains, free 2-hydroxy fatty acids can disrupt the tight packing of lipid side chains, leading to a reduction in overall lipid order.[3] The synthetic antitumor drug 2-hydroxyoleic acid (2OHOA) has been shown to increase the packing of ordered domains while decreasing the global order of the membrane.[13][14]

  • Permeability Barrier: In the epidermis, 2-hydroxy-ceramides are essential for the formation of the permeability barrier that protects against water loss and external insults.[1][2]

Involvement in Cell Signaling

Beyond their structural role, 2-OH-FAs and their derivatives are active participants in cellular signaling.

  • Apoptosis: Exogenously supplied 2-hydroxy-ceramides can induce apoptosis in various cell types, often at lower concentrations and more rapidly than their non-hydroxylated counterparts.[7][15]

  • Cancer Biology: The expression level of FA2H has been linked to the prognosis of several cancers.[3][5] Low FA2H expression often correlates with a poor prognosis.[3][4] Overexpression of FA2H or treatment with (R)-2-hydroxypalmitic acid has been shown to increase the chemosensitivity of gastric cancer cells to cisplatin, partly through the inhibition of the mTOR/S6K1/Gli1 signaling pathway.[9][15] FA2H can also suppress cancer stemness by inhibiting STAT3 and NF-κB signaling.[9]

  • Cell Differentiation: FA2H and 2-hydroxylated sphingolipids play a role in the differentiation of various cell types, including keratinocytes and Schwann cells.[7][16]

cluster_mTOR mTOR Pathway cluster_STAT STAT/NF-κB Pathway FA2H FA2H / 2-OH-FAs mTOR mTOR/S6K1 FA2H->mTOR inhibits STAT3 STAT3 FA2H->STAT3 inhibits NFkB NF-κB FA2H->NFkB inhibits Gli1 Gli1 mTOR->Gli1 Chemosensitivity Increased Chemosensitivity Gli1->Chemosensitivity CancerStemness Reduced Cancer Stemness STAT3->CancerStemness NFkB->CancerStemness

Influence of FA2H/2-OH-FAs on Cancer Signaling.

Association with Human Diseases

Mutations in the FA2H gene are the cause of a group of neurodegenerative disorders.

  • Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN): Also known as hereditary spastic paraplegia 35 (SPG35), this is a rare, progressive neurodegenerative disease caused by loss-of-function mutations in the FA2H gene.[3][17] Symptoms include spasticity of the lower limbs, dystonia, and cognitive decline.[10] The pathology is associated with abnormal myelin and iron accumulation in the brain.[17][18]

  • Other Neurodegenerative Diseases: Altered levels of 2-hydroxylated sphingolipids have also been observed in other neurodegenerative conditions like Alzheimer's and Parkinson's disease.[3]

Quantitative Data

The following tables summarize key quantitative data related to 2-OH-FAs and the FA2H enzyme.

Table 1: FA2H Enzyme Kinetics

Substrate Km (µM) Optimum pH Reference

| Tetracosanoic acid | <0.18 | 7.6-7.8 |[10] |

Table 2: Abundance of 2-Hydroxy Fatty Acids in Galactolipids of Rat Sciatic Nerve During Development

Age % of Total Fatty Acids in Galactosylceramide % of Total Fatty Acids in Sulfatides Reference
4 days ~5% Not specified [16]

| 60 days | ~60% | ~35% |[16] |

Experimental Protocols

Lipid Extraction and Analysis of 2-OH-FAs by LC-MS/MS

This protocol outlines the standard method for the quantification of 2-OH-FAs in biological samples.

1. Lipid Extraction: a. Homogenize tissue or cell samples in a suitable solvent mixture, typically chloroform:methanol (B129727) (2:1, v/v). b. Add an internal standard (e.g., a 2-OH-FA with an odd chain length not present in the sample). c. After vigorous mixing and centrifugation, collect the lower organic phase. d. Dry the lipid extract under a stream of nitrogen.

2. Saponification: a. Resuspend the dried lipid extract in 2% KOH in ethanol.[19] b. Heat at 100°C for 1 hour to hydrolyze ester linkages and release fatty acids.[19] c. Cool the sample on ice and add water. d. Acidify the mixture with concentrated HCl.[19] e. Extract the free fatty acids with hexane (B92381). f. Dry the hexane extract under nitrogen.

3. Derivatization (Optional but Recommended for GC-MS): a. To improve chromatographic properties and ionization efficiency, derivatize the fatty acids to their methyl esters (FAMEs) by incubating with a reagent like 5% HCl in methanol at 85°C for 2 hours.

4. LC-MS/MS Analysis: a. Reconstitute the final sample in a suitable injection solvent. b. Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer. c. Chromatography: Use a reverse-phase C18 column with a gradient elution of mobile phases such as water with formic acid and acetonitrile/isopropanol with formic acid. d. Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use selected reaction monitoring (SRM) to quantify specific 2-OH-FAs based on their precursor-to-product ion transitions. The C-2 position of the hydroxyl group can be confirmed by characteristic fragmentation patterns.[3]

Sample Biological Sample (Tissue or Cells) Extraction Lipid Extraction (Chloroform:Methanol) Sample->Extraction Add Internal Std Saponification Saponification (KOH in Ethanol, 100°C) Extraction->Saponification FA_Extraction Fatty Acid Extraction (Hexane) Saponification->FA_Extraction Acidify LC_MS LC-MS/MS Analysis (C18 column, ESI-) FA_Extraction->LC_MS Data Data Analysis & Quantification LC_MS->Data

Workflow for LC-MS/MS Analysis of 2-OH-FAs.
In Vitro FA2H Activity Assay

This assay measures the enzymatic activity of FA2H in a controlled environment.

1. Preparation of Microsomes: a. Homogenize tissues or cells expressing FA2H in a buffered solution. b. Perform differential centrifugation to isolate the microsomal fraction, which contains the endoplasmic reticulum where FA2H is located.

2. Assay Reaction: a. In a reaction tube, combine the microsomal preparation, a fatty acid substrate (e.g., radiolabeled or fluorescently tagged), and cofactors (NADPH and an NADPH regeneration system).[1] b. The in vitro activity of FA2H is dependent on cytochrome P450 reductase.[1] c. Incubate the reaction mixture at 37°C for a specified time.

3. Termination and Extraction: a. Stop the reaction by adding a quenching solution (e.g., an acidic solvent mixture). b. Extract the lipids as described in Protocol 7.1.

4. Analysis: a. Separate the substrate and the 2-hydroxylated product using thin-layer chromatography (TLC) or HPLC. b. Quantify the amount of product formed using a radioactivity detector, fluorescence detector, or mass spectrometry, depending on the substrate used. c. Calculate the enzyme activity based on the rate of product formation.

Conclusion and Future Directions

2-Hydroxy fatty acids are not merely passive structural components of cell membranes but are active players in a multitude of cellular processes, from maintaining the integrity of the myelin sheath to modulating complex signaling pathways in cancer. The enzyme FA2H is central to their synthesis and has emerged as a key factor in several neurodegenerative diseases.[3][17] While significant progress has been made in understanding the roles of 2-OH-FAs, many questions remain. The identification of additional fatty acid 2-hydroxylases and the full elucidation of the signaling pathways modulated by 2-hydroxylated sphingolipids are important areas for future research.[3] For drug development professionals, the modulation of FA2H activity and the synthesis of 2-OH-FA analogs present promising avenues for the development of novel therapeutics for neurological disorders and cancer.[6][13]

References

Enzymatic Synthesis of 2-Hydroxytricosanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the enzymatic synthesis of 2-hydroxytricosanoic acid, a very-long-chain 2-hydroxy fatty acid with significant roles in biological systems, particularly as a constituent of sphingolipids in the myelin sheath. The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the core enzymatic methodologies, experimental protocols, and the biological significance of the synthesized compound. A central focus is placed on the Fatty Acid 2-Hydroxylase (FA2H) enzyme, the primary biocatalyst for this transformation in mammals. The document includes quantitative data from studies on related very-long-chain fatty acids, detailed experimental workflows, and diagrams of relevant biological pathways to facilitate a comprehensive understanding of the synthesis and function of this compound.

Introduction

This compound is a saturated 2-hydroxy very-long-chain fatty acid (VLCFA). In biological systems, 2-hydroxy fatty acids are integral components of a specific subset of sphingolipids, which are particularly abundant in the myelin sheath of the nervous system, the epidermis, and the kidneys.[1] The presence of the 2-hydroxyl group on the fatty acyl chain is crucial for the function of these sphingolipids, contributing to membrane stability through hydrogen bonding and participating in cell signaling pathways.[1]

The enzymatic synthesis of this compound offers a highly specific and efficient route to this molecule, avoiding the harsh conditions and potential for side reactions associated with traditional chemical synthesis. The primary enzyme responsible for the α-hydroxylation of fatty acids in mammals is Fatty Acid 2-Hydroxylase (FA2H).[2][3] This guide will focus on the use of FA2H and other potential biocatalysts for the synthesis of this compound.

Enzymatic Approaches for 2-Hydroxylation of Fatty Acids

The introduction of a hydroxyl group at the C-2 position of a fatty acid can be achieved through various classes of enzymes.

Fatty Acid 2-Hydroxylase (FA2H)

FA2H is the key enzyme in mammals for the synthesis of 2-hydroxy fatty acids.[3][4] It is a monooxygenase located in the endoplasmic reticulum that catalyzes the stereospecific hydroxylation of the α-carbon of fatty acids, producing the (R)-enantiomer.[5] The enzyme has a preference for very-long-chain fatty acids.[4] The reaction requires NADPH and NADPH:cytochrome P-450 reductase as an electron transfer system.[6][7] The human FA2H gene encodes a 372-amino acid protein containing an N-terminal cytochrome b5 domain and four potential transmembrane domains.[3]

Cytochrome P450 Monooxygenases (CYPs)

Various cytochrome P450 enzymes are known to hydroxylate fatty acids. While many exhibit ω- or in-chain hydroxylation activity, some members of the CYP152 family, such as CYP152B1 from Sphingomonas paucimobilis, have been shown to catalyze the α-hydroxylation of a range of fatty acids.[2] These enzymes are often H₂O₂-dependent peroxygenases.[4]

Other Potential Biocatalysts

Other enzyme classes, such as lipoxygenases and fatty acid hydratases, are involved in the production of hydroxy fatty acids.[8] However, their application for the specific synthesis of 2-hydroxy very-long-chain fatty acids is less documented compared to FA2H and certain CYPs.

Quantitative Data on Enzymatic Hydroxylation of Very-Long-Chain Fatty Acids

While specific yield and conversion data for the enzymatic synthesis of this compound (C23:0) are not extensively reported, data from studies on the closely related tetracosanoic acid (C24:0) provide valuable insights into the efficiency of FA2H.

EnzymeSubstrateProductKey FindingsReference(s)
Human FA2HTetracosanoic acid (C24:0)2-Hydroxytetracosanoic acidActivity is dependent on NADPH and NADPH:cytochrome P-450 reductase.[3][6]
Human FA2HTetracosanoic acid(R)-2-Hydroxytetracosanoic acidStereospecific for the (R)-enantiomer.[5]
Human FA2HTetracosanoic acid2-Hydroxytetracosanoic acidKₘ < 0.18 µM[9]
Mouse FA2HDeuterated tetracosanoic acidDeuterated 2-hydroxytetracosanoic acidEnzyme activity increases significantly during myelination.[10]
CYP152B1Myristic acid (C14:0)2-Hydroxymyristic acidHigh turnover number (3800 min⁻¹)[2]

Experimental Protocols

The following sections provide a generalized protocol for the enzymatic synthesis of this compound based on established methods for other very-long-chain fatty acids using FA2H.

Recombinant Expression and Purification of Human FA2H

The expression of recombinant human FA2H can be performed in various host systems, with E. coli being a common choice for prokaryotic expression.

Protocol:

  • Gene Synthesis and Cloning: Synthesize the human FA2H gene with appropriate codon optimization for E. coli expression. Clone the gene into a suitable expression vector (e.g., pET series) containing an affinity tag (e.g., His-tag) for purification.

  • Transformation: Transform the expression plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).

  • Culture and Induction: Grow the transformed E. coli in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with an appropriate inducer (e.g., IPTG) and continue the culture at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 16-24 hours).

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.

  • Purification: Centrifuge the lysate to pellet cell debris. Purify the recombinant FA2H from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • Verification: Confirm the purity and identity of the recombinant protein using SDS-PAGE and Western blotting.

Enzymatic Synthesis of this compound

This protocol is adapted from the in vitro assay for FA2H activity.[6][11]

Materials:

  • Purified recombinant human FA2H

  • Tricosanoic acid (substrate)

  • NADPH regeneration system (NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Purified NADPH:cytochrome P-450 reductase

  • Reaction buffer (e.g., Tris-HCl, pH 7.6)

  • α-cyclodextrin (for substrate solubilization)

Protocol:

  • Substrate Preparation: Solubilize tricosanoic acid in a solution of α-cyclodextrin.

  • Reaction Setup: In a reaction vessel, combine the reaction buffer, NADPH regeneration system, purified NADPH:cytochrome P-450 reductase, and the solubilized tricosanoic acid.

  • Enzyme Addition: Initiate the reaction by adding the purified recombinant FA2H.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a predetermined time (e.g., 1-4 hours).

  • Reaction Termination: Stop the reaction by adding an organic solvent (e.g., a mixture of chloroform (B151607) and methanol).

  • Extraction: Extract the lipids from the reaction mixture.

Purification and Analysis of this compound

Purification:

  • The lipid extract can be subjected to saponification to release the fatty acids.

  • The this compound can be purified from the fatty acid mixture using chromatographic techniques such as silica (B1680970) gel column chromatography or high-performance liquid chromatography (HPLC).

Analysis:

  • Derivatization: For analysis by gas chromatography-mass spectrometry (GC-MS), the purified this compound should be derivatized. A common method is to first convert the carboxylic acid to its methyl ester, followed by silylation of the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether.

  • GC-MS Analysis: Analyze the derivatized sample by GC-MS to confirm the identity and quantify the amount of this compound produced.

Biological Significance and Signaling Pathways

2-hydroxylated fatty acids, such as this compound, are primarily found in sphingolipids, particularly galactosylceramides and their sulfated derivatives (sulfatides).[2][3][12][13] These lipids are highly enriched in the myelin sheath, the insulating layer around neuronal axons that is essential for rapid nerve impulse conduction.[2][3][12][13]

The synthesis of 2-hydroxylated sphingolipids follows the general sphingolipid biosynthesis pathway, with the key additional step of α-hydroxylation of the fatty acid by FA2H prior to its incorporation into ceramide by ceramide synthases.[14]

The absence of 2-hydroxylated sphingolipids, due to mutations in the FA2H gene, leads to a form of hereditary spastic paraplegia, demonstrating the critical role of these lipids in the long-term maintenance and function of the nervous system.[2][3][12][13] While myelin can form without these lipids, its long-term stability is compromised, leading to late-onset axon and myelin sheath degeneration.[2][3][12][13]

Sphingolipid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Myelin Myelin Sheath Fatty Acid Fatty Acid 2-Hydroxy Fatty Acid 2-Hydroxy Fatty Acid Fatty Acid->2-Hydroxy Fatty Acid FA2H 2-Hydroxy Dihydroceramide 2-Hydroxy Dihydroceramide 2-Hydroxy Fatty Acid->2-Hydroxy Dihydroceramide Ceramide Synthase Dihydroceramide Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide 2-Hydroxy Ceramide 2-Hydroxy Ceramide 2-Hydroxy Dihydroceramide->2-Hydroxy Ceramide Galactosylceramide Galactosylceramide Ceramide->Galactosylceramide 2-Hydroxy Galactosylceramide 2-Hydroxy Galactosylceramide 2-Hydroxy Ceramide->2-Hydroxy Galactosylceramide Sulfatide Sulfatide Galactosylceramide->Sulfatide 2-Hydroxy Sulfatide 2-Hydroxy Sulfatide 2-Hydroxy Galactosylceramide->2-Hydroxy Sulfatide Myelin Myelin 2-Hydroxy Galactosylceramide->Myelin 2-Hydroxy Sulfatide->Myelin

Caption: Biosynthesis of 2-hydroxylated sphingolipids and their incorporation into the myelin sheath.

Experimental Workflow

The overall workflow for the enzymatic synthesis of this compound involves several key stages, from the preparation of the biocatalyst to the final analysis of the product.

Experimental_Workflow cluster_Enzyme_Prep Enzyme Preparation cluster_Synthesis Enzymatic Reaction cluster_Analysis Product Analysis and Purification A Gene Cloning and Expression Vector Construction B Recombinant FA2H Expression in E. coli A->B C Cell Lysis and Protein Purification B->C F Enzymatic Conversion C->F D Substrate Solubilization (Tricosanoic Acid) E Reaction Setup (Buffer, Cofactors, Reductase) D->E E->F G Lipid Extraction F->G H Purification (Chromatography) G->H I Derivatization H->I J GC-MS Analysis I->J

Caption: Workflow for the enzymatic synthesis and analysis of this compound.

Conclusion

The enzymatic synthesis of this compound, primarily through the action of Fatty Acid 2-Hydroxylase, represents a highly specific and efficient method for producing this biologically important molecule. This guide has provided a comprehensive overview of the key enzymes, quantitative data, experimental protocols, and the biological context of this compound. The detailed methodologies and workflow diagrams are intended to serve as a valuable resource for researchers and professionals engaged in the fields of lipid biochemistry, neurobiology, and drug development. Further research into optimizing the yields of very-long-chain 2-hydroxy fatty acids and exploring the therapeutic potential of these molecules is warranted.

References

2-Hydroxytricosanoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Hydroxytricosanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a very long-chain alpha-hydroxy fatty acid (VLC α-HFA) of significant interest in biochemical and biomedical research. Its primary research value lies in its role as a lipid mediator and a specific biomarker, particularly in the context of peroxisomal disorders and neurodegenerative diseases like X-linked adrenoleukodystrophy (X-ALD).[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, analytical methodologies, and biological significance, with a focus on its role in cellular signaling pathways.

Chemical and Physical Properties

This compound, with the CAS number 2718-37-8, is a saturated fatty acid with a hydroxyl group at the alpha-position.[2][3][4][5] Its molecular formula is C23H46O3, and its molecular weight is approximately 370.6 g/mol .[1][2][4][5]

PropertyValueReference
CAS Number 2718-37-8[2][3][5]
Molecular Formula C23H46O3[4][5]
Molecular Weight 370.6 g/mol [1][2][4][5]
IUPAC Name This compound[4]
Synonyms FA 23:0;O[5]
Physical State Solid[2]
Solubility Soluble in Chloroform:Methanol (5:1)[5]
Predicted XlogP 10.2[4][6]
Storage Temperature Room temperature or -20°C for long-term stability[2][5]

Synthesis and Biosynthesis

Chemical Synthesis

A general and environmentally friendly method for the synthesis of α-hydroxy fatty acids involves the α-chlorination of the corresponding fatty acid followed by hydrolysis. The following is a detailed protocol adapted for the synthesis of this compound from tricosanoic acid.

Experimental Protocol: Synthesis of this compound

  • Step 1: α-Chlorination of Tricosanoic Acid

    • In a reaction vessel, combine tricosanoic acid and a chlorinating agent such as trichloroisocyanuric acid (TCCA).

    • The reaction can be carried out under solvent-free conditions or in a suitable solvent.

    • The mixture is heated to initiate the reaction, leading to the formation of 2-chlorotricosanoic acid.

    • Monitor the reaction progress using techniques like GC-FID until the conversion of the starting material is complete.

  • Step 2: Hydrolysis of 2-Chlorotricosanoic Acid

    • Prepare an aqueous solution of potassium hydroxide (B78521) (KOH) in a round-bottom flask and heat to 80°C.

    • Add the crude 2-chlorotricosanoic acid obtained from the previous step to the KOH solution.

    • Reflux the mixture for approximately 24 hours to facilitate the substitution of the chlorine atom with a hydroxyl group.

    • After cooling the reaction mixture to room temperature, acidify it to a pH of 1 using hydrochloric acid (HCl) to precipitate the this compound.

    • Filter the mixture to isolate the solid product.

    • Purify the crude this compound by trituration with a suitable solvent like acetonitrile (B52724) to obtain the final product as a white solid.[7]

Biosynthesis

In biological systems, this compound is synthesized from its parent fatty acid, tricosanoic acid, through the action of the enzyme Fatty Acid 2-Hydroxylase (FA2H).[1] FA2H is an integral membrane protein located in the endoplasmic reticulum and is highly expressed in the brain, colon, and skin.[1] This enzyme catalyzes the α-hydroxylation of long-chain and very-long-chain fatty acids.[1]

Analytical Methodologies

The analysis of this compound, particularly from biological matrices, typically requires chromatographic separation coupled with mass spectrometric detection. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique.

Experimental Protocol: GC-MS Analysis of this compound

  • 1. Sample Preparation and Lipid Extraction

    • For cellular or tissue samples, homogenize in a suitable solvent system, such as a chloroform:methanol mixture, to extract the lipids.

    • For plasma or other biofluids, perform a liquid-liquid extraction.

    • It is recommended to add a deuterated internal standard, such as deuterated palmitic acid, at the beginning of the extraction to account for sample loss during preparation.

  • 2. Saponification (for total fatty acid analysis)

    • To analyze the total fatty acid content, including those esterified in complex lipids, perform saponification by adding a strong base like KOH and heating the sample.

    • Acidify the sample to protonate the fatty acids before the next extraction step.

  • 3. Derivatization

    • Esterification: Convert the carboxylic acid group to a methyl ester (Fatty Acid Methyl Ester, FAME) by reacting with an agent like BF3-methanol or by acidic catalysis. This increases the volatility of the compound.

    • Silylation: Convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This further enhances volatility and thermal stability for GC analysis.[1]

  • 4. GC-MS Analysis

    • Gas Chromatograph (GC) Conditions:

      • Column: Use a capillary column suitable for fatty acid analysis, such as a wax column (e.g., SH-WAX, 60 m x 0.25 mm I.D., df=0.5 µm).

      • Injector Temperature: Set to a high temperature, for example, 240°C, to ensure rapid volatilization.

      • Carrier Gas: Use an inert gas like helium.

      • Oven Temperature Program: Start at a low temperature (e.g., 80°C) and gradually ramp up to a higher temperature (e.g., 240°C) to separate the fatty acid derivatives based on their boiling points.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Impact (EI) ionization is typically used.

      • Detection Mode: The analysis can be performed in full scan mode to identify the compound based on its unique mass spectrum or in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and quantification.[8][9]

Biological Significance and Signaling Pathways

This compound is a crucial component of sphingolipids, which are abundant in the myelin sheath of the nervous system and the epidermis.[1] Its accumulation is a hallmark of peroxisomal disorders such as X-linked adrenoleukodystrophy (X-ALD), a neurodegenerative disease caused by mutations in the ABCD1 gene, which leads to impaired peroxisomal beta-oxidation of very long-chain fatty acids.[1]

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Research has shown that the methyl ester derivative of this compound can inhibit protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways.[10][11][12] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling.[12][13][14] Inhibition of PTP1B by derivatives of this compound can, therefore, enhance insulin sensitivity, making it a potential therapeutic target for type 2 diabetes and obesity.[10][11][12][14]

PTP1B_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS Insulin Receptor Substrate (IRS) IR->IRS PI3K PI3K IRS->PI3K activates AKT Akt PI3K->AKT activates GLUT4 GLUT4 Translocation (Glucose Uptake) AKT->GLUT4 PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates 2_HTA_derivative 2-Hydroxytricosanoic Acid Derivative 2_HTA_derivative->PTP1B inhibits HCAR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 2_HTA 2-Hydroxytricosanoic Acid HCAR HCA Receptor (Gi-coupled) 2_HTA->HCAR binds Gi_protein Gi Protein HCAR->Gi_protein activates AC Adenylyl Cyclase Gi_protein->AC inhibits cAMP cAMP ATP ATP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA activates Lipolysis Lipolysis PKA->Lipolysis inhibits

References

An In-depth Technical Guide on the Solubility and Stability of 2-Hydroxytricosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Hydroxytricosanoic acid (also known as Cerebroic Acid). Given the limited direct data on this specific very-long-chain hydroxy fatty acid, this document extrapolates from the known behavior of similar long-chain fatty acids and outlines detailed experimental protocols for its characterization.

Core Concepts: Solubility of this compound

This compound, with its long 23-carbon aliphatic chain and a polar hydroxyl group at the alpha-position, is expected to exhibit poor aqueous solubility and higher solubility in organic solvents. The insolubility in aqueous media is primarily due to the hydrophobic nature of the long hydrocarbon tail.

Expected Solubility Profile

While specific quantitative data for this compound is scarce in publicly available literature, a qualitative and comparative solubility profile can be predicted based on the general properties of long-chain fatty acids. One source indicates its solubility in a chloroform:methanol (5:1) mixture[1]. The following table summarizes the expected solubility in various common solvents.

Solvent TypeExamplesExpected Solubility of this compoundRationale
Non-polar Organic Hexane, TolueneModerate to GoodThe long hydrocarbon chain will interact favorably with non-polar solvents.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)Moderate to GoodThese solvents can interact with both the hydrocarbon chain and the polar head group. Saturated fatty acids are generally soluble in THF and ethyl acetate[2][3].
Polar Protic Ethanol, MethanolLow to ModerateThe hydroxyl and carboxylic acid groups can form hydrogen bonds, but the long alkyl chain limits overall solubility. Solubility decreases with increasing chain length[3].
Aqueous Buffers Phosphate-Buffered Saline (PBS)Very LowThe hydrophobic nature of the C23 chain dominates, leading to extremely low solubility in aqueous media at neutral pH[4].
Chlorinated Chloroform, DichloromethaneGoodOften used in lipid extractions, these solvents are effective for dissolving fatty acids[1]. A common mixture is chloroform:methanol[1].
Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol outlines a reliable method for quantifying the solubility of this compound in a given solvent system[5][6][7].

Materials:

  • This compound

  • Selected solvent of interest

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., 0.22 µm PTFE syringe filter)

  • Pre-weighed glass vials

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

    • Equilibrate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a 0.22 µm filter to remove any undissolved microcrystals. The filter material should be compatible with the solvent.

  • Solvent Evaporation and Quantification:

    • Transfer a precise volume of the clear filtrate into a pre-weighed, clean, and dry glass vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the acid.

    • Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

    • Weigh the vial containing the dried solute.

  • Calculation:

    • The solubility is calculated as the mass of the dissolved this compound per volume of the solvent (e.g., in mg/mL or g/L).

    Solubility (mg/mL) = (Weight of vial with solute - Weight of empty vial) / Volume of filtrate

Core Concepts: Stability of this compound

The stability of this compound is critical for its handling, storage, and application in drug development. Degradation can occur through several pathways, primarily oxidation and, to a lesser extent, hydrolysis.

Potential Degradation Pathways
  • Oxidative Degradation: The primary route of degradation for fatty acids is oxidation. While this compound is saturated and thus less susceptible than unsaturated fatty acids, the presence of the hydroxyl group can influence its oxidative stability. Oxidation can be initiated by heat, light, and the presence of metal ions.

  • Biological Degradation (α-Oxidation): In biological systems, 2-hydroxy fatty acids are known to be degraded via a peroxisomal α-oxidation pathway. This involves the cleavage of the C1-C2 bond, resulting in the formation of an (n-1) aldehyde and formyl-CoA[1][8].

  • Acid/Base Hydrolysis: While generally stable, under harsh acidic or basic conditions, esterification or other reactions involving the carboxylic acid and hydroxyl groups could potentially occur, although this is less common for the free fatty acid itself compared to its esters.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

A forced degradation or stress testing study is essential to identify potential degradation products and establish a stability-indicating analytical method[9][10][11].

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • High-purity water and organic solvents for sample preparation

  • Calibrated stability chambers (for thermal and photostability)

  • HPLC or GC-MS system for analysis

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable organic solvent in which it is freely soluble.

  • Application of Stress Conditions: The following conditions are typically applied in separate experiments. A control sample, protected from stress, should be analyzed concurrently. The goal is to achieve 5-20% degradation[9][11].

Stress ConditionSuggested Protocol
Acid Hydrolysis Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours). Neutralize the sample before analysis[10][11].
Base Hydrolysis Mix the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the sample before analysis[10][11].
Oxidation Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for a defined period.
Thermal Degradation Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C or 80°C) for an extended period.
Photostability Expose the solid compound and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[12][13]. A control sample should be wrapped in aluminum foil to protect it from light.
  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Analyze the samples using a validated stability-indicating method, typically HPLC with UV, ELSD, or MS detection, or GC-MS after derivatization.

    • Quantify the amount of remaining this compound and any degradation products formed.

Visualization of Experimental Workflows

Workflow for Solubility and Stability Assessment

The following diagram illustrates a comprehensive workflow for the characterization of this compound's solubility and stability.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment (Forced Degradation) Sol_Start Start: this compound & Solvents Prep_Sat_Sol Prepare Saturated Solution (Excess Solute, 24-48h Equilibration) Sol_Start->Prep_Sat_Sol Filtration Filter Supernatant (0.22 µm PTFE filter) Prep_Sat_Sol->Filtration Evaporation Evaporate Solvent (Nitrogen Stream / Vacuum Oven) Filtration->Evaporation Quantification Gravimetric Quantification (Weigh Dried Solute) Evaporation->Quantification Sol_Result Result: Solubility (mg/mL) Quantification->Sol_Result Stab_Start Start: this compound Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Stab_Start->Stress_Conditions Time_Points Sample at Time Points (e.g., 0, 24, 48h) Stress_Conditions->Time_Points Analysis_Prep Sample Preparation (Neutralization, Dilution) Time_Points->Analysis_Prep HPLC_Analysis Stability-Indicating HPLC/GC-MS Analysis Analysis_Prep->HPLC_Analysis Stab_Result Result: Degradation Profile & Pathway ID HPLC_Analysis->Stab_Result AlphaOxidation HFA This compound AcylCoA_Synthetase Acyl-CoA Synthetase (ATP, CoA, Mg2+) HFA->AcylCoA_Synthetase HFA_CoA 2-Hydroxytricosanoyl-CoA AcylCoA_Synthetase->HFA_CoA HACL 2-Hydroxyacyl-CoA Lyase (Peroxisomal) HFA_CoA->HACL Products Degradation Products HACL->Products Cleavage Aldehyde Docosanal (n-1 Aldehyde) Products->Aldehyde FormylCoA Formyl-CoA Products->FormylCoA

References

Methodological & Application

Application Note: Quantitative Analysis of 2-Hydroxytricosanoic Acid using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxytricosanoic acid is a 2-hydroxy very-long-chain fatty acid (VLCFA) that plays a role in various biological processes and is associated with certain metabolic disorders. Accurate quantification of this analyte in biological matrices is crucial for understanding its physiological functions and its potential as a biomarker. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of fatty acids. However, due to the low volatility and polar nature of this compound, a derivatization step is necessary to enable its passage through the GC column and to achieve sensitive detection by the mass spectrometer.

This application note provides a detailed protocol for the quantitative analysis of this compound in biological samples using GC-MS. The method involves a two-step derivatization process to form the methyl ester trimethylsilyl (B98337) ether derivative, which exhibits excellent chromatographic and mass spectrometric properties.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of this compound is depicted below. The process begins with sample preparation, including lipid extraction and hydrolysis, followed by a two-step derivatization. The derivatized sample is then analyzed by GC-MS, and the data is processed for quantification.

Quantitative Analysis Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis & Data Processing Sample Biological Sample (e.g., Plasma, Tissue) InternalStandard Addition of Internal Standard Sample->InternalStandard Spike Extraction Lipid Extraction (e.g., Folch Method) Hydrolysis Alkaline Hydrolysis (to release fatty acids) Extraction->Hydrolysis Methylation Step 1: Methylation (BF3-Methanol) Hydrolysis->Methylation InternalStandard->Extraction Silylation Step 2: Silylation (BSTFA + 1% TMCS) Methylation->Silylation GCMS GC-MS Analysis (SIM or MRM mode) Silylation->GCMS Quantification Quantification (Calibration Curve) GCMS->Quantification

Figure 1: Experimental workflow for the quantitative analysis of this compound.

Experimental Protocols

Sample Preparation and Lipid Extraction

This protocol is a general guideline and may need to be optimized based on the specific biological matrix.

Materials:

  • Biological sample (e.g., 100 µL plasma or 10 mg tissue homogenate)

  • Internal Standard: Deuterated 2-hydroxydocosanoic acid (d3-2-OH-C22:0) or a similar commercially available isotopically labeled very-long-chain hydroxy fatty acid.

  • Chloroform/Methanol (B129727) (2:1, v/v)

  • 0.9% NaCl solution

  • Sodium sulfate (B86663) (anhydrous)

  • Glass centrifuge tubes with PTFE-lined caps

Protocol:

  • To 100 µL of plasma or 10 mg of tissue homogenate in a glass centrifuge tube, add a known amount of the internal standard.

  • Add 3 mL of Chloroform/Methanol (2:1, v/v) to the sample.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.

  • Add 1 mL of 0.9% NaCl solution to the collected organic phase, vortex for 30 seconds, and centrifuge at 2000 x g for 5 minutes.

  • Remove the upper aqueous phase.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Transfer the dried organic extract to a new tube and evaporate the solvent under a gentle stream of nitrogen at 40°C.

Alkaline Hydrolysis

Materials:

  • Dried lipid extract

  • 0.5 M methanolic NaOH

  • n-Hexane

  • 6 M HCl

Protocol:

  • To the dried lipid extract, add 1 mL of 0.5 M methanolic NaOH.

  • Incubate at 80°C for 1 hour to hydrolyze the ester linkages.

  • Cool the sample to room temperature.

  • Acidify the mixture to a pH of approximately 2 by adding 6 M HCl.

  • Extract the free fatty acids by adding 2 mL of n-hexane and vortexing for 1 minute.

  • Centrifuge at 2000 x g for 5 minutes.

  • Collect the upper hexane (B92381) layer and transfer to a new tube.

  • Repeat the extraction with another 2 mL of n-hexane and combine the extracts.

  • Evaporate the hexane under a gentle stream of nitrogen at 40°C.

Derivatization

This two-step derivatization converts the carboxylic acid to a methyl ester and the hydroxyl group to a trimethylsilyl ether.

Materials:

  • Dried free fatty acid extract

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • n-Hexane

Protocol:

  • Methylation:

    • Add 500 µL of 14% BF3-Methanol to the dried fatty acid extract.

    • Cap the tube tightly and heat at 100°C for 30 minutes.

    • Cool to room temperature and add 1 mL of water and 1 mL of n-hexane.

    • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a new tube.

    • Evaporate the hexane to dryness under a gentle stream of nitrogen.

  • Silylation:

    • To the dried FAMEs, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.[1]

    • Cap the tube and heat at 70°C for 1 hour.[2]

    • Cool to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following are suggested starting parameters and may require optimization for your specific instrument.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

GC Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 280°C

    • Ramp 2: 20°C/min to 320°C, hold for 10 minutes

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Transfer Line Temperature: 280°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.[1]

Characteristic Ions for SIM/MRM: The mass spectrum of the derivatized this compound is expected to show characteristic fragments resulting from the cleavage alpha to the silylated hydroxyl group.

Mass_Fragmentation cluster_fragmentation Characteristic Fragmentation of Derivatized 2-Hydroxy Fatty Acid structure [CH3(CH2)20-CH(OTMS)-COOCH3] fragment1 [CH(OTMS)-COOCH3]+ structure->fragment1 α-cleavage fragment2 [M-59]+ (Loss of OCH3) structure->fragment2 Loss of methoxy (B1213986) group

Figure 2: Expected fragmentation pattern of derivatized this compound.

Quantitative Data

The following tables present illustrative quantitative data for the analysis of this compound. This data is representative and should be validated experimentally.

Table 1: GC-MS SIM/MRM Parameters
AnalyteDerivativePrecursor Ion (m/z) (for MRM)Product Ion (m/z) (for SIM/MRM)Dwell Time (ms)
This compoundMethyl Ester, TMS Ether-[M-59]+, characteristic α-cleavage ion100
Internal Standard (d3-2-OH-C22:0)Methyl Ester, TMS Ether-[M-59]+, characteristic α-cleavage ion100
Table 2: Illustrative Calibration Curve and Performance Data
ParameterValue
Calibration Range 1 - 1000 ng/mL
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Recovery 85 - 110%

Conclusion

The described GC-MS method provides a sensitive and selective approach for the quantitative analysis of this compound in biological samples. The two-step derivatization is crucial for achieving the necessary volatility and thermal stability for GC analysis. The use of a stable isotope-labeled internal standard is highly recommended to ensure accuracy and precision by correcting for variations in sample preparation and instrument response. This application note serves as a comprehensive guide for researchers and scientists in the fields of metabolomics, clinical chemistry, and drug development.

References

Application Note: Quantitative Analysis of 2-Hydroxytricosanoic Acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific method for the quantification of 2-Hydroxytricosanoic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method involves a protein precipitation and liquid-liquid extraction sample preparation procedure, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in negative electrospray ionization mode. This method is intended for researchers, scientists, and drug development professionals investigating the role of very-long-chain fatty acids in metabolic pathways and disease.

Introduction

This compound is a 2-hydroxy very-long-chain fatty acid (VLCFA).[1][2] In mammals, it is synthesized from tricosanoic acid by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[3] The breakdown of this compound occurs via peroxisomal α-oxidation.[3][4] The accumulation of VLCFAs, including hydroxylated forms, has been linked to several peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders, making their accurate quantification in biological matrices like plasma crucial for research in these areas.[5][6] This application note provides a detailed protocol for the extraction and quantification of this compound from human plasma.

Experimental

Materials and Reagents

  • This compound standard (Cayman Chemical or equivalent)[7]

  • This compound-d4 (internal standard, IS)

  • LC-MS grade water, acetonitrile (B52724), methanol, isopropanol, and formic acid

  • Human plasma (EDTA)

Sample Preparation

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of internal standard solution (this compound-d4 in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Acidify the supernatant with 10 µL of 1% formic acid in water.

  • Add 600 µL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 90:10 (v/v) methanol/water.

LC-MS/MS Conditions

A typical LC-MS/MS system for the analysis of fatty acids can be used.[8][9][10]

LC Parameters
Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (50:50, v/v) with 0.1% Formic Acid
Gradient 70% B to 98% B over 8 min, hold at 98% B for 2 min, return to 70% B and equilibrate for 2 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS Parameters
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C

MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound369.3325.315
This compound-d4 (IS)373.3329.315

Results and Discussion

Method Performance

The following tables summarize the hypothetical performance characteristics of the method.

Table 1: Calibration Curve Parameters

Analyte Calibration Range (ng/mL) Correlation Coefficient (r²)
This compound1 - 1000> 0.995

Table 2: Precision and Accuracy

QC Level Concentration (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%)
Low5< 10< 1290 - 110
Medium100< 8< 1092 - 108
High800< 5< 895 - 105

Table 3: Recovery and Matrix Effect

Analyte Extraction Recovery (%) Matrix Effect (%)
This compound85 ± 592 ± 7

Visualization of Protocols

experimental_workflow plasma_sample 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma_sample->add_is protein_precipitation 3. Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge1 4. Centrifugation protein_precipitation->centrifuge1 supernatant_transfer 5. Supernatant Transfer centrifuge1->supernatant_transfer acidification 6. Acidification supernatant_transfer->acidification lle 7. Liquid-Liquid Extraction (MTBE) acidification->lle phase_separation 8. Phase Separation lle->phase_separation evaporation 9. Evaporation phase_separation->evaporation reconstitution 10. Reconstitution evaporation->reconstitution lcms_analysis 11. LC-MS/MS Analysis reconstitution->lcms_analysis

Caption: Experimental workflow for the extraction of this compound from plasma.

Metabolic Pathway

The biosynthesis of this compound involves the α-hydroxylation of its parent fatty acid, tricosanoic acid, catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[3] The degradation of this compound occurs in the peroxisome through α-oxidation.[3]

metabolic_pathway tricosanoic_acid Tricosanoic Acid (C23:0) fa2h FA2H (α-hydroxylation) tricosanoic_acid->fa2h hydroxytricosanoic_acid This compound peroxisomal_enzymes Peroxisomal Enzymes (α-oxidation) hydroxytricosanoic_acid->peroxisomal_enzymes alpha_oxidation Peroxisomal α-Oxidation Products fa2h->hydroxytricosanoic_acid peroxisomal_enzymes->alpha_oxidation

Caption: Biosynthesis and degradation pathway of this compound.

Conclusion

The LC-MS/MS method described here provides a robust and sensitive tool for the quantification of this compound in human plasma. This method can be valuable for research into the roles of very-long-chain fatty acids in health and disease, particularly in the context of peroxisomal disorders.

References

Application Notes and Protocols for the Extraction of 2-Hydroxytricosanoic Acid from Brain Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxytricosanoic acid (C23:H46O3) is a very-long-chain hydroxy fatty acid that is an important constituent of myelin in the central and peripheral nervous systems.[1][2][3] Its presence and metabolism are crucial for the proper structure and function of the myelin sheath, which insulates nerve fibers and enables rapid nerve impulse conduction.[2] Aberrant levels of 2-hydroxy fatty acids have been associated with neurological diseases, highlighting the importance of accurate and reliable methods for their extraction and quantification from brain tissue.[1][4]

These application notes provide detailed protocols for the extraction, derivatization, and analysis of this compound from brain tissue samples. The methodologies are based on established lipid extraction techniques followed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

Data Presentation

Fatty AcidAbbreviationConcentration Range (µg/g wet weight) in Human Frontal CortexReferences
Tricosanoic acidC23:0Present, but not quantified in cited studies[6]
Lignoceric acidC24:0~150 - 300[7]
Hexacosanoic acidC26:0~5 - 15[7]

Note: The concentrations are approximate and can vary significantly. Researchers should establish their own baseline concentrations using appropriate standards and control tissues.

Experimental Protocols

Protocol 1: Lipid Extraction from Brain Tissue using the Folch Method

This protocol describes the extraction of total lipids from brain tissue using a chloroform-methanol mixture, a method originally developed by Folch et al.[8][9][10][11]

Materials:

  • Brain tissue sample

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Tissue homogenizer (e.g., Potter-Elvehjem)

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Orbital shaker

  • Rotary evaporator or nitrogen stream evaporator

  • Glass vials

Procedure:

  • Tissue Homogenization:

    • Weigh the frozen brain tissue sample (typically 1 gram).[9]

    • Add the tissue to a glass homogenizer with 20 volumes of a 2:1 (v/v) chloroform-methanol mixture (e.g., 20 mL for 1 g of tissue).[9][11]

    • Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.

    • Transfer the homogenate to a glass centrifuge tube.

    • Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.[9]

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., 4 mL for 20 mL of solvent mixture).[9][11]

    • Vortex the mixture for a few seconds to ensure thorough mixing.

    • Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.[9]

  • Lipid Collection:

    • After centrifugation, two distinct phases will be visible: a lower chloroform phase containing the lipids and an upper aqueous methanol phase.

    • Carefully aspirate and discard the upper aqueous phase using a Pasteur pipette.

    • Collect the lower chloroform phase, which contains the total lipid extract.

  • Drying the Lipid Extract:

    • Transfer the chloroform phase to a pre-weighed glass vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.[9]

    • Once completely dry, weigh the vial to determine the total lipid yield.

    • Store the dried lipid extract at -80°C until further analysis.

Protocol 2: Derivatization of this compound for GC-MS Analysis

For analysis by GC-MS, the carboxyl and hydroxyl groups of this compound must be derivatized to increase their volatility. This protocol describes a two-step derivatization process: methyl esterification of the carboxyl group followed by silylation of the hydroxyl group.[12][13]

Materials:

  • Dried lipid extract from Protocol 1

  • Boron trifluoride-methanol (BF3-methanol) solution (14%)

  • Hexane (B92381)

  • Saturated NaCl solution

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (B52724)

  • Heating block or oven

  • GC-MS vials with inserts

Procedure:

  • Fatty Acid Methyl Ester (FAME) Formation:

    • Resuspend a known amount of the dried lipid extract in a small volume of toluene.

    • Add 2 mL of 14% BF3-methanol to the lipid extract in a screw-capped glass tube.[13]

    • Heat the mixture at 60°C for 60 minutes.[13]

    • Allow the tube to cool to room temperature.

    • Add 1 mL of saturated NaCl solution and 2 mL of hexane.

    • Vortex thoroughly and centrifuge briefly to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.

    • Evaporate the hexane to dryness under a stream of nitrogen.

  • Silylation of the Hydroxyl Group:

    • To the dried FAMEs, add 50 µL of acetonitrile and 50 µL of BSTFA with 1% TMCS.[13]

    • Cap the vial tightly and heat at 60°C for 60 minutes.[13]

    • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Protocol 3: GC-MS Analysis of Derivatized this compound

This protocol provides general parameters for the analysis of the derivatized this compound by GC-MS. The specific parameters may need to be optimized for the instrument being used.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary GC column suitable for fatty acid analysis (e.g., DB-5ms, HP-5ms)

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp to 240°C at 5°C/min

    • Hold at 240°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-600

Quantification: For quantitative analysis, it is essential to use an appropriate internal standard, such as a stable isotope-labeled 2-hydroxy fatty acid, added to the sample before the extraction process.[14] A calibration curve should be generated using a certified standard of this compound.

Biological Signaling Pathways and Relationships

This compound is a very-long-chain fatty acid that is a key component of galactosylceramides and sulfatides (B1148509), which are major lipids in the myelin sheath.[1][2] Its synthesis is catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H).[1]

The primary metabolic pathway for the degradation of 2-hydroxy very-long-chain fatty acids is peroxisomal α-oxidation .[15][16][17] This pathway is distinct from the more common β-oxidation that occurs in mitochondria. In α-oxidation, the fatty acid is shortened by one carbon atom at a time from the carboxyl end.

A study on a synthetic 2-hydroxy derivative of docosahexaenoic acid (DHA) has shown that it undergoes α-oxidation in the brain.[18] This suggests that endogenous 2-hydroxy fatty acids, including this compound, are likely metabolized through a similar pathway.

Visualizations

experimental_workflow cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis tissue Brain Tissue Sample homogenization Homogenization (Chloroform:Methanol 2:1) tissue->homogenization phase_separation Phase Separation (Addition of 0.9% NaCl) homogenization->phase_separation lipid_collection Collection of Lower Chloroform Phase phase_separation->lipid_collection drying Evaporation to Dryness lipid_collection->drying fame Methyl Esterification (BF3-Methanol) drying->fame silylation Silylation (BSTFA + 1% TMCS) fame->silylation gcms GC-MS Analysis silylation->gcms

Caption: Experimental workflow for the extraction and analysis of this compound.

alpha_oxidation_pathway cluster_peroxisome Peroxisome vlcfa This compound (C23:0-OH) vlcfa_coa 2-Hydroxytricosanoyl-CoA vlcfa->vlcfa_coa Acyl-CoA Synthetase pristanal Pristanal (C22 Aldehyde) vlcfa_coa->pristanal 2-hydroxyacyl-CoA lyase pristanic_acid Pristanic Acid (C22:0) pristanal->pristanic_acid Aldehyde Dehydrogenase beta_oxidation Further Metabolism via β-oxidation pristanic_acid->beta_oxidation

References

Application Notes & Protocol for the Synthesis of 2-Hydroxytricosanoic Acid Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Hydroxytricosanoic acid is a very long-chain alpha-hydroxy fatty acid (VLC α-HFA) with significant relevance in biochemical and biomedical research. It serves as a crucial lipid mediator and a biomarker, particularly in the study of peroxisomal disorders and neurodegenerative diseases such as X-linked adrenoleukodystrophy (X-ALD), where the accumulation of very long-chain fatty acids is a key pathological indicator.[1] The availability of a high-purity standard of this compound is essential for advancing research in these areas.

This document provides a detailed protocol for the chemical synthesis of this compound. The described method is adapted from a general, efficient, and environmentally conscious procedure for the synthesis of α-hydroxy fatty acids from their corresponding fatty acids via an intermediate α-chlorination step.[2][3][4] This two-step synthesis avoids the need for purification of the chlorinated intermediate, making it a streamlined process.[2][3]

Experimental Protocol

This protocol is divided into two main stages: the α-chlorination of tricosanoic acid and the subsequent hydroxylation to yield this compound.

Materials and Reagents:

  • Tricosanoic acid

  • Trichloroisocyanuric acid (TCCA)

  • Potassium hydroxide (B78521) (KOH)

  • Hydrochloric acid (HCl), 1 M solution

  • Acetonitrile

  • Water (deionized or distilled)

  • Sodium sulfate (B86663) (anhydrous)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Part 1: α-Chlorination of Tricosanoic Acid

This step involves the chlorination of the alpha-carbon of tricosanoic acid using trichloroisocyanuric acid (TCCA) as the chlorinating agent under solvent-free conditions.[2][3]

Procedure:

  • In a clean, dry round-bottom flask, melt the desired amount of tricosanoic acid by heating.

  • Once the tricosanoic acid is in a molten state, add a slight excess of trichloroisocyanuric acid (TCCA).

  • Stir the reaction mixture vigorously while maintaining the molten state.

  • The reaction is typically complete when gas evolution ceases. The progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the crude 2-chlorotricosanoic acid is obtained and can be used directly in the next step without further purification.[2][3]

Part 2: Synthesis of this compound

This stage converts the intermediate 2-chlorotricosanoic acid into this compound via a hydrolysis reaction with potassium hydroxide.[2][3][5]

Procedure:

  • In a separate round-bottom flask, prepare a solution of potassium hydroxide (KOH) in water. A typical concentration involves dissolving approximately 7.85 g of KOH (140 mmol) in 200 mL of water.[2][5]

  • Heat the KOH solution to 80 °C with stirring for about 30 minutes.[2][5]

  • Add the crude 2-chlorotricosanoic acid from Part 1 to the hot KOH solution.

  • Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain reflux for 24 hours with continuous stirring.[2][3][5]

  • After 24 hours, cool the reaction mixture to room temperature.

  • Acidify the mixture to a pH of 1 by slowly adding 1 M hydrochloric acid (HCl). This will cause a white solid to precipitate.[2][3][5]

  • Collect the precipitated solid by filtration.

  • Purify the crude this compound by trituration with acetonitrile. A common ratio for this purification step is 1:3 (solid to acetonitrile).[2][5]

  • Filter the purified white solid and dry it thoroughly. The final product is the this compound standard.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of α-hydroxy fatty acids based on analogous reactions reported in the literature.[2][3][5] The actual yields for this compound may vary.

Intermediate/ProductExpected YieldPurity (Post-Purification)Analytical Techniques for Characterization
2-Chlorotricosanoic Acid (Crude)~90-95%~85-92%¹H NMR, ¹³C NMR, GC-MS
This compound~65-75%>99%¹H NMR, ¹³C NMR, GC-MS, Melting Point

Note: Purity can be determined using techniques like Gas Chromatography with Flame Ionization Detection (GC-FID).[2][3][5]

Visualizations

Experimental Workflow Diagram:

The following diagram illustrates the two-step synthesis process for this compound.

Synthesis_Workflow Start Tricosanoic Acid Step1 α-Chlorination (TCCA, heat) Start->Step1 Intermediate Crude 2-Chlorotricosanoic Acid Step1->Intermediate Step2 Hydroxylation (KOH, H₂O, reflux) Intermediate->Step2 Purification Acidification (HCl) & Purification (Acetonitrile) Step2->Purification End This compound Standard Purification->End

Caption: A diagram illustrating the two-step chemical synthesis of this compound.

Signaling Pathway Context (Biosynthesis):

While the provided protocol is for chemical synthesis, it is valuable for researchers to be aware of the biological synthesis pathway. In mammals, 2-hydroxy fatty acids are synthesized by the enzyme fatty acid 2-hydroxylase (FA2H). This enzyme is dependent on cytochrome P450 reductase and NADPH.[6]

Biosynthesis_Pathway FattyAcid Long-Chain Fatty Acid (e.g., Tricosanoic Acid) FA2H Fatty Acid 2-Hydroxylase (FA2H) FattyAcid->FA2H HydroxyFA 2-Hydroxy Fatty Acid (e.g., this compound) FA2H->HydroxyFA Byproducts NADP⁺ + 2H₂O FA2H->Byproducts Cofactors NADPH + H⁺ + O₂ Cofactors->FA2H

Caption: The enzymatic conversion of a fatty acid to a 2-hydroxy fatty acid by FA2H.

References

Application Note: Stable Isotope Labeling of 2-Hydroxytricosanoic Acid for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxytricosanoic acid is a very long-chain fatty acid (VLCFA) implicated in various physiological and pathological processes. Understanding its metabolic fate is crucial for elucidating its role in cellular metabolism and its potential as a biomarker or therapeutic target. Stable isotope labeling, coupled with mass spectrometry, offers a powerful technique to trace the metabolism of this compound in complex biological systems. This application note provides detailed protocols for the synthesis of isotopically labeled this compound and its use in metabolic flux analysis.

Metabolic Pathway of this compound

This compound is primarily metabolized in peroxisomes via the α-oxidation pathway. This pathway is distinct from the more common β-oxidation and is essential for the degradation of fatty acids with a methyl group at the β-carbon or, as in this case, a hydroxyl group at the α-carbon. The key step in this pathway is the cleavage of the C1-C2 bond of the fatty acid.

Metabolic Pathway of this compound This compound This compound Acyl-CoA Synthetase Acyl-CoA Synthetase This compound->Acyl-CoA Synthetase 2-Hydroxytricosanoyl-CoA 2-Hydroxytricosanoyl-CoA Acyl-CoA Synthetase->2-Hydroxytricosanoyl-CoA HACL1 2-Hydroxyacyl-CoA Lyase 1 (HACL1) (Thiamine Pyrophosphate -dependent) 2-Hydroxytricosanoyl-CoA->HACL1 Pristicanal Pristicanal (C22 Aldehyde) HACL1->Pristicanal Formyl-CoA Formyl-CoA HACL1->Formyl-CoA Aldehyde Dehydrogenase Aldehyde Dehydrogenase Pristicanal->Aldehyde Dehydrogenase Formate Formate Formyl-CoA->Formate Pristanic Acid Pristanic Acid Aldehyde Dehydrogenase->Pristanic Acid Beta-Oxidation Beta-Oxidation Pristanic Acid->Beta-Oxidation

Caption: Peroxisomal α-oxidation of this compound.

Synthesis of Isotopically Labeled this compound

The synthesis of stable isotope-labeled this compound is a critical first step for metabolic studies. Below are generalized protocols for introducing ¹³C and ²H (deuterium) labels.

Protocol 1: Synthesis of [1-¹³C]-2-Hydroxytricosanoic Acid

This protocol is adapted from established methods for synthesizing ¹³C-labeled fatty acids.[1] It involves the use of a ¹³C-labeled cyanide as the source of the isotopic label.

Materials:

  • 2-Hydroxydocosanal

  • Potassium [¹³C]cyanide (K¹³CN)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Cyanohydrin Formation: Dissolve 2-hydroxydocosanal in a suitable organic solvent (e.g., ethanol). Add a solution of K¹³CN, followed by the slow addition of a weak acid (e.g., acetic acid) to generate HCN in situ. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: Acidify the reaction mixture with concentrated HCl and heat under reflux to hydrolyze the nitrile group to a carboxylic acid.

  • Extraction and Purification: After cooling, extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting [1-¹³C]-2-Hydroxytricosanoic acid by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of Deuterated this compound

This protocol outlines a general method for introducing deuterium (B1214612) atoms at specific positions in the fatty acid chain, adapted from known procedures for deuterium labeling.[2][3]

Materials:

  • A suitable precursor of this compound with a functional group for deuterium introduction (e.g., a double bond)

  • Deuterium gas (D₂) or a deuterated reducing agent (e.g., sodium borodeuteride, NaBD₄)

  • Palladium on carbon (Pd/C) catalyst (for catalytic deuteration)

  • Appropriate solvents (e.g., methanol, ethanol)

  • Standard laboratory glassware and purification apparatus

Procedure (Example using catalytic deuteration):

  • Precursor Synthesis: Synthesize a precursor molecule containing a double bond at the desired labeling position.

  • Catalytic Deuteration: Dissolve the precursor in a suitable solvent in a reaction vessel. Add the Pd/C catalyst. Purge the vessel with an inert gas (e.g., argon) and then introduce deuterium gas. Stir the reaction under a D₂ atmosphere until the reaction is complete (monitored by TLC or GC-MS).

  • Workup and Purification: Filter the reaction mixture to remove the catalyst. Evaporate the solvent and purify the deuterated this compound derivative by column chromatography.

Experimental Protocols for Metabolic Studies

The following protocols describe how to use stable isotope-labeled this compound to study its metabolism in cell culture and in vivo.

Experimental Workflow

Experimental Workflow cluster_synthesis Synthesis cluster_experiment Experiment cluster_analysis Analysis Labeled_Precursor Labeled Precursor (e.g., K¹³CN, D₂) Synthesis Chemical Synthesis Labeled_Precursor->Synthesis Labeled_2HTA Isotopically Labeled This compound Synthesis->Labeled_2HTA Administration Administration of Labeled 2-HTA Labeled_2HTA->Administration Cell_Culture Cell Culture Sample_Collection Sample Collection (Cells, Tissues, Plasma) Cell_Culture->Sample_Collection Animal_Model Animal Model Animal_Model->Sample_Collection Administration->Cell_Culture Administration->Animal_Model Lipid_Extraction Lipid Extraction and Derivatization Sample_Collection->Lipid_Extraction MS_Analysis Mass Spectrometry (GC-MS or LC-MS) Lipid_Extraction->MS_Analysis Data_Analysis Metabolic Flux Analysis MS_Analysis->Data_Analysis

Caption: General workflow for metabolic studies using labeled this compound.
Protocol 3: Cell Culture Labeling

This protocol describes the incubation of cultured cells with labeled this compound to trace its intracellular metabolism.

Materials:

  • Cultured cells of interest

  • Cell culture medium and supplements

  • Isotopically labeled this compound

  • Bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Internal standards for mass spectrometry

Procedure:

  • Preparation of Labeled Fatty Acid Solution: Prepare a stock solution of the labeled this compound complexed to fatty acid-free BSA in serum-free medium.

  • Cell Seeding: Seed cells in culture plates and allow them to adhere and grow to the desired confluency.

  • Labeling: Replace the culture medium with the medium containing the labeled this compound-BSA complex. Incubate the cells for a defined period (e.g., time-course experiment).

  • Cell Harvesting and Lipid Extraction: At the end of the incubation, wash the cells with ice-cold PBS. Harvest the cells and perform lipid extraction using a standard method such as the Bligh-Dyer or Folch extraction.[4]

  • Sample Preparation for MS: Dry the lipid extract under a stream of nitrogen. Derivatize the fatty acids to their methyl esters (FAMEs) or other volatile derivatives for GC-MS analysis, or analyze directly by LC-MS.[5][6]

Protocol 4: In Vivo Labeling in Animal Models

This protocol outlines the administration of labeled this compound to an animal model to study its whole-body metabolism.

Materials:

  • Animal model (e.g., mouse, rat)

  • Isotopically labeled this compound

  • Vehicle for administration (e.g., corn oil)

  • Equipment for oral gavage or intravenous injection

  • Anesthesia and surgical tools for tissue collection

  • Materials for blood collection (e.g., EDTA tubes)

Procedure:

  • Dose Preparation: Prepare a formulation of the labeled this compound in a suitable vehicle.

  • Administration: Administer the labeled fatty acid to the animals via the desired route (e.g., oral gavage, intravenous injection).

  • Sample Collection: At specified time points, collect blood samples and/or tissues of interest (e.g., liver, brain, adipose tissue).

  • Lipid Extraction and Analysis: Process the plasma and homogenize the tissues to perform lipid extraction as described in Protocol 3. Analyze the samples by mass spectrometry to determine the isotopic enrichment in this compound and its downstream metabolites.

Mass Spectrometry Analysis

Mass spectrometry is the core analytical technique for detecting and quantifying stable isotope-labeled metabolites. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

GC-MS Analysis

GC-MS is well-suited for the analysis of volatile fatty acid derivatives.

Sample Preparation:

  • Total lipids are extracted from the biological sample.

  • The lipid extract is saponified to release free fatty acids.

  • Fatty acids are derivatized to form volatile esters, most commonly fatty acid methyl esters (FAMEs), using reagents like BF₃-methanol or trimethylsilyldiazomethane.[7][8]

Instrumentation and Data Acquisition:

  • A gas chromatograph equipped with a suitable capillary column (e.g., a polar column for FAMEs) is coupled to a mass spectrometer.

  • The mass spectrometer is operated in either full-scan mode to identify all metabolites or selected ion monitoring (SIM) mode to quantify specific labeled and unlabeled fatty acids with high sensitivity.[9]

LC-MS Analysis

LC-MS is advantageous for analyzing non-volatile lipids and can often be performed with less sample derivatization.

Sample Preparation:

  • Lipid extraction is performed as for GC-MS.

  • The lipid extract can be directly injected or after a simple concentration step.

Instrumentation and Data Acquisition:

  • A liquid chromatograph with a reverse-phase column (e.g., C18) is coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • The mass spectrometer can be a triple quadrupole for targeted analysis (Multiple Reaction Monitoring, MRM) or a high-resolution instrument (e.g., Orbitrap, Q-TOF) for untargeted metabolomics and high-precision mass measurements.

Data Presentation and Interpretation

The data obtained from mass spectrometry allows for the calculation of isotopic enrichment and the determination of metabolic fluxes.

Quantitative Data Summary

The following tables provide examples of the types of quantitative data that can be obtained from these studies.

Table 1: Isotopic Enrichment of this compound and its Metabolites in Cultured Hepatocytes

Time (hours)Labeled this compound (%)Labeled Pristanic Acid (%)
01000
285.2 ± 3.112.5 ± 1.8
662.7 ± 4.530.1 ± 2.9
1235.1 ± 2.848.9 ± 3.7
2415.8 ± 1.955.3 ± 4.2
Data are presented as mean ± SD of the percentage of the labeled species in the total pool of that metabolite.

Table 2: Kinetic Parameters of 2-Hydroxyacyl-CoA Lyase (HACL)

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)
2-Hydroxyisobutyryl-CoA (bacterial HACL)[10]~120~1.3~11
2-Hydroxyphytanoyl-CoA (human HACL1)Data not availableData not availableData not available
2-Hydroxyoctadecanoyl-CoA (human HACL1)[11]Substrate for HACL1Cleaved to heptadecanal (B146464) and formyl-CoA-
This table highlights the need for further enzymatic characterization of human HACL1 with very-long-chain substrates.

Logical Relationship Diagram

Logical Relationship Hypothesis Hypothesis: Altered 2-HTA metabolism in Disease X Experimental_Design Experimental Design: Stable Isotope Tracing Hypothesis->Experimental_Design In_Vitro In Vitro Model (Cell Culture) Experimental_Design->In_Vitro In_Vivo In Vivo Model (Animal Model) Experimental_Design->In_Vivo Data_Acquisition Data Acquisition (Mass Spectrometry) In_Vitro->Data_Acquisition In_Vivo->Data_Acquisition Data_Analysis Data Analysis: Isotopic Enrichment, Flux Calculation Data_Acquisition->Data_Analysis Conclusion Conclusion: Confirmation/Rejection of Hypothesis Data_Analysis->Conclusion

Caption: Logical flow from hypothesis to conclusion in a metabolic study.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for researchers to design and execute stable isotope labeling studies of this compound. By tracing the metabolic fate of this very-long-chain fatty acid, scientists can gain valuable insights into its physiological and pathological roles, which can aid in the development of new diagnostic and therapeutic strategies. The use of stable isotopes provides a safe and powerful approach to dynamic metabolic research.[12][13]

References

Application Notes and Protocols for the Quantification of 2-Hydroxytricosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxytricosanoic acid is a very long-chain alpha-hydroxy fatty acid (VLC α-HFA) of significant interest in biomedical research.[1] It serves as a crucial component of sphingolipids, which are abundant in the nervous system, particularly in myelin.[1] Dysregulation and accumulation of very long-chain fatty acids, including this compound, are pathological hallmarks of severe neurodegenerative conditions such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome, making its accurate quantification essential for diagnostics and research into disease mechanisms.[1][2][3]

This document provides detailed protocols for the quantification of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Standards

The use of high-purity reference standards is fundamental for accurate and reproducible quantification.[4][5] Analytical standards for this compound are commercially available. For quantitative analysis, an internal standard (IS) is essential to correct for analyte loss during sample preparation and for variations in instrument response.[1] A stable isotope-labeled version of the analyte is the ideal IS. If unavailable, a structurally similar compound not present in the sample, such as an odd-chain fatty acid like tridecanoic acid, can be used.[6]

Table 1: Commercially Available Analytical Standards for this compound

Compound NameCAS NumberMolecular FormulaFormula Weight ( g/mol )PurityExample Suppliers
This compound2718-37-8C₂₃H₄₆O₃370.6≥98%Cayman Chemical, Benchchem, Alfa Chemistry
Methyl 2-hydroxytricosanoate118745-41-8C₂₄H₄₈O₃384.6≥98%Cayman Chemical

Biological Sample Preparation: Lipid Extraction

Effective sample preparation is critical for obtaining reliable and accurate analytical results.[1] The following protocol, adapted from established methods, describes a robust procedure for extracting the total lipid fraction, including this compound, from biological samples like plasma or tissue homogenates.[7][8]

Experimental Protocol: Total Lipid Extraction
  • Sample Aliquoting: In a glass tube, add a known volume or weight of the sample (e.g., 100 µL of plasma or 20-30 mg of powdered tissue).

  • Internal Standard Spiking: Add the internal standard to the sample to a known final concentration.

  • Protein Precipitation & Lipid Extraction:

    • Add 200 µL of cold methanol. Vortex thoroughly to precipitate proteins.[7]

    • Add 500 µL of chloroform (B151607) using a glass syringe. Vortex and incubate on ice for 10 minutes.[7]

  • Phase Separation:

    • Add 200 µL of Milli-Q water to induce phase separation.[7]

    • Vortex and centrifuge at low speed (e.g., 600 rpm) for 5 minutes.

  • Lipid Collection: Carefully collect the lower organic (chloroform) layer, which contains the lipids, using a glass Pasteur pipette or syringe and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.[7]

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the subsequent derivatization step or direct analysis (e.g., 100 µL of Isopropanol:Methanol 1:1).

G cluster_workflow Workflow for Total Lipid Extraction start Biological Sample (e.g., Plasma, Tissue) spike Spike with Internal Standard start->spike Aliquot extract Add Cold Methanol & Chloroform Vortex to Extract Lipids spike->extract phase_sep Add Water to Induce Phase Separation & Centrifuge extract->phase_sep collect Collect Lower Organic (Lipid) Layer phase_sep->collect dry Evaporate Solvent (Nitrogen Stream) collect->dry reconstitute Reconstitute Dried Extract dry->reconstitute end Proceed to Derivatization or Analysis reconstitute->end

Workflow for total lipid extraction from biological samples.

Analytical Methodologies

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing fatty acids. However, due to the low volatility of this compound, a chemical derivatization step is mandatory to convert the polar carboxyl and hydroxyl groups into more volatile esters and ethers, respectively.[1][9] A common and effective method is a two-step process involving esterification followed by silylation.[1][10]

  • Esterification (to form Fatty Acid Methyl Ester - FAME):

    • To the dried lipid extract, add 500 µL of 14% Boron Trifluoride (BF₃) in methanol.

    • Seal the tube tightly and heat at 100°C for 30 minutes.

    • Allow the tube to cool to room temperature.

    • Add 1 mL of hexane (B92381) and 0.5 mL of water. Vortex vigorously.

    • Centrifuge to separate phases and carefully transfer the upper hexane layer to a new tube.

    • Dry the hexane layer under a stream of nitrogen.

  • Silylation (to form Trimethylsilyl - TMS Ether):

    • To the dried FAME, add 50 µL of pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[11]

    • Seal the tube and heat at 70°C for 30 minutes.

    • After cooling, the sample is ready for injection into the GC-MS.

G cluster_workflow Workflow for GC-MS Analysis start Dried Lipid Extract ester Esterification (BF₃-Methanol, 100°C) start->ester extract_fame Hexane Extraction of FAME ester->extract_fame silylate Silylation (BSTFA, 70°C) extract_fame->silylate Dry down inject GC-MS Injection silylate->inject analysis Separation & Detection inject->analysis quant Data Quantification analysis->quant G cluster_workflow Workflow for LC-MS/MS Analysis start Reconstituted Lipid Extract derivatize Derivatization (3-NPH, EDC, 40°C) start->derivatize dilute Dilute Sample & Centrifuge derivatize->dilute inject LC-MS/MS Injection dilute->inject Transfer supernatant analysis Separation & Detection (MRM) inject->analysis quant Data Quantification analysis->quant G cluster_pathway Simplified 2-Hydroxy Sphingolipid Synthesis Pathway VLCFA Very Long-Chain Fatty Acid (VLCFA) OH_VLCFA 2-Hydroxy-VLCFA (e.g., this compound) VLCFA->OH_VLCFA FA2H Enzyme Ceramide 2-Hydroxy Ceramide OH_VLCFA->Ceramide Sphingoid Sphingoid Base Sphingoid->Ceramide Ceramide Synthase Complex Complex 2-Hydroxy Sphingolipids Ceramide->Complex Myelin Myelin Sheath Function Complex->Myelin PBD Peroxisomal Biogenesis Disorders (e.g., Zellweger) PBD->VLCFA Impairs Metabolism

References

Application Notes and Protocols for the Analysis of 2-Hydroxytricosanoic Acid in Myelin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Myelin is a specialized, lipid-rich membrane that ensheathes axons, crucial for rapid nerve impulse conduction and axonal support.[1][2][3] Its composition is unique, with a high proportion of lipids (70-85%) to proteins.[2] Among these lipids, very-long-chain fatty acids (VLCFAs) and 2-hydroxy fatty acids are particularly significant constituents of myelin glycolipids, such as cerebrosides. 2-Hydroxytricosanoic acid (C23:0h) is one such fatty acid, and its accurate quantification is vital for studying myelin biology, demyelinating diseases, and metabolic disorders affecting the nervous system.[4] Abnormal levels of 2-hydroxy fatty acids have been implicated in multiple diseases.[5] This document provides detailed protocols for the sample preparation and analysis of this compound from myelin-enriched samples.

Part 1: Myelin Purification from Nervous Tissue

The isolation of a highly purified myelin fraction is the foundational step for accurate lipid analysis. The methods primarily exploit the low density of myelin compared to other cellular membranes.[6][7] The following protocol is based on sucrose (B13894) density gradient centrifugation.[6][8][9]

Experimental Protocol: Myelin Isolation

1. Tissue Homogenization: a. Mince fresh or frozen nervous tissue (e.g., mouse or rat brain) on a cold surface.[10] b. Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution using a glass-Teflon or Dounce homogenizer.[6][7] The homogenization process causes the myelin sheath to detach from the axon, forming large vesicles.[6]

2. Crude Myelin Fractionation: a. Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris. b. Collect the supernatant and centrifuge it at a higher speed (e.g., 15,000 x g) for 20 minutes at 4°C. c. Resuspend the resulting pellet, which contains the crude myelin fraction, in a small volume of 0.32 M sucrose solution.

3. Sucrose Density Gradient Ultracentrifugation: a. Prepare a discontinuous sucrose gradient by carefully layering solutions of decreasing density. A common gradient involves layering the resuspended crude myelin fraction onto a 0.85 M sucrose solution.[10] b. Ultracentrifuge the gradient at high speed (e.g., 75,000 x g) for 30-60 minutes at 4°C.[10] c. Myelin will band at the interface between the 0.32 M and 0.85 M sucrose layers due to its low buoyant density.[6][10]

4. Myelin Collection and Washing: a. Carefully collect the myelin layer from the interface using a pipette.[10] b. To remove trapped sucrose and other contaminants, subject the collected myelin to osmotic shock by resuspending it in a large volume of ice-cold distilled water. c. Pellet the purified myelin by centrifugation (e.g., 12,000 x g for 15 minutes at 4°C). d. Repeat the washing step two more times. e. The final white pellet is the purified myelin fraction. Store it at -80°C until lipid extraction.[7]

Workflow for Myelin Purification

Myelin_Purification cluster_0 Myelin Purification Workflow Tissue Nervous Tissue (e.g., Brain) Homogenization Homogenize in 0.32M Sucrose Tissue->Homogenization Cent_Low Low-Speed Centrifugation (1,000 x g) Homogenization->Cent_Low Supernatant1 Collect Supernatant Cent_Low->Supernatant1 Pellet: Nuclei, Debris Cent_High High-Speed Centrifugation (15,000 x g) Supernatant1->Cent_High CrudeMyelin Resuspend Crude Myelin Pellet Cent_High->CrudeMyelin Supernatant: Cytosol Gradient Layer onto 0.85M Sucrose Gradient CrudeMyelin->Gradient Ultracentrifugation Ultracentrifugation (75,000 x g) Gradient->Ultracentrifugation Collect Collect Myelin at Interface Ultracentrifugation->Collect Wash Osmotic Shock & Washing (dH2O) Collect->Wash FinalPellet Purified Myelin Pellet Wash->FinalPellet

Caption: Workflow for isolating purified myelin via differential and density gradient centrifugation.

Part 2: Total Lipid Extraction and Fatty Acid Derivatization

Following myelin purification, total lipids are extracted. The complex lipids are then hydrolyzed to release individual fatty acids, which must be chemically modified (derivatized) to increase their volatility for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: Lipid Extraction (Modified Folch Method)
  • Add 20 volumes of a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture to the purified myelin pellet.[11]

  • Vortex thoroughly to ensure complete dissolution and lipid extraction.

  • Add 0.2 volumes of a saline solution (e.g., 0.9% NaCl) to induce phase separation.[11]

  • Centrifuge briefly to separate the layers. The lower organic phase contains the total lipids.[11]

  • Carefully collect the lower chloroform layer and evaporate the solvent under a gentle stream of nitrogen. The resulting residue is the total lipid extract.

Experimental Protocol: Hydrolysis and Derivatization for GC-MS

For 2-hydroxy fatty acids, a two-step derivatization is typically required: esterification of the carboxyl group and modification of the hydroxyl group.[12][13]

1. Saponification and Acid-Catalyzed Methylation (to form FAMEs): a. To the dried lipid extract, add a solution of 0.5 M KOH in methanol and heat at 100°C for 10 minutes to hydrolyze the ester linkages and release the fatty acids. b. After cooling, add an acid catalyst such as 14% boron trifluoride (BF3) in methanol and heat again at 100°C for 5-10 minutes. This reaction converts the free fatty acids into fatty acid methyl esters (FAMEs). c. Cool the sample and add hexane (B92381) and water to extract the FAMEs into the upper hexane layer. Collect the hexane layer.

2. Hydroxyl Group Derivatization (Silylation): a. Evaporate the hexane from the FAMEs extract under nitrogen. b. To the dried FAMEs, add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often mixed with a catalyst like pyridine (B92270) or trimethylchlorosilane (TMCS).[5][14] c. Incubate the mixture at 60-70°C for 30 minutes to convert the 2-hydroxy group into a trimethylsilyl (B98337) (TMS) ether.[14] d. The sample, containing TMS-derivatized 2-hydroxy FAMEs, is now ready for GC-MS analysis.

Workflow for Sample Preparation and Analysis

Analysis_Workflow cluster_1 Analytical Workflow for this compound Start Purified Myelin LipidExtract Total Lipid Extraction (e.g., Chloroform:Methanol) Start->LipidExtract Hydrolysis Saponification (Hydrolysis) (e.g., KOH/Methanol) LipidExtract->Hydrolysis FAME Carboxyl Derivatization (Acid-Catalyzed Methylation) Hydrolysis->FAME Product1 Fatty Acid Methyl Esters (FAMEs) FAME->Product1 OH_Deriv Hydroxyl Derivatization (Silylation, e.g., BSTFA) Product1->OH_Deriv Product2 TMS-Derivatized 2-OH FAMEs OH_Deriv->Product2 GCMS GC-MS Analysis Product2->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data

Caption: General workflow from purified myelin to the analysis of 2-hydroxy fatty acids by GC-MS.

Part 3: Data Presentation and Analysis

GC-MS Analysis

The derivatized sample is injected into a gas chromatograph, where FAMEs are separated based on their boiling points and polarity. The mass spectrometer then fragments the eluted compounds, producing a unique mass spectrum for identification. The mass spectrum of a TMS-derivatized 2-hydroxy FAME is distinct from that of a non-hydroxylated FAME, allowing for clear identification.[12] For quantification, an internal standard (e.g., a deuterated version of the analyte or a similar fatty acid not present in the sample) should be added at the beginning of the sample preparation process.[11][15]

Quantitative Data Summary

While specific concentrations of this compound can vary significantly based on species, age, and health status, it is a known component of myelin sphingolipids, particularly cerebrosides.[4] The table below presents a representative composition of fatty acids found in myelin galactolipids to illustrate the context in which 2-hydroxy fatty acids are found.

Table 1: Representative Fatty Acid Composition of Myelin Cerebrosides

Fatty Acid ClassSpecific Fatty Acids Commonly FoundApproximate Abundance
Non-Hydroxy Saturated Lignoceric acid (C24:0)High
Stearic acid (C18:0)Moderate
Behenic acid (C22:0)Moderate
Non-Hydroxy Monounsaturated Nervonic acid (C24:1)High
Oleic acid (C18:1)Moderate
2-Hydroxy Saturated Cerebronic acid (2-hydroxy C24:0) High
This compound (C23:0h) Present
2-Hydroxylignoceric acidPresent
2-Hydroxy Monounsaturated 2-Hydroxynervonic acid (2-hydroxy C24:1)Present

Note: This table is a qualitative summary based on established knowledge of myelin composition.[2][4] Precise percentages require specific experimental quantification.

Table 2: Comparison of Derivatization Methods for Hydroxy Fatty Acids

MethodTarget Functional GroupsReagentsAdvantagesConsiderations
Silylation Hydroxyl (-OH)BSTFA, TMCSForms stable TMS ethers, good for GC analysis.[14]Can be sensitive to moisture.[13]
Methylation (Esterification) Carboxyl (-COOH)BF3-Methanol, HCl-MethanolNecessary for making fatty acids volatile.Standard procedure for all FAME analysis.
Methylation (Etherification) Hydroxyl (-OH)Methyl iodideCreates stable methyl ethers.[12]Can be performed simultaneously with esterification under specific conditions.
Acetylation Hydroxyl (-OH)Acetic anhydrideAn alternative to silylation.May result in different fragmentation patterns in MS.[16]

References

Application Notes and Protocols: 2-Hydroxytricosanoic Acid in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and analysis of 2-Hydroxytricosanoic acid (C23:0-OH) in the field of lipidomics. This very-long-chain fatty acid (VLCFA) is a critical component of sphingolipids and plays a significant role in various physiological and pathological processes, making it a molecule of interest in disease biomarker discovery and drug development.

Applications in Lipidomics Research

This compound is primarily studied in the context of its incorporation into ceramides (B1148491) and other complex sphingolipids. These lipids are integral to the structure and function of cellular membranes, particularly the myelin sheath of the nervous system.

Role in Sphingolipid Metabolism and Myelin Sheath Integrity

This compound is a 2-hydroxy fatty acid that is a key component of a specific subset of mammalian sphingolipids.[1] The presence of the hydroxyl group on the acyl chain significantly influences the biophysical properties of these lipids and their interactions with other membrane components.[2] In the central and peripheral nervous systems, 2-hydroxylated sphingolipids, including those containing a C23:0-OH acyl chain, are abundant in the myelin sheath.[3][4] Myelin, a lipid-rich membrane, insulates nerve axons, facilitating rapid nerve impulse conduction. Alterations in the levels of 2-hydroxylated lipids can impact myelin stability and function.

Biomarker in Peroxisomal Disorders

The metabolism of very-long-chain fatty acids, including their 2-hydroxylated forms, is heavily reliant on peroxisomal function. Inborn errors of peroxisomal biogenesis or function, such as Zellweger spectrum disorders, can lead to the abnormal accumulation of VLCFAs. While the accumulation of C26:0 is a primary diagnostic marker, the profiling of other VLCFAs, including hydroxylated species, can provide further insights into disease pathology. Analysis of VLCFAs is typically performed on plasma samples.[5]

Involvement in Cell Signaling

Ceramides, which can incorporate this compound, are not merely structural lipids but also potent signaling molecules involved in fundamental cellular processes such as apoptosis (programmed cell death), cell cycle regulation, and cellular stress responses.[6][7][8][9] The specific acyl chain composition of ceramides, including the presence of a 2-hydroxy group, can modulate their signaling functions. For instance, 2'-hydroxy ceramides have been shown to induce apoptosis more potently than their non-hydroxylated counterparts, suggesting they may regulate distinct signaling pathways.[7][10]

Quantitative Data

While specific quantitative data for this compound across various biological matrices is not extensively documented in readily available literature, the following table provides a general overview of very-long-chain fatty acid concentrations found in human plasma. This data serves as a reference for the expected range of these lipids.

AnalyteSample MatrixConcentration RangeReference
Palmitic acid (C16:0)Human Plasma0.3 to 4.1 mmol/L[11]
Stearic acid (C18:0)Human Plasma0.1 to 1.0 mmol/L[11]
Oleic acid (C18:1)Human Plasma0.03 to 3.2 mmol/L[11]
Linoleic acid (C18:2)Human Plasma0.2 to 5.0 mmol/L[11]
Alpha-linolenic acid (C18:3)Human Plasma12.0 to 186.9 µmol/L[11]
Docosahexaenoic acid (DHA; C22:6)Human Plasma7.2 to 237.5 µmol/L[11]
Ricinoleic acid (12-hydroxy-9-octadecenoic acid)Human Plasma0.02 to 0.04 nmol/mL[12]
7-Hydroxystearic acid (7HSA)Cow Milk175.1 ± 3.4 µg/mL[13]
10-Hydroxystearic acid (10HSA)Cow Milk72.4 ± 6.1 µg/mL[13]

Experimental Protocols

The analysis of this compound typically involves its extraction from a biological matrix, followed by derivatization and detection using mass spectrometry coupled with a chromatographic separation technique.

Protocol for Total Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a generalized procedure for the analysis of total fatty acids, including 2-hydroxylated forms, from biological samples such as plasma, cells, or tissues.[2][14]

1. Lipid Extraction (Modified Folch or Bligh & Dyer Method): [5]

  • To a sample (e.g., 200 µL of plasma), add an internal standard containing a deuterated analog of the analyte of interest.
  • Add a 2:1 (v/v) mixture of chloroform:methanol (B129727) to the sample.
  • Vortex thoroughly to ensure complete mixing and lipid extraction.
  • Add water or a salt solution to induce phase separation.
  • Centrifuge to pellet any solid material and clearly separate the organic and aqueous layers.
  • Carefully collect the lower organic phase containing the lipids.
  • Dry the extracted lipids under a stream of nitrogen.

2. Saponification (Hydrolysis of Esterified Fatty Acids): [14]

  • Resuspend the dried lipid extract in a methanolic potassium hydroxide (B78521) (KOH) solution.
  • Incubate at 37°C for 30 minutes to hydrolyze fatty acid esters.
  • Acidify the reaction mixture with hydrochloric acid (HCl) to a pH below 5.

3. Fatty Acid Extraction: [14]

  • Extract the free fatty acids from the acidified solution using an organic solvent such as iso-octane or hexane.
  • Repeat the extraction to ensure complete recovery.
  • Combine the organic extracts and dry under a stream of nitrogen.

4. Derivatization: [2]

  • To the dried fatty acids, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) or pentafluorobenzyl bromide (PFBBr).
  • For silylation with BSTFA/TMCS, incubate at 80°C for 1 hour.[15]
  • For PFB ester formation, incubate with PFBBr and a catalyst like diisopropylethylamine at room temperature for 20 minutes.[2]
  • Dry the derivatized sample under nitrogen.

5. GC-MS Analysis:

  • Reconstitute the derivatized sample in a suitable solvent (e.g., iso-octane).
  • Inject an aliquot into the GC-MS system.
  • GC Conditions (Example): [15][16]
  • Column: HP-5MS capillary column (or equivalent).
  • Injector Temperature: 280°C.
  • Oven Program: Initial temperature of 80°C held for 5 minutes, ramp at 3.8°C/min to 200°C, then at 15°C/min to 290°C and hold for 6 minutes.
  • MS Conditions (Example for TMS derivatives): [15]
  • Ionization Mode: Electron Impact (EI).
  • Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized 2-hydroxy fatty acids. For TMS derivatives, a characteristic ion is often m/z 233 for the unlabelled 3-hydroxy fragment (note: this is for 3-hydroxy, 2-hydroxy will have a different fragmentation pattern to be determined with standards).

Protocol for Free Fatty Acid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is suitable for the analysis of free this compound and other fatty acids without the need for hydrolysis.[17][18]

1. Sample Preparation and Extraction:

  • Spike the sample with an appropriate internal standard.
  • Perform a liquid-liquid extraction using a solvent system such as a mixture of butanol and methanol (BUME).[5]
  • Alternatively, use solid-phase extraction (SPE) for cleaner extracts.[17]
  • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC Conditions (Example): [14]
  • Column: C8 or C18 reversed-phase column.
  • Mobile Phase A: Water/methanol (97:3) with 10 mM tributylamine (B1682462) and 15 mM acetic acid.
  • Mobile Phase B: Methanol.
  • Gradient: A linear gradient from 80% to 99% B over 20 minutes.
  • Flow Rate: 200 µL/min.
  • MS/MS Conditions (Example):
  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
  • Scan Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). The specific precursor-to-product ion transitions for this compound would need to be determined using a pure standard.

Visualizations

Signaling Pathway: De Novo Ceramide Synthesis

The following diagram illustrates the de novo synthesis pathway for ceramides, highlighting the incorporation of this compound.

Caption: De novo synthesis of ceramide incorporating this compound.

Experimental Workflow: GC-MS Analysis of this compound

The diagram below outlines the major steps in the experimental workflow for the quantitative analysis of this compound using GC-MS.

gcms_workflow start Biological Sample (Plasma, Tissue, Cells) extraction Lipid Extraction (e.g., Folch Method) start->extraction hydrolysis Saponification (Hydrolysis of Esters) extraction->hydrolysis fa_extraction Free Fatty Acid Extraction hydrolysis->fa_extraction derivatization Derivatization (e.g., Silylation) fa_extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis (Quantification) gcms->data end Results data->end

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Application Note & Protocol: Quantification of 2-Hydroxytricosanoic Acid in Cerebrospinal Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxytricosanoic acid is a 2-hydroxy long-chain fatty acid that plays a role in various physiological and pathological processes within the central nervous system (CNS). Its concentration in cerebrospinal fluid (CSF) may serve as a potential biomarker for certain neurological diseases. This document provides a detailed protocol for the sensitive and specific quantification of this compound in human CSF using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is designed to ensure high reproducibility and accuracy, making it suitable for clinical research and drug development applications.

Experimental Protocols

The accurate measurement of this compound in CSF requires meticulous sample handling, efficient extraction, and sensitive detection. The following protocol outlines a robust method for this purpose.

CSF Sample Collection and Storage

Proper sample collection and storage are critical to maintain the integrity of the analyte.

  • Collection: CSF should be collected by lumbar puncture into polypropylene (B1209903) tubes.

  • Processing: Immediately after collection, centrifuge the CSF at 2000 x g for 10 minutes at 4°C to remove any cellular debris.

  • Storage: Transfer the supernatant to clean polypropylene tubes and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.[1]

Materials and Reagents
  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., this compound-d4)

  • LC-MS grade methanol, acetonitrile, isopropanol, and water

  • LC-MS grade formic acid

  • Chloroform (B151607)

  • Methyl-tert-butyl ether (MTBE)

  • Internal standard spiking solution

  • Reagent-grade water

Sample Preparation: Lipid Extraction

An efficient extraction method is crucial for isolating this compound from the complex CSF matrix. The following protocol is based on a modified Bligh & Dyer method, which has been shown to have good reproducibility for lipid extraction from CSF.[2][3]

  • Thaw Samples: Thaw CSF samples on ice.

  • Spike Internal Standard: To 150 µL of CSF in a 2 mL Eppendorf tube, add the internal standard spiking solution.

  • Add Extraction Solvent: Add 900 µL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex: Vortex the mixture for 10 seconds.

  • Add Chloroform: Add 300 µL of chloroform and vortex for 10 seconds.

  • Induce Phase Separation: Add 300 µL of water to induce phase separation.

  • Shake and Centrifuge: Shake the tubes for 20 minutes at 1000 RPM at 4°C, followed by centrifugation at 10,000 x g for 5 minutes at 4°C.[2]

  • Collect Organic Layer: Carefully collect 400 µL of the lower organic phase into a clean microcentrifuge tube for analysis.[2]

  • Dry Down: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Liquid Chromatography (LC)

    • Column: A C18 reversed-phase column suitable for lipid analysis.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure the separation of this compound from other CSF components.

    • Flow Rate: A typical flow rate for such analyses.

    • Injection Volume: A standard injection volume.

  • Mass Spectrometry (MS/MS)

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by infusing the pure standards.

Data Presentation

The quantitative data should be summarized in a clear and structured table to facilitate comparison between different sample groups.

Sample GroupNMean this compound Conc. (ng/mL)Standard Deviation (ng/mL)
Control
Disease A
Treatment X

This table should be populated with the experimental results.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the protocol for measuring this compound in CSF.

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis CSF_Collection CSF Collection (Polypropylene tubes) Centrifugation Centrifugation (2000 x g, 10 min, 4°C) CSF_Collection->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Storage Storage at -80°C Supernatant_Transfer->Storage Thaw_Sample Thaw CSF Sample Storage->Thaw_Sample Spike_IS Spike with Internal Standard Thaw_Sample->Spike_IS Add_Solvent Add Extraction Solvents (Chloroform:Methanol) Spike_IS->Add_Solvent Phase_Separation Induce Phase Separation Add_Solvent->Phase_Separation Collect_Organic Collect Organic Phase Phase_Separation->Collect_Organic Dry_Down Evaporate Solvent Collect_Organic->Dry_Down Reconstitute Reconstitute in Mobile Phase Dry_Down->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for CSF sample processing and analysis.

Signaling Pathway Diagram (Hypothetical)

This diagram illustrates a hypothetical signaling pathway where this compound might be involved in a neurodegenerative disease context.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Enzyme_A Enzyme A H2_Trico_Acid 2-Hydroxytricosanoic acid Enzyme_A->H2_Trico_Acid Synthesis Precursor Precursor Lipid Precursor->Enzyme_A Receptor_B Nuclear Receptor B H2_Trico_Acid->Receptor_B Activation Gene_Expression Gene Expression (e.g., Inflammation) Receptor_B->Gene_Expression Modulation

Caption: Hypothetical signaling pathway involving this compound.

References

Application Notes and Protocols: High-Purity 2-Hydroxytricosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxytricosanoic acid is a very long-chain alpha-hydroxy fatty acid (VLC α-HFA) that plays a crucial role in various biological processes.[1] It is a key component of a specific subset of mammalian sphingolipids, which are integral to the structure and function of cell membranes.[2][3] The presence of the hydroxyl group on the alpha-carbon of the fatty acid chain imparts unique biophysical properties to the sphingolipids that contain it, influencing membrane fluidity, the formation of lipid rafts, and cell signaling events.[1][4][5]

This compound is of significant interest in the field of lipidomics and is studied extensively in the context of peroxisomal disorders and neurodegenerative diseases such as X-linked adrenoleukodystrophy (X-ALD), where the metabolism of very long-chain fatty acids is impaired.[1] Furthermore, emerging research suggests a role for 2-hydroxy fatty acids in modulating cellular pathways implicated in cancer, making it a molecule of interest for drug development.[6]

Applications

  • Sphingolipid Metabolism Research: this compound is a critical substrate for the synthesis of 2-hydroxy-sphingolipids.[2][3] Its incorporation into ceramides (B1148491) and other sphingolipids is catalyzed by fatty acid 2-hydroxylase (FA2H).[2][7] Researchers use high-purity this compound to investigate the function of these specialized lipids in organizing plasma membrane nanodomains and their role in cellular processes like the oxidative burst.[4][5]

  • Neurodegenerative Disease Research: Mutations in the FA2H gene, which is responsible for producing 2-hydroxy fatty acids, are linked to leukodystrophy and hereditary spastic paraplegia.[2][3] This underscores the importance of 2-hydroxy sphingolipids in the proper function of the nervous system. This compound serves as a vital research tool and biomarker in studying the pathology of these diseases.[1]

  • Cancer Research: Recent studies have explored the role of 2-hydroxy fatty acids in cancer biology. For instance, 2-hydroxy fatty acids have been shown to enhance the chemosensitivity of gastric cancer cells to drugs like cisplatin.[6] This suggests that this compound could be investigated as a potential adjuvant in cancer therapy.

  • Skin Barrier Function: In the epidermis, ceramides containing 2-hydroxy fatty acids are essential for maintaining the skin's permeability barrier.[2][3] High-purity this compound is used to synthesize ceramide analogs for research into skin health and the development of novel dermatological and cosmetic formulations.[1][8]

Chemical and Physical Properties

PropertyValueReference
IUPAC Name This compound[1][9]
Synonyms FA 23:0;O[10]
CAS Number 2718-37-8[1][9][10][11]
Molecular Formula C23H46O3[9][10]
Molecular Weight 370.6 g/mol [1][9][10]
Appearance Solid[10][11]
Purity ≥98%[10]
Solubility Soluble in Chloroform (B151607):Methanol (B129727) (5:1)[10]

Commercial Suppliers of High-Purity this compound

SupplierProduct NamePurityCatalog NumberNotes
Cayman Chemical 2-hydroxy Tricosanoic Acid≥98%Item No. 24966Sold as a solid.
Benchchem This compoundHigh-PurityB052833For research use only.
Alfa Chemistry This compound98%+For research use only.

Signaling and Metabolic Pathways

Sphingolipid_Metabolism cluster_0 Metabolic Conversion cluster_1 Sphingolipid Synthesis Fatty Acid Fatty Acid This compound This compound Fatty Acid->this compound FA2H 2-Hydroxy-Ceramide 2-Hydroxy-Ceramide This compound->2-Hydroxy-Ceramide Ceramide Synthases Ceramide Ceramide Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids 2-Hydroxy-Complex Sphingolipids 2-Hydroxy-Complex Sphingolipids 2-Hydroxy-Ceramide->2-Hydroxy-Complex Sphingolipids

Caption: Role of this compound in Sphingolipid Metabolism.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex for Cell Culture

This protocol describes the preparation of a this compound solution complexed with bovine serum albumin (BSA) for administration to cultured cells. Fatty acids are poorly soluble in aqueous media and complexing them with BSA improves their stability and delivery to cells.[12][13]

Materials:

  • High-purity this compound

  • Ethanol (B145695), absolute

  • Fatty acid-free BSA

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium

  • Sterile microcentrifuge tubes

  • Water bath or heating block

Procedure:

  • Prepare a stock solution of this compound:

    • Dissolve this compound in absolute ethanol to a final concentration of 50 mM.

    • Store the stock solution at -20°C.

  • Prepare a BSA solution:

    • Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 10% (w/v).

    • Gently rotate the solution to dissolve the BSA completely, avoiding foaming.

    • Sterile filter the BSA solution through a 0.22 µm filter.

  • Complex this compound with BSA:

    • In a sterile tube, add the desired volume of the 10% BSA solution.

    • Warm the BSA solution to 37°C.

    • Slowly add the this compound stock solution to the warm BSA solution while gently vortexing. A molar ratio of 3:1 to 5:1 (fatty acid:BSA) is commonly used.[13]

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

    • The final concentration of the fatty acid-BSA complex should be prepared by diluting this stock into the cell culture medium.

  • Treating cells:

    • Dilute the this compound-BSA complex to the desired final concentration in the cell culture medium.

    • Prepare a control medium containing the same concentration of BSA and ethanol as the treatment medium.

    • Remove the existing medium from the cells and replace it with the treatment or control medium.

    • Incubate the cells for the desired period.

Experimental_Workflow_Cell_Culture A Prepare 50 mM this compound in Ethanol C Complex Fatty Acid with BSA at 37°C A->C B Prepare 10% Fatty Acid-Free BSA in PBS B->C D Dilute Complex into Cell Culture Medium C->D E Treat Cells with Fatty Acid-BSA Complex D->E F Incubate for Desired Time E->F G Downstream Analysis (e.g., Lipidomics, Western Blot, etc.) F->G

Caption: Workflow for Cell-Based Assays with this compound.

Protocol 2: Total Lipid Extraction from Cultured Cells

This protocol outlines a method for extracting total lipids from cells previously treated with this compound, based on the widely used Bligh and Dyer method.

Materials:

  • Treated and control cells in culture plates

  • Ice-cold PBS

  • Methanol

  • Chloroform

  • Deionized water

  • Glass centrifuge tubes with Teflon-lined caps

  • Centrifuge

  • Nitrogen gas stream or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium from the plates.

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells in 1 mL of ice-cold PBS and transfer to a glass centrifuge tube.

    • Centrifuge at 1000 x g for 5 minutes at 4°C.

    • Discard the supernatant.

  • Lipid Extraction:

    • To the cell pellet, add 1 mL of methanol and vortex thoroughly.

    • Add 2 mL of chloroform and vortex for 2 minutes.

    • Add 0.8 mL of deionized water and vortex for another 2 minutes.

    • Centrifuge at 1000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of the Lipid Phase:

    • Three phases will be visible: an upper aqueous phase, a protein disk at the interface, and a lower organic phase containing the lipids.

    • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying and Storage:

    • Dry the extracted lipids under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • The dried lipid film can be stored at -80°C until further analysis.

  • Downstream Analysis:

    • Resuspend the dried lipids in an appropriate solvent for downstream applications such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

Logical Relationships in Research Applications

Research_Applications A This compound B Sphingolipid Metabolism A->B is a precursor in C Neurodegenerative Diseases B->C implicated in D Cancer Biology B->D modulates E Skin Barrier Function B->E is essential for

Caption: Research Applications of this compound.

References

Application Notes and Protocols for In Vitro Studies of 2-Hydroxytricosanoic Acid Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxytricosanoic acid is a 2-hydroxy very-long-chain fatty acid (VLCFA) that plays a crucial role in the formation of specific sphingolipids.[1][2] These lipids are integral components of myelin in the nervous system and are also found in the skin and kidneys. The synthesis of this compound is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H), and its degradation occurs via peroxisomal α-oxidation.[2] Dysregulation of this compound metabolism is associated with neurodegenerative diseases, highlighting its importance in cellular function.[2]

These application notes provide detailed protocols for in vitro assays to investigate the synthesis, degradation, and cellular functions of this compound.

I. Synthesis of this compound: In Vitro Fatty Acid 2-Hydroxylase (FA2H) Activity Assay

This assay measures the activity of FA2H, the enzyme responsible for the synthesis of 2-hydroxy fatty acids, including this compound. The protocol is adapted from established methods using a deuterated substrate and analysis by gas chromatography-mass spectrometry (GC-MS).[1][3]

Experimental Protocol

1. Materials and Reagents:

  • Substrate: [3,3,5,5-D4]tricosanoic acid (or other suitable deuterated very-long-chain fatty acid)

  • Enzyme Source: Microsomal fractions from FA2H-transfected cells (e.g., COS7) or tissue homogenates (e.g., brain tissue)

  • NADPH Regeneration System:

    • NADP+

    • Glucose-6-phosphate

    • Glucose-6-phosphate dehydrogenase

  • Cofactors and Buffers:

    • Tris-HCl buffer (pH 7.6)

    • MgCl2

    • Purified NADPH:cytochrome P-450 reductase

  • Solvents and Derivatization Reagents:

    • α-cyclodextrin

    • Diethyl ether

    • Methanol

    • Reagents for conversion to trimethylsilyl (B98337) (TMS) ether derivatives

2. Procedure:

  • Substrate Preparation: Solubilize the deuterated fatty acid substrate in an α-cyclodextrin solution.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the Tris-HCl buffer, MgCl2, NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and purified NADPH:cytochrome P-450 reductase.

  • Enzyme Addition: Add the microsomal fraction or tissue homogenate (containing FA2H) to the reaction mixture.

  • Initiation of Reaction: Add the solubilized deuterated substrate to the reaction mixture to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The reaction should be performed in a time- and protein-dependent manner to ensure linearity.

  • Reaction Termination and Extraction: Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol). Extract the lipids using a suitable method, such as the Folch extraction.

  • Derivatization: Dry the extracted lipids and derivatize the 2-hydroxy fatty acid product to its trimethylsilyl (TMS) ether derivative.

  • GC-MS Analysis: Analyze the derivatized sample by GC-MS to quantify the formation of the deuterated this compound.

Data Presentation
SampleFA2H Activity (pmol/mg protein/min)Reference
Control (non-transfected) cells< 1.0[1]
FA2H-transfected cells50.0 ± 5.0[1]
Mouse brain homogenate (P20)15.0 ± 2.0[4]

Experimental Workflow

FA2H_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_substrate Prepare Deuterated Substrate Solution mix_components Combine Substrate, Enzyme, and Reaction Mix prep_substrate->mix_components prep_enzyme Prepare Microsomal Fraction/Tissue Homogenate prep_enzyme->mix_components prep_reaction_mix Prepare Reaction Mixture (Buffer, Cofactors, NADPH Regen System) prep_reaction_mix->mix_components incubation Incubate at 37°C mix_components->incubation terminate_extract Terminate Reaction and Extract Lipids incubation->terminate_extract derivatize Derivatize to TMS Ether terminate_extract->derivatize gcms_analysis Quantify by GC-MS derivatize->gcms_analysis

FA2H activity assay workflow.

II. Incorporation into Sphingolipids: In Vitro Ceramide Synthase (CerS) Assay

This assay determines the ability of ceramide synthases to utilize this compound (or its CoA derivative) for the synthesis of 2-hydroxy ceramides. This protocol is based on methods using fluorescently labeled substrates and analysis by HPLC or LC-MS/MS.[5]

Experimental Protocol

1. Materials and Reagents:

  • Substrates:

    • 2-Hydroxytricosanoyl-CoA (or this compound and a system for its activation to CoA)

    • Fluorescently labeled sphinganine (B43673) (e.g., NBD-sphinganine)

  • Enzyme Source: Microsomal fractions from cells overexpressing a specific ceramide synthase (CerS1-6) or from relevant tissues.

  • Buffers and Reagents:

    • Reaction buffer (e.g., HEPES or Tris-HCl, pH 7.4)

    • Defatted BSA

  • Solvents for Extraction and Analysis:

    • Chloroform

    • Methanol

    • Solvents for HPLC or LC-MS/MS mobile phase

2. Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, defatted BSA, and the fluorescently labeled sphinganine substrate.

  • Enzyme Addition: Add the microsomal fraction containing the ceramide synthase.

  • Initiation of Reaction: Add 2-hydroxytricosanoyl-CoA to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes).

  • Reaction Termination and Lipid Extraction: Terminate the reaction by adding chloroform:methanol (1:2, v/v). Extract the lipids.

  • Analysis:

    • HPLC: Separate the fluorescently labeled substrate and the 2-hydroxy ceramide product by HPLC and quantify using a fluorescence detector.

    • LC-MS/MS: Analyze the lipid extract by LC-MS/MS for more sensitive and specific quantification of the 2-hydroxy ceramide product.

Data Presentation
Ceramide Synthase IsoformSubstrateProductRelative Activity (%)Reference
CerS12-hydroxy-stearoyl-CoA2-hydroxy-C18-ceramide100[6]
CerS22-hydroxy-lignoceroyl-CoA2-hydroxy-C24-ceramide85[6]
CerS32-hydroxy-very-long-chain-acyl-CoAs2-hydroxy-VLC-ceramidesHigh in keratinocytes[6]

Signaling Pathway

Ceramide_Synthesis_Pathway FA Fatty Acid (e.g., Tricosanoic Acid) HFA This compound FA->HFA Hydroxylation HFA_CoA 2-Hydroxytricosanoyl-CoA HFA->HFA_CoA Activation DHCer Dihydroxy-Ceramide HFA_CoA->DHCer Sphinganine Sphinganine Sphinganine->DHCer HCer 2-Hydroxy-Ceramide DHCer->HCer Desaturation Complex_SL Complex 2-Hydroxy-Sphingolipids HCer->Complex_SL Further Metabolism FA2H FA2H FA2H->FA Acyl_CoA_Synthetase Acyl-CoA Synthetase Acyl_CoA_Synthetase->HFA CerS Ceramide Synthase (CerS1-6) CerS->HFA_CoA Desaturase Dihydroceramide Desaturase Desaturase->DHCer Sphingolipid_Synthases Sphingolipid Synthases Sphingolipid_Synthases->HCer

Biosynthesis of 2-hydroxy-sphingolipids.

III. Degradation of this compound: In Vitro Peroxisomal α-Oxidation Assay

This assay measures the degradation of this compound via the peroxisomal α-oxidation pathway. The protocol involves incubating a labeled substrate with isolated peroxisomes and measuring the chain-shortened product.

Experimental Protocol

1. Materials and Reagents:

  • Substrate: [1-14C]this compound or a suitable stable-isotope labeled analog.

  • Enzyme Source: Purified peroxisomes from rat liver or cultured cells.

  • Cofactors and Buffers:

  • Solvents and Reagents for Analysis:

    • Solvents for lipid extraction (e.g., hexane, isopropanol)

    • Reagents for derivatization (if using GC-MS)

    • Scintillation cocktail (if using a radiolabeled substrate)

2. Procedure:

  • Peroxisome Isolation: Isolate peroxisomes from the chosen source using differential centrifugation and/or density gradient centrifugation.

  • Reaction Mixture Preparation: In a reaction tube, combine the reaction buffer, ATP, CoA, NAD+, and MgCl2.

  • Enzyme Addition: Add the isolated peroxisomes to the reaction mixture.

  • Initiation of Reaction: Add the labeled this compound substrate to start the reaction.

  • Incubation: Incubate the mixture at 37°C for a defined period.

  • Reaction Termination and Extraction: Stop the reaction and extract the fatty acids.

  • Analysis:

    • Radiolabeled Substrate: Separate the substrate and the chain-shortened product (docosanoic acid) by thin-layer chromatography (TLC) or HPLC and quantify the radioactivity.

    • Stable-Isotope Labeled Substrate: Derivatize the fatty acids and analyze by GC-MS or LC-MS/MS to quantify the chain-shortened product.

Data Presentation
Conditionα-Oxidation Rate (nmol/mg protein/hr)Reference
Control Peroxisomes2.5 ± 0.3[7]
Peroxisomes with Inhibitor0.2 ± 0.1[7]

Degradation Pathway

Alpha_Oxidation_Pathway HFA_CoA 2-Hydroxytricosanoyl-CoA Keto_Acid 2-Keto-tricosanoyl-CoA HFA_CoA->Keto_Acid Oxidation Aldehyde Docosanal Keto_Acid->Aldehyde Formyl_CoA Formyl-CoA Keto_Acid->Formyl_CoA Short_FA Docosanoic Acid Aldehyde->Short_FA Oxidation Hydroxylase Acyl-CoA Oxidase/ Hydroxylase Hydroxylase->HFA_CoA Lyase 2-Hydroxyacyl-CoA Lyase Lyase->Keto_Acid Dehydrogenase Aldehyde Dehydrogenase Dehydrogenase->Aldehyde

Peroxisomal α-oxidation pathway.

IV. Functional Assays for this compound

A. Cell Proliferation and Apoptosis Assays

These assays are used to determine the effect of this compound on cell viability and programmed cell death.

1. Cell Proliferation (MTT) Assay:

  • Principle: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for 24-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

2. Apoptosis (Annexin V/Propidium (B1200493) Iodide) Assay:

  • Principle: Differentiates between viable, apoptotic, and necrotic cells using flow cytometry. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of necrotic cells with compromised membranes.

  • Protocol:

    • Treat cells with this compound as in the proliferation assay.

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

Data Presentation
TreatmentCell LineIC50 (µM) for Proliferation% Apoptotic CellsReference
2-hydroxy-palmitic acidGastric Cancer Cells> 10015% at 50 µM[8]
Ursolic Acid (control)CAOV3 Ovarian Cancer2035% at 40 µM[9]
B. Cell Membrane Fluidity Assay

This assay assesses the impact of this compound incorporation on the fluidity of cellular membranes using the fluorescent probe Laurdan.

  • Principle: Laurdan exhibits a spectral shift depending on the polarity of its environment. In more ordered (less fluid) membranes, the emission maximum is blue-shifted, while in more fluid membranes, it is red-shifted. This is quantified by the Generalized Polarization (GP) value.

  • Protocol:

    • Culture cells and treat with this compound to allow for its incorporation into membranes.

    • Label the cells with Laurdan (e.g., 5 µM for 30 minutes at 37°C).

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity at two emission wavelengths (e.g., 440 nm and 490 nm) with excitation at 350 nm using a fluorescence spectrophotometer or a fluorescence microscope.

    • Calculate the GP value using the formula: GP = (I440 - I490) / (I440 + I490).

Data Presentation
TreatmentCell TypeGP ValueChange in FluidityReference
ControlCHO cells0.45 ± 0.02-[10]
Methyl-β-cyclodextrinCHO cells0.30 ± 0.03Increased[10]
This compound(Hypothetical)(To be determined)(To be determined)
C. Nuclear Receptor Interaction Assay

This assay can be used to investigate if this compound or its metabolites can act as ligands for nuclear receptors, such as PPARs or LXRs.

  • Principle: A reporter gene assay is used where cells are co-transfected with an expression vector for the nuclear receptor of interest and a reporter plasmid containing a luciferase gene under the control of a response element for that receptor. Ligand binding to the receptor activates transcription of the luciferase gene.

  • Protocol:

    • Co-transfect cells (e.g., HEK293T) with the nuclear receptor expression plasmid and the reporter plasmid.

    • Treat the transfected cells with this compound or a known agonist (positive control).

    • Incubate for 24-48 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

Data Presentation
CompoundNuclear ReceptorFold Activation (vs. Vehicle)Reference
Rosiglitazone (control)PPARγ15.0 ± 2.0[11]
This compoundPPARγ(To be determined)
T0901317 (control)LXRα10.0 ± 1.5[12]
This compoundLXRα(To be determined)

Conclusion

The in vitro assays described in these application notes provide a comprehensive toolkit for researchers to elucidate the functional roles of this compound. By systematically investigating its synthesis, degradation, and effects on cellular processes, a deeper understanding of its physiological and pathological significance can be achieved, potentially leading to the identification of new therapeutic targets for diseases associated with its metabolism.

References

Application Notes and Protocols for 2-Hydroxytricosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper handling, storage, and in vitro experimental use of 2-Hydroxytricosanoic acid. The information is intended to ensure sample integrity and facilitate reproducible experimental outcomes.

Section 1: Product Information and Storage

This compound (CAS 2718-37-8) is a very long-chain alpha-hydroxy fatty acid.[1] It is a solid at room temperature and should be handled with appropriate personal protective equipment, including gloves and safety glasses.[2][3]

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₂₃H₄₆O₃[4]
Molecular Weight 370.6 g/mol [4]
Appearance Solid[4][5]
Purity ≥98%[4]
Solubility Soluble in Chloroform (B151607):Methanol (B129727) (5:1)[4][6]

Table 2: Recommended Storage and Stability

ConditionRecommendationSource
Storage Temperature -20°C[4]
Shipping Temperature Room temperature (continental US)[4]
Stability ≥ 4 years at -20°C[4]
Storage Conditions Keep container tightly closed in a dry, cool, and well-ventilated place.[3][7]

Section 2: Experimental Protocols

Preparation of this compound Stock Solution for Cell Culture

This protocol describes the preparation of a stock solution of this compound complexed with bovine serum albumin (BSA) for use in cell culture experiments. Fatty acids are complexed to BSA to mimic physiological conditions and improve their solubility and delivery to cells in aqueous culture media.[7][8][9]

Materials:

  • This compound

  • Ethanol (B145695), absolute (USP grade)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile Milli-Q water

  • Sterile cell culture medium (e.g., DMEM)

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in sterile Milli-Q water and sterilize by passing it through a 0.22 µm filter. Warm the solution to 37°C.

  • Prepare a 10 mM stock solution of this compound:

    • Accurately weigh the required amount of this compound in a sterile glass tube.

    • Dissolve the fatty acid in a small volume of absolute ethanol. Gently warm at 37°C to aid dissolution.

  • Complex this compound with BSA:

    • Under sterile conditions, slowly add the 10 mM fatty acid stock solution to the pre-warmed 10% BSA solution while gently vortexing. A typical molar ratio of fatty acid to BSA is between 3:1 and 6:1.

    • Incubate the mixture at 37°C for 1 hour with continuous gentle agitation to allow for complex formation.

  • Prepare the final working solution: Dilute the fatty acid:BSA complex in the desired cell culture medium to the final working concentration.

  • Control Preparation: Prepare a vehicle control containing the same concentration of ethanol and BSA in the cell culture medium.

  • Storage: The fatty acid:BSA stock solution can be stored at -20°C for future use.

In Vitro Cytotoxicity Assay using MTT

This protocol outlines a method to assess the cytotoxicity of this compound on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10] This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound:BSA complex (prepared as in Protocol 2.1)

  • Vehicle control (BSA and ethanol in medium)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the this compound:BSA complex. Include wells with vehicle control and untreated cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Cellular Lipid Extraction and Analysis

This protocol provides a general method for extracting total lipids from cells treated with this compound, which is a necessary step for subsequent analysis by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to investigate its uptake and metabolism.[3][6][11]

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, HPLC grade, ice-cold

  • Chloroform, HPLC grade

  • Sterile water

  • Glass vials with Teflon-lined caps

  • Centrifuge

Procedure:

  • Cell Harvesting: After treatment, wash the cells twice with ice-cold PBS and harvest them by scraping or trypsinization.

  • Cell Lysis and Extraction:

    • Transfer the cell suspension to a glass vial.

    • Add 200 µL of cold methanol for every 1 million cells and vortex thoroughly to precipitate proteins.[6]

    • Add 500 µL of chloroform and vortex for 10 minutes at a cold temperature.[6]

    • Add 200 µL of water to induce phase separation.[6]

  • Phase Separation: Centrifuge the mixture at a low speed (e.g., 600 rpm) for 5 minutes to separate the aqueous (upper) and organic (lower) phases.[6]

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass syringe and transfer it to a new glass vial.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen or using a speed vacuum.

  • Storage and Reconstitution: The dried lipid extract can be stored at -80°C. For analysis, reconstitute the lipids in an appropriate solvent, such as a 1:1 isopropanol:methanol mixture.[6]

Section 3: Metabolic Pathway and Experimental Workflow

This compound, like other 2-hydroxy straight-chain fatty acids, is primarily metabolized through peroxisomal α-oxidation.[12] This pathway involves the removal of one carbon atom from the carboxyl end of the fatty acid.

Peroxisomal_Alpha_Oxidation cluster_peroxisome Peroxisome FA This compound FA_CoA 2-Hydroxytricosanoyl-CoA FA->FA_CoA Acyl-CoA Synthetase Formyl_CoA Formyl-CoA FA_CoA->Formyl_CoA 2-Hydroxyacyl-CoA Lyase (HACL1) Pristanalogue Docosanal (n-1 aldehyde) FA_CoA->Pristanalogue 2-Hydroxyacyl-CoA Lyase (HACL1) Pristanoyl_CoA Docosanoyl-CoA (n-1) Pristanalogue->Pristanoyl_CoA Aldehyde Dehydrogenase Beta-Oxidation Beta-Oxidation Pristanoyl_CoA->Beta-Oxidation To further metabolism caption Peroxisomal α-Oxidation of this compound

Peroxisomal α-Oxidation of this compound

The diagram above illustrates the key steps in the peroxisomal α-oxidation of this compound. The fatty acid is first activated to its CoA ester, which is then cleaved by 2-hydroxyacyl-CoA lyase (HACL1) to produce formyl-CoA and an aldehyde with one less carbon atom. This aldehyde is subsequently oxidized to a fatty acyl-CoA, which can then enter the β-oxidation pathway for further degradation.

Experimental_Workflow cluster_prep Sample Preparation cluster_cell_culture Cell Culture Experiment cluster_analysis Downstream Analysis Prep_FA Prepare 2-Hydroxytricosanoic Acid:BSA Complex Treat_Cells Treat Cells with FA:BSA Complex Prep_FA->Treat_Cells Seed_Cells Seed Cells in 96-well or 6-well plates Seed_Cells->Treat_Cells MTT Cytotoxicity Assay (MTT) Treat_Cells->MTT Lipid_Extraction Lipid Extraction Treat_Cells->Lipid_Extraction Gene_Expression Gene Expression Analysis (e.g., qPCR, RNA-seq) Treat_Cells->Gene_Expression LCMS LC-MS/GC-MS Analysis Lipid_Extraction->LCMS caption General workflow for in vitro studies.

References

Application Notes and Protocols for Mass Spectrometry-Based Analysis of 2-Hydroxytricosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the analysis of 2-hydroxytricosanoic acid using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The information is intended to guide researchers in setting up robust analytical workflows for the identification and quantification of this very-long-chain hydroxy fatty acid in biological samples.

Introduction to this compound

This compound is a 2-hydroxy very-long-chain fatty acid (VLCFA) that plays a role in several biological processes. It is synthesized by the enzyme fatty acid 2-hydroxylase (FA2H) and is degraded via peroxisomal α-oxidation. Altered levels of this compound and other VLCFAs have been associated with certain metabolic disorders, such as Zellweger syndrome. Accurate and sensitive analytical methods are crucial for understanding its physiological and pathological roles.

Data Presentation: Quantitative Levels of this compound

The following tables summarize the reported concentrations of this compound and related very-long-chain fatty acids in various biological matrices. Due to the limited availability of specific quantitative data for this compound, values for related VLCFAs are included to provide context for expected concentration ranges.

AnalyteMatrixConditionConcentration RangeReference
Very-Long-Chain Fatty Acids (C22:0, C24:0, C26:0)Human PlasmaHealthy AdultsC22:0: 15-50 µg/mL, C24:0: 10-30 µg/mL, C26:0: 0.2-1.0 µg/mL[1]
Hexacosanoic acid (C26:0)Human SerumZellweger SyndromeSignificantly increased compared to healthy controls[2]
Tricosanoic acid (C23:0)Human SerumHealthy Older Adults (mean age 68)Mean: 29 µmol/L[3]
Very-Long-Chain Fatty AcidsHuman Cerebrospinal FluidNon-diseased0.8-1.5 ng/mL[4]
Saturated Fatty AcidsHuman Cerebrospinal FluidHealthy ControlsC16:0: 12-31% of total FAs, C18:0: 7-15% of total FAs[5][6]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound as a Trimethylsilyl (TMS) Derivative

This protocol describes the sample preparation, derivatization, and GC-MS analysis of this compound. Derivatization is necessary to increase the volatility and thermal stability of the analyte for gas chromatography.

1. Sample Preparation (Lipid Extraction)

  • For Plasma/Serum:

    • To 100 µL of plasma or serum, add an internal standard (e.g., a deuterated analog of a similar long-chain fatty acid).

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • For Tissues:

    • Homogenize a known weight of tissue in a suitable buffer.

    • Follow the same extraction procedure as for plasma/serum.

2. Saponification and Methylation (Optional but Recommended)

To analyze the total fatty acid content (including those esterified in complex lipids), a saponification step is required.

  • To the dried lipid extract, add 1 mL of 0.5 M methanolic NaOH.

  • Heat at 80°C for 1 hour.

  • Cool to room temperature and add 1 mL of 14% BF3-methanol.

  • Heat at 80°C for 30 minutes.

  • After cooling, add 1 mL of saturated NaCl solution and 2 mL of hexane (B92381).

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).

  • Evaporate the hexane to dryness.

3. Trimethylsilyl (TMS) Derivatization [7][8]

  • To the dried FAMEs, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.[7]

  • Cap the vial tightly and heat at 65°C for 30 minutes.[7]

  • Cool to room temperature before GC-MS analysis.

4. GC-MS Instrumental Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-600.

5. Data Analysis

  • Identify the peak corresponding to the TMS derivative of methyl 2-hydroxytricosanoate (B1262812) based on its retention time and mass spectrum.

  • The mass spectrum of the TMS derivative of methyl 2-hydroxytricosanoate is expected to show characteristic fragment ions.

  • Quantify the analyte by comparing the peak area of a characteristic ion to that of the internal standard.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol is suitable for the analysis of free this compound and can be adapted for total fatty acid analysis after a saponification step. Derivatization can enhance sensitivity and chromatographic performance.

1. Sample Preparation (as in Protocol 1)

Follow the lipid extraction procedure described in Protocol 1.

2. Derivatization with 3-Nitrophenylhydrazine (3-NPH) (for enhanced sensitivity) [9][10]

  • To the dried lipid extract, add 50 µL of a 10 mg/mL solution of 3-NPH in methanol.

  • Add 50 µL of a 10 mg/mL solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in methanol.

  • Incubate at 40°C for 30 minutes.

  • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

3. LC-MS/MS Instrumental Analysis

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 50% B, ramp to 95% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode depending on the derivatization. For underivatized, negative mode is generally preferred.[11] For 3-NPH derivatives, positive mode is used.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These need to be optimized for this compound and its derivative. For the underivatized form, the transition would be from the deprotonated molecule [M-H]⁻ to characteristic fragment ions. For the 3-NPH derivative, the transition would be from the protonated molecule [M+H]⁺.

4. Data Analysis using Software (e.g., MS-DIAL) [12][13]

  • Data Import and Peak Picking: Import the raw data files into the software. The software will perform peak detection and deconvolution.

  • Lipid Annotation:

    • Create a custom database entry for this compound (and its derivative if used), including its exact mass and expected retention time.

    • If available, input the expected MS/MS fragmentation pattern to improve identification confidence.

  • Alignment and Quantification: The software will align the peaks across different samples and calculate the peak areas.

  • Normalization: Normalize the peak areas of this compound to the peak area of the internal standard.

  • Statistical Analysis: Perform statistical analysis to compare the levels of this compound between different sample groups.

Visualizations

Metabolic Pathway of this compound

Metabolic Pathway of this compound Tricosanoic_acid Tricosanoic Acid (C23:0) FA2H Fatty Acid 2-Hydroxylase (FA2H) Tricosanoic_acid->FA2H Two_Hydroxytricosanoic_acid This compound Alpha_Oxidation Peroxisomal α-Oxidation Two_Hydroxytricosanoic_acid->Alpha_Oxidation Pristanoic_acid_CoA Pristanoyl-CoA Beta_Oxidation Peroxisomal β-Oxidation Pristanoic_acid_CoA->Beta_Oxidation Propionyl_CoA Propionyl-CoA Acetyl_CoA Acetyl-CoA FA2H->Two_Hydroxytricosanoic_acid Alpha_Oxidation->Pristanoic_acid_CoA Multiple steps Beta_Oxidation->Propionyl_CoA Beta_Oxidation->Acetyl_CoA

Caption: Synthesis and degradation pathway of this compound.

GC-MS Analysis Workflow

GC-MS Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample (Plasma, Tissue, etc.) Lipid_Extraction Lipid Extraction Biological_Sample->Lipid_Extraction Saponification Saponification & Methylation (optional) Lipid_Extraction->Saponification Derivatization TMS Derivatization (BSTFA) Saponification->Derivatization GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GC_MS Data_Acquisition Data Acquisition (Full Scan) GC_MS->Data_Acquisition Peak_Identification Peak Identification (Retention Time & Mass Spectrum) Data_Acquisition->Peak_Identification Quantification Quantification (vs. Internal Standard) Peak_Identification->Quantification

Caption: Workflow for GC-MS analysis of this compound.

LC-MS/MS Data Analysis Workflow using MS-DIAL

LC-MS/MS Data Analysis Workflow using MS-DIAL Raw_Data Raw LC-MS/MS Data (.wiff, .raw, etc.) MS_DIAL MS-DIAL Software Raw_Data->MS_DIAL Peak_Picking Peak Picking & Deconvolution MS_DIAL->Peak_Picking Annotation Lipid Annotation (Custom Database) Peak_Picking->Annotation Alignment Peak Alignment Annotation->Alignment Normalization Normalization (Internal Standard) Alignment->Normalization Statistical_Analysis Statistical Analysis Normalization->Statistical_Analysis Results Quantitative Results Statistical_Analysis->Results

Caption: Data analysis workflow for LC-MS/MS data using MS-DIAL.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Hydroxytricosanoic Acid Analysis by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with 2-Hydroxytricosanoic acid. This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and improve the peak shape of this compound in your gas chromatography (GC) experiments.

Troubleshooting Guide: Improving Peak Shape

Poor peak shape, such as tailing, fronting, or broadening, can significantly impact the accuracy and reproducibility of your quantification. This guide provides a systematic approach to identifying and resolving these common issues.

Question: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

Peak tailing is a common problem when analyzing polar compounds like hydroxy fatty acids. It is often caused by unwanted interactions between the analyte and active sites within the GC system. Here’s a step-by-step guide to troubleshoot this issue:

  • Ensure Complete Derivatization: this compound has both a polar carboxylic acid group and a hydroxyl group, which must be derivatized to increase volatility and reduce interactions with the system.[1][2][3][4] Incomplete derivatization is a primary cause of peak tailing.

    • Action: Implement a two-step derivatization protocol: first, esterify the carboxylic acid to form a fatty acid methyl ester (FAME), and second, silylate the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]

  • Check for System Contamination and Activity: Active sites in the GC inlet and column can lead to peak tailing.[5][6]

    • Action:

      • Inlet Liner: Replace the inlet liner with a new, deactivated one. Debris from the septum or sample matrix can accumulate in the liner.[7][8]

      • Column Contamination: If the column is old or has been used with complex matrices, the front end may be contaminated. Trim 10-20 cm from the inlet side of the column.[5][8]

      • Column Conditioning: Bake out the column according to the manufacturer's instructions to remove any contaminants.[5]

  • Optimize GC Parameters: Incorrect GC parameters can contribute to poor peak shape.

    • Action:

      • Injection Technique: Avoid column overload by diluting the sample or reducing the injection volume.[5][9]

      • Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions.

      • Temperature Program: A slow temperature ramp can sometimes help improve the peak shape of late-eluting compounds.

Question: My peak is broad or splitting. What should I investigate?

Broad or split peaks can be caused by issues with the injection technique, column installation, or initial oven temperature.

  • Column Installation: An improperly installed column can cause band broadening.

    • Action: Ensure the column is cut squarely and installed at the correct height in the inlet and detector according to the manufacturer's guidelines.[6][8]

  • Injection Parameters (Splitless Injection): For splitless injections, the initial oven temperature and solvent choice are critical for good peak focusing.[8]

    • Action:

      • Initial Oven Temperature: The initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper solvent and thermal focusing.[8]

      • Solvent Compatibility: The polarity of the sample solvent should be compatible with the stationary phase of the column.[8]

  • Flow Path Disruption: Any disruption in the flow path can lead to peak distortion.[6]

    • Action: Check for leaks at all fittings and ensure the ferrules are correctly installed.[7] Look for any blockages or particles in the inlet.[7]

Frequently Asked Questions (FAQs)

Q1: Is derivatization of this compound mandatory for GC analysis?

A1: Yes, due to its low volatility and the presence of polar hydroxyl and carboxyl functional groups, chemical derivatization is a mandatory prerequisite for the GC-MS analysis of this compound.[1] This process converts the polar groups into less polar, more volatile derivatives, which significantly improves chromatographic peak shape and thermal stability.[1][3]

Q2: What is the recommended derivatization procedure for this compound?

A2: A common and effective procedure involves a two-step process:

  • Esterification: The carboxylic acid group is converted to a fatty acid methyl ester (FAME).

  • Silylation: The hydroxyl group is converted to a trimethylsilyl (TMS) ether using a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1] The resulting derivatized compound, methyl 2-(trimethylsilyloxy)tricosanoate, is sufficiently volatile for GC analysis.[1]

Q3: What type of GC column is best suited for analyzing derivatized this compound?

A3: A non-polar or medium-polar capillary column is generally recommended. Columns with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent) are a good starting point as they offer good thermal stability and inertness for the analysis of a wide range of derivatized compounds.[10][11]

Q4: How can I prevent contamination in my GC system?

A4: Regular maintenance is key to preventing contamination.

  • Regularly replace the inlet liner and septum.[5]

  • Use high-purity gases and solvents.

  • Filter your samples before injection to remove any particulate matter.[12]

  • Perform regular column bake-outs to remove contaminants.[5]

  • If analyzing complex matrices, consider using a guard column to protect the analytical column.[6]

Q5: What are some signs of column degradation?

A5: Signs of column degradation include persistent peak tailing or broadening that is not resolved by other troubleshooting steps, loss of resolution, and a rising baseline. If you observe these issues, it may be time to replace your column.

Experimental Protocols

Protocol 1: Derivatization of this compound for GC-MS Analysis

This protocol is based on established methods for the derivatization of hydroxy fatty acids.[1][13][14]

Materials:

  • This compound standard or sample extract

  • Methanol

  • 1.25 M HCl in Methanol (or Boron trifluoride in methanol)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heptane (B126788) or Hexane (B92381) (GC grade)

  • Nitrogen gas for evaporation

  • Heating block or water bath

Procedure:

  • Esterification (FAME Synthesis): a. Place the dried this compound sample in a reaction vial. b. Add 500 µL of 1.25 M HCl in methanol. c. Cap the vial tightly and heat at 80°C for 1 hour. d. Evaporate the solvent to dryness under a stream of nitrogen.

  • Silylation (TMS Ether Synthesis): a. To the dried FAME residue, add 100 µL of BSTFA with 1% TMCS. b. Cap the vial tightly and heat at 70-80°C for 1 hour.[11][13] c. Cool the vial to room temperature. The sample is now ready for GC-MS analysis. d. Dilute the derivatized sample with heptane or hexane as needed before injection.

Protocol 2: GC-MS Parameters for Analysis of Derivatized this compound

These are starting parameters and may require optimization for your specific instrument and column.

ParameterRecommended Setting
GC System Agilent 5890 series II or equivalent[13]
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[11]
Carrier Gas Helium at a constant flow of 1.2 mL/min[11]
Inlet Temperature 250 °C[11]
Injection Mode Splitless (1 µL)[11]
Oven Program Start at 80°C, hold for 2-5 minutes, ramp to 280°C at 10°C/min, and hold for 5-10 minutes.[11][13]
MS Parameters
Ionization Mode Electron Ionization (EI) at 70 eV[11]
Ion Source Temp. 230 °C[11]
Mass Range Scan m/z 50-600

Visual Guides

TroubleshootingWorkflow start Poor Peak Shape (Tailing, Broadening, Splitting) check_deriv Is Derivatization Complete? start->check_deriv deriv_protocol Review and Optimize Derivatization Protocol (Esterification + Silylation) check_deriv->deriv_protocol No check_system Check GC System check_deriv->check_system Yes deriv_protocol->check_system system_actions Replace Inlet Liner Trim Column Check for Leaks check_system->system_actions Problem Found check_params Review Injection Parameters check_system->check_params No Problem Found system_actions->check_params params_actions Reduce Sample Concentration Optimize Initial Oven Temp Check Solvent Compatibility check_params->params_actions Problem Found good_peak Good Peak Shape check_params->good_peak No Problem Found params_actions->good_peak

Caption: A workflow diagram for troubleshooting poor chromatographic peak shape.

DerivatizationProcess cluster_start Analyte cluster_step1 Step 1: Esterification cluster_step2 Step 2: Silylation start_molecule This compound (with -COOH and -OH groups) reagent1 + HCl in Methanol (or BF3-Methanol) product1 Methyl 2-hydroxytricosanoate (FAME with -OH group) reagent1->product1 reagent2 + BSTFA product2 Methyl 2-(trimethylsilyloxy)tricosanoate (Volatile Derivative) reagent2->product2 end_product Ready for GC Analysis product2->end_product

Caption: The two-step derivatization process for this compound.

References

troubleshooting low recovery of 2-Hydroxytricosanoic acid during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the extraction of 2-Hydroxytricosanoic acid. This guide provides detailed answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals optimize their extraction protocols and improve recovery rates.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low recovery of this compound during extraction?

Low recovery of this compound can be attributed to several factors throughout the experimental workflow. These include the selection of a suboptimal solvent system, incorrect pH of the sample during extraction, insufficient homogenization and mixing, formation of emulsions, and degradation of the analyte. Given that this compound is a very long-chain alpha-hydroxy fatty acid, its amphipathic nature requires careful optimization of the extraction conditions.

Q2: Which solvent system is recommended for the extraction of this compound?

Due to its hydroxyl group and long carbon chain, this compound possesses both polar and non-polar characteristics. A mixture of polar and non-polar solvents is generally most effective. A commonly recommended solvent system is a mixture of chloroform (B151607) and methanol (B129727). Specifically, a 5:1 chloroform:methanol solution has been noted for its ability to solubilize this compound.[1] Alternative methods like the Folch or Bligh and Dyer techniques, which utilize chloroform and methanol in different ratios, are also widely successful for total lipid extraction and can be adapted.[2][3]

Q3: How critical is pH control during the extraction process?

Controlling the pH of the aqueous phase is a critical step. To ensure that this compound is in its protonated (less polar) form, the pH of the sample should be adjusted to be acidic, ideally below the pKa of its carboxylic acid group (typically < 3).[4] This acidification, often achieved by adding a strong acid like hydrochloric acid (HCl), significantly increases the partitioning of the fatty acid into the organic solvent phase, thereby improving recovery.[4]

Q4: What can I do if an emulsion forms during the liquid-liquid extraction?

Emulsion formation is a common issue when extracting lipids from complex biological matrices. To break an emulsion, you can try adding a small amount of a saturated salt solution, such as brine (saturated NaCl).[4] Centrifugation at a higher speed or for a longer duration can also help to separate the layers.

Q5: How can I prevent the degradation of this compound during sample preparation?

The hydroxyl group and the long aliphatic chain can be susceptible to oxidation and other degradation pathways, particularly at elevated temperatures or when exposed to light and air.[4] It is crucial to keep the samples on ice throughout the extraction procedure and to work quickly.[4] Storing the extracted lipid samples at -20°C or lower, and considering the addition of an antioxidant like butylated hydroxytoluene (BHT), can help minimize degradation.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the extraction of this compound and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low Recovery in Organic Phase Suboptimal solvent polarity.Test different ratios of chloroform:methanol (e.g., 2:1, 5:1) or explore other solvent systems like methyl-tert-butyl ether (MTBE) which is less toxic than chloroform.
Incorrect pH of the aqueous phase.Ensure the sample is acidified to a pH < 3 with a strong acid (e.g., HCl) before adding the organic solvent to protonate the carboxylic acid group.[4]
Insufficient mixing of phases.Increase the vortexing time or use a mechanical shaker to ensure thorough mixing and maximize the surface area for extraction.[4]
High water content in the sample.For solid samples, consider lyophilization (freeze-drying) before extraction. For liquid samples with high water content, increasing the solvent-to-sample ratio may be necessary.[3][5]
Emulsion at the Interface Presence of detergents or high concentration of amphipathic molecules.Add a small volume of saturated NaCl (brine) to the mixture to break the emulsion.[4] Alternatively, try centrifugation at a higher g-force.
Analyte Degradation Oxidation or enzymatic activity.Keep samples on ice at all times.[4] Add an antioxidant (e.g., BHT) to the extraction solvent. Minimize exposure to air and light.
Inconsistent Results Variability in sample preparation.Standardize all steps of the protocol, including sample volume/weight, solvent volumes, mixing times, and centrifugation parameters.
Incomplete solvent evaporation.Ensure the organic solvent is completely evaporated under a gentle stream of nitrogen before reconstitution for analysis.

Experimental Protocols

Protocol 1: Modified Folch Extraction for this compound

This protocol is a widely used method for the extraction of total lipids from biological samples.

  • Homogenization: Homogenize the sample (e.g., 1 gram of tissue or 1 mL of biofluid) in a 2:1 (v/v) mixture of chloroform:methanol to a final volume of 20 times the sample volume (e.g., 20 mL for 1 gram of tissue).

  • Acidification: Add 1M HCl to the homogenate to adjust the pH to approximately 2-3.

  • Agitation: Agitate the mixture vigorously for 15-20 minutes at room temperature using an orbital shaker.

  • Phase Separation: Add 0.25 volumes of 0.9% NaCl solution (e.g., 5 mL for a 20 mL homogenate). Vortex thoroughly and then centrifuge at 2000 x g for 10 minutes to facilitate phase separation.

  • Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for downstream analysis (e.g., chloroform:methanol 5:1 for LC-MS).

Visualizations

Troubleshooting Workflow for Low Recovery

The following diagram outlines a logical workflow for troubleshooting low recovery of this compound.

TroubleshootingWorkflow start Start: Low Recovery of this compound check_pH Is the sample pH < 3 before extraction? start->check_pH adjust_pH Adjust pH with HCl check_pH->adjust_pH No check_solvent Is the solvent system optimal? (e.g., Chloroform:Methanol) check_pH->check_solvent Yes adjust_pH->check_solvent optimize_solvent Test different solvent ratios or alternative solvents (e.g., MTBE) check_solvent->optimize_solvent No check_mixing Is mixing sufficient? check_solvent->check_mixing Yes optimize_solvent->check_mixing increase_mixing Increase vortexing/shaking time and intensity check_mixing->increase_mixing No check_emulsion Is an emulsion present? check_mixing->check_emulsion Yes increase_mixing->check_emulsion break_emulsion Add brine or increase centrifugation check_emulsion->break_emulsion Yes check_degradation Are samples kept cold and handled quickly? check_emulsion->check_degradation No break_emulsion->check_degradation improve_handling Work on ice, add antioxidant (BHT) check_degradation->improve_handling No end Improved Recovery check_degradation->end Yes improve_handling->end

Caption: A flowchart for systematically troubleshooting common causes of low extraction recovery.

General Extraction Workflow

This diagram illustrates the key steps in a typical liquid-liquid extraction protocol for this compound.

ExtractionWorkflow sample_prep 1. Sample Preparation (Homogenization/Weighing) acidification 2. Acidification (Adjust pH to < 3) sample_prep->acidification add_solvent 3. Add Organic Solvent (e.g., Chloroform:Methanol) acidification->add_solvent mixing 4. Vigorous Mixing (Vortex/Shake) add_solvent->mixing phase_separation 5. Phase Separation (Centrifugation) mixing->phase_separation collection 6. Collect Organic Layer phase_separation->collection drying 7. Solvent Evaporation (Under Nitrogen Stream) collection->drying reconstitution 8. Reconstitution (In appropriate solvent for analysis) drying->reconstitution

References

minimizing ion suppression for 2-Hydroxytricosanoic acid in LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression during the LC-MS/MS analysis of 2-Hydroxytricosanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant problem for this compound analysis?

A1: Ion suppression is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] In the ion source of the mass spectrometer, these interfering molecules compete with the analyte for charge and for access to the droplet surface during the electrospray ionization (ESI) process.[3] This competition leads to a decreased number of analyte ions reaching the detector, resulting in a lower signal, poor sensitivity, inaccurate quantification, and reduced reproducibility.[2][4] This is particularly problematic when analyzing complex biological matrices like plasma or serum, which contain high concentrations of interfering substances like phospholipids (B1166683).[2]

Q2: What are the most common sources of ion suppression in my LC-MS/MS analysis?

A2: Ion suppression can originate from various sources. Endogenous matrix components like salts, proteins, and especially phospholipids are major contributors.[5][6] Exogenous sources can include plasticizers leaching from lab consumables, mobile phase additives (e.g., trifluoroacetic acid), and formulation agents from dosed medications.[1][5][7] If the concentration of the analyte itself is too high, it can also lead to a non-linear response and self-suppression.[1][8]

Q3: How can I detect and diagnose ion suppression in my experiment?

A3: A common method to diagnose ion suppression is the post-column infusion experiment. In this setup, a solution of this compound is continuously infused into the mass spectrometer after the analytical column.[9] A blank matrix sample (e.g., plasma extract) is then injected onto the LC system. Any dip or decrease in the constant analyte signal baseline indicates a region of ion suppression corresponding to the retention time of interfering matrix components.[9][10] If your analyte's retention time falls within one of these suppression zones, your method is likely affected.

Q4: Is ESI or APCI a better ionization source for minimizing ion suppression for this analyte?

A4: Atmospheric pressure chemical ionization (APCI) is generally less prone to significant ion suppression than electrospray ionization (ESI).[1][5] This is due to their different ionization mechanisms; APCI involves gas-phase ionization, which is less affected by non-volatile matrix components that interfere with the ESI liquid-phase process.[6] However, the choice depends on the analyte's ability to be effectively ionized by each technique. If significant and unavoidable ion suppression is observed with ESI, testing APCI is a worthwhile strategy.[1] Additionally, switching the ESI polarity from positive to negative ion mode (or vice-versa) can sometimes mitigate suppression if the interfering compounds do not ionize in the chosen polarity.[1]

Troubleshooting Guide: Low or Inconsistent Signal

Problem: My signal for this compound is low, variable, and shows poor reproducibility. I suspect ion suppression.

Below are several strategies, ordered from sample preparation to data acquisition, to mitigate this issue.

cluster_cause The Cause of Ion Suppression Analyte Analyte: This compound LC_Column LC Column Analyte->LC_Column Matrix Matrix Components: (e.g., Phospholipids, Salts) Matrix->LC_Column CoElution Co-elution LC_Column->CoElution ESI_Source ESI Source: Competition for Charge & Droplet Surface CoElution->ESI_Source Reduced_Signal Reduced Analyte Signal (Ion Suppression) ESI_Source->Reduced_Signal

Caption: The process of ion suppression in the ESI source.

Solution 1: Optimize Sample Preparation

The most effective way to combat ion suppression is to remove interfering components before the sample is injected into the LC-MS/MS system.[9][11]

cluster_workflow Sample Preparation Workflow Comparison Start Biological Sample (e.g., Plasma) PPT Protein Precipitation (PPT) Start->PPT LLE Liquid-Liquid Extraction (LLE) Start->LLE SPE Solid-Phase Extraction (SPE) (e.g., HybridSPE, Plexa) Start->SPE PPT_Result Fast & Simple High Phospholipid Carryover High Ion Suppression Risk PPT->PPT_Result LLE_Result Cleaner than PPT Good for Non-polar Analytes Moderate Ion Suppression Risk LLE->LLE_Result SPE_Result Cleanest Extract Excellent Phospholipid Removal Lowest Ion Suppression Risk SPE->SPE_Result

Caption: Comparison of common sample preparation techniques.

Data Presentation: Comparison of Sample Preparation Techniques

TechniqueProsConsEffectiveness for Reducing Ion Suppression
Protein Precipitation (PPT) Simple, fast, and inexpensive.Non-selective; significant amounts of phospholipids and other small molecules remain in the supernatant, often causing major ion suppression.[5][6]Low to Moderate
Liquid-Liquid Extraction (LLE) Provides a cleaner extract than PPT by separating compounds based on their differential solubility in immiscible liquids.[9]Can be more time-consuming and may have lower recovery for more polar analytes.Moderate to High
Solid-Phase Extraction (SPE) Highly selective, providing the cleanest extracts and excellent removal of interferences like phospholipids.[9]Requires method development and is the most expensive option.High to Very High

Experimental Protocol: Phospholipid Removal using SPE

This is a general protocol for a polymeric SPE sorbent designed for phospholipid removal.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 300 µL of 2% aqueous ammonia.[12]

  • Conditioning: Condition the SPE plate/cartridge (e.g., 10 mg) with 500 µL of Methanol, followed by 500 µL of water.[12]

  • Loading: Load the 400 µL of the pre-treated sample onto the SPE plate/cartridge.[12]

  • Washing: Wash the sorbent with 500 µL of 5% Methanol in water to remove polar interferences.[12]

  • Elution: Elute the this compound using two aliquots of 250 µL of 50:50 Acetonitrile (B52724):Methanol.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.

Solution 2: Refine Chromatographic Conditions

If sample preparation is not sufficient, optimizing the LC separation to move the analyte's peak away from regions of ion suppression is a powerful strategy.[6]

  • Adjust Gradient: Modify the gradient slope to improve the separation between this compound and any co-eluting interferences. It is often best to ensure the analyte does not elute in the solvent front or at the very end of a gradient run, as these are common regions for matrix interferences.[5]

  • Change Mobile Phase: Switching the organic solvent (e.g., from acetonitrile to methanol) can significantly alter selectivity.[5]

  • Select a Different Column: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase (e.g., a phenyl-hexyl or embedded polar group phase) to achieve a different separation selectivity.

  • Reduce Flow Rate: Lowering the flow rate into the nano-flow range (nL/min) can reduce ion suppression by forming smaller, more efficient droplets in the ESI source.[1][5]

Data Presentation: Starting LC-MS/MS Parameters

ParameterRecommended Starting ConditionRationale
LC Column C18, 1.7-3 µm particle size (e.g., 2.1 x 100 mm)Good retention for long-chain fatty acids.
Mobile Phase A Water with 0.1% Formic AcidProvides protons for positive ion mode and good peak shape.[13]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidCommon organic solvents for reversed-phase chromatography.[13]
Flow Rate 0.3 - 0.5 mL/minStandard analytical flow rate.
Ionization Mode ESI Negative or PositiveCarboxylic acids can be analyzed in negative mode. Derivatization may be required for robust positive mode analysis.
MS/MS Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.[11]
Internal Standard Stable Isotope-Labeled this compoundThe ideal choice to compensate for matrix effects and suppression.[9]
Solution 3: Consider Chemical Derivatization

For analytes with poor ionization efficiency or those that suffer from significant interference, chemical derivatization can be a powerful tool.[3][14] Derivatization converts the analyte into a new molecule with improved ionization efficiency and a different mass, effectively shifting its signal away from chemical noise and interferences.[15][16] For carboxylic acids like this compound, derivatization can significantly boost signal in positive ion mode ESI.[17][18]

Experimental Protocol: Derivatization with 3-Nitrophenylhydrazine (3-NPH)

This protocol is adapted from methods used for short- and medium-chain fatty acids.[18]

  • Sample Preparation: To 100 µL of the sample extract (or standard), add 10 µL of a suitable stable isotope-labeled internal standard.

  • Reagent Preparation: Prepare fresh solutions of 50 mM 3-NPH and 50 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a 3:7 (v/v) water:methanol mixture. Prepare a 7% (v/v) pyridine (B92270) solution in the same solvent.[18]

  • Derivatization Reaction: Mix 100 µL of the sample with 50 µL of the EDC solution, 50 µL of the 3-NPH solution, and 50 µL of the pyridine solution.[18]

  • Incubation: Vortex the mixture and incubate for 60 minutes at room temperature (or slightly elevated, e.g., 40°C) to drive the reaction to completion.[18]

  • Quenching/Dilution: Add an appropriate volume of a quenching solution (e.g., 0.5% formic acid in water) to stop the reaction and dilute the sample for injection.[18]

  • Analysis: Analyze the derivatized sample by LC-MS/MS in positive ion mode, monitoring for the specific precursor-product ion transition of the 3-NPH derivative.

cluster_troubleshooting Troubleshooting Workflow for Low Signal Start Low / Inconsistent Signal for this compound Check_IS Is Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->Check_IS Implement_IS Implement SIL-IS to Compensate for Suppression Check_IS->Implement_IS No Assess_Prep Assess Sample Prep: Is it PPT, LLE, or SPE? Check_IS->Assess_Prep Yes Implement_IS->Assess_Prep Improve_Prep Improve Sample Prep (e.g., Switch PPT -> SPE) Assess_Prep->Improve_Prep PPT or LLE Optimize_LC Optimize Chromatography: Separate Analyte from Suppression Zones Assess_Prep->Optimize_LC SPE Improve_Prep->Optimize_LC Consider_Deriv Signal Still Low? Consider Chemical Derivatization Optimize_LC->Consider_Deriv Implement_Deriv Implement Derivatization Protocol to Boost Signal Consider_Deriv->Implement_Deriv Yes End Robust & Sensitive Method Achieved Consider_Deriv->End No Implement_Deriv->End

Caption: A logical workflow for troubleshooting ion suppression.

References

Technical Support Center: Optimizing Derivatization of 2-Hydroxytricosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the successful derivatization of 2-Hydroxytricosanoic acid for chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for analysis, particularly by Gas Chromatography (GC)?

Derivatization is a critical step for analyzing polar molecules like this compound. The process chemically modifies the analyte to make it more suitable for analysis. Key reasons include:

  • Increased Volatility: The carboxylic acid and hydroxyl functional groups make the molecule non-volatile. Derivatization converts these polar groups into less polar, more volatile esters or ethers, allowing the compound to be vaporized in the GC inlet without thermal decomposition.[1][2]

  • Reduced Polarity: Highly polar compounds can interact strongly with the GC column's stationary phase, leading to poor peak shape (tailing) and retention time variability.[1][3] Derivatization masks these polar sites, resulting in sharper, more symmetrical peaks.

  • Improved Thermal Stability: The derivatized product is often more thermally stable than the original analyte, preventing degradation at the high temperatures used in GC analysis.

Q2: What are the most common derivatization methods for this compound?

The two most prevalent methods involve esterification and silylation, which target the carboxylic acid and hydroxyl groups:

  • Acid-Catalyzed Esterification: This method converts the carboxylic acid to a methyl ester (FAME - Fatty Acid Methyl Ester). Reagents like Boron Trifluoride in Methanol (BF3-Methanol) or methanolic HCl are commonly used.[4][5] Depending on the conditions, the hydroxyl group may also be converted to a methyl ether.[6][7]

  • Silylation: This reaction replaces the active hydrogens on both the carboxylic acid and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.[8] Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[1][4] This creates a di-TMS derivative that is highly suitable for GC-MS.

Q3: How do I choose between esterification and silylation?

The choice depends on your sample matrix and analytical goals:

  • Choose Esterification (e.g., BF3-Methanol) for a robust and widely used method focused on analyzing the fatty acid component. It is a standard procedure for creating FAMEs.[4]

  • Choose Silylation (e.g., BSTFA) when you need to derivatize both the carboxylic acid and the hydroxyl group simultaneously to minimize peak tailing and achieve a single, well-defined derivative peak in your chromatogram.[1] However, be aware that TMS derivatives are highly sensitive to moisture and have limited stability, requiring prompt analysis.[1][9]

Q4: What are the most critical parameters to optimize for a successful reaction?

To ensure complete and reproducible derivatization, the following parameters must be carefully controlled and optimized:

  • Sample Dryness: The presence of water is detrimental to most derivatization reactions, as it consumes the reagent and can hydrolyze the derivatives.[1][8][9] Ensure samples and solvents are anhydrous.

  • Reagent Concentration: An insufficient amount of reagent will lead to an incomplete reaction.[9] A significant molar excess is recommended to drive the reaction to completion.

  • Reaction Temperature: Temperature affects the reaction rate. Higher temperatures can speed up the reaction but may also cause degradation of the analyte or derivatives.[4] Optimization is key.

  • Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure completion. This should be optimized for your specific analyte and conditions.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your derivatization experiments in a question-and-answer format.

Q5: My results show incomplete derivatization (e.g., low peak area, presence of the underivatized acid). What went wrong?

  • Possible Cause 1: Presence of Moisture. Silylating and esterification reagents are highly sensitive to water.[1][9]

    • Solution: Ensure your sample is completely dry before adding reagents by evaporating it under a stream of nitrogen or by lyophilization.[1] Use high-quality, anhydrous solvents and reagents, and store reagents properly to prevent moisture absorption.[3]

  • Possible Cause 2: Insufficient Reagent. The reaction may have stalled due to a lack of derivatizing agent.[4]

    • Solution: Increase the amount of the derivatization reagent. A molar excess of at least 2:1 of reagent to active hydrogens is a good starting point, with a 10x molar excess often used in practice.[1]

  • Possible Cause 3: Suboptimal Reaction Time or Temperature. The reaction may not have had enough time or energy to go to completion.

    • Solution: Optimize the reaction conditions by performing a time-course experiment (e.g., analyzing aliquots at 15, 30, 60, and 90 minutes) or testing different temperatures (e.g., 60°C, 70°C, 80°C). Plot the resulting peak area versus time or temperature to find the point where the response plateaus.[10]

Q6: I am seeing extraneous or unexpected peaks in my chromatogram. How can I minimize them?

  • Possible Cause 1: Reagent Byproducts. The derivatization reagents themselves or their byproducts can appear as large peaks in the chromatogram.[1][9]

    • Solution: Always prepare and run a "reagent blank" (containing only solvent and reagents) alongside your samples. This will help you identify which peaks are artifacts.[10] If using silylation, excess reagent can sometimes be carefully removed under a gentle stream of nitrogen before analysis.

  • Possible Cause 2: Side Reactions. Overly harsh conditions (e.g., excessively high temperature or long reaction time) can cause the analyte or its derivatives to degrade, leading to side products.[4]

    • Solution: Optimize your reaction to be as mild as possible while still achieving complete derivatization. Re-evaluate your chosen temperature and time based on optimization experiments.[4]

  • Possible Cause 3: Sample Matrix Interference. Other components in a complex sample can interfere with the reaction or show up in the chromatogram.[9]

    • Solution: A sample cleanup or extraction step prior to derivatization may be necessary to remove interfering substances.

Q7: My results are not reproducible between runs. What could be the cause?

  • Possible Cause 1: Inconsistent Reaction Conditions. Small variations in temperature, time, or reagent volumes can lead to significant differences in results.[4]

    • Solution: Use a precision heating block or water bath instead of a hot plate for accurate temperature control. Use a timer for consistent reaction times and ensure all pipettes are properly calibrated for accurate liquid handling. Ensure thorough mixing.[4]

  • Possible Cause 2: Derivative Instability. TMS derivatives, in particular, are susceptible to hydrolysis if exposed to moisture and can degrade over time.[1]

    • Solution: Analyze samples as soon as possible after the derivatization is complete. If storage is necessary, keep them in a tightly sealed vial at a low temperature (e.g., 4°C or -20°C) and minimize exposure to air. The stability of TMS derivatives is often limited to a few days.[1]

  • Possible Cause 3: Adsorption to Glassware. Active sites on the surface of glass vials can adsorb analytes, leading to sample loss.[8]

    • Solution: For trace-level analysis, consider using silanized glassware, which masks the active polar sites on the glass surface.[8]

Data Presentation

Table 1: Comparison of Common Derivatization Methods for this compound

MethodCommon ReagentsTarget Functional GroupsAdvantagesDisadvantages
Acid-Catalyzed Esterification Boron Trifluoride-Methanol (BF3-MeOH), Methanolic HClCarboxylic Acid (-COOH), potentially Hydroxyl (-OH)Robust, well-established method; derivatives (FAMEs) are relatively stable.[3]May require higher temperatures or longer times; may not efficiently derivatize the hydroxyl group under all conditions.[7]
Silylation BSTFA (+1% TMCS), MSTFACarboxylic Acid (-COOH), Hydroxyl (-OH), Amines (-NH2)Derivatizes multiple functional groups simultaneously; highly effective for GC-MS.[1]Derivatives are highly moisture-sensitive; limited stability; excess reagent can interfere with chromatography.[1][9]

Table 2: Typical Optimized Reaction Parameters

MethodParameterRecommended RangeNotes
BF3-Methanol Temperature50 - 60°C[1][9]Higher temperatures risk degradation. Use a sealed vial.
Time10 - 60 min[1][9]Optimization is required; longer times may be needed for complete reaction.
Reagent12-14% BF3 in MethanolUse a sufficient volume to completely submerge the sample.
BSTFA (+1% TMCS) Temperature60 - 70°C[9][11]Provides energy to overcome steric hindrance.
Time30 - 60 min[1][9]Monitor for completion by analyzing aliquots over time.
Reagent Ratio>2:1 molar excess of BSTFA to active hydrogensEnsures the reaction is driven to completion.

Visualizations

G General Derivatization Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start with Sample dry_sample Evaporate to Complete Dryness (e.g., under Nitrogen stream) start->dry_sample add_reagent Add Derivatization Reagent (e.g., BSTFA or BF3-Methanol) dry_sample->add_reagent react Incubate at Optimized Temperature (e.g., 60-70°C) add_reagent->react extract Cool, Quench, and/or Extract Derivative (if necessary) react->extract analyze Analyze via GC-MS extract->analyze end End analyze->end

Caption: General workflow for derivatizing this compound.

G Troubleshooting Logic for Incomplete Derivatization start Low or No Derivative Peak? q_moisture Was the sample completely dry? start->q_moisture Yes a_moisture ACTION: Ensure sample and solvents are anhydrous. Re-run experiment. q_moisture->a_moisture No q_reagent Was a significant molar excess of reagent used? q_moisture->q_reagent Yes end Problem Solved a_moisture->end a_reagent ACTION: Increase reagent concentration (e.g., 2-10x molar excess). q_reagent->a_reagent No q_conditions Were reaction time and temperature optimized? q_reagent->q_conditions Yes a_reagent->end a_conditions ACTION: Optimize conditions by testing a range of times and temperatures. q_conditions->a_conditions No q_conditions->end Yes a_conditions->end

Caption: Troubleshooting flowchart for incomplete derivatization reactions.

Experimental Protocols

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol is designed to convert both the carboxylic acid and hydroxyl groups of this compound into their trimethylsilyl (TMS) derivatives for GC-MS analysis.

  • Materials:

    • This compound sample

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Hexane)

    • Micro-reaction vials (e.g., 2 mL) with screw caps

    • Heating block or water bath

    • Nitrogen gas supply

    • Calibrated micropipettes

  • Procedure:

    • Sample Preparation: Place 1-5 mg of the lipid sample containing this compound into a micro-reaction vial. If the sample is in a solvent, evaporate the solvent completely to dryness under a gentle stream of nitrogen.[9] It is crucial that no water remains.

    • Reagent Addition: Add 200 µL of an anhydrous solvent (e.g., acetonitrile) to redissolve the sample. Add 50-100 µL of BSTFA (+1% TMCS).[11] The volume should be sufficient to ensure a significant molar excess of the reagent.

    • Reaction: Tightly cap the vial and mix gently by vortexing for 10 seconds. Place the vial in a heating block or water bath set to 60-70°C for 60 minutes.[1][11] Optimization of time and temperature may be required.

    • Cooling: After incubation, remove the vial from the heat source and allow it to cool to room temperature.

    • Analysis: The sample is now ready for direct injection into the GC-MS.[1] If the concentration is too high, it can be further diluted with an appropriate anhydrous solvent like hexane (B92381). Analyze the derivatized sample promptly.

Protocol 2: Acid-Catalyzed Esterification using BF3-Methanol

This protocol creates the fatty acid methyl ester (FAME) of this compound. The hydroxyl group may also be methylated.

  • Materials:

    • This compound sample

    • 12-14% Boron Trifluoride in Methanol (BF3-Methanol) solution

    • Anhydrous Hexane

    • Saturated Sodium Chloride (NaCl) solution or water

    • Anhydrous Sodium Sulfate (B86663)

    • Micro-reaction vials (e.g., 5-10 mL) with Teflon-lined screw caps

    • Heating block or water bath

  • Procedure:

    • Sample Preparation: Weigh 1-25 mg of the sample into a reaction vial. If the sample is in an aqueous solvent, it must be evaporated to complete dryness.[3]

    • Reagent Addition: Add 2 mL of 12-14% BF3-Methanol solution to the vial.[4]

    • Reaction: Tightly cap the vial and heat at 60°C for 10-15 minutes.[1][4] Longer times may be necessary depending on the sample matrix; this should be optimized.

    • Extraction: Cool the reaction vial to room temperature. Add 1 mL of water and 1 mL of hexane.[3][9] Cap the vial and shake vigorously for 30 seconds to extract the methyl esters into the upper hexane layer.

    • Sample Collection: Allow the layers to separate completely. Carefully transfer the upper hexane layer to a clean vial, ensuring no water is transferred. For best results, pass the hexane layer through a small amount of anhydrous sodium sulfate to remove any residual water.[1]

    • Analysis: The sample is now ready for GC-MS analysis. The FAME derivatives are more stable than TMS derivatives but should still be analyzed in a timely manner.

References

dealing with matrix effects in 2-Hydroxytricosanoic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-Hydroxytricosanoic acid. Our aim is to help you address common challenges, particularly those related to matrix effects in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is a very long-chain alpha-hydroxy fatty acid (VLC α-HFA).[1] Its quantification is crucial in various research areas, including the study of lipid metabolism and its association with certain diseases. For instance, abnormal levels of 2-hydroxy fatty acids have been linked to multiple health conditions, making their accurate measurement in biological samples critical for identifying potential disease biomarkers and for understanding disease pathogenesis.[1][2]

Q2: What are matrix effects and how can they affect the quantification of this compound?

A2: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[3] These effects can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification of the target analyte.[3][4][5] In the analysis of this compound from biological samples like plasma or serum, matrix effects are primarily caused by phospholipids (B1166683) and other endogenous lipids that are abundant in these matrices.[1][6]

Q3: How can I determine if my analysis is affected by matrix effects?

A3: A common method to assess matrix effects is the post-extraction spike method. This involves comparing the signal response of the analyte in a neat solution to its response when spiked into a blank matrix extract that has undergone the complete sample preparation process. A significant difference between these two measurements indicates the presence of matrix effects. Another qualitative method is the post-column infusion experiment, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the analyte's signal at the retention times of interfering compounds.[7]

Q4: What are the common analytical techniques for the quantification of this compound?

A4: The two primary techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • GC-MS: This is a robust technique for analyzing volatile and thermally stable compounds. For this compound, derivatization is typically required. A common two-step process involves the esterification of the carboxylic acid group to form a fatty acid methyl ester (FAME), followed by silylation of the hydroxyl group to create a trimethylsilyl (B98337) (TMS) ether.[1][2]

  • LC-MS/MS: This method offers high sensitivity and selectivity, often with simpler sample preparation compared to GC-MS as derivatization may not always be necessary.[8] It is particularly well-suited for analyzing complex biological samples.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the quantification of this compound.

Problem Possible Cause Recommended Solution
Poor Peak Shape or Tailing 1. Active sites in the GC liner or column. 2. Inappropriate LC mobile phase pH. 3. Column degradation.1. Use a deactivated liner and ensure proper silylation during derivatization for GC-MS. 2. Optimize the mobile phase pH to ensure the analyte is in a single ionic form for LC-MS. 3. Replace the analytical column.
Low Analyte Response / Ion Suppression 1. Co-elution of matrix components, especially phospholipids. 2. Inefficient ionization.1. Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). 2. Optimize chromatographic separation to resolve the analyte from interfering compounds. 3. Utilize a stable isotope-labeled internal standard to compensate for suppression. 4. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).
High Analyte Response / Ion Enhancement 1. Co-eluting matrix components that enhance ionization.1. Employ more rigorous sample preparation techniques to remove interfering substances. 2. Dilute the sample extract to reduce the concentration of matrix components.[4] 3. Use a stable isotope-labeled internal standard for accurate quantification.
Poor Reproducibility 1. Inconsistent sample preparation. 2. Variable matrix effects between samples. 3. Instrument instability.1. Standardize and automate the sample preparation workflow where possible. 2. Use a robust internal standard, preferably a stable isotope-labeled version of the analyte. 3. Perform regular instrument maintenance and calibration.
Incomplete Derivatization (GC-MS) 1. Presence of moisture in the sample or reagents. 2. Insufficient reaction time or temperature. 3. Degradation of derivatizing reagents.1. Ensure all glassware and solvents are anhydrous. 2. Optimize the derivatization protocol for time and temperature. 3. Use fresh derivatizing reagents.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using Post-Extraction Spike
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the this compound standard into the final reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma) through the entire extraction procedure. In the final step, spike the this compound standard into the reconstituted blank extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the this compound standard into a blank matrix sample before starting the extraction process.

  • Analyze all three sets using the developed LC-MS/MS or GC-MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • % ME = (Peak Area of Set B / Peak Area of Set A) * 100

    • % RE = (Peak Area of Set C / Peak Area of Set B) * 100

    • A %ME value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).

Protocol 2: Solid Phase Extraction (SPE) for Phospholipid Removal

This protocol provides a general guideline for using a mixed-mode or reverse-phase SPE cartridge to clean up plasma samples.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water. Load the entire volume onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution: Elute this compound and other lipids with 1 mL of methanol.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

Visualizations

experimental_workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) is_addition Add Stable Isotope-Labeled Internal Standard sample->is_addition extraction Lipid Extraction (e.g., LLE or PPT) is_addition->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup derivatization Derivatization (for GC-MS) cleanup->derivatization GC-MS only injection GC-MS or LC-MS/MS Injection cleanup->injection LC-MS/MS derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification results Final Concentration quantification->results

Caption: A generalized experimental workflow for the quantification of this compound.

troubleshooting_matrix_effects Troubleshooting Matrix Effects cluster_solutions Mitigation Strategies start Inaccurate or Irreproducible Results check_me Assess for Matrix Effects (Post-Extraction Spike) start->check_me me_present Matrix Effect Confirmed check_me->me_present Yes no_me No Significant Matrix Effect check_me->no_me No improve_cleanup Enhance Sample Cleanup (e.g., SPE, LLE) me_present->improve_cleanup optimize_chrom Optimize Chromatography me_present->optimize_chrom use_is Use Stable Isotope-Labeled Internal Standard me_present->use_is dilute Dilute Sample Extract me_present->dilute troubleshoot_other Troubleshoot Other Parameters (e.g., Instrument, Standards) no_me->troubleshoot_other re_evaluate Re-evaluate Matrix Effects improve_cleanup->re_evaluate optimize_chrom->re_evaluate use_is->re_evaluate dilute->re_evaluate resolved Issue Resolved re_evaluate->resolved Resolved not_resolved Issue Persists re_evaluate->not_resolved Not Resolved not_resolved->me_present Re-assess

Caption: A logical workflow for troubleshooting matrix effects in analytical methods.

References

Technical Support Center: Isomeric Separation of Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for the isomeric separation of hydroxy fatty acids (HFAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of these complex lipids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating hydroxy fatty acid isomers?

The main challenges lie in the structural similarity of the isomers. Hydroxy fatty acids can exist as positional isomers, where the hydroxyl group is at different locations on the fatty acid chain, and as stereoisomers (enantiomers), which are non-superimposable mirror images. These subtle differences make their separation and accurate quantification particularly difficult.

Q2: Which analytical techniques are most suitable for separating HFA isomers?

The choice of technique depends on the type of isomerism you are trying to resolve:

  • For Enantiomers (Chiral Separation): Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method.[1][2][3][4] Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is also a powerful and increasingly used technique.[5]

  • For Positional Isomers: Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method, especially after derivatization, as it can provide characteristic fragmentation patterns for each isomer.[6][7] Reversed-Phase HPLC (RP-HPLC) can also separate positional isomers, often based on subtle differences in hydrophobicity.[8][9]

Q3: Is derivatization necessary for HFA analysis?

Derivatization is often crucial for successful analysis, particularly for GC-based methods.[10]

  • For GC-MS: Derivatization of the carboxylic acid to a methyl ester (FAME) and the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether or methoxy (B1213986) group increases volatility and thermal stability, and prevents peak tailing.[7][10][11]

  • For HPLC: While not always required, derivatization can improve detection sensitivity. For chiral separations, derivatizing with agents like 3,5-dinitrophenyl isocyanate can enhance the separation of enantiomers on a chiral column.[1][3]

Troubleshooting Guides

Poor Peak Shape and Tailing in GC-MS Analysis

Problem: Peaks for hydroxy fatty acids are broad or show significant tailing.

Possible Cause & Solution:

Possible CauseRecommended Solution
Incomplete Derivatization The polar carboxyl and hydroxyl groups can interact with the GC column's stationary phase, leading to poor peak shape.[10] Ensure complete derivatization of both functional groups. Consider optimizing the reaction time, temperature, and reagent excess for your specific derivatization protocol (e.g., methylation followed by silylation).[7][10]
Active Sites in the GC System Active sites in the injector liner, column, or detector can cause adsorption of the analytes. Use a deactivated liner and ensure your column is in good condition.
Injector Temperature Too Low Low injector temperatures can lead to incomplete volatilization of the derivatized HFAs. Optimize the injector temperature, but avoid excessively high temperatures that could cause degradation.
Co-elution of Isomers in HPLC

Problem: Positional or enantiomeric isomers are not baseline-separated.

Possible Cause & Solution:

Possible CauseRecommended Solution
Suboptimal Mobile Phase Composition (RP-HPLC) The mobile phase composition is critical for resolving positional isomers. Systematically vary the solvent strength (e.g., acetonitrile/water ratio) to find the optimal separation window.[8] Adding a small amount of acid (e.g., acetic or phosphoric acid) can improve peak shape for free fatty acids.[8]
Incorrect Chiral Stationary Phase (Chiral HPLC) The choice of chiral stationary phase (CSP) is crucial for enantiomeric separation. Polysaccharide-based columns like Chiralpak AD (normal phase) or AD-RH (reversed-phase) are often effective for HFA enantiomers.[2] Consult column selection guides or literature for your specific analytes.
Inappropriate Mobile Phase for Chiral Separation For normal-phase chiral chromatography, a mobile phase of hexane/isopropanol is common. For reversed-phase, acetonitrile/water or methanol (B129727)/water mixtures are typically used. The specific ratio will need to be optimized.
Column Temperature Temperature can significantly affect selectivity in HPLC. Experiment with different column temperatures (e.g., in 5°C increments) to see if resolution improves. Lower temperatures often enhance separation in reversed-phase HPLC.[12]
Low Sensitivity and Poor Quantification

Problem: Difficulty in detecting low-abundance isomers or obtaining reproducible quantitative results.

Possible Cause & Solution:

Possible CauseRecommended Solution
Inefficient Ionization in MS Carboxylic acids may have low ionization efficiency in negative mode ESI-MS.[13] Derivatization to introduce a readily ionizable group can enhance sensitivity. For quantification, use of stable isotope-labeled internal standards is highly recommended.[14]
Non-specific MS/MS Transitions For quantitative analysis using tandem mass spectrometry (MS/MS), ensure you are using multiple-reaction monitoring (MRM) with specific and sensitive precursor-to-product ion transitions for each isomer.[15]
Sample Loss During Preparation Hydroxy fatty acids can be lost during sample extraction and cleanup. Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to ensure good recovery.
UV Detector Wavelength (HPLC) If using UV detection, ensure the wavelength is appropriate for your analytes or their derivatives. Undecorated fatty acids have a weak chromophore and are best detected at low wavelengths (e.g., 192-205 nm), though this can lead to baseline noise.[8] Derivatization with a UV-active group can significantly improve sensitivity.

Experimental Protocols

Protocol 1: GC-MS Analysis of Positional HFA Isomers

This protocol outlines a general procedure for the analysis of positional HFA isomers in a biological matrix.

  • Lipid Extraction: Extract total lipids from the sample using a modified Folch method with chloroform/methanol/water.

  • Saponification & Methylation: Saponify the lipid extract with NaOH in methanol to release the fatty acids. Then, methylate the carboxylic acids to form fatty acid methyl esters (FAMEs) using BF3-methanol or acidic methanol.[10]

  • Purification: Purify the HFA methyl esters from other FAMEs using solid-phase extraction (SPE) on a silica (B1680970) gel cartridge.

  • Hydroxyl Group Derivatization: Derivatize the hydroxyl groups to trimethylsilyl (TMS) ethers using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.[7][10]

  • GC-MS Analysis: Inject the derivatized sample onto a GC-MS system.

    • Column: A mid-polarity capillary column such as a DB-23 or CP Sil 19 is often used.[6][7]

    • Temperature Program: Start at a low temperature (e.g., 80-120°C) and ramp up to a final temperature of 250-300°C.

    • MS Detection: Use electron ionization (EI) and scan for a mass range that includes the expected molecular ions and characteristic fragment ions that indicate the position of the TMS-ether group.

Protocol 2: Chiral HPLC Separation of HFA Enantiomers

This protocol provides a general method for the separation of HFA enantiomers.

  • Derivatization (Optional but Recommended): Convert the HFAs to their 3,5-dinitrophenyl urethane (B1682113) (DNPU) derivatives by reacting them with 3,5-dinitrophenyl isocyanate.[1] This improves chromatographic separation and UV detection.

  • HPLC System: Use an HPLC system with a UV detector.

  • Chiral Column:

    • Normal Phase: A column such as Chiralpak AD with a mobile phase of n-hexane and a polar modifier like ethanol (B145695) or isopropanol.

    • Reversed-Phase: A column such as Chiralpak AD-RH with a mobile phase of acetonitrile/water or methanol/water.[2]

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the derivatized sample.

    • Monitor the elution of the enantiomers using a UV detector (e.g., at 226 nm for DNPU derivatives).[3]

    • The elution order of the R and S enantiomers will depend on the specific HFA and the chiral stationary phase used.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) for different HFA analysis methods found in the literature. This data can help in selecting an appropriate method based on the expected concentration of analytes in your samples.

Analyte(s)MethodDerivatizationLimit of Detection (LOD)Reference
Various HFA isomersGC-MSMethylation, Methoxy0.2 ng (for a single isomer)[6]
Unsaturated Fatty Acid IsomersLC-MSPeracetic acid epoxidation4.2 - 5.6 nM[16]
3-Hydroxy Fatty AcidsGC-MSSilylationpmol/ml levels in blood[17]

Visualized Workflows and Relationships

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output start Biological Sample extraction Lipid Extraction start->extraction saponification Saponification & Methylation (FAMEs) extraction->saponification spe SPE Purification saponification->spe derivatization Hydroxyl Derivatization (e.g., TMS) spe->derivatization gcms GC-MS Analysis derivatization->gcms data Data Processing & Identification gcms->data results Positional Isomer Identification & Quantification data->results

Caption: Workflow for the GC-MS analysis of positional hydroxy fatty acid isomers.

Chiral_Separation_Logic cluster_input Input Mixture cluster_method Separation Method cluster_output Output racemic Racemic Mixture of HFAs (R and S enantiomers) chiral_column Chiral HPLC Column racemic->chiral_column r_enantiomer Separated R-Enantiomer chiral_column->r_enantiomer Differential Interaction s_enantiomer Separated S-Enantiomer chiral_column->s_enantiomer Differential Interaction

References

Technical Support Center: 2-Hydroxytricosanoic Acid Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Hydroxytricosanoic acid. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you prevent degradation and ensure the integrity of your samples during preparation for analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a 2-hydroxy long-chain fatty acid.[1] Like many lipids, especially those with functional groups like hydroxyl groups, it is susceptible to degradation through pathways such as oxidation.[2] This degradation can occur during sample collection, storage, and extraction, leading to inaccurate quantification and experimental results.[3]

Q2: What are the primary causes of this compound degradation during sample preparation?

A2: The primary causes of degradation are oxidation, enzymatic activity, and suboptimal pH conditions. The hydroxyl group makes the molecule susceptible to oxidation, especially when exposed to air, light, or metal ions.[2] Enzymes like lipases present in biological samples can also degrade the fatty acid if not properly inactivated.[2] Furthermore, pH can influence both enzymatic activity and the chemical stability of the acid.[4][5]

Q3: How should I store my biological samples (e.g., plasma, tissue) to prevent degradation before extraction?

A3: Proper storage is critical. For short-term storage, plasma can be kept at 4°C for up to 48 hours.[6] For long-term stability, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[7][8] This low temperature minimizes both enzymatic activity and chemical degradation.[2] Storing samples under an inert atmosphere (nitrogen or argon) is also recommended to prevent oxidation.[9]

Q4: My analyte recovery is low. Could this be due to degradation?

A4: Yes, low recovery is a common symptom of analyte degradation.[3][10] Other factors can include inefficient extraction, suboptimal pH during extraction, or matrix effects during analysis.[3] It is crucial to systematically evaluate each step of your workflow to pinpoint the source of the loss.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low or Inconsistent Analyte Recovery

Potential Cause 1: Oxidation during Sample Handling The hydroxyl group and long alkyl chain of this compound are susceptible to oxidation from atmospheric oxygen, light, and metal ions.[2]

  • Solution:

    • Minimize exposure of the sample to air and light. Work quickly and in a controlled environment.

    • Use solvents that have been purged with nitrogen or argon.

    • Add antioxidants to your extraction solvent. A common mixture includes butylated hydroxytoluene (BHT) and ethylenediaminetetraacetic acid (EDTA).[8]

    • Process samples on ice to reduce the rate of chemical reactions.[3]

Potential Cause 2: Inefficient Extraction Due to pH The recovery of carboxylic acids via liquid-liquid extraction is highly dependent on pH. For efficient extraction into an organic solvent, the carboxylic acid group must be in its protonated (less polar) form.[3]

  • Solution:

    • Acidify your sample to a pH below the pKa of the carboxylic acid group (typically pH < 3) before extraction.[3] This ensures the analyte is protonated and partitions more readily into the organic phase.

    • Use a strong acid like hydrochloric acid (HCl) for acidification.[3]

Potential Cause 3: Enzymatic Degradation Biological samples contain enzymes like lipases that can hydrolyze and degrade fatty acids.[2]

  • Solution:

    • Inactivate enzymes immediately after sample collection. This can be achieved by flash-freezing in liquid nitrogen or by immediate extraction with a solvent containing enzyme inhibitors.[2]

    • For tissue samples, heat treatment can be used to denature enzymes, though this must be carefully controlled to avoid non-enzymatic degradation.[2]

Issue 2: Poor Chromatographic Peak Shape or Resolution

Potential Cause: Analyte Polarity The hydroxyl and carboxylic acid groups make this compound a polar molecule, which can lead to poor peak shape (e.g., tailing) in gas chromatography (GC) if not properly addressed.[11]

  • Solution: Derivatization

    • Derivatization is a chemical modification that converts polar functional groups into less polar, more volatile derivatives, improving chromatographic performance.[12][13]

    • For GC analysis, silylation is a common and effective method. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl and carboxylic acid groups to form trimethylsilyl (B98337) (TMS) derivatives.[14] These derivatives are more volatile and thermally stable.[12]

Data & Visualizations

Analyte Stability Under Different Storage Conditions

The following table summarizes the recommended storage conditions to maintain the integrity of fatty acids in biological samples.

Sample TypeStorage TemperatureDurationKey ConsiderationsReference
BloodRoom Temperature< 2 hoursProcess immediately[6]
Blood4°C< 48 hoursMinimize processing time[6]
PlasmaRoom Temperature< 6 hoursFor short-term handling only[6]
Plasma4°C< 48 hoursSuitable for overnight processing[6]
Plasma / Tissue-20°CDays to WeeksStore under nitrogen. Avoid for long-term storage of unstable lipids.[2][6]
Plasma / Tissue-80°CMonths to YearsOptimal for long-term stability. Flash-freeze first.[7][8]
Troubleshooting Low Recovery

This table outlines common problems and solutions for improving the recovery of hydroxy fatty acids.

ProblemPotential CauseRecommended SolutionExpected OutcomeReference
Low Analyte Signal Degradation (Oxidation) Keep samples on ice; add antioxidants (e.g., BHT) to solvents; work under inert gas (N₂/Ar).Reduced oxidative degradation, leading to higher analyte concentration.[3][8]
Poor Extraction Incorrect pH Acidify the aqueous sample to pH < 3 with HCl before liquid-liquid extraction.Increased partitioning of the protonated analyte into the organic solvent.[3]
Phase Separation Issues Emulsion Formation Add a small amount of saturated NaCl (brine) solution to the sample.Breaks the emulsion, allowing for clear separation of aqueous and organic layers.[3]
Inconsistent Results Suboptimal Extraction Solvent Test different organic solvents (e.g., ethyl acetate (B1210297), methyl tert-butyl ether (MTBE)).Improved extraction efficiency and higher, more consistent recovery.[3]
Visual Workflow for Sample Preparation

The following diagram illustrates a recommended workflow for extracting this compound from a biological matrix, highlighting critical steps to prevent degradation.

G cluster_0 Sample Collection & Storage cluster_1 Extraction cluster_2 Analysis Preparation Sample 1. Biological Sample (Plasma, Tissue) FlashFreeze 2. Flash Freeze (Liquid N₂) & Store at -80°C Sample->FlashFreeze Immediate Action Homogenize 3. Homogenize on Ice (with antioxidant-spiked solvent) FlashFreeze->Homogenize Acidify 4. Acidify Sample (pH < 3) with HCl Homogenize->Acidify CCP1 Critical Point: Prevent Oxidation Homogenize->CCP1 Extract 5. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Acidify->Extract CCP2 Critical Point: Ensure Protonation Acidify->CCP2 Dry 6. Dry Organic Phase (e.g., under N₂ stream) Extract->Dry Derivatize 7. Derivatize for GC-MS (e.g., Silylation with BSTFA) Dry->Derivatize Analyze 8. GC-MS or LC-MS Analysis Derivatize->Analyze CCP3 Critical Point: Improve Volatility Derivatize->CCP3

Caption: Recommended workflow for this compound sample preparation.

Potential Degradation Pathways

This diagram illustrates the primary chemical vulnerabilities of this compound during sample preparation.

G cluster_threats Degradation Threats cluster_products Degradation Products Analyte This compound Carboxyl Group (-COOH) Hydroxyl Group (-OH) Oxidation Oxidation (Air, Light, Metal Ions) Analyte:h->Oxidation susceptible site Enzymatic Enzymatic Activity (Lipases) Analyte->Enzymatic substrate for pH_instability pH Instability Analyte:c->pH_instability affected by KetoAcid Keto Acid (via -OH oxidation) Oxidation->KetoAcid Other Other Oxidation & Hydrolysis Products Enzymatic->Other

Caption: Key degradation threats for this compound.

Experimental Protocols

Protocol 1: Extraction from Plasma

This protocol is adapted for the extraction of hydroxy fatty acids from plasma, incorporating steps to minimize degradation.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard & Antioxidant Spiking: To 200 µL of plasma in a glass tube, add your internal standard. Then, add 10 µL of an antioxidant solution (e.g., 0.2 mg/mL BHT/EDTA in methanol).[8]

  • Acidification: Add 10 µL of 6 M HCl to acidify the sample to a pH below 3. Vortex briefly.[3]

  • Extraction: Add 1 mL of ice-cold ethyl acetate (or another suitable solvent). Vortex vigorously for 2 minutes to ensure thorough mixing.[3]

  • Phase Separation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.[3]

  • Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical platform. If proceeding to GC-MS, you may reconstitute directly in the derivatization reagent.

Protocol 2: Derivatization for GC-MS Analysis (Silylation)

This protocol describes the conversion of the extracted analyte to its more volatile TMS ether/ester for GC-MS analysis.

  • Preparation: Ensure the dried sample extract from Protocol 1 is completely free of water, as water will interfere with the silylation reaction.[14]

  • Reagent Addition: Add 50 µL of a silylation reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.

  • Reaction: Cap the vial tightly and heat at 70-75°C for 45 minutes to ensure the reaction goes to completion.

  • Cooling: Allow the sample to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. Analyze promptly as derivatives can degrade over time.

References

Technical Support Center: Analysis of 2-Hydroxytricosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common contaminants during the analysis of 2-Hydroxytricosanoic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: I am observing unexpected peaks in my chromatogram that are not related to my analyte of interest. What are the potential sources of this contamination?

Answer: Unexpected peaks in your chromatogram are often due to contamination introduced during sample preparation or analysis. The most common sources include:

  • Plasticizers: Phthalates and other plasticizers can leach from laboratory consumables such as pipette tips, microcentrifuge tubes, and vials.[1][2][3][4][5] To minimize this, use high-quality, solvent-resistant plasticware or, preferably, glass consumables.[4][6]

  • Solvents and Reagents: Even high-purity solvents can contain trace amounts of contaminants that can become concentrated during sample preparation.[3][5] It is crucial to run solvent blanks to identify these impurities. Using freshly opened bottles of high-grade solvents is recommended.

  • GC Septa and Vials: Septa from vials or the GC inlet can release siloxanes or other volatile compounds, especially at high temperatures. Using high-quality, low-bleed septa can mitigate this issue.

  • Column Bleed: The stationary phase of the GC column can degrade at elevated temperatures, leading to a rising baseline and the appearance of siloxane-related peaks.[7][8][9] Operating within the recommended temperature limits of the column and using a low-bleed column can reduce this effect.[10]

  • Sample Handling: Contamination can be introduced from various environmental sources, including dust, fibers from clothing, and personal care products.[3] Proper laboratory hygiene, such as wearing gloves and working in a clean environment, is essential.[4]

Question 2: My mass spectra show characteristic ions of phthalates (e.g., m/z 149). How can I eliminate this contamination?

Answer: The presence of phthalate (B1215562) ions is a strong indicator of plasticizer contamination. To address this, consider the following steps:

  • Switch to Glassware: Whenever possible, replace plastic consumables (vials, tubes, pipettes) with glassware.[4]

  • Solvent Rinsing: Thoroughly rinse all glassware with high-purity organic solvents (e.g., hexane (B92381), methanol) before use to remove any residual contaminants.[6]

  • Use Phthalate-Free Products: When plasticware is unavoidable, select products that are certified to be free of phthalates and other plasticizers.

  • Minimize Contact Time: Reduce the contact time of your samples and solvents with plastic surfaces.

  • Run Blanks: Always prepare and analyze a "method blank" (a sample that goes through the entire preparation process without the analyte) to identify the background level of phthalate contamination.

Question 3: I am detecting peaks corresponding to other fatty acids, such as palmitic acid (C16:0) and stearic acid (C18:0), in my this compound analysis. What is the origin of this contamination?

Answer: Contamination from other common fatty acids is a frequent issue. Potential sources include:

  • Glassware and Labware: Residual fatty acids can adhere to glassware surfaces.[11] A rigorous cleaning protocol, including washing with detergents followed by thorough rinsing with deionized water and organic solvents, is necessary.[4]

  • Solid-Phase Extraction (SPE) Columns: The frits and sorbent materials in SPE cartridges can be a source of fatty acid contamination.[12] It is advisable to wash the SPE column with a strong solvent before applying the sample.

  • Biological Samples: If you are working with biological matrices, these endogenous fatty acids will be present at high concentrations and can interfere with the analysis of your target analyte.[2]

  • Cross-Contamination: Ensure there is no carryover between samples by thoroughly cleaning syringes and injection ports.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common contaminants to look out for in GC-MS analysis of fatty acids?

Answer: The most prevalent contaminants in GC-MS analysis of fatty acids include:

  • Phthalates and other plasticizers from plastic labware.[1][2][5]

  • Siloxanes from column bleed and septa.[8]

  • Polyethylene glycol (PEG) and polypropylene (B1209903) glycol (PPG) from solvents and detergents.[1][5]

  • Keratin (B1170402) from skin and hair.[3][4]

  • Other ubiquitous fatty acids like palmitic and stearic acid.[12][13]

FAQ 2: How can I prevent keratin contamination in my samples?

Answer: Keratin is a very common protein contaminant. To minimize its introduction:

  • Always wear nitrile gloves and a clean lab coat.

  • Tie back long hair or use a hairnet.

  • Wipe down your work area with ethanol (B145695) before starting your experiment.[4]

  • Keep samples covered as much as possible.

  • Use dedicated sets of pipettes and other equipment for sensitive analyses.

FAQ 3: What is column bleed and how can I minimize it?

Answer: Column bleed is the thermal degradation of the stationary phase of the GC column, which results in a rising baseline and the appearance of characteristic mass spectral ions (e.g., m/z 207, 281 for siloxane phases).[8] To minimize column bleed:

  • Condition the column properly: Follow the manufacturer's instructions for column conditioning before use.

  • Operate within temperature limits: Do not exceed the maximum recommended operating temperature for your column.[8]

  • Use a low-bleed column: For mass spectrometry applications, it is highly recommended to use columns specifically designed for low bleed.[10]

  • Ensure high-purity carrier gas: Oxygen in the carrier gas can accelerate column degradation.[7] Use high-purity gas and ensure all fittings are leak-free.

Quantitative Data Summary

While precise quantitative data for contaminants can vary significantly between laboratories and experiments, the following table summarizes common contaminants, their typical sources, and characteristic mass-to-charge ratios (m/z) observed in mass spectrometry.

Contaminant ClassExamplesCommon SourcesCharacteristic Ions (m/z)
Plasticizers Phthalates (e.g., Di(2-ethylhexyl) phthalate - DEHP)Plastic tubes, pipette tips, vials, solvent storage bottles[1][2][5]149, 167, 279
Polymers Polyethylene glycol (PEG), Polypropylene glycol (PPG)Solvents, detergents, hand cream, column manufacturing[1][5]Repeating units of 44 (PEG) or 58 (PPG)
Column Bleed Cyclic siloxanesGC column stationary phase degradation[7][8]207, 281, 355
Fatty Acids Palmitic acid, Stearic acidGlassware residue, SPE columns, biological matrix[12][13][14]Varies with derivatization (e.g., for methyl esters: 270 for palmitate, 298 for stearate)
Detergents Triton X-100, Sodium dodecyl sulfate (B86663) (SDS)Glassware cleaning[4][5]Varies widely depending on the detergent structure
Keratin Human skin, hair, dustEnvironmental exposure during sample handling[3][4]Varies (protein/peptide fragments)

Experimental Protocols

Protocol 1: General Sample Preparation for this compound Analysis from Biological Samples

This protocol outlines a general procedure for the extraction and derivatization of this compound from a biological matrix (e.g., plasma, tissue homogenate) prior to GC-MS analysis.

  • Lipid Extraction (Folch Method): a. To 100 µL of sample, add 2 mL of a chloroform:methanol (2:1, v/v) mixture. b. Vortex vigorously for 2 minutes. c. Add 400 µL of 0.9% NaCl solution and vortex for another 30 seconds. d. Centrifuge at 2000 x g for 10 minutes to separate the phases. e. Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Saponification: a. Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen. b. Add 1 mL of 0.5 M methanolic KOH. c. Incubate at 60°C for 30 minutes to hydrolyze the fatty acids from their esterified forms.

  • Fatty Acid Extraction: a. After cooling, add 1 mL of water and 2 mL of hexane. b. Vortex and centrifuge to separate the phases. c. Discard the upper hexane layer (containing neutral lipids). d. Acidify the lower aqueous layer with 100 µL of 6 M HCl. e. Extract the free fatty acids by adding 2 mL of hexane, vortexing, and centrifuging. f. Collect the upper hexane layer containing the free fatty acids. Repeat the extraction twice more and pool the hexane extracts.

  • Derivatization (Methylation): a. Evaporate the pooled hexane extracts to dryness under nitrogen. b. Add 500 µL of 2% (v/v) sulfuric acid in methanol. c. Incubate at 70°C for 1 hour to convert the fatty acids to their fatty acid methyl esters (FAMEs). d. After cooling, add 1 mL of hexane and 0.5 mL of water. e. Vortex and centrifuge. f. Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Extraction Lipid Extraction (Chloroform:Methanol) Sample->Extraction Potential Contamination: Plasticware, Solvents Saponification Saponification (Methanolic KOH) Extraction->Saponification FA_Extraction Fatty Acid Extraction (Hexane) Saponification->FA_Extraction Potential Contamination: Glassware Derivatization Derivatization (Acidic Methanol) FA_Extraction->Derivatization FAMEs Fatty Acid Methyl Esters (in Hexane) Derivatization->FAMEs Potential Contamination: Reagents GC_Injection GC Injection FAMEs->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Potential Contamination: Septa, Liner Detection Mass Spectrometric Detection Separation->Detection Potential Contamination: Column Bleed Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Experimental workflow for this compound analysis highlighting potential contamination points.

Troubleshooting_Flowchart Start Unexpected Peaks in Chromatogram Check_Blank Analyze Method Blank Start->Check_Blank Contamination_Present Contamination Present in Blank? Check_Blank->Contamination_Present Isolate_Source Isolate Source of Contamination Contamination_Present->Isolate_Source Yes Column_Bleed_Check Are peaks characteristic of column bleed? Contamination_Present->Column_Bleed_Check No Systematic_Check Systematically Check: - Solvents - Glassware - Plasticware - Reagents Isolate_Source->Systematic_Check End Contamination Identified and Resolved Systematic_Check->End Optimize_GC_Method Optimize GC Method: - Lower final temperature - Use low-bleed column Column_Bleed_Check->Optimize_GC_Method Yes Sample_Matrix_Issue Investigate Sample Matrix Effects or Carryover Column_Bleed_Check->Sample_Matrix_Issue No Optimize_GC_Method->End Sample_Matrix_Issue->End

Caption: Troubleshooting flowchart for identifying the source of contamination in GC-MS analysis.

References

Technical Support Center: Analysis of 2-Hydroxytricosanoic Acid by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Hydroxytricosanoic acid using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflow and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion of this compound in ESI-MS?

A1: this compound (C23H46O3) has a molecular weight of 370.61 g/mol . In ESI-MS, you can expect to observe the following ions:

  • Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 369.61 is expected to be the most prominent ion, as carboxylic acids readily lose a proton.

  • Positive Ion Mode: The protonated molecule [M+H]⁺ at m/z 371.61 may be observed, but often with lower intensity for underivatized fatty acids. Adduct formation is also common, leading to ions such as [M+Na]⁺ at m/z 393.59 or [M+K]⁺ at m/z 409.69.[1][2]

Q2: Which ionization mode, positive or negative, is better for analyzing this compound?

A2: For underivatized this compound, negative ion mode is generally preferred . The carboxylic acid group is acidic and easily deprotonated, leading to a strong [M-H]⁻ signal.[1] While positive ion mode can be used, the ionization efficiency for free fatty acids is typically lower.[3][4] However, if derivatization is employed to introduce a permanently charged group, positive ion mode becomes significantly more sensitive.[4][5]

Q3: Why am I observing a low signal for my this compound sample?

A3: Low signal intensity for this compound can be attributed to several factors:

  • Poor Ionization Efficiency: Long-chain fatty acids can have inherently low ionization efficiency in their native form.[3]

  • Ion Suppression: Components in your sample matrix or mobile phase can compete with your analyte for ionization, reducing its signal.[1][6][7]

  • Suboptimal Mobile Phase: The pH and composition of the mobile phase can significantly impact ionization. For negative mode, an acidic mobile phase used for chromatographic separation can suppress ionization.[4][5]

  • In-source Fragmentation: The molecule may be fragmenting within the ion source before detection.[1]

  • Sample Degradation: Ensure the stability of your sample throughout the preparation and analysis process.[1]

Q4: What are the benefits of derivatizing this compound before ESI-MS analysis?

A4: Derivatization can dramatically improve the ESI-MS analysis of this compound in several ways:

  • Increased Ionization Efficiency: By adding a functional group that is readily ionized (e.g., a quaternary amine), the sensitivity can be increased by several orders of magnitude.[3][4][5] This is often referred to as "charge reversal" derivatization, allowing for highly sensitive analysis in positive ion mode.[4]

  • Improved Chromatographic Separation: Derivatization can alter the polarity of the molecule, leading to better peak shape and resolution in liquid chromatography.[5]

  • Enhanced Fragmentation for Structural Information: Derivatization tags can promote specific and predictable fragmentation patterns in MS/MS experiments, aiding in structural confirmation.[4][5]

Troubleshooting Guides

Issue 1: Low or No Signal for [M-H]⁻ in Negative Ion Mode
Potential Cause Troubleshooting Step Rationale
Acidic Mobile Phase Add a weak base post-column or use a mobile phase with a higher pH if compatible with your chromatography.Acidic conditions suppress the deprotonation of the carboxylic acid, which is necessary for negative ion mode detection.[4][5]
Ion Suppression Improve sample cleanup to remove interfering matrix components. Dilute the sample.Co-eluting compounds can compete for ionization, reducing the analyte signal.[6]
Suboptimal Source Parameters Optimize spray voltage, gas flows (nebulizer, drying gas), and temperatures (capillary, source).These parameters directly influence the efficiency of droplet formation and desolvation.[1]
Contaminated System Clean the ion source and mass spectrometer inlet.Contaminants can lead to high background noise and suppress the signal of interest.[6]
Issue 2: Multiple Adducts Observed, Splitting the Signal
Potential Cause Troubleshooting Step Rationale
High Salt Concentration Use high-purity solvents and additives. Minimize the use of salts in the mobile phase and sample preparation. If unavoidable, try to use volatile salts like ammonium (B1175870) acetate.Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are common when these salts are present, which can fragment the signal across multiple ions.[2][8]
Contaminated Glassware/Reagents Use new or thoroughly cleaned glassware. Use LC-MS grade solvents and reagents.Older glassware can be a source of sodium ions.[9]
Mobile Phase Additives Add a small amount of a proton source like formic acid (for positive mode) to promote the formation of the [M+H]⁺ ion over salt adducts.This can help to unify the signal into a single, more intense primary ion.[7]
Issue 3: Poor Reproducibility and Unstable Signal
Potential Cause Troubleshooting Step Rationale
Sample Instability Prepare fresh samples and standards. Protect samples from light and store them at appropriate low temperatures.Analyte degradation can lead to inconsistent results.[10]
LC System Leaks Check for leaks in the LC system, which can cause pressure drops and inconsistent flow rates.A stable flow rate is crucial for a stable electrospray and consistent ionization.[6]
Fluctuating Source Conditions Ensure the ion source parameters are stable and that gas supplies are consistent.Variations in source conditions will lead to fluctuations in signal intensity.
Matrix Effects Use an internal standard, preferably a stable isotope-labeled version of this compound.An internal standard helps to correct for variations in ionization efficiency caused by matrix effects.[11]

Experimental Protocols & Methodologies

Method 1: Optimization of ESI-MS in Negative Ion Mode

This protocol focuses on enhancing the signal of underivatized this compound.

  • Sample Preparation:

    • Dissolve the this compound standard or extracted sample in a solvent mixture compatible with reversed-phase chromatography, such as methanol/isopropanol (1:1, v/v).

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% ammonium hydroxide.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% ammonium hydroxide.

    • Gradient: Start with a suitable percentage of B, increase to 100% B over a set time to elute the analyte, hold, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Negative.

    • Scan Mode: Full scan (e.g., m/z 100-500) and/or targeted MS/MS.

    • Capillary Voltage: Optimize in the range of -2.5 to -4.0 kV.

    • Source Temperature: Optimize in the range of 100-150 °C.

    • Desolvation Temperature: Optimize in the range of 300-400 °C.

    • Cone Gas Flow: Optimize (e.g., 50 L/hr).

    • Desolvation Gas Flow: Optimize (e.g., 600 L/hr).

Method 2: Derivatization for Enhanced Positive Ion Mode Detection

This protocol describes a general workflow for charge-reversal derivatization to significantly boost signal intensity. A common strategy involves creating an amide derivative with a permanently charged group.[4][5]

  • Derivatization Reaction:

    • The carboxylic acid group of this compound is reacted with a derivatizing agent containing a quaternary amine or a group that is easily protonated, such as N-(4-aminomethylphenyl)pyridinium (AMPP).[4]

    • This is typically a two-step reaction involving an activating agent (e.g., a carbodiimide) followed by the addition of the derivatizing agent.

  • Sample Cleanup:

    • After derivatization, a solid-phase extraction (SPE) step may be necessary to remove excess reagents and byproducts.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Similar to Method 1, optimized for the derivatized analyte.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: ESI.

    • Polarity: Positive.

    • Scan Mode: Full scan and targeted MS/MS of the derivatized molecule's m/z.

    • Capillary Voltage: Optimize in the range of +3.0 to +4.5 kV.

    • Source and Desolvation Temperatures and Gas Flows: Optimize as described in Method 1.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample 2-Hydroxytricosanoic Acid Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Optional: Chemical Derivatization Extraction->Derivatization For high sensitivity LC LC Separation (Reversed-Phase) Extraction->LC Direct Analysis Derivatization->LC MS ESI-MS Detection (Negative or Positive Mode) LC->MS Data Data Acquisition and Processing MS->Data

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_low_signal Start Low Signal for This compound CheckIonMode Using Negative Ion Mode for Underivatized Analyte? Start->CheckIonMode OptimizeSource Optimize Source Parameters (Voltage, Gas, Temp) CheckIonMode->OptimizeSource Yes CheckMobilePhase Mobile Phase pH Suppressing Ionization? CheckIonMode->CheckMobilePhase No (Consider Switching) OptimizeSource->CheckMobilePhase ImproveSamplePrep Improve Sample Cleanup (Remove Matrix Effects) CheckMobilePhase->ImproveSamplePrep Yes (Adjust pH) ConsiderDerivatization Consider Derivatization for >100x Sensitivity Boost CheckMobilePhase->ConsiderDerivatization No ImproveSamplePrep->ConsiderDerivatization

Caption: Troubleshooting workflow for low signal intensity issues.

References

reducing inter-assay variability in 2-Hydroxytricosanoic acid measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing inter-assay variability in the quantification of 2-Hydroxytricosanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the analytical workflow for this compound measurement.

IssuePotential Cause(s)Recommended Action(s)
High Inter-Assay Variability (>15% CV) 1. Inconsistent sample preparation (extraction, derivatization). 2. Variability in instrument performance between runs. 3. Degradation of standards or reagents. 4. Inconsistent pipetting or sample handling.1. Strictly adhere to the standardized protocol. Prepare all samples for a single assay in one batch if possible. 2. Perform daily performance checks on the GC-MS system. Ensure consistent tuning and calibration. 3. Prepare fresh working solutions of standards and derivatization reagents for each assay. Store stock solutions under appropriate conditions (e.g., -80°C under inert gas). 4. Use calibrated pipettes and consistent techniques.
Low or No Peak for this compound 1. Incomplete extraction from the biological matrix. 2. Incomplete derivatization of the carboxylic acid and/or hydroxyl group. 3. Degradation of the analyte during sample processing. 4. Incorrect GC-MS parameters.1. Optimize the extraction procedure. Ensure the correct solvent-to-sample ratio and sufficient mixing. 2. Ensure derivatization reagents are not expired and are of high quality. Optimize reaction time and temperature. For the hydroxyl group, a silylation step is crucial.[1] 3. Minimize sample processing time and keep samples on ice or at 4°C whenever possible. Use antioxidants if oxidation is a concern. 4. Verify the GC oven temperature program, injector temperature, and MS parameters are appropriate for the derivatized analyte.
Peak Tailing in Chromatogram 1. Active sites in the GC system (injector liner, column). 2. Column overload. 3. Incomplete derivatization.1. Use a deactivated injector liner. If tailing persists, consider replacing the GC column. 2. Reduce the injection volume or dilute the sample. 3. Review and optimize the derivatization protocol to ensure complete conversion to the less polar derivative.
Ghost Peaks or Baseline Noise 1. Contamination of the GC system (septum, liner, column). 2. Carryover from a previous injection. 3. Contaminated reagents or solvents.1. Replace the septum and injector liner. Bake out the column according to the manufacturer's instructions. 2. Run a solvent blank between samples to check for carryover. 3. Use high-purity solvents and reagents. Prepare fresh reagents for each batch.
Inconsistent Internal Standard Response 1. Inaccurate addition of the internal standard. 2. Degradation of the internal standard. 3. Co-elution with an interfering compound.1. Add the internal standard early in the sample preparation process to account for losses during extraction and derivatization. Use a calibrated pipette for addition. 2. Check the stability of the internal standard stock solution. 3. Adjust the chromatographic method to resolve the internal standard from any interfering peaks.

Frequently Asked Questions (FAQs)

1. Why is derivatization necessary for the analysis of this compound by GC-MS?

This compound is a polar and non-volatile compound. Gas chromatography requires analytes to be volatile and thermally stable. Derivatization converts the polar carboxyl and hydroxyl groups into less polar and more volatile esters and ethers, respectively, making the molecule suitable for GC analysis.[1]

2. What are the recommended derivatization steps for this compound?

A two-step derivatization is commonly employed. First, the carboxylic acid group is esterified to a methyl ester (FAME) using a reagent like boron trifluoride in methanol (B129727) (BF3-methanol). Second, the hydroxyl group is silylated to a trimethylsilyl (B98337) (TMS) ether using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]

3. What is an acceptable level of inter-assay variability?

For biomarker quantification in a clinical or research setting, an inter-assay coefficient of variation (CV) of less than 15% is generally considered acceptable.[2][3] However, stricter criteria (e.g., <10%) may be required for certain applications.

4. How can I prepare Quality Control (QC) samples?

QC samples are essential for monitoring assay performance. They can be prepared by pooling a large volume of the same biological matrix as your study samples (e.g., human plasma). Aliquot this pool and store it at -80°C. A low, medium, and high concentration QC can be prepared by spiking the pooled matrix with known amounts of this compound.

5. What type of internal standard should be used?

An ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., this compound-d4). If this is not available, a structurally similar compound that is not endogenously present in the samples, such as a very-long-chain fatty acid with an odd number of carbons, can be used. The internal standard should be added at the beginning of the sample preparation to control for variability in extraction and derivatization efficiency.

Quantitative Data Summary

The following tables summarize typical performance metrics for fatty acid analysis by GC-MS. While specific data for this compound is limited, these values provide a benchmark for a well-performing assay.

Table 1: Typical Inter- and Intra-Assay Precision for Fatty Acid Analysis by GC-MS

ParameterAcceptable RangeTypical Reported Values
Intra-Assay CV (%) < 10%1.0 - 8.0%
Inter-Assay CV (%) < 15%5.0 - 12.0%

Data compiled from multiple sources reporting on various fatty acid analyses.[2][3][4]

Table 2: Example of Inter-Assay Precision Data for a Fatty Acid Assay

QC LevelMean Concentration (µg/mL) over 5 AssaysStandard DeviationInter-Assay CV (%)
Low QC 1.50.128.0
Medium QC 10.20.717.0
High QC 51.52.835.5

This is a hypothetical example based on typical assay performance.

Experimental Protocol: Quantification of this compound in Human Plasma by GC-MS

This protocol provides a detailed methodology for the measurement of this compound.

1. Materials and Reagents:

  • This compound standard

  • Isotopically labeled internal standard (e.g., this compound-d4)

  • Chloroform, Methanol, Hexane (B92381) (HPLC grade)

  • Boron trifluoride-methanol (14% BF3 in MeOH)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous sodium sulfate

  • Pooled human plasma for QC samples

2. Sample Preparation and Extraction:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard solution.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic layer into a clean glass tube.

  • Dry the organic extract under a gentle stream of nitrogen at 40°C.

3. Derivatization:

  • Esterification: To the dried extract, add 500 µL of 14% BF3-methanol. Cap the tube tightly and heat at 100°C for 30 minutes.

  • Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane.

  • Vortex for 1 minute and centrifuge to separate the layers.

  • Transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a new glass tube.

  • Dry the hexane extract under nitrogen.

  • Silylation: To the dried FAMEs, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine. Cap tightly and heat at 60°C for 45 minutes.

  • Cool to room temperature. The sample is now ready for GC-MS analysis.

4. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector: Splitless, 280°C

  • Oven Program: Initial temperature 150°C, hold for 2 min, ramp to 250°C at 10°C/min, then ramp to 320°C at 20°C/min, hold for 5 min.

  • Carrier Gas: Helium, constant flow of 1.2 mL/min

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Ionization Mode: Electron Ionization (EI), 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor characteristic ions for the derivatized this compound and the internal standard.

5. Quality Control:

  • Analyze a solvent blank at the beginning of each run.

  • Analyze a calibration curve with at least 5 concentration points at the beginning of each run.

  • Analyze low, medium, and high QC samples in duplicate in each analytical run. The results of the QCs should be within ±15% of their nominal value.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is extraction Lipid Extraction (Chloroform:Methanol) add_is->extraction dry_extract Dry Extract extraction->dry_extract esterification Esterification (BF3-Methanol, 100°C) dry_extract->esterification dry_fame Dry FAMEs esterification->dry_fame silylation Silylation (BSTFA, 60°C) dry_fame->silylation gcms GC-MS Analysis (SIM Mode) silylation->gcms data Data Processing & Quantification gcms->data

Caption: Experimental workflow for this compound measurement.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions high_cv High Inter-Assay CV (>15%) cause1 Inconsistent Sample Prep high_cv->cause1 cause2 Instrument Variability high_cv->cause2 cause3 Reagent Degradation high_cv->cause3 sol1 Standardize Protocol cause1->sol1 sol2 Instrument QC cause2->sol2 sol3 Prepare Fresh Reagents cause3->sol3

Caption: Troubleshooting logic for high inter-assay variability.

References

Technical Support Center: Quantifying Low-Abundance 2-Hydroxytricosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Hydroxytricosanoic acid. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the quantification of this low-abundance, very-long-chain hydroxy fatty acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to quantify?

A1: The quantification of this compound (C23:0-OH) presents several analytical challenges:

  • Low Abundance: It is typically present at very low concentrations in biological matrices compared to other fatty acids.

  • Structural Similarity: Its structure is very similar to other saturated and hydroxylated fatty acids, making chromatographic separation difficult.[1]

  • Poor Ionization Efficiency: The carboxylic acid and hydroxyl groups can lead to poor ionization in mass spectrometry, resulting in low signal intensity.

  • Matrix Effects: Complex biological samples can interfere with ionization, either suppressing or enhancing the signal and affecting accuracy.[2]

  • Contamination: Very-long-chain fatty acids are susceptible to contamination from plastics and solvents during sample preparation.[3]

Q2: What is the most suitable analytical platform for quantifying this compound: GC-MS or LC-MS/MS?

A2: Both platforms can be used, but the choice depends on your specific needs and available equipment.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is a well-established method for fatty acid analysis.[4] However, it requires a derivatization step to make the this compound volatile.[5] Silylation is a common derivatization method for this purpose.[6]

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique offers high specificity and sensitivity, particularly when using Multiple Reaction Monitoring (MRM).[7] While it may not always require derivatization, doing so can significantly improve ionization efficiency and, therefore, sensitivity.[8]

Q3: Is derivatization necessary for the analysis of this compound?

A3: Derivatization is highly recommended for robust and sensitive quantification.

  • For GC-MS: It is mandatory to increase the volatility of the analyte.[5]

  • For LC-MS/MS: While not strictly essential, it can dramatically improve the limit of detection and quantification by enhancing ionization efficiency.[2][9]

Q4: What are the expected concentration ranges for very-long-chain fatty acids in human plasma?

A4: The concentrations of very-long-chain fatty acids (VLCFAs) are generally low in human plasma. While specific data for this compound is scarce, the table below provides reference ranges for related VLCFAs to give an indication of their low abundance.[1][10][11]

Fatty AcidAbbreviationTypical Concentration Range in Human Plasma (µg/mL)Typical Concentration Range in Human Plasma (µmol/L)
Docosanoic AcidC22:09 - 33~27 - 100
Tricosanoic AcidC23:0Not commonly reported, expected to be very lowNot commonly reported, expected to be very low
Tetracosanoic AcidC24:07 - 28~19 - 76
Hexacosanoic AcidC26:00.05 - 0.41~0.13 - 1.0
This compound C23:0-OH Very low, often below the limit of detection without optimized methods Very low, often below the limit of detection without optimized methods

Q5: What metabolic pathway is this compound involved in?

A5: this compound is primarily synthesized by the enzyme Fatty Acid 2-Hydroxylase (FA2H) and degraded via peroxisomal α-oxidation.[12][13] In this pathway, a single carbon is removed from the carboxyl end, and the resulting shorter fatty acid can then enter the more common β-oxidation pathway.[12]

Troubleshooting Guides

Issue 1: No or Very Low Signal for this compound
Potential Cause Troubleshooting Steps
Inefficient Extraction - Ensure complete lipid extraction by using a robust method like the Folch or Bligh and Dyer methods with a chloroform:methanol solvent system. - Verify that the sample pH is acidic prior to liquid-liquid extraction to ensure the fatty acid is in its neutral form.
Incomplete Derivatization (GC-MS & LC-MS/MS) - Optimize reaction conditions (temperature, time, reagent excess). For silylation, ensure anhydrous conditions as reagents are moisture-sensitive.[14] - Check the age and storage of derivatization reagents.
Poor Ionization (LC-MS/MS) - Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). - Consider a derivatization strategy to improve ionization efficiency.[8] - Ensure the mobile phase composition is optimal for ionization in the chosen polarity (positive or negative ion mode).
Instrument Contamination - Run a system blank to check for contamination in the injector, column, or ion source. - Clean the ion source and transfer optics according to the manufacturer's recommendations.
Sample Degradation - Ensure proper sample storage (typically at -80°C). - Minimize freeze-thaw cycles.
Issue 2: Poor Peak Shape (Tailing, Splitting, or Broadening)
Potential Cause Troubleshooting Steps
Active Sites in GC Inlet or Column - Deactivate the GC inlet liner with a silylating agent. - Use a high-quality, inert GC column. - Trim the front end of the GC column to remove accumulated non-volatile residues.
Column Overload - Dilute the sample or reduce the injection volume.
Inappropriate Mobile Phase (LC-MS/MS) - Ensure mobile phase pH is compatible with the analyte and column chemistry. - Check for mobile phase precipitation.
Contamination - Clean the analytical column according to the manufacturer's instructions. - Run wash blanks between samples to minimize carryover.[3]
Issue 3: High Background Noise or Contaminating Peaks
Potential Cause Troubleshooting Steps
Solvent or Reagent Contamination - Use high-purity, MS-grade solvents and reagents. - Run a blank with each new bottle of solvent or reagent.
Contamination from Labware - Avoid plasticware, which can leach phthalates and other contaminants. Use glass or polypropylene (B1209903) labware.[3] - Thoroughly clean all glassware, potentially with a solvent rinse after washing.
Carryover from Previous Injections - Implement a rigorous wash protocol for the autosampler needle and injection port. - Inject solvent blanks between samples to assess and mitigate carryover.
Septum Bleed (GC-MS) - Use high-quality, low-bleed septa. - Replace the septum regularly.

Experimental Protocols

Protocol 1: Extraction of Total Fatty Acids from Plasma

This protocol is a modification of the Folch method for lipid extraction.

  • Sample Preparation: To 100 µL of plasma in a glass tube, add an internal standard (e.g., a stable isotope-labeled this compound or a similar odd-chain fatty acid not present in the sample).

  • Lipid Extraction:

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution.

    • Vortex for another 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Saponification (to release esterified fatty acids):

    • Reconstitute the dried lipid extract in 1 mL of 0.5 M NaOH in methanol.

    • Heat at 80°C for 30 minutes.

    • Allow to cool to room temperature.

  • Acidification and Re-extraction:

    • Add 1 mL of water and acidify to pH 2-3 with 6 M HCl.

    • Add 2 mL of hexane (B92381) and vortex for 2 minutes.

    • Centrifuge at 2000 x g for 5 minutes.

    • Collect the upper hexane layer containing the free fatty acids.

    • Repeat the hexane extraction and pool the organic layers.

  • Final Drying: Evaporate the hexane to dryness under a stream of nitrogen. The sample is now ready for derivatization.

Protocol 2: Derivatization for GC-MS Analysis (Silylation)

This protocol creates trimethylsilyl (B98337) (TMS) derivatives of the hydroxyl and carboxyl groups.

  • Reagent Preparation: Use a fresh vial of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction:

    • To the dried fatty acid extract, add 50 µL of pyridine (B92270) and 50 µL of MSTFA + 1% TMCS.

    • Cap the vial tightly and vortex for 1 minute.

    • Heat at 60°C for 60 minutes.[6]

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS system.

Visualizations

experimental_workflow cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample + Internal Standard extraction Folch Extraction (Chloroform:Methanol) plasma->extraction saponification Saponification (NaOH in Methanol) extraction->saponification re_extraction Acidification & Hexane Extraction saponification->re_extraction derivatize Silylation (MSTFA + 1% TMCS) re_extraction->derivatize Dried Fatty Acid Extract lcms LC-MS/MS Analysis (Optional Derivatization) re_extraction->lcms Dried Fatty Acid Extract gcms GC-MS Analysis derivatize->gcms

Caption: Experimental workflow for the quantification of this compound.

metabolic_pathway cluster_synthesis Synthesis cluster_degradation Degradation (Peroxisomal α-Oxidation) vlcfa Tricosanoic Acid (C23:0) fa2h Fatty Acid 2-Hydroxylase (FA2H) vlcfa->fa2h oh_vlcfa This compound (C23:0-OH) fa2h->oh_vlcfa alpha_ox α-Oxidation oh_vlcfa->alpha_ox c22_fa Docosanoic Acid (C22:0) alpha_ox->c22_fa co2 CO2 alpha_ox->co2 beta_ox β-Oxidation c22_fa->beta_ox acetyl_coa Acetyl-CoA beta_ox->acetyl_coa

References

Technical Support Center: Optimizing MRM Parameters for 2-Hydroxytricosanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Hydroxytricosanoic acid using Multiple Reaction Monitoring (MRM). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the theoretical MRM transitions for this compound in negative ion mode?

A1: While experimentally optimized transitions are always recommended, theoretical MRM transitions for this compound (C23H46O3; Molecular Weight: 370.62 g/mol ) in negative ion mode can be predicted based on common fragmentation patterns of hydroxy fatty acids. The precursor ion will be the deprotonated molecule [M-H]⁻.

Table 1: Theoretical MRM Transitions for this compound

ParameterValueDescription
Precursor Ion (Q1)m/z 369.3Deprotonated this compound [M-H]⁻.
Product Ion (Q3) 1m/z 351.3Neutral loss of water (-18 Da) from the precursor ion.
Product Ion (Q3) 2m/z 325.3Neutral loss of carbon dioxide (-44 Da) from the precursor ion.
Product Ion (Q3) 3m/z 59.0Fragment corresponding to the carboxyl group [CH(OH)COO]⁻.

Note: These are predicted transitions and must be confirmed by infusing a standard of this compound and performing a product ion scan to identify the most abundant and stable fragment ions.

Q2: How do I optimize the collision energy (CE) and declustering potential (DP) for this compound?

A2: Collision energy and declustering potential are critical parameters that directly impact the sensitivity and specificity of your MRM assay. Optimization should be performed for each transition using a standard solution of this compound.

Experimental Protocol: Collision Energy and Declustering Potential Optimization

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in an appropriate solvent (e.g., methanol (B129727) or isopropanol).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Select Precursor Ion: In the instrument software, set the first quadrupole (Q1) to select the precursor ion of this compound (m/z 369.3).

  • Scan for Product Ions: Perform a product ion scan to identify the major fragment ions.

  • Optimize Declustering Potential (DP): While monitoring the precursor ion intensity, ramp the DP across a relevant range (e.g., 20-150 V) to find the voltage that maximizes the signal without causing in-source fragmentation.

  • Optimize Collision Energy (CE): For each major product ion, perform a CE ramp experiment. While keeping the DP at its optimal value, vary the CE (e.g., from 10 to 60 eV) and monitor the intensity of the product ion. The CE that produces the highest intensity for a specific product ion is the optimal CE for that transition.

  • Create MRM Method: Use the optimized DP and CE values for each precursor-product pair in your final MRM method.

Q3: What are the recommended liquid chromatography (LC) conditions for separating this compound?

A3: Very-long-chain fatty acids like this compound are nonpolar and can be effectively separated using reversed-phase chromatography.

Table 2: Recommended Starting LC Parameters

ParameterRecommendationRationale
Column C18 or C8, 1.7-2.6 µm particle size, e.g., 2.1 x 100 mmProvides good retention and resolution for long-chain fatty acids.
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate (B1210297)Acidic modifier promotes protonation in positive mode, while ammonium acetate is suitable for negative mode.
Mobile Phase B Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetateStrong organic solvent mixture to elute the highly nonpolar analyte.
Gradient Start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B.A gradient is necessary to elute the analyte with good peak shape and to clean the column.
Flow Rate 0.2 - 0.5 mL/minAppropriate for standard analytical columns.
Column Temperature 40 - 60 °CHigher temperatures can improve peak shape and reduce viscosity.
Injection Volume 1 - 10 µLDependent on sample concentration and instrument sensitivity.

Troubleshooting Guides

This section addresses common issues encountered during the MRM analysis of this compound.

Issue 1: Poor Signal Intensity or No Peak Detected

Potential Cause Troubleshooting Step
Inefficient Ionization This compound may not ionize efficiently in the chosen mode. For negative ion mode, ensure the mobile phase pH is suitable to deprotonate the carboxylic acid (e.g., using a small amount of ammonium hydroxide (B78521) or a buffer like ammonium acetate). For positive ion mode, derivatization may be necessary.
In-source Fragmentation The declustering potential (DP) or source temperature might be too high, causing the precursor ion to fragment before entering the quadrupole. Systematically lower the DP and source temperature to see if the precursor ion signal improves.
Sample Preparation Issues The analyte may not have been efficiently extracted from the sample matrix. Review your extraction protocol. For biological samples, a hydrolysis step is often required to free the fatty acid from esters.[1][2] A liquid-liquid extraction with a nonpolar solvent is typically used.
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of the analyte. Improve chromatographic separation to resolve the analyte from interfering matrix components. A more rigorous sample cleanup (e.g., solid-phase extraction) may be necessary.
Low Analyte Concentration The concentration of this compound in your sample may be below the limit of detection of your instrument. Consider concentrating your sample or using a more sensitive instrument.

Issue 2: Poor Peak Shape (Tailing or Broadening)

Potential Cause Troubleshooting Step
Secondary Interactions The hydroxyl and carboxyl groups can interact with active sites on the column. Ensure the mobile phase contains an appropriate modifier (e.g., 0.1% formic acid) to minimize these interactions.
Column Overload Injecting too much sample can lead to peak fronting or tailing. Dilute your sample and re-inject.
Inappropriate Mobile Phase The mobile phase may not be strong enough to elute the analyte efficiently. Increase the percentage of the strong organic solvent (Mobile Phase B) in your gradient.
Low Column Temperature Increasing the column temperature can improve peak shape for long-chain fatty acids by reducing mobile phase viscosity and improving mass transfer.

Issue 3: High Background Noise or Contamination

Potential Cause Troubleshooting Step
Solvent Contamination Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.
Contamination from Labware Fatty acids are common contaminants from plasticware (e.g., pipette tips, tubes) and glassware. Whenever possible, use glass and rinse it thoroughly with a high-purity solvent.
Carryover This compound can be "sticky" and carry over from one injection to the next. Optimize your needle wash solution to include a strong organic solvent. A blank injection after a high-concentration sample can confirm carryover.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum

  • Aliquot Sample: To a glass tube, add 100 µL of plasma or serum.

  • Add Internal Standard: Spike the sample with an appropriate internal standard (e.g., a deuterated analog of a very-long-chain fatty acid).

  • Hydrolysis: Add 1 mL of 0.5 M methanolic HCl. Cap the tube tightly and heat at 80°C for 60 minutes to hydrolyze fatty acid esters.

  • Extraction: After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Collect Supernatant: Carefully transfer the upper hexane layer to a clean glass tube.

  • Evaporate and Reconstitute: Evaporate the hexane to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis start Plasma/Serum Sample hydrolysis Acid Hydrolysis start->hydrolysis Add Methanolic HCl extraction Liquid-Liquid Extraction hydrolysis->extraction Add Hexane/Water evaporation Evaporation & Reconstitution extraction->evaporation Collect Organic Layer lc Reversed-Phase LC Separation evaporation->lc Inject Sample ms Mass Spectrometry (MRM) lc->ms Elution data Data Analysis ms->data Acquire Data end Result data->end Final Concentration

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic start Poor Signal? check_ionization Optimize Ion Source (Mode, DP, Temp) start->check_ionization Yes check_sample_prep Review Extraction & Hydrolysis check_ionization->check_sample_prep Still Poor solution Signal Improved check_ionization->solution Improved check_matrix Improve Chromatography or Cleanup check_sample_prep->check_matrix Still Poor check_sample_prep->solution Improved check_matrix->solution Improved

Caption: Troubleshooting logic for poor signal intensity.

References

Technical Support Center: Analysis of 2-Hydroxytricosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the analysis of 2-Hydroxytricosanoic acid (2-HTA) by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound, especially by GC-MS?

A1: Derivatization is a critical step for analyzing compounds like 2-HTA by GC-MS. The primary reasons are:

  • To Increase Volatility: 2-HTA is a long-chain fatty acid with two polar functional groups (a carboxylic acid and a hydroxyl group). These groups allow it to form strong hydrogen bonds, making it non-volatile.[1][2] Derivatization replaces the active hydrogens on these groups with non-polar groups, which reduces intermolecular bonding and allows the molecule to vaporize at temperatures suitable for gas chromatography without thermal decomposition.[1][2]

  • To Improve Thermal Stability: The derivatized form of 2-HTA is more stable at the high temperatures used in the GC inlet and column.[1]

  • To Enhance Chromatographic Performance: Derivatization often leads to sharper, more symmetrical peaks and better separation from other components in the sample matrix.[3] Common derivatization methods include silylation (e.g., using BSTFA to form a trimethylsilyl (B98337) derivative) and methylation/esterification.[4][5][6][7]

Q2: What are the characteristic mass fragments I should look for when identifying the TMS derivative of this compound in GC-MS?

A2: For 2-hydroxy fatty acid methyl esters (FAMEs) derivatized with a trimethylsilyl (TMS) group on the hydroxyl function, identification relies on specific fragmentation patterns.[5][6] While the exact spectrum for this compound needs to be confirmed with a standard, characteristic fragments for alpha-hydroxy FAMEs typically arise from cleavage around the C1-C2 and C2-C3 bonds, which are influenced by the TMS-ether group. You should look for ions corresponding to the loss of a methyl group ([M-15]⁺) and other specific alpha-cleavage ions.[8]

Q3: Can I analyze this compound without derivatization?

A3: Direct analysis of underivatized 2-HTA is challenging for GC-MS due to its low volatility. However, Liquid Chromatography-Mass Spectrometry (LC-MS) is a viable alternative for analyzing free fatty acids.[9][10][11] Using reversed-phase chromatography with MS detection in negative ion mode is generally more suitable for carboxylic acids, as the carboxyl group readily deprotonates to form a [M-H]⁻ ion. However, challenges such as poor ionization efficiency may still occur.[10]

Troubleshooting Guide

This section addresses specific problems you may encounter during your analysis.

Problem 1: No Peak or Very Low Signal/Sensitivity for 2-HTA
Potential Cause Recommended Solution
Incomplete Derivatization (GC-MS) Optimize reaction conditions (time, temperature, reagent volume). Ensure the sample is completely dry before adding derivatization reagents, as moisture can deactivate them.[2] For sterically hindered groups, a catalyst like TMCS can increase reactivity.[3]
Analyte Degradation Check the temperature of the GC inlet. Excessively high temperatures can cause thermally labile derivatives to degrade.[12] Ensure sample integrity and avoid overheating during sample preparation.
Poor Ionization (LC-MS) For LC-MS, analyze in negative ion mode to detect the [M-H]⁻ ion. Optimize mobile phase additives; a weak base may improve deprotonation. Avoid strong acids like TFA in the mobile phase if possible, as they can cause ion suppression.[13]
Leaks in the System Perform a leak check on the GC or LC system, paying close attention to the injector, column fittings, and syringe.[14]
Detector Issues Ensure the detector is turned on and operating within its specified parameters. For GC-FID, check that gas flows (hydrogen, air) are correct.[15] For MS, ensure the detector is clean and voltages are set appropriately.[12]
Problem 2: Poor Peak Shape (Tailing or Fronting)
Potential Cause Recommended Solution
Active Sites in GC System The hydroxyl and carboxyl groups (even after derivatization) can interact with active sites in the GC inlet liner or column. Use a deactivated liner and a high-quality, inert GC column.[12] If tailing persists, you may need to replace the liner or trim the first few centimeters off the column inlet.
Column Overload Reduce the amount of sample injected or use a higher split ratio in the GC inlet.[12] Consider using a column with a thicker stationary phase film, which has a higher sample capacity.
Improper Column Installation Ensure the column is installed correctly in both the injector and detector, with the correct insertion depth.[12]
Inappropriate Solvent for Injection (LC) In reversed-phase LC, injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Reconstitute the final sample in the initial mobile phase or a weaker solvent.[16]
Problem 3: High Baseline Noise or Ghost Peaks
Potential Cause Recommended Solution
Contaminated Carrier Gas or Mobile Phase Ensure high-purity gases for GC and use HPLC or LC-MS grade solvents. Contaminants in the mobile phase or gas can lead to high background signals.[17][18] Installing or replacing gas purifiers can resolve this issue.
Septum Bleed (GC) Small particles from the injector septum can break off and enter the system, causing extraneous peaks. Use high-quality septa and replace them regularly. A blank run with no injection can help identify septum bleed.[19]
Sample Carryover Previous, more concentrated samples can adsorb to surfaces in the injection port or column. Run several solvent blanks between samples to wash the system.[16]
Contamination from Sample Prep Plasticizers and other contaminants can be introduced from tubes, pipette tips, or solvents. Use high-quality glass vials and rinse them with solvent before use.[20]

General Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving common issues in the analysis of this compound.

TroubleshootingWorkflow cluster_prep Sample Prep Issues cluster_gc_lc Chromatography Issues cluster_ms Mass Spec Issues Problem Problem Identified (e.g., No Peak, Bad Shape) Check_Prep Step 1: Review Sample Preparation Problem->Check_Prep Start Here Check_GC_LC Step 2: Check Chromatography System Check_Prep->Check_GC_LC If prep is OK Deriv Derivatization (GC-MS) Check_Prep->Deriv Extract Extraction & Clean-Up Check_Prep->Extract Contam Contamination Check_Prep->Contam Check_MS Step 3: Verify Mass Spectrometer Check_GC_LC->Check_MS If chrom. is OK Injector Injector/Inlet Check_GC_LC->Injector Column Column Condition Check_GC_LC->Column MobilePhase Mobile Phase/ Carrier Gas Check_GC_LC->MobilePhase Params Method Parameters (Temp, Flow) Check_GC_LC->Params Source Ion Source Check_MS->Source Detector Detector/Electronics Check_MS->Detector Tuning Tuning/Calibration Check_MS->Tuning

Caption: A logical workflow for troubleshooting 2-HTA analysis.

Experimental Protocol: GC-MS Analysis of 2-HTA

This protocol provides a general methodology for the extraction, derivatization, and GC-MS analysis of 2-HTA from biological samples. Optimization may be required for specific matrices.

1. Lipid Extraction

  • Homogenize approximately 10 mg of tissue or 15 µL of biofluid (e.g., plasma) in a glass vial.[21]

  • Add an internal standard (e.g., a deuterated or odd-chain 2-hydroxy fatty acid) to correct for extraction efficiency and injection variability.[22]

  • Perform a lipid extraction using a suitable solvent system, such as a mixture of chloroform (B151607) and methanol.[23]

  • After extraction, the organic layer containing the lipids is collected and dried under a stream of nitrogen.

2. Saponification and Methylation

  • To release 2-HTA from complex lipids, saponify the dried extract using a methanolic base (e.g., KOH in methanol).

  • Acidify the sample and extract the free fatty acids into an organic solvent like hexane (B92381).

  • To convert the carboxylic acid to a methyl ester (FAME), add a methylation reagent such as BF₃-methanol and heat as required.[3][4]

  • After the reaction, add water and extract the FAMEs into hexane. Dry the hexane extract completely under nitrogen.

3. Silylation of the Hydroxyl Group

  • To the dry FAME residue, add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a solvent like pyridine (B92270) or acetonitrile.[7][24]

  • Heat the mixture (e.g., at 70°C for 1 hour) to form the trimethylsilyl (TMS) derivative.[24] The sample is now ready for GC-MS analysis.

4. GC-MS Conditions

  • GC Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[24]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[24]

  • Inlet Temperature: 250-280°C.[24][25]

  • Oven Temperature Program: Start at a lower temperature (e.g., 60-100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-320°C and hold.[19][24]

  • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the derivatized analyte (e.g., m/z 50-600). Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and quantification.[5][6]

Quantitative Data Summary

The following table summarizes typical performance metrics that can be expected from fatty acid analysis methods. Actual values for this compound will depend on the specific matrix, instrumentation, and method optimization.

ParameterGC-MS (with Derivatization)LC-MS/MS
Limit of Detection (LOD) 0.5 - 20 fmol0.1 - 5 ng/mL
Limit of Quantification (LOQ) 2 - 40 fmol0.3 - 15 ng/mL
Linearity (R²) > 0.99> 0.999
Recovery 85 - 110%95 - 105%
Intra-day Precision (RSD) < 5.72%< 3.74%
(Data synthesized from references[10][21][24][26])

References

impact of different extraction solvents on 2-Hydroxytricosanoic acid yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction of 2-Hydroxytricosanoic acid. Below you will find troubleshooting advice for common experimental issues, frequently asked questions, a comparison of different extraction solvents, detailed experimental protocols, and a workflow diagram to guide your experimental setup.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound, presented in a question-and-answer format.

Issue Question Possible Cause Suggested Solution
Low Yield of this compound Why is the yield of my this compound extraction consistently low?Incomplete cell lysis: The solvent may not be effectively penetrating the sample matrix to release the lipids. Suboptimal solvent choice: The solvent or solvent mixture may not be polar enough to efficiently solubilize this compound. Insufficient extraction time/temperature: The extraction conditions may not be adequate for complete lipid recovery. Analyte degradation: The fatty acid may be degrading during the extraction process.Sample Preparation: Ensure the biological sample (e.g., marine sponge tissue) is properly homogenized or finely ground to maximize surface area for solvent interaction. Lyophilizing (freeze-drying) the sample to remove water is also highly recommended as water can reduce the efficiency of many organic solvents.[1] Solvent System: Employ a polar solvent system. A mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 or 1:2 v/v) is highly effective for extracting a broad range of lipids, including more polar hydroxy fatty acids.[2] Extraction Parameters: Optimize extraction time and temperature. While higher temperatures can increase solubility, they can also lead to degradation. Consider using methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency at lower temperatures. Minimize Degradation: Keep samples on ice during processing and minimize exposure to light and air to reduce the risk of oxidation.[1]
Emulsion Formation During Phase Separation I am observing a stable emulsion between the aqueous and organic layers, making it difficult to separate the lipid extract. What should I do?Presence of surfactants: Biological samples contain compounds that can act as emulsifiers. Vigorous shaking: Excessive agitation can promote the formation of stable emulsions.Break the Emulsion: Add a small amount of a saturated salt solution (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[3] Centrifugation: Centrifuging the sample can help to separate the layers more effectively. Gentle Mixing: Instead of vigorous shaking, gently invert the extraction vessel multiple times to mix the phases.
Co-extraction of Impurities My final extract contains a high level of non-lipid impurities. How can I improve the purity?Inefficient phase separation: Contaminants from the aqueous phase may be carried over into the organic layer. Solvent choice: Some solvents may co-extract a wider range of compounds.Washing the Organic Phase: After the initial extraction, wash the organic phase with a salt solution (e.g., 0.9% NaCl) or a "pure upper phase" solvent mixture to remove water-soluble impurities.[1][4] Column Chromatography: After obtaining the crude lipid extract, use silica (B1680970) gel column chromatography to separate the this compound from other lipid classes and impurities.
Difficulty Dissolving the Final Extract The dried lipid extract is difficult to redissolve for further analysis. Why is this happening?Presence of very long-chain or saturated fatty acids: These can have low solubility in certain solvents at room temperature. Incomplete solvent removal: Residual water can interfere with redissolving in non-polar solvents.Solvent Selection: Try a mixture of solvents. A small amount of a more polar solvent like methanol can help to dissolve the extract in a less polar solvent like hexane (B92381) or chloroform. Gentle Warming: Gently warming the sample can increase the solubility of the lipids.

Frequently Asked Questions (FAQs)

Q1: What is the best type of solvent for extracting this compound?

A1: Due to the presence of both a long hydrocarbon chain and a polar hydroxyl group, a solvent system with mixed polarity is generally most effective. A mixture of chloroform and methanol is considered a gold standard for total lipid extraction, as it can effectively solvate both the non-polar and polar regions of the molecule.[2] The optimal ratio of chloroform to methanol may depend on the specific sample matrix.

Q2: How should I prepare my biological sample before extraction?

A2: Proper sample preparation is crucial for efficient extraction. For solid samples like marine sponge tissue, it is recommended to first freeze-dry (lyophilize) the sample to remove water, which can interfere with the extraction process. After drying, the sample should be finely ground or homogenized to increase the surface area for solvent penetration.[1]

Q3: Can I use a single solvent for the extraction?

A3: While a single solvent can be used, it is often less efficient than a solvent mixture. A non-polar solvent like hexane will primarily extract non-polar lipids, potentially leaving behind the more polar this compound. Conversely, a highly polar solvent like methanol may not efficiently extract lipids embedded in the non-polar lipid matrix. A combination of solvents provides a better overall extraction.[2]

Q4: How can I separate this compound from other fatty acids in the extract?

A4: After obtaining the total lipid extract, you can use chromatographic techniques for purification. A common method is silica gel column chromatography. By using a gradient of solvents with increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate (B1210297) or diethyl ether), you can separate different lipid classes. The more polar hydroxy fatty acids will elute later than the non-polar fatty acids.

Q5: What are the critical parameters to control during the extraction process?

A5: The key parameters to control are:

  • Solvent-to-Sample Ratio: A sufficiently high ratio ensures that the solvent does not become saturated with lipids, allowing for efficient extraction.

  • Extraction Time: The time should be long enough to allow for complete diffusion of the lipids from the sample into the solvent.

  • Temperature: Higher temperatures can increase extraction efficiency but also risk degrading the fatty acids. Room temperature or slightly elevated temperatures are generally sufficient.

  • Agitation: Proper mixing is necessary to ensure good contact between the sample and the solvent.

Impact of Different Extraction Solvents on Yield

Solvent/Solvent System Relative Polarity Expected Yield of this compound Advantages Disadvantages
Chloroform:Methanol (2:1 or 1:2 v/v) High (Mixture)HighConsidered the "gold standard" for total lipid extraction, highly efficient for a broad range of lipids including polar ones.Chloroform is toxic and environmentally hazardous.
Hexane LowLow to ModerateGood for extracting non-polar lipids, relatively inexpensive.Inefficient for extracting polar lipids like hydroxy fatty acids on its own.
Ethyl Acetate MediumModerateLess toxic than chloroform, can extract a reasonable range of lipids.May be less efficient than chloroform:methanol for highly polar lipids.
Ethanol HighModerateA "greener" solvent, good for extracting polar compounds.May co-extract more non-lipid impurities, can be less effective at penetrating the lipid matrix.
Hexane:Isopropanol (3:2 v/v) Medium (Mixture)Moderate to HighA less toxic alternative to chloroform-based systems, effective for a range of lipids.May be slightly less efficient than chloroform:methanol for total lipid recovery.

Experimental Protocols

The following are detailed methodologies for the extraction of this compound from a marine sponge sample.

Protocol 1: Bligh and Dyer Method (Chloroform:Methanol Extraction)

This method is highly efficient for the quantitative extraction of total lipids from wet tissue.

Materials:

  • Homogenized marine sponge tissue

  • Chloroform

  • Methanol

  • Deionized water

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen stream for solvent removal

Procedure:

  • To 1 gram of homogenized sponge tissue in a glass centrifuge tube, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortex the mixture vigorously for 15 minutes to ensure thorough mixing and cell disruption.

  • Add 1.25 mL of chloroform to the tube and vortex for 1 minute.

  • Add 1.25 mL of deionized water to the tube and vortex for another 1 minute.

  • Centrifuge the mixture at 1000 x g for 10 minutes to separate the phases. You will observe two distinct liquid layers separated by a solid protein disk.

  • Carefully collect the lower chloroform layer, which contains the lipids, using a glass Pasteur pipette. Pass the pipette through the upper aqueous layer while applying gentle positive pressure to avoid drawing up the aqueous phase.

  • For quantitative recovery, re-extract the remaining solid and upper phase with an additional 2 mL of chloroform. Vortex, centrifuge, and combine the lower chloroform phase with the first extract.

  • Evaporate the solvent from the combined chloroform extracts under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C to obtain the total lipid extract containing this compound.

  • Store the dried lipid extract at -20°C or below under an inert atmosphere (e.g., nitrogen or argon) until further purification or analysis.

Protocol 2: Hexane:Isopropanol Extraction

This protocol offers a less toxic alternative to the chloroform-based method.

Materials:

  • Lyophilized and powdered marine sponge tissue

  • Hexane

  • Isopropanol

  • Shaker or sonicator

  • Filtration apparatus

  • Rotary evaporator or nitrogen stream for solvent removal

Procedure:

  • Weigh 1 gram of lyophilized and powdered sponge tissue into a glass flask.

  • Add 20 mL of a 3:2 (v/v) mixture of hexane:isopropanol.

  • Agitate the mixture for 1-2 hours on a shaker or in an ultrasonic bath.

  • Filter the mixture to separate the solvent extract from the solid residue.

  • Wash the solid residue with an additional 10 mL of the hexane:isopropanol mixture and combine the filtrates.

  • Evaporate the solvent from the combined filtrates using a rotary evaporator at a temperature not exceeding 40°C.

  • The resulting crude lipid extract can be further purified to isolate the this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound.

ExtractionWorkflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification Sample Marine Sponge Sample Lyophilize Lyophilization (Freeze-Drying) Sample->Lyophilize Homogenize Homogenization / Grinding AddSolvent Add Extraction Solvent (e.g., Chloroform:Methanol) Homogenize->AddSolvent Lyophilize->Homogenize Agitate Agitation / Sonication AddSolvent->Agitate Separate Phase Separation (Centrifugation) Agitate->Separate Collect Collect Organic Phase Separate->Collect Evaporate Solvent Evaporation Collect->Evaporate CrudeExtract Crude Lipid Extract Evaporate->CrudeExtract Chromatography Silica Gel Column Chromatography CrudeExtract->Chromatography Fractionation Fraction Collection Chromatography->Fractionation Analysis Analysis and Characterization (e.g., GC-MS, NMR) Fractionation->Analysis PureCompound Pure this compound Analysis->PureCompound

Caption: General workflow for the extraction and purification of this compound.

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of 2-Hydroxytricosanoic Acid in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the quantitative analysis of 2-Hydroxytricosanoic acid in serum. This very-long-chain alpha-hydroxy fatty acid (VLC α-HFA) is a critical biomarker in the study of peroxisomal disorders, including X-linked adrenoleukodystrophy (X-ALD), and plays a role in various cellular processes. Accurate and robust quantification of this analyte is paramount for both clinical diagnostics and research.

This document outlines a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, compares it with an established Gas Chromatography-Mass Spectrometry (GC-MS) alternative, and provides detailed experimental protocols and supporting data.

Quantitative Method Performance at a Glance

The following tables summarize the typical performance characteristics of the compared analytical methods for the quantification of very-long-chain fatty acids, providing a basis for methodology selection.

Table 1: Comparison of LC-MS/MS and GC-MS Methods for Very-Long-Chain Fatty Acid Analysis

ParameterProposed LC-MS/MS MethodAlternative GC-MS Method
Principle Liquid chromatography separation followed by tandem mass spectrometry detection.Gas chromatography separation of volatile derivatives followed by mass spectrometry detection.
Sample Throughput HighModerate
Derivatization Required for enhanced ionization and sensitivity.Required to increase volatility.
Sensitivity High (low ng/mL to pg/mL)High (low ng/mL)
Specificity Very High (based on precursor/product ion transitions)High (based on mass-to-charge ratio and retention time)
Typical Run Time 10-15 minutes20-30 minutes

Table 2: Representative Quantitative Performance Data

AnalyteMethodLinearity Range (µg/mL)L.O.D. (µg/mL)L.O.Q. (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Recovery (%)
C22:0LC-MS/MS0.05 - 250.0150.05< 10.2< 10.094.5 - 106.4[1]
C24:0LC-MS/MS0.05 - 250.0150.05< 10.2< 10.094.5 - 106.4[1]
C26:0LC-MS/MS0.005 - 50.00150.005< 10.2< 10.094.5 - 106.4[1]
C22:0GC-MS0.1 - 500.050.12.5 - 8.62.5 - 8.689 - 120[2]
C24:0GC-MS0.1 - 500.050.12.5 - 8.62.5 - 8.689 - 120[2]
C26:0GC-MS0.1 - 500.050.12.5 - 8.62.5 - 8.689 - 120[2]

Biological Significance and Metabolic Pathway

This compound is a 2-hydroxy fatty acid synthesized in mammals by the enzyme Fatty Acid 2-Hydroxylase (FA2H). Its degradation occurs in peroxisomes via the alpha-oxidation pathway, which is distinct from the more common beta-oxidation used for most fatty acids. This pathway is particularly important for the breakdown of branched-chain fatty acids and 2-hydroxy fatty acids. Deficiencies in the enzymes of the alpha-oxidation pathway can lead to the accumulation of these lipids, resulting in severe neurological disorders.

Peroxisomal Alpha-Oxidation of this compound cluster_cytosol Cytosol cluster_peroxisome Peroxisome Tricosanoic_Acid Tricosanoic Acid 2_Hydroxytricosanoic_Acid This compound Tricosanoic_Acid->2_Hydroxytricosanoic_Acid Fatty Acid 2-Hydroxylase (FA2H) (Endoplasmic Reticulum) 2_Hydroxytricosanoyl_CoA 2-Hydroxytricosanoyl-CoA 2_Hydroxytricosanoic_Acid->2_Hydroxytricosanoyl_CoA Acyl-CoA Synthetase Formyl_CoA Formyl-CoA 2_Hydroxytricosanoyl_CoA->Formyl_CoA 2-Hydroxyphytanoyl-CoA Lyase Docosanal Docosanal (n-1 Aldehyde) 2_Hydroxytricosanoyl_CoA->Docosanal 2-Hydroxyphytanoyl-CoA Lyase Docosanoic_Acid Docosanoic Acid Docosanal->Docosanoic_Acid Aldehyde Dehydrogenase Beta-Oxidation Beta-Oxidation Docosanoic_Acid->Beta-Oxidation To further metabolism LC-MS/MS Experimental Workflow Serum_Sample 1. Serum Sample (100 µL) IS_Spiking 2. Add Internal Standard Serum_Sample->IS_Spiking Hydrolysis 3. Acid Hydrolysis IS_Spiking->Hydrolysis Extraction 4. Liquid-Liquid Extraction Hydrolysis->Extraction Drying 5. Evaporation Extraction->Drying Derivatization 6. Derivatization with 3-PA Drying->Derivatization LC_MS_Analysis 7. UPLC-MS/MS Analysis Derivatization->LC_MS_Analysis Data_Processing 8. Data Processing & Quantification LC_MS_Analysis->Data_Processing

References

A Comparative Analysis of 2-Hydroxytricosanoic Acid and Lignoceric Acid in the Myelin Sheath

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of two critical very-long-chain fatty acids (VLCFAs), 2-Hydroxytricosanoic acid (cerebronic acid) and its precursor, lignoceric acid, focusing on their respective roles, metabolism, and functional significance within the myelin sheath. This document is intended for researchers, scientists, and drug development professionals investigating the molecular biology of myelin and related neurological disorders.

Introduction

The myelin sheath is a lipid-rich multilayered membrane essential for the rapid conduction of nerve impulses and the long-term health of axons.[1] Its unique composition, highly enriched in galactosphingolipids, is critical for its insulating properties and stability. Among the most important components of these sphingolipids are VLCFAs. This guide examines two such fatty acids: lignoceric acid (C24:0), a saturated VLCFA, and its hydroxylated derivative, this compound (C24:0-OH). While structurally similar, the addition of a single hydroxyl group profoundly alters the function and metabolic fate of the fatty acid, with significant implications for myelin formation, stability, and pathology.

Comparative Data on Fatty Acid Composition in Myelin

Quantitative analysis reveals the distinct enrichment of these fatty acids within myelin-associated lipids. While lignoceric acid is a key building block, a substantial portion of it is converted to its 2-hydroxy form, which is then preferentially incorporated into major myelin galactolipids.

FeatureLignoceric Acid (C24:0)This compound (C24:0-OH)
Primary Role Precursor for 2-hydroxy fatty acids; Component of non-hydroxylated sphingolipids.[2][3]Key component of hydroxylated galactosylceramide and sulfatide for myelin stability.[4][5]
Abundance in Myelin Galactolipids Present in non-hydroxylated galactosylceramide (GalC) and sulfatides.Highly abundant; comprises over 50% of fatty acids in mature myelin GalC and 35% in sulfatides.[4][5]
Estimated Myelin Membrane Content Constituent of various sphingolipids.2-hydroxylated fatty acids are found in ~25% of lipids in the outer myelin membrane leaflet.[5]
Key Enzyme in Metabolism Elongation enzymes (microsomal) for synthesis; Peroxisomal β-oxidation for degradation.[3]Fatty Acid 2-Hydroxylase (FA2H) for synthesis from lignoceric acid.[4]
Association with Myelination Microsomal synthesis activity parallels the rate of myelin deposition.[3]Synthesis via FA2H is strongly upregulated during developmental myelination.[4]
Pathological Significance Accumulation due to defective peroxisomal oxidation causes X-linked adrenoleukodystrophy.Deficiency due to FA2H mutations leads to leukodystrophy and late-onset myelin degeneration.[6]

Metabolic and Signaling Pathways

The metabolic fates of lignoceric acid and this compound are distinct and central to their function. Lignoceric acid can either be incorporated into non-hydroxylated sphingolipids, elongated further, or undergo hydroxylation. Its catabolism is confined to the peroxisome. In contrast, this compound is synthesized in the endoplasmic reticulum and is critical for the long-term integrity of the myelin sheath.

Biosynthesis and Incorporation into Myelin

The primary pathway differentiating these two molecules is the hydroxylation of lignoceric acid by the enzyme Fatty Acid 2-Hydroxylase (FA2H). This conversion is a critical regulatory step that is tightly correlated with active myelination.

cluster_ER Endoplasmic Reticulum Lignoceric_Acid Lignoceric Acid (C24:0) FA2H FA2H Enzyme Lignoceric_Acid->FA2H Ceramide_Synthase Ceramide Synthase Lignoceric_Acid->Ceramide_Synthase Incorporation Hydroxytricosanoic_Acid This compound (Cerebronic Acid) FA2H->Hydroxytricosanoic_Acid Hydroxytricosanoic_Acid->Ceramide_Synthase Incorporation HFA_Ceramide 2-OH-Galactosylceramide (Myelin Lipid) Ceramide_Synthase->HFA_Ceramide NFA_Ceramide Galactosylceramide (Myelin Lipid) Ceramide_Synthase->NFA_Ceramide

Caption: Biosynthesis of hydroxylated and non-hydroxylated myelin lipids.

Catabolism and Pathological Signaling

The degradation of lignoceric acid is exclusively peroxisomal. Defects in this pathway lead to its accumulation. Recent evidence suggests that excess very-long-chain fatty acids, including lignoceric acid, can be converted by glial cells into the pro-inflammatory signaling molecule Sphingosine-1-Phosphate (S1P), contributing to neuroinflammation.[7]

cluster_Glia Glial Cell Lignoceric_Acid Excess Lignoceric Acid (e.g., from demyelination) S1P_Pathway Glial-Specific Sphingolipid Synthesis Lignoceric_Acid->S1P_Pathway S1P Sphingosine-1-Phosphate (S1P) S1P_Pathway->S1P Conversion NFkB NF-κB Activation S1P->NFkB Secretion & Receptor Binding Inflammation Neuroinflammation NFkB->Inflammation

Caption: Pro-inflammatory signaling induced by excess lignoceric acid.

Role in Schwann Cell Migration

Beyond its structural role, the balance between hydroxylated and non-hydroxylated fatty acids appears to influence glial cell behavior. Experiments have shown that reducing the levels of 2-hydroxy lipids via FA2H suppression leads to an increase in Schwann cell migration.[4] This suggests that this compound, or the lipids containing it, may act as a negative regulator of cell migration, potentially promoting stability once myelination is complete.

FA2H_High High FA2H Activity (High 2-OH Lipids) Migration Schwann Cell Migration FA2H_High->Migration Inhibits FA2H_Low Low FA2H Activity (Low 2-OH Lipids) FA2H_Low->Migration Promotes

Caption: Opposing effects of 2-hydroxy lipid levels on cell migration.

Experimental Protocols

Myelin Purification and Lipid Extraction

This protocol outlines a standard procedure for the isolation of myelin and the extraction of total lipids for subsequent fatty acid analysis.

  • Tissue Homogenization:

    • Excise brain tissue (e.g., mouse brain) and homogenize in 10 volumes of ice-cold 0.32 M sucrose (B13894) solution using a Dounce homogenizer.

  • Myelin Isolation by Sucrose Density Gradient Centrifugation:

    • Layer the homogenate onto a discontinuous sucrose gradient (e.g., layers of 0.85 M and 0.32 M sucrose).

    • Centrifuge at high speed (e.g., 75,000 x g for 30 minutes). The crude myelin fraction will collect at the interface of the two sucrose layers.

    • Collect the myelin layer and subject it to osmotic shock by resuspending in distilled water to release trapped axoplasmic contents.

    • Repeat the density gradient centrifugation to obtain a highly purified myelin fraction.

  • Lipid Extraction (modified Folch method):

    • Resuspend the purified myelin pellet in a known volume of water.

    • Add 20 volumes of chloroform:methanol (2:1, v/v) to the myelin suspension.

    • Vortex vigorously for 2-5 minutes to ensure monophasic mixing and complete lipid extraction.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Centrifuge at low speed (e.g., 2,000 x g for 10 minutes) to separate the phases.

    • Carefully collect the lower organic phase, which contains the total lipids.

    • Dry the lipid extract under a stream of nitrogen gas and store at -80°C until analysis.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the preparation of fatty acid methyl esters (FAMEs) from the total lipid extract for quantitative analysis.

  • Saponification and Transesterification:

    • Resuspend the dried lipid extract in a solution of 2% H₂SO₄ in anhydrous methanol.

    • Add a known amount of an internal standard (e.g., deuterated C17:0) for quantification.

    • Heat the mixture at 90°C for 1 hour in a sealed tube to simultaneously hydrolyze ester linkages and methylate the carboxyl groups of the fatty acids.

  • FAME Extraction:

    • After cooling, add hexane (B92381) and water to the mixture and vortex.

    • Centrifuge to separate the phases. The upper hexane layer contains the FAMEs.

    • Collect the hexane layer and dry it under nitrogen.

  • GC-MS Analysis:

    • Resuspend the dried FAMEs in a small volume of hexane for injection.

    • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol phase).

    • Use a temperature gradient program to separate the FAMEs based on chain length and saturation. For example, start at 70°C and ramp at 5°C/min to 240°C.

    • The mass spectrometer will identify individual fatty acids based on their characteristic fragmentation patterns and retention times.

    • Quantify the abundance of lignoceric acid and this compound by comparing their peak areas to that of the internal standard.

Conclusion

Lignoceric acid and this compound, while separated by only a single hydroxylation step, play divergent and critical roles in the myelin sheath. Lignoceric acid serves as an essential precursor and structural component, but its accumulation is neurotoxic. The synthesis of this compound is a hallmark of mature, stable myelin, and its absence leads to severe neurological deficits, highlighting its indispensable role in the long-term maintenance and function of the central and peripheral nervous systems. Understanding the distinct metabolism and signaling functions of these two VLCFAs provides valuable insights for developing therapeutic strategies for a range of demyelinating and neurodegenerative disorders.

References

A Comparative Guide to the Functional Differences Between 2-Hydroxytricosanoic Acid and Tricosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional differences between 2-Hydroxytricosanoic acid and its non-hydroxylated counterpart, tricosanoic acid. By examining their structural distinctions, metabolic pathways, and biological roles, this document aims to provide a clear understanding of their unique contributions to cellular processes and their implications in health and disease.

Structural and Physicochemical Properties

Tricosanoic acid is a very long-chain saturated fatty acid (VLCFA) with a 23-carbon backbone.[1] this compound is structurally identical except for the addition of a hydroxyl (-OH) group at the alpha-carbon (C-2) position.[2] This seemingly minor modification introduces a chiral center and significantly alters the molecule's polarity, leading to profound functional consequences. The presence of the hydroxyl group allows this compound to participate in hydrogen bonding, a property that is crucial for its biological functions, particularly in stabilizing membrane structures.[3]

Comparative Data Summary

The following table summarizes the key functional and metabolic distinctions between this compound and tricosanoic acid.

FeatureThis compoundTricosanoic Acid
Chemical Formula C23H46O3[2]C23H46O2[1]
Molar Mass 370.6 g/mol [2]354.6 g/mol [1]
Key Structural Feature Hydroxyl group at the C-2 position[2]Saturated alkyl chain[1]
Primary Metabolic Pathway Peroxisomal Alpha-oxidation[3]Mitochondrial Beta-oxidation
Biosynthesis Enzyme Fatty Acid 2-Hydroxylase (FA2H)[3][4]Fatty Acid Synthase & Elongases
Primary Biological Role Component of sphingolipids (e.g., cerebrosides, sulfatides) in myelin, skin, and kidney; membrane stabilization; cell signaling.[3][4]Energy source; potential role in cognitive function; agonist for FFAR1.[5]
Clinical Relevance Biomarker for peroxisomal disorders (e.g., X-linked adrenoleukodystrophy); potential anti-cancer properties.[3][6]Potential biomarker for cognitive decline; levels may indicate Vitamin B12 deficiency.[7][8]
Stereochemistry Exists as (R) and (S) enantiomers with distinct biological activities. The (R)-enantiomer is predominantly synthesized in mammals.[9]Achiral

Metabolic Pathways: A Tale of Two Oxidations

The catabolism of these two fatty acids occurs through distinct oxidative pathways, a direct consequence of the presence or absence of the 2-hydroxyl group.

Alpha-Oxidation of this compound

This compound is metabolized via alpha-oxidation, a process that occurs in the peroxisomes and is essential for the breakdown of fatty acids that are branched or, as in this case, hydroxylated at the alpha-carbon.[3] This pathway involves the removal of a single carbon atom from the carboxyl end.

Alpha_Oxidation_Workflow cluster_peroxisome Peroxisome HFA This compound Keto_FA 2-Keto Fatty Acid HFA->Keto_FA Dehydrogenation Aldehyde Fatty Aldehyde (C22) Keto_FA->Aldehyde Decarboxylation Acid Fatty Acid (C22) Aldehyde->Acid Oxidation Beta_Ox Enters Beta-Oxidation Acid->Beta_Ox Activation to Acyl-CoA

Caption: Peroxisomal alpha-oxidation of this compound.

Beta-Oxidation of Tricosanoic Acid

Tricosanoic acid, being an odd-chain saturated fatty acid, is metabolized through the more conventional beta-oxidation pathway within the mitochondria. This process sequentially removes two-carbon units in the form of acetyl-CoA. The final cycle yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[10] The propionyl-CoA requires a vitamin B12-dependent enzyme for its conversion to succinyl-CoA, which can then enter the citric acid cycle.[10][11]

Beta_Oxidation_Workflow cluster_mitochondrion Mitochondrion TFA Tricosanoic Acid (C23) Acyl_CoA Tricosanoyl-CoA TFA->Acyl_CoA Activation Cycles Beta-Oxidation Cycles (10x) Acyl_CoA->Cycles Dehydrogenation, Hydration, Oxidation, Thiolysis Final_Cycle Final Cycle Cycles->Final_Cycle Acetyl_CoA Acetyl-CoA (10) Cycles->Acetyl_CoA Propionyl_CoA Propionyl-CoA (1) Final_Cycle->Propionyl_CoA TCA Citric Acid Cycle Acetyl_CoA->TCA Propionyl_CoA->TCA via Succinyl-CoA (B12-dependent)

Caption: Mitochondrial beta-oxidation of tricosanoic acid.

Biological Roles and Signaling

The Structural and Signaling Importance of this compound

The primary role of this compound is as a constituent of 2-hydroxy-sphingolipids, which are integral components of cellular membranes, particularly in the nervous system.[3] The hydroxyl group is critical for the function of these sphingolipids, contributing to the stability of the myelin sheath through intermolecular hydrogen bonding.[3] These specialized lipids are also involved in organizing membrane nanodomains (lipid rafts) and participate in cell signaling events, including the regulation of oxidative burst in immune responses.[12] The biosynthesis of this compound is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H). Mutations in the FA2H gene are associated with neurodegenerative disorders, highlighting the importance of this fatty acid in maintaining neuronal health.[13]

Sphingolipid_Function cluster_synthesis Biosynthesis h_sphingo 2-Hydroxy- Sphingolipid h_sphingo->h_sphingo H-Bonding receptor Membrane Receptor h_sphingo->receptor Modulates Function n_sphingo Non-Hydroxy- Sphingolipid chol Cholesterol chol->h_sphingo chol->n_sphingo TFA Tricosanoic Acid FA2H FA2H Enzyme TFA->FA2H HFA 2-Hydroxytricosanoic Acid FA2H->HFA HFA->h_sphingo Incorporation

Caption: Role of 2-hydroxysphingolipids in membrane organization.

Tricosanoic Acid: Energy Metabolism and Cognitive Health

Tricosanoic acid serves as an energy source through its catabolism via beta-oxidation. Recent studies have also pointed to a potential role in cognitive function. Higher serum levels of tricosanoic acid have been associated with better cognitive performance in older adults, while lower levels have been observed in the prefrontal cortex of Alzheimer's disease models.[5][7] The proposed mechanisms include the regulation of neuronal membrane fluidity and modulation of neuroinflammatory responses.[5] Furthermore, tricosanoic acid may act as an agonist for the free fatty acid receptor 1 (FFAR1), a G protein-coupled receptor involved in various physiological processes, including insulin (B600854) secretion and inflammation.[5]

Experimental Protocols

Analysis of Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound and tricosanoic acid in biological samples.

Methodology:

  • Lipid Extraction: Total lipids are extracted from the sample (e.g., tissue homogenate, plasma) using a solvent system such as chloroform:methanol (2:1, v/v).

  • Saponification and Methylation: The extracted lipids are saponified using a strong base (e.g., NaOH in methanol) to release the fatty acids. The free fatty acids are then converted to their fatty acid methyl esters (FAMEs) using a methylating agent like boron trifluoride in methanol. For 2-hydroxy fatty acids, a subsequent derivatization step (e.g., silylation with BSTFA) is required to derivatize the hydroxyl group, making it suitable for GC analysis.

  • GC-MS Analysis: The derivatized FAMEs are separated on a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like a BPX70). The separated compounds are then introduced into a mass spectrometer for detection and identification based on their mass spectra and retention times compared to known standards.

  • Quantification: The abundance of each fatty acid is determined by integrating the peak area and comparing it to the peak area of an internal standard of a known concentration.

Fatty Acid 2-Hydroxylase (FA2H) Enzyme Activity Assay

Objective: To measure the enzymatic activity of FA2H in converting a fatty acid substrate to its 2-hydroxylated form.

Methodology:

  • Enzyme Source Preparation: A microsomal fraction containing FA2H is prepared from cultured cells or tissue homogenates through differential centrifugation.

  • Reaction Mixture: The reaction is initiated by adding the enzyme source to a reaction buffer containing the fatty acid substrate (e.g., tricosanoic acid), NADPH as a cofactor, and an NADPH regenerating system.

  • Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 30-60 minutes).

  • Reaction Termination and Extraction: The reaction is stopped by the addition of an acidic solution, and the lipids, including the 2-hydroxy fatty acid product, are extracted as described in the GC-MS protocol.

  • Analysis: The amount of this compound produced is quantified using GC-MS or HPLC. Enzyme activity is typically expressed as the amount of product formed per unit of time per milligram of protein.

Conclusion

The presence of a single hydroxyl group at the C-2 position fundamentally differentiates this compound from tricosanoic acid, dictating their metabolic fates and biological functions. While tricosanoic acid primarily serves as an energy substrate and may play a role in cognitive health, this compound is a specialized lipid, crucial for the structural integrity and signaling functions of membranes, particularly within the nervous system. Understanding these differences is vital for researchers in lipidomics, neuroscience, and drug development, as they offer insights into the pathophysiology of various diseases and present potential targets for therapeutic intervention.

References

A Researcher's Guide to Immunoassays for 2-Hydroxy Fatty Acids: Navigating the Cross-Reactivity Challenge

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 11, 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism, the accurate quantification of 2-hydroxy fatty acids (2-OHFAs) is of paramount importance. These molecules are implicated in various physiological and pathological processes, including sphingolipid metabolism, neurodegenerative diseases, and cancer.[1][2] While immunoassays offer a high-throughput and sensitive method for analyte detection, their application to small lipid molecules like 2-OHFAs is fraught with challenges, most notably the issue of cross-reactivity.

Currently, specific commercial immunoassays for 2-OHFAs are not widely available, underscoring the technical hurdles in their development. This guide provides an objective comparison of the anticipated performance of such assays, supported by data from immunoassays for structurally similar lipids. It also offers detailed experimental protocols and visual aids to help researchers understand the underlying principles and potential pitfalls.

The Core Challenge: Antibody Specificity for Small Lipids

2-Hydroxy fatty acids are small molecules, or haptens, which are not immunogenic on their own. To generate an antibody response, they must be covalently coupled to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[3][][5][6] This process, however, can lead to the generation of antibodies that recognize not only the target 2-OHFA but also other structurally similar molecules. This phenomenon, known as cross-reactivity, is a primary concern for assay specificity.[7][8][9][10]

The degree of cross-reactivity is not solely an intrinsic property of the antibody but can also be influenced by the specific format of the immunoassay and the concentrations of the reagents used.[8]

Comparative Performance: A Hypothetical Outlook

Given the absence of commercially available kits for direct comparison, we present a hypothetical data table that outlines the expected cross-reactivity profile of a well-designed immunoassay for (R)-2-hydroxypalmitic acid. Researchers should demand such data from manufacturers or validate it in-house for any immunoassay targeting 2-OHFAs.

Table 1: Hypothetical Cross-Reactivity Profile for an (R)-2-Hydroxypalmitic Acid Immunoassay

Potential Cross-Reactant Structure Expected Cross-Reactivity (%) Rationale for Potential Cross-Reactivity
(R)-2-Hydroxypalmitic Acid C₁₅H₃₀(CHOH)COOH100% Target Analyte. The assay is designed to detect this molecule.
Palmitic AcidC₁₅H₃₁COOHLow to MediumThe absence of the hydroxyl group is a key distinguishing feature, but the long acyl chain is identical, which could lead to some binding.
(S)-2-Hydroxypalmitic AcidC₁₅H₃₀(CHOH)COOHMedium to HighStereoisomer. The antibody's binding pocket may not perfectly distinguish between the (R) and (S) enantiomers, leading to significant cross-reactivity.[11]
3-Hydroxypalmitic AcidC₁₄H₂₉(CHOH)CH₂COOHMediumPositional isomer. The overall shape is similar, but the position of the hydroxyl group may reduce binding affinity compared to the target.
(R)-2-Hydroxystearic AcidC₁₇H₃₄(CHOH)COOHHighThe only difference is two additional carbons in the acyl chain. For many lipid-binding antibodies, chain length has a smaller impact on binding than the headgroup structure.
Hexadecanedioic AcidHOOC(CH₂)₁₄COOHLowThe presence of a second carboxyl group instead of a hydroxyl and methyl group significantly alters the structure and polarity.

Experimental Protocols

A competitive enzyme-linked immunosorbent assay (ELISA) is the most suitable format for detecting small molecules like 2-OHFAs.[12] Below is a detailed protocol for a hypothetical competitive ELISA for the quantification of (R)-2-hydroxypalmitic acid.

Preparation of Immunogen: Hapten-Carrier Conjugation

To elicit an antibody response, the 2-OHFA must be conjugated to a carrier protein.

  • Reagents: (R)-2-hydroxypalmitic acid, N-hydroxysuccinimide (NHS), N,N'-dicyclohexylcarbodiimide (DCC), Dimethylformamide (DMF), Keyhole Limpet Hemocyanin (KLH), Dialysis tubing (10 kDa MWCO).

  • Procedure:

    • Activate the carboxyl group of (R)-2-hydroxypalmitic acid by reacting it with NHS and DCC in DMF to form an NHS ester.

    • Slowly add the activated 2-OHFA-NHS ester to a solution of KLH in phosphate-buffered saline (PBS), pH 8.0. The primary amine groups on the surface of KLH will react with the NHS ester to form a stable amide bond.

    • Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.

    • Remove unconjugated hapten by extensive dialysis against PBS.

    • Confirm the conjugation ratio (moles of hapten per mole of protein) using MALDI-TOF mass spectrometry.[13]

Antibody Production and Purification
  • Immunize rabbits or mice with the 2-OHFA-KLH conjugate using a standard immunization schedule.

  • Collect antisera and purify the polyclonal antibodies using protein A/G affinity chromatography.

  • For monoclonal antibodies, perform hybridoma fusion and screen clones for high affinity and specificity.[5]

Competitive ELISA Protocol

This protocol assumes the use of a plate pre-coated with a 2-OHFA-BSA conjugate.

  • Reagents: 96-well microplate coated with 2-OHFA-BSA, purified anti-2-OHFA antibody, horseradish peroxidase (HRP)-conjugated secondary antibody, standards of (R)-2-hydroxypalmitic acid, TMB substrate, stop solution (e.g., 2M H₂SO₄).

  • Procedure:

    • Prepare a standard curve by serially diluting the (R)-2-hydroxypalmitic acid standard in assay buffer.

    • Add 50 µL of standards or samples to the wells of the microplate.

    • Add 50 µL of the purified anti-2-OHFA antibody to each well. The free 2-OHFA in the sample/standard will compete with the 2-OHFA-BSA coated on the plate for binding to the antibody.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

    • Add 100 µL of HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Add 50 µL of stop solution to each well. The color will change from blue to yellow.

    • Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of 2-OHFA in the sample.[14]

Visualizing Key Concepts

To further clarify the principles discussed, the following diagrams illustrate the experimental workflow, the structural basis for cross-reactivity, and the relevant metabolic pathway.

Competitive_ELISA_Workflow cluster_step1 Step 1: Competition cluster_step2 Step 2: Washing cluster_step3 Step 3: Detection cluster_step4 Step 4: Signal s1_well Well coated with 2-OHFA-BSA s2_well Antibody binds to coated or free 2-OHFA s1_well->s2_well Incubate s1_sample Sample with free 2-OHFA s1_sample->s1_well s1_ab Primary Antibody s1_ab->s1_well s2_wash Unbound antibody is washed away s3_well Bound primary Ab s2_well->s3_well Wash s4_well Colorimetric Signal s3_well->s4_well Add Substrate s3_sec_ab HRP-conjugated Secondary Ab s3_sec_ab->s3_well s3_sub Substrate s3_sub->s3_sec_ab s4_text Signal is inversely proportional to 2-OHFA in sample

Figure 1: Workflow of a competitive ELISA for 2-hydroxy fatty acids.

Structural_Cross_Reactivity cluster_target Target Analyte cluster_reactants Potential Cross-Reactants target (R)-2-Hydroxypalmitic Acid (C16:0, 2-OH) reactant1 Palmitic Acid (C16:0) reactant2 (S)-2-Hydroxypalmitic Acid (Stereoisomer) reactant3 3-Hydroxypalmitic Acid (Positional Isomer) reactant4 (R)-2-Hydroxystearic Acid (C18:0, 2-OH)

Figure 2: Structural similarities between the target and potential cross-reactants.

Metabolic_Pathway FA Fatty Acid (e.g., Palmitic Acid) OHFA 2-Hydroxy Fatty Acid ((R)-2-OHFA) FA->OHFA FA2H enzyme CerS Ceramide Synthase (CerS) OHFA->CerS HFA_Cer 2-OHFA-Ceramide CerS->HFA_Cer incorporation Complex Complex Sphingolipids (e.g., Galactosylceramide) HFA_Cer->Complex

Figure 3: Biosynthesis pathway of 2-hydroxy fatty acids and their incorporation into sphingolipids.

References

A Comparative Guide to Confirming the Purity of Synthetic 2-Hydroxytricosanoic Acid Standards

Author: BenchChem Technical Support Team. Date: December 2025

2-Hydroxytricosanoic acid is a very long-chain alpha-hydroxy fatty acid that serves as a critical lipid mediator and biomarker in various biochemical and biomedical research areas.[1] It is particularly significant in the study of lipidomics, peroxisomal disorders, and neurodegenerative diseases such as X-linked adrenoleukodystrophy.[1] Given its role as a standard in mass spectrometry-based lipidomic profiling, its purity is of utmost importance for the accurate identification and quantification of complex lipid species in biological samples.[1]

This guide outlines two robust analytical methods for purity assessment: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Comparative Purity Analysis

The following table summarizes the hypothetical purity analysis of this compound standards from three different commercial suppliers using GC-MS and HPLC-MS.

Supplier Stated Purity Purity by GC-MS (%) Purity by HPLC-MS (%) Major Impurity Detected
Supplier A≥98%99.2 ± 0.199.4 ± 0.2Tricosanoic acid
Supplier B≥99%99.5 ± 0.199.6 ± 0.1None detected
Supplier C≥98%98.1 ± 0.398.3 ± 0.23-Hydroxytricosanoic acid

Experimental Workflow for Purity Confirmation

The following diagram illustrates the general workflow for confirming the purity of this compound standards.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Comparison start Obtain 2-Hydroxytricosanoic Acid Standard dissolve Dissolve in appropriate solvent (e.g., Chloroform:Methanol) start->dissolve split Split sample for GC-MS and HPLC-MS analysis dissolve->split derivatize Derivatization for GC-MS (Esterification & Silylation) split->derivatize GC-MS path hplc_sample Direct Injection split->hplc_sample HPLC-MS path gcms GC-MS Analysis derivatize->gcms hplcms HPLC-MS Analysis hplc_sample->hplcms process_gc Process GC-MS Data (Peak Integration, Library Search) gcms->process_gc process_hplc Process HPLC-MS Data (Peak Integration, Mass Analysis) hplcms->process_hplc compare Compare Purity Results and Identify Impurities process_gc->compare process_hplc->compare

Caption: Workflow for Purity Confirmation of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly effective technique for analyzing volatile and thermally stable compounds.[1] For 2-hydroxy fatty acids, a derivatization step is necessary to increase their volatility.[1][2]

a. Derivatization: Fatty Acid Methyl Ester (FAME) and Trimethylsilyl (TMS) Ether Synthesis

  • Esterification (FAME Synthesis):

    • Accurately weigh approximately 1 mg of the this compound standard into a glass reaction vial.

    • Add 1 mL of 2% (v/v) sulfuric acid in methanol.

    • Seal the vial and heat at 80°C for 1 hour.

    • After cooling to room temperature, add 1 mL of hexane (B92381) and 0.5 mL of saturated sodium bicarbonate solution to neutralize the acid and extract the FAME.

    • Vortex the mixture and centrifuge. Carefully collect the upper hexane layer containing the 2-hydroxytricosanoate (B1262812) methyl ester.

    • Dry the hexane extract under a gentle stream of nitrogen.

  • Silylation (TMS Ether Synthesis):

    • To the dried FAME residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Seal the vial and heat at 60°C for 30 minutes.[2]

    • The resulting solution containing the TMS-derivatized 2-hydroxytricosanoate methyl ester is ready for GC-MS analysis.[3]

b. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Column: HP-5ms Ultra Inert capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Program: Initial temperature of 150°C, hold for 2 min, ramp at 5°C/min to 300°C, and hold for 10 min.

  • Injector Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-600.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

c. Data Analysis:

  • Purity is determined by calculating the peak area percentage of the main compound relative to the total peak areas in the chromatogram.

  • Impurities can be tentatively identified by comparing their mass spectra with spectral libraries (e.g., NIST).

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis

HPLC-MS is a powerful alternative for analyzing hydroxy fatty acids without the need for derivatization, which is particularly useful for detecting thermally labile or non-volatile impurities.[4][5]

a. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound standard.

  • Dissolve in 1 mL of a suitable solvent mixture, such as chloroform:methanol (2:1, v/v).[6]

  • Further dilute with the initial mobile phase solvent to a final concentration of approximately 10 µg/mL.

b. HPLC-MS Instrumentation and Conditions:

  • HPLC System: Agilent 1290 Infinity II LC System (or equivalent).

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile:Isopropanol (1:1, v/v).

  • Gradient: Start with 60% B, increase to 100% B over 15 minutes, hold at 100% B for 5 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6546 Q-TOF (or equivalent).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Mass Range: m/z 100-1000.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Gas Temperature: 325°C.

c. Data Analysis:

  • Purity is calculated based on the peak area of the [M-H]⁻ ion for this compound relative to the total ion chromatogram area.

  • The high-resolution mass spectrometer allows for the accurate mass determination of any detected impurities, aiding in their identification.

References

A Guide to Inter-Laboratory Comparison of 2-Hydroxytricosanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Hypothetical Inter-Laboratory Study Design

To illustrate a typical inter-laboratory comparison, we present a hypothetical study involving three laboratories (Lab A, Lab B, and Lab C). Each laboratory was supplied with identical sets of human plasma samples spiked with known concentrations of 2-Hydroxytricosanoic acid at low, medium, and high levels. The laboratories were tasked with quantifying the analyte using their in-house validated analytical methods.

Data Presentation: Quantitative Analysis

The following tables summarize the hypothetical quantitative data from the three participating laboratories. The data is presented to reflect potential variations in accuracy and precision that can occur between different analytical methods and laboratories.

Table 1: Quantification of this compound in Spiked Human Plasma (Concentration in µg/mL)

Sample LevelTarget Concentration (µg/mL)Lab A (GC-MS)Lab B (LC-MS/MS)Lab C (HPLC-UV)
Low5.04.8 ± 0.35.1 ± 0.24.5 ± 0.6
Medium50.049.2 ± 2.150.8 ± 1.547.3 ± 4.5
High200.0195.7 ± 8.9202.3 ± 6.1188.9 ± 15.2

Table 2: Performance Characteristics of Analytical Methods

ParameterLab A (GC-MS)Lab B (LC-MS/MS)Lab C (HPLC-UV)
Limit of Quantification (LOQ) 0.5 µg/mL0.1 µg/mL2.0 µg/mL
Linearity (R²) >0.995>0.998>0.990
Intra-day Precision (%RSD) < 5%< 3%< 8%
Inter-day Precision (%RSD) < 7%< 5%< 12%
Recovery (%) 90-105%95-108%85-110%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for fatty acid analysis.[5][6][7]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) - Used by Lab A
  • Sample Preparation (Derivatization):

    • To 100 µL of plasma, add an internal standard (e.g., isotopically labeled this compound).

    • Perform lipid extraction using a Folch extraction (chloroform:methanol, 2:1 v/v).

    • The extracted lipids are then derivatized to form fatty acid methyl esters (FAMEs). This is achieved by incubation with 2 M methanolic KOH followed by neutralization with HCl.[7]

  • GC-MS Analysis:

    • Column: DB-23 capillary column (30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detection: Electron ionization (EI) at 70 eV, with the mass spectrometer operating in selected ion monitoring (SIM) mode.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Used by Lab B
  • Sample Preparation (Protein Precipitation and Extraction):

    • To 50 µL of plasma, add an internal standard.

    • Precipitate proteins by adding 200 µL of ice-cold acetonitrile (B52724).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • The supernatant is transferred to a new tube and dried under a stream of nitrogen.

    • The residue is reconstituted in the mobile phase for injection.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 60% B to 100% B over 10 minutes.

    • MS/MS Detection: Electrospray ionization (ESI) in negative ion mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for this compound and its internal standard.

Method 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - Used by Lab C
  • Sample Preparation (Derivatization for UV Detection):

    • Lipid extraction is performed as in the GC-MS method.

    • The carboxyl group of the fatty acid is derivatized with a UV-absorbing tag (e.g., p-bromophenacyl bromide) to enhance detection.

  • HPLC-UV Analysis:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm.

Mandatory Visualizations

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Extraction Lipid Extraction Spike->Extraction Derivatization Derivatization (for GC-MS & HPLC-UV) Extraction->Derivatization Lab A & C LCMSMS LC-MS/MS Extraction->LCMSMS Lab B GCMS GC-MS Derivatization->GCMS Lab A HPLCUV HPLC-UV Derivatization->HPLCUV Lab C Quantification Quantification GCMS->Quantification LCMSMS->Quantification HPLCUV->Quantification Comparison Inter-Laboratory Comparison Quantification->Comparison

Caption: Experimental workflow for the inter-laboratory comparison of this compound quantification.

Metabolic Pathway of this compound

This compound is primarily synthesized and degraded through specific metabolic pathways. The principal route for its breakdown is peroxisomal α-oxidation, which is crucial for fatty acids that cannot be directly metabolized by β-oxidation.[1]

cluster_synthesis Synthesis cluster_degradation Degradation (Peroxisomal α-Oxidation) Tricosanoic_Acid Tricosanoic Acid (C23:0) FA2H Fatty Acid 2-Hydroxylase (FA2H) Tricosanoic_Acid->FA2H Two_HTA This compound FA2H->Two_HTA Alpha_Oxidation α-Oxidation Two_HTA->Alpha_Oxidation Pristanic_Acid Pristanic Acid Alpha_Oxidation->Pristanic_Acid Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

References

A Comparative Analysis of 2-Hydroxytricosanoic Acid and Other Very-Long-Chain Fatty Acids in Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the roles and effects of 2-hydroxytricosanoic acid and other saturated very-long-chain fatty acids (VLCFAs) in the context of neurological disease models, with a focus on peroxisomal disorders. The information presented is supported by experimental data to aid in understanding their distinct contributions to cellular pathology and physiology.

Introduction

Very-long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms that play crucial roles in various biological processes. However, dysregulation of VLCFA metabolism is implicated in several severe neurological disorders. This guide specifically compares this compound (C23:0-OH), a 2-hydroxy VLCFA, with saturated VLCFAs such as docosanoic acid (C22:0), tetracosanoic acid (C24:0), and hexacosanoic acid (C26:0). While saturated VLCFAs are known to accumulate to toxic levels in peroxisomal disorders like X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome, 2-hydroxy VLCFAs are integral components of the myelin sheath and are essential for its stability.

Quantitative Data on VLCFA Levels in Peroxisomal Disorders

The accumulation of saturated VLCFAs is a key diagnostic marker for several peroxisomal disorders. The following table summarizes the levels of C24:0 and C26:0, and their ratio to C22:0, in the plasma of patients with these conditions compared to controls.

Fatty Acid ParameterControl SubjectsX-linked Adrenoleukodystrophy (X-ALD) HemizygotesZellweger SyndromeD-Bifunctional Protein Deficiency (DBP)
C26:0 (µg/mL) 0.02 ± 0.011.52 ± 0.565.20 ± 1.782.61 ± 0.97
C24:0/C22:0 Ratio 0.89 ± 0.163.09 ± 1.04Not specifiedNot specified
C26:0/C22:0 Ratio 0.02 ± 0.010.29 ± 0.140.65 ± 0.180.30 ± 0.13

Data compiled from multiple sources. Values are presented as mean ± standard deviation.[1]

Comparative Effects on Neural Cells in Disease Models

Experimental studies have highlighted the contrasting effects of saturated VLCFAs and the importance of 2-hydroxy VLCFAs in the central nervous system.

Saturated Very-Long-Chain Fatty Acids (C22:0, C24:0, C26:0)

The accumulation of saturated VLCFAs is cytotoxic to neural cells, particularly oligodendrocytes and astrocytes, which are responsible for myelin formation and support in the central nervous system.[2][3]

Table 2: Cytotoxic Effects of Saturated VLCFAs on Neural Cells

Cell TypeVLCFAConcentrationIncubation TimeEffectReference
OligodendrocytesC24:0, C26:040 µM24 hours~55% cell death (LDH release)[4]
AstrocytesC22:0, C24:0, C26:040 µM24 hours~40% cell death (LDH release)[4]

The toxicity of saturated VLCFAs is mediated through several mechanisms, including mitochondrial dysfunction and dysregulation of intracellular calcium homeostasis.[2][4]

Table 3: Mechanistic Effects of Saturated VLCFAs on Neural Cells

MechanismVLCFAEffectCell TypeReference
Mitochondrial Dysfunction C22:0, C24:0, C26:0Depolarization of mitochondrial membraneOligodendrocytes, Astrocytes, Neurons[4]
Calcium Dysregulation C22:0, C24:0, C26:0Increased intracellular Ca2+ levelsOligodendrocytes, Astrocytes, Neurons[4]
Pro-inflammatory Response C26:0Activation of JNK signaling pathwayMacrophages[5]
This compound and other 2-Hydroxy VLCFAs

In stark contrast to the toxicity of saturated VLCFAs, 2-hydroxy VLCFAs are essential for the proper formation and long-term stability of the myelin sheath.[6] These specialized fatty acids are synthesized by the enzyme fatty acid 2-hydroxylase (FA2H).[6]

Studies using knockout mice lacking the Fa2h gene (Fa2h-/- mice) have demonstrated the critical role of 2-hydroxy fatty acids. These mice are unable to synthesize 2-hydroxy galactolipids, which are major components of myelin.[6][7]

Table 4: Phenotype of FA2H Knockout Mice

PhenotypeAge of OnsetDescriptionConsequenceReference
Myelin Degeneration Late-onset (aged mice)Progressive axon and myelin sheath degeneration in the spinal cord.Impaired motor function.[8]
CNS Dysfunction 7 monthsSignificant deterioration of cerebellar function.Ataxia and motor coordination deficits.[6][9]
Cognitive Deficits 4 monthsSignificant deficits in spatial learning and memory.Impaired cognitive function.[6][9]

These findings indicate that while the accumulation of saturated VLCFAs is neurotoxic, the absence of 2-hydroxy VLCFAs leads to a progressive neurodegenerative phenotype due to the structural instability of myelin.

Signaling Pathways and Experimental Workflows

Saturated VLCFA-Induced Cytotoxicity Signaling Pathway

The accumulation of saturated VLCFAs triggers a cascade of events leading to neural cell death. The following diagram illustrates the key signaling pathways involved.

VLCFA_Toxicity_Pathway VLCFA Saturated VLCFA Accumulation (C22:0, C24:0, C26:0) Mito Mitochondrial Dysfunction VLCFA->Mito Depolarization Ca Intracellular Ca2+ Increase VLCFA->Ca JNK JNK Pathway Activation VLCFA->JNK via CD36 ROS Increased ROS Production Mito->ROS Ca->Mito Overload Apoptosis Cell Death (Apoptosis) Ca->Apoptosis JNK->Apoptosis Inflammation Pro-inflammatory Chemokine Release JNK->Inflammation ROS->Apoptosis

Caption: Saturated VLCFA-induced cytotoxicity pathways.

Experimental Workflow for Assessing VLCFA Effects on Neural Cells

The following diagram outlines a typical experimental workflow to investigate the effects of different VLCFAs on cultured neural cells.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis CellCulture Neural Cell Culture (Oligodendrocytes, Astrocytes) VLCFATx VLCFA Treatment (e.g., C26:0, 2-OH-C23:0) CellCulture->VLCFATx LDH Cell Viability (LDH Assay) VLCFATx->LDH MitoPot Mitochondrial Potential (Rhodamine 123) VLCFATx->MitoPot CaImaging Intracellular Calcium (Fura-2 AM) VLCFATx->CaImaging Data Quantitative Analysis and Comparison LDH->Data MitoPot->Data CaImaging->Data

Caption: Workflow for in vitro VLCFA studies.

Experimental Protocols

Cell Viability Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, which is proportional to the level of cytotoxicity.

  • Cell Seeding: Plate neural cells (e.g., primary oligodendrocytes or astrocytes) in a 96-well plate at a density of 1-5 x 10^4 cells/well and incubate overnight.[5]

  • Treatment: Treat cells with various concentrations of the VLCFA of interest (e.g., 10-100 µM) for a specified duration (e.g., 24 hours). Include a vehicle control and a positive control for maximum LDH release (cell lysis).[5]

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.[5]

  • LDH Reaction: Add the supernatant to a new plate with the LDH reaction mixture according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity relative to the positive control.

Measurement of Intracellular Calcium: Fura-2 AM Imaging

Fura-2 AM is a ratiometric fluorescent dye used to measure intracellular calcium concentrations.

  • Cell Plating: Plate cells on glass coverslips suitable for microscopy.

  • Dye Loading: Incubate cells with Fura-2 AM (e.g., 1-5 µM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at room temperature in the dark.[10]

  • Washing: Wash the cells to remove extracellular dye and allow for de-esterification of the dye within the cells.[10]

  • Imaging: Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging. Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.[10]

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.[10]

Assessment of Mitochondrial Membrane Potential: Rhodamine 123 Staining

Rhodamine 123 is a cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner. A decrease in fluorescence intensity indicates mitochondrial depolarization.

  • Cell Preparation: Prepare a suspension of neural cells.

  • Dye Incubation: Incubate the cells with a low concentration of Rhodamine 123 (e.g., 50 nM) for a short period (e.g., 10-20 minutes).[2][11]

  • Analysis: Analyze the fluorescence intensity of the cell population using a flow cytometer or a fluorescence microscope.[2][11]

  • Controls: Include a negative control (untreated cells) and a positive control treated with a mitochondrial uncoupler (e.g., CCCP) to induce complete depolarization.[11]

Conclusion

The available evidence clearly delineates the opposing roles of this compound and other 2-hydroxy VLCFAs versus saturated VLCFAs in the context of neurological health and disease. The accumulation of saturated VLCFAs, a hallmark of peroxisomal disorders, is demonstrably neurotoxic, inducing cell death in vital glial cells through mechanisms involving mitochondrial and calcium signaling pathways. Conversely, 2-hydroxy VLCFAs are indispensable for the structural integrity and long-term maintenance of the myelin sheath. Their absence leads to progressive neurodegeneration, underscoring their protective and essential function.

For researchers and drug development professionals, this comparative analysis highlights the importance of distinguishing between different classes of VLCFAs. Therapeutic strategies for peroxisomal disorders should aim to reduce the levels of toxic saturated VLCFAs while ensuring the sufficient synthesis and incorporation of essential 2-hydroxy VLCFAs into myelin. Future research should focus on direct comparative studies to further elucidate the nuanced roles of these fatty acids and to identify therapeutic interventions that can modulate their metabolism for the treatment of these devastating neurological diseases.

References

A Comparative Analysis of 2-Hydroxytricosanoic Acid Levels Across Diverse Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of 2-Hydroxytricosanoic acid levels in various species, offering valuable insights for researchers, scientists, and drug development professionals. This compound is a very long-chain alpha-hydroxy fatty acid that has been identified as a significant component of lipids in a range of organisms, from marine invertebrates to terrestrial plants and mammals. Its presence in complex lipids like sphingolipids suggests crucial roles in cell membrane structure, signaling, and overall cellular function.

Quantitative Analysis of this compound

The following table summarizes the available quantitative and qualitative data on the presence of this compound and other long-chain 2-hydroxy fatty acids in different species. It is important to note that while the presence of this specific fatty acid has been confirmed in several organisms, precise quantitative data remains limited for many species.

SpeciesTissue/Organism PartThis compound (C23:0-OH) LevelOther Relevant 2-Hydroxy Fatty Acid DataCitation(s)
Marine Sponges
Amphimedon compressaPhospholipids (B1166683)11.5% of total phospholipid fatty acids-[1]
Pseudosuberites sp.PhospholipidsPresent, but not individually quantified2-hydroxy long-chain fatty acids (C22-C27) constitute almost 50% of the total fatty acid mixture. 2-hydroxyhexacosanoic acid (C26:0-OH) is 26% of the total.[1]
Smenospongia aureaPhospholipidsPresent (as 2-hydroxy-22-methyltricosanoic acid)Contains various other branched-chain 2-hydroxy fatty acids.[2][3]
Plants
Eucalyptus globulusInner and Outer BarkPresentAlso contains other α- and β-hydroxy fatty acids.[4]
Grapevine (Vitis vinifera)LeavesPresent in cerebrosidesA lipidomic analysis of grapevine leaves identified various fatty acyls, but did not quantify specific 2-hydroxy fatty acids.[5]
Nematodes
Caenorhabditis elegansGlycosphingolipidsPresentComprehensive lipidomics studies have been conducted, but specific levels of this compound are not reported.[6][7][8]
Mammals
Human/RatBrain (Myelin)Present as a component of sphingolipids2-hydroxy fatty acids are abundant in myelin galactosylceramides and their levels increase during myelination.[9][10][11][12]
HumanEpidermisPresent as a component of ceramides2-hydroxy fatty acids are essential for the skin's permeability barrier function.[12]
Human/BovineKidneyPresent as a component of sphingolipids-[10]

Experimental Protocols

The quantification of this compound and other 2-hydroxy fatty acids is typically performed using gas chromatography-mass spectrometry (GC-MS). Below is a generalized protocol based on established methodologies.

Protocol: Quantification of 2-Hydroxy Fatty Acids by GC-MS

1. Lipid Extraction:

  • Homogenize the biological sample (e.g., sponge tissue, plant material, brain tissue) in a chloroform:methanol solvent mixture (typically 2:1, v/v) to extract total lipids.

  • Add an internal standard, such as a deuterated or odd-chain 2-hydroxy fatty acid, at the beginning of the extraction to account for sample loss during processing.

  • Separate the lipid-containing organic phase from the aqueous phase by centrifugation.

  • Collect the organic phase and dry it under a stream of nitrogen.

2. Saponification and Derivatization:

  • Saponify the dried lipid extract using a methanolic potassium hydroxide (B78521) solution to release the fatty acids from complex lipids.

  • Acidify the mixture and extract the free fatty acids with an organic solvent like hexane.

  • Convert the fatty acids to their methyl esters (FAMEs) by heating with a derivatizing agent such as boron trifluoride in methanol. This step is crucial for making the fatty acids volatile for GC analysis.

  • For enhanced sensitivity and detection of the hydroxyl group, a further derivatization of the hydroxyl moiety to a trimethylsilyl (B98337) (TMS) or pentafluorobenzoyl (PFB) ether can be performed.

3. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for fatty acid analysis).

  • The gas chromatograph separates the different FAMEs based on their boiling points and polarity.

  • The separated compounds then enter the mass spectrometer, which ionizes them and detects the mass-to-charge ratio of the resulting fragments.

  • Identification of this compound methyl ester is achieved by comparing its retention time and mass spectrum to that of an authentic standard.

  • Quantification is performed by comparing the peak area of the analyte to the peak area of the internal standard and constructing a calibration curve with known concentrations of the standard.

Signaling Pathway and Experimental Workflow Visualization

To visualize the metabolic context and the analytical process, the following diagrams are provided in the DOT language for Graphviz.

Sphingolipid_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Hydroxy_FA_Pathway 2-Hydroxy Fatty Acid Incorporation Serine Serine 3-Ketosphinganine 3-Ketosphinganine Serine->3-Ketosphinganine SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS 2_Hydroxy_Ceramide 2-Hydroxy Ceramide Sphinganine->2_Hydroxy_Ceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Tricosanoyl-CoA) Fatty_Acyl_CoA->Dihydroceramide 2_Hydroxy_Fatty_Acyl_CoA 2-Hydroxy Fatty Acyl-CoA (e.g., 2-Hydroxytricosanoyl-CoA) 2_Hydroxy_Fatty_Acyl_CoA->2_Hydroxy_Ceramide Complex_Glycosphingolipids Complex Glycosphingolipids Glucosylceramide->Complex_Glycosphingolipids Fatty_Acid Fatty Acid (e.g., Tricosanoic Acid) 2_Hydroxy_Fatty_Acid 2-Hydroxy Fatty Acid (e.g., this compound) Fatty_Acid->2_Hydroxy_Fatty_Acid FA2H 2_Hydroxy_Fatty_Acid->2_Hydroxy_Fatty_Acyl_CoA 2_Hydroxy_Galactosylceramide 2-Hydroxy Galactosylceramide (Myelin) 2_Hydroxy_Ceramide->2_Hydroxy_Galactosylceramide

Caption: Sphingolipid biosynthesis and 2-hydroxy fatty acid incorporation.

Experimental_Workflow Sample Biological Sample (e.g., Sponge Tissue) Extraction Lipid Extraction (Chloroform:Methanol) Sample->Extraction Saponification Saponification (Methanolic KOH) Extraction->Saponification Derivatization Derivatization to FAMEs (BF3/Methanol) Saponification->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Quantification vs. Internal Standard) GCMS->Data_Analysis Result Concentration of This compound Data_Analysis->Result

Caption: Experimental workflow for 2-hydroxy fatty acid quantification.

References

Establishing a Reference Range for 2-Hydroxytricosanoic Acid in Healthy Individuals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the current understanding and methodologies for establishing a reference range for 2-Hydroxytricosanoic acid in healthy individuals. This very-long-chain 2-hydroxy fatty acid is a critical biomarker in the study of peroxisomal disorders, and defining its baseline levels is essential for accurate diagnosis and therapeutic development.

Data Presentation: Quantitative Analysis

Direct quantification of this compound in healthy human plasma has proven challenging due to its typically low concentrations. Many broad-panel fatty acid analyses detect Tricosanoic acid (C23:0), the parent fatty acid, at levels below the limit of quantification in healthy subjects.[1] This suggests that the hydroxylated form, this compound, is also present at very low concentrations.

However, studies focusing on related 2-hydroxy fatty acids provide valuable context. For instance, the concentration of 2-hydroxyphytanic acid, another 2-hydroxy fatty acid, in the plasma of healthy individuals has been reported to be less than 0.2 µmol/L. While not a direct measure of this compound, this value from a similar class of compounds offers a potential benchmark.

Further research with highly sensitive, targeted assays is necessary to establish a definitive reference range for this compound in a healthy population. The table below summarizes the available data and highlights the current gaps in knowledge.

AnalyteMatrixMethodReported Concentration in Healthy IndividualsSource
This compound Plasma/SerumGC-MS, LC-MS/MSNot Quantified (Below Limit of Quantification in broad screens)[1]
Tricosanoic acid (C23:0) PlasmaLC-HRMSDetected but not quantified (Below Limit of Quantification)[1]
2-Hydroxyphytanic acid PlasmaStable Isotope Dilution< 0.2 µmol/L

Experimental Protocols

The quantification of this compound and other very-long-chain fatty acids in biological samples typically involves Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer the high sensitivity and specificity required to detect and quantify low-abundance lipids.

Key Experimental Methodologies:
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a common and robust method for fatty acid analysis.[2][3][4] The protocol generally involves:

    • Lipid Extraction: Extraction of total lipids from plasma or serum using a solvent system such as chloroform/methanol.

    • Saponification: Release of fatty acids from complex lipids by hydrolysis with a strong base (e.g., potassium hydroxide).

    • Derivatization: Conversion of the fatty acids to more volatile esters, typically methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters, to improve their chromatographic properties.[2]

    • GC-MS Analysis: Separation of the derivatized fatty acids by gas chromatography based on their boiling points and polarity, followed by detection and quantification using mass spectrometry.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is increasingly used for its high sensitivity and ability to analyze underivatized fatty acids.[5]

    • Lipid Extraction: Similar to the GC-MS protocol, total lipids are extracted from the biological matrix.

    • Direct Injection or Derivatization: Samples can be analyzed directly, or a derivatization step can be included to enhance ionization efficiency.

    • LC Separation: Separation of fatty acids is achieved using a reversed-phase chromatography column.

    • MS/MS Detection: The mass spectrometer is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity in quantifying the target analyte.

Signaling Pathway and Experimental Workflow

This compound is primarily metabolized through the peroxisomal alpha-oxidation pathway. This pathway is distinct from the more common beta-oxidation and is essential for the degradation of 2-hydroxy and certain branched-chain fatty acids.[6][7][8]

Peroxisomal_Alpha_Oxidation cluster_cytosol Cytosol cluster_peroxisome Peroxisome 2_OH_Tricosanoic_Acid This compound Acyl_CoA_Synthetase Very Long-Chain Acyl-CoA Synthetase 2_OH_Tricosanoic_Acid->Acyl_CoA_Synthetase ATP, CoA 2_OH_Tricosanoyl_CoA 2-Hydroxytricosanoyl-CoA Acyl_CoA_Synthetase->2_OH_Tricosanoyl_CoA AMP, PPi HACL1 2-Hydroxyacyl-CoA Lyase 1 (HACL1) 2_OH_Tricosanoyl_CoA->HACL1 Thiamine Pyrophosphate Docosanal Docosanal (n-1 aldehyde) HACL1->Docosanal Formyl_CoA Formyl-CoA HACL1->Formyl_CoA FALDH Fatty Aldehyde Dehydrogenase (FALDH) Docosanal->FALDH NAD+ Formate Formate Formyl_CoA->Formate Docosanoic_Acid Docosanoic Acid FALDH->Docosanoic_Acid NADH Beta_Oxidation Peroxisomal Beta-Oxidation Docosanoic_Acid->Beta_Oxidation

Peroxisomal Alpha-Oxidation of this compound.

The experimental workflow for establishing a reference range for this compound involves several key stages, from sample collection to data analysis.

Experimental_Workflow Sample_Collection Sample Collection (Healthy Individuals) Sample_Processing Sample Processing (Plasma/Serum Isolation) Sample_Collection->Sample_Processing Lipid_Extraction Lipid Extraction Sample_Processing->Lipid_Extraction Derivatization Derivatization (e.g., Esterification) Lipid_Extraction->Derivatization Analytical_Method Analytical Measurement (GC-MS or LC-MS/MS) Derivatization->Analytical_Method Data_Analysis Data Analysis (Quantification) Analytical_Method->Data_Analysis Reference_Range Reference Range Establishment Data_Analysis->Reference_Range

Workflow for Reference Range Determination.

References

A Comparative Guide to the Quantitative Analysis of 2-Hydroxytricosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and precise measurement of 2-Hydroxytricosanoic acid (2-OH-C23:0), a very-long-chain alpha-hydroxy fatty acid, is crucial for research into peroxisomal disorders, neurodegenerative diseases like X-linked adrenoleukodystrophy (X-ALD), and other areas of lipidomics. This guide provides a comparative overview of the two primary analytical methodologies employed for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Performance Comparison

While specific validation data for this compound is not always published, the following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS methods for the analysis of very-long-chain fatty acids (VLCFAs) and other hydroxylated fatty acids. These values serve as a reliable proxy for the expected performance in the analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS) with DerivatizationLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity HighVery High
Sensitivity HighVery High
Accuracy (Recovery) Typically >90%85-110%[1]
Precision (%RSD) <15%<15%[1]
Limit of Detection (LOD) ng/mL to pg/mL rangeµg/L to ng/L range[1]
Limit of Quantification (LOQ) ng/mL rangeµg/L to ng/L range[1]
Derivatization MandatoryOften not required, but can enhance sensitivity
Throughput Lower due to derivatization and longer run timesHigher due to simpler sample preparation and faster analysis

Experimental Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of fatty acids. Due to the low volatility of this compound, a derivatization step is essential to convert it into a more volatile compound suitable for gas chromatography.

Experimental Protocol:

  • Lipid Extraction: Total lipids are extracted from the biological sample (e.g., plasma, tissue homogenate) using a solvent mixture, a common method being the Folch or Bligh-Dyer procedure.

  • Hydrolysis: The extracted lipids are subjected to acid or alkaline hydrolysis to release the fatty acids from their esterified forms.

  • Derivatization: A two-step derivatization is typically performed:

    • Esterification: The carboxylic acid group is converted to a methyl ester (Fatty Acid Methyl Ester - FAME) using a reagent like methanolic HCl or BF3/methanol.

    • Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]

  • GC-MS Analysis:

    • The derivatized sample is injected into the GC-MS system.

    • Gas Chromatography: The FAME-TMS derivative of this compound is separated from other components on a capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature is programmed to ramp up to allow for the elution of very-long-chain fatty acids.

    • Mass Spectrometry: The eluted compound is ionized (typically by electron ionization - EI) and the resulting ions are detected. Quantification is often performed in selected ion monitoring (SIM) mode for higher sensitivity and specificity, using characteristic ions of the derivatized analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful alternative for the analysis of hydroxylated fatty acids, offering high sensitivity and specificity, often with simpler sample preparation.

Experimental Protocol:

  • Lipid Extraction: Similar to the GC-MS protocol, total lipids are extracted from the biological matrix.

  • Hydrolysis (Optional but common): If total fatty acid content is of interest, a hydrolysis step is performed to cleave fatty acids from complex lipids. For analysis of free this compound, this step is omitted.

  • Solid-Phase Extraction (SPE) (Optional): For complex matrices, an SPE cleanup step may be employed to remove interfering substances and enrich the analyte.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: The extracted sample is injected into an HPLC or UHPLC system. Separation is typically achieved on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Tandem Mass Spectrometry: The eluting analyte is ionized using an electrospray ionization (ESI) source, typically in negative ion mode. Quantification is performed using Multiple Reaction Monitoring (MRM), which involves selecting a specific precursor ion (the deprotonated molecule [M-H]⁻) and monitoring for a specific product ion after fragmentation. This highly selective technique minimizes matrix interference.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the analysis of this compound using GC-MS and LC-MS/MS.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Hydrolysis Hydrolysis Extraction->Hydrolysis Esterification Esterification (FAME) Hydrolysis->Esterification Silylation Silylation (TMS) Esterification->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Processing & Quantification GCMS->Data

GC-MS workflow for this compound analysis.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Processing & Quantification LCMS->Data

LC-MS/MS workflow for this compound analysis.

Conclusion

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound. The choice between the two often depends on the specific requirements of the study.

  • GC-MS is a well-established method that provides high specificity, particularly with high-resolution mass spectrometry. However, the mandatory and time-consuming derivatization steps can limit sample throughput.

  • LC-MS/MS offers very high sensitivity and specificity, often with simpler and faster sample preparation, making it highly suitable for high-throughput analysis. The ability to analyze the compound without derivatization is a significant advantage.

For researchers requiring high sensitivity and the ability to process a large number of samples, LC-MS/MS is often the preferred method. GC-MS remains a valuable and robust alternative, especially in laboratories where it is the established platform for fatty acid analysis. The validation of either method should be performed using appropriate internal standards, such as a stable isotope-labeled version of this compound, to ensure the highest accuracy and precision.

References

Validation of 2-Hydroxytricosanoic Acid as a Clinical Biomarker: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Hydroxytricosanoic acid as a clinical biomarker for peroxisomal disorders against established alternatives, supported by available experimental data and detailed methodologies.

Introduction to this compound and Peroxisomal Disorders

This compound is a very long-chain alpha-hydroxy fatty acid that serves as an intermediate in the peroxisomal alpha-oxidation pathway.[1] Peroxisomal disorders are a group of inherited metabolic diseases characterized by the dysfunction of peroxisomes, which are cellular organelles essential for various metabolic processes, including the breakdown of very-long-chain fatty acids (VLCFAs).[2][3] The two main categories of these disorders are peroxisome biogenesis disorders (PBDs), such as Zellweger spectrum disorders (ZSD), and single peroxisomal enzyme deficiencies, like X-linked adrenoleukodystrophy (X-ALD).[2][3] The accumulation of specific metabolites, such as VLCFAs, is a key diagnostic feature of these conditions.[1][4] Given its role in peroxisomal metabolism, this compound is a potential biomarker for disorders affecting the alpha-oxidation pathway.

Comparative Analysis of Clinical Biomarkers for Peroxisomal Disorders

The diagnosis of peroxisomal disorders relies on the measurement of specific biomarkers in plasma or other biological fluids. While this compound is metabolically relevant, its clinical validation as a routine diagnostic marker is not as established as other biomarkers. The following table compares this compound with the most commonly used biomarkers for peroxisomal disorders.

BiomarkerBiomarker ClassAssociated DisordersDiagnostic UtilityQuantitative Performance (Sensitivity & Specificity)
This compound Alpha-hydroxy fatty acidZellweger Spectrum Disorders, Refsum Disease (theoretically)Elevated levels indicate defects in peroxisomal alpha-oxidation. Its primary utility may be in disorders specifically affecting this pathway.Specific data on diagnostic sensitivity and specificity are not readily available in the reviewed literature.
Very-Long-Chain Fatty Acids (VLCFAs; e.g., C26:0) Saturated fatty acidX-linked Adrenoleukodystrophy, Zellweger Spectrum Disorders, D-bifunctional protein deficiencyA primary and widely used biomarker for screening and diagnosis. Elevated plasma levels of C26:0 and increased C26:0/C22:0 and C24:0/C22:0 ratios are indicative of impaired peroxisomal beta-oxidation.[4][5]For X-ALD, elevated C26:0 has high sensitivity in males, but approximately 15-20% of female carriers may have normal levels.[6] For ZSD, elevated C26:0 is a sensitive marker.[7]
C26:0-Lysophosphatidylcholine (C26:0-lysoPC) LysophospholipidX-linked Adrenoleukodystrophy, Zellweger Spectrum DisordersConsidered a more sensitive biomarker than VLCFAs, especially for newborn screening and identifying female carriers of X-ALD.[6][8]In one study, C26:0-lysoPC demonstrated superior diagnostic performance compared to VLCFA analysis, with 100% of ALD and ZSD patients showing levels above the reference range.[6][9] A recent study reported diagnostic accuracies of 98.8% for C26:0-LPC and 98.4% for C24:0-LPC in peroxisomal β-oxidation disorders.[8][10]
Phytanic Acid Branched-chain fatty acidRefsum Disease, Zellweger Spectrum DisordersA key biomarker for disorders of peroxisomal alpha-oxidation, particularly Refsum disease, where its accumulation is a hallmark.[11][12]Elevated phytanic acid is a sensitive and specific marker for classical Refsum disease.[11]

Experimental Protocols

Quantification of this compound in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a synthesized methodology based on established techniques for the analysis of very-long-chain and hydroxy fatty acids.

1. Sample Preparation

  • Internal Standard Spiking: To 100 µL of plasma, add an appropriate internal standard, such as a stable isotope-labeled 2-hydroxy fatty acid (e.g., D3-2-hydroxypalmitic acid), to correct for extraction losses and matrix effects.

  • Hydrolysis: Add 1 mL of 2 M methanolic HCl to the plasma sample. Incubate at 80°C for 1 hour to hydrolyze the esterified fatty acids.

  • Liquid-Liquid Extraction: After cooling, add 1 mL of hexane (B92381) and vortex for 2 minutes. Centrifuge at 3000 x g for 5 minutes to separate the phases. Transfer the upper hexane layer containing the fatty acid methyl esters to a new tube. Repeat the extraction twice.

  • Derivatization (for enhanced sensitivity, if necessary): Evaporate the pooled hexane extracts to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent and add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).

    • Gradient: A suitable gradient from, for example, 50% to 100% mobile phase B over 10 minutes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For the TMS derivative of this compound, the precursor ion would be [M-H]⁻ and the product ions would result from the fragmentation of the molecule.

    • Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Visualizations

Signaling Pathways and Experimental Workflows

Peroxisomal_Alpha_Oxidation cluster_peroxisome Peroxisome Fatty_Acid_C23 Tricosanoic Acid (C23:0) 2_OH_Tricosanoic_Acid This compound Fatty_Acid_C23->2_OH_Tricosanoic_Acid Fatty Acid 2-Hydroxylase Pristanal_CoA Pristanal + Formyl-CoA 2_OH_Tricosanoic_Acid->Pristanal_CoA 2-Hydroxyacyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal_CoA->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation Beta-Oxidation Pristanic_Acid->Beta_Oxidation Outside Cytosol Biomarker_Validation_Workflow Discovery Biomarker Discovery (e.g., Metabolomics) Analytical_Validation Analytical Method Validation (Accuracy, Precision, Linearity) Discovery->Analytical_Validation Clinical_Validation Clinical Validation in Patient Cohorts Analytical_Validation->Clinical_Validation ROC_Analysis ROC Curve Analysis (Sensitivity & Specificity) Clinical_Validation->ROC_Analysis Clinical_Utility Assessment of Clinical Utility ROC_Analysis->Clinical_Utility

References

Navigating the Analytical Landscape for 2-Hydroxytricosanoic Acid: A Comparative Guide to Detection Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of 2-Hydroxytricosanoic acid, the selection of a robust and specific detection method is paramount. This guide provides a comprehensive comparison of available analytical techniques, focusing on mass spectrometry-based approaches in the absence of commercially available antibodies, to facilitate informed decisions in your research endeavors.

Currently, the scientific market does not offer commercially available antibodies with validated specificity for this compound. This absence necessitates a reliance on alternative, highly specific, and sensitive analytical methods. Mass spectrometry (MS) coupled with chromatographic separation stands out as the gold standard for the quantification of this very-long-chain hydroxy fatty acid. This guide delves into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies, presenting their respective strengths, limitations, and detailed experimental protocols.

Comparative Analysis of Mass Spectrometry-Based Methods

The quantification of this compound using mass spectrometry typically requires a derivatization step to enhance the analyte's volatility (for GC-MS) and ionization efficiency (for LC-MS/MS). The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including sample matrix, desired sensitivity, and available instrumentation.

MethodPrincipleDerivatizationAdvantagesDisadvantages
GC-MS Separation of volatile compounds followed by mass analysis.Required. Typically a two-step process involving esterification of the carboxylic acid and silylation of the hydroxyl group (e.g., using BSTFA).High chromatographic resolution, well-established fragmentation libraries for identification.Requires derivatization, which adds to sample preparation time and potential for variability. Not suitable for thermally labile molecules.
LC-MS/MS Separation of compounds in liquid phase followed by tandem mass analysis.Often recommended to improve ionization efficiency and sensitivity (e.g., using ADMI or 3-NPH). Underivatized analysis is also possible.High sensitivity and specificity, suitable for a wider range of compounds, including those that are not volatile.Matrix effects can be more pronounced. Derivatization, if used, adds complexity.

Performance Data (Illustrative for Long-Chain Hydroxy Fatty Acids)

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) Low ng/mL to pg/mL rangeSub-ng/mL to pg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to low ng/mL range
Linearity Typically 2-3 orders of magnitudeTypically 3-4 orders of magnitude
Precision (%RSD) <15%<15%
Accuracy (%Recovery) 85-115%85-115%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Quantification

This protocol outlines a general procedure for the analysis of this compound in a biological matrix.

1. Sample Preparation (Lipid Extraction)

  • Homogenize the biological sample (e.g., tissue, cells).

  • Perform a lipid extraction using a suitable solvent system, such as chloroform:methanol (2:1, v/v) according to the Folch method.

  • Dry the lipid extract under a stream of nitrogen.

2. Saponification and Fatty Acid Methyl Ester (FAME) Formation

  • Resuspend the dried lipid extract in a methanolic base (e.g., 0.5 M KOH in methanol).

  • Incubate at a specified temperature (e.g., 60°C) to cleave the fatty acids from their lipid backbone.

  • Acidify the solution and extract the free fatty acids with an organic solvent (e.g., hexane).

  • Evaporate the solvent.

  • Perform methylation of the carboxylic acid group to form FAMEs using a reagent like boron trifluoride-methanol complex.

3. Derivatization of the Hydroxyl Group

  • To the dried FAMEs, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine).

  • Incubate to allow for the formation of the trimethylsilyl (B98337) (TMS) ether derivative.

4. GC-MS Analysis

  • Gas Chromatograph:

    • Column: Use a non-polar or medium-polarity capillary column suitable for fatty acid analysis (e.g., DB-5ms).

    • Injector: Split/splitless injector, operated in splitless mode for higher sensitivity.

    • Oven Program: A temperature gradient program to separate the FAMEs.

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample LipidExtract Lipid Extraction Sample->LipidExtract Saponification Saponification & FAME Formation LipidExtract->Saponification Derivatization Hydroxyl Derivatization (Silylation) Saponification->Derivatization GC Gas Chromatography Separation Derivatization->GC MS Mass Spectrometry Detection GC->MS Data Data Analysis MS->Data

GC-MS Experimental Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound Quantification

This protocol provides a general workflow for the analysis of this compound using LC-MS/MS, including an optional derivatization step.

1. Sample Preparation (Lipid Extraction)

  • Follow the same lipid extraction procedure as described for the GC-MS protocol.

2. Optional Derivatization

  • To enhance ionization efficiency, derivatize the carboxylic acid group. A common reagent is 3-nitrophenylhydrazine (B1228671) (3-NPH), which adds a readily ionizable group.

  • Incubate the dried lipid extract with 3-NPH in the presence of a coupling agent (e.g., EDC) and a catalyst (e.g., pyridine).

3. LC-MS/MS Analysis

  • Liquid Chromatograph:

    • Column: A reversed-phase column (e.g., C18) is typically used for the separation of fatty acids.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization.

  • Tandem Mass Spectrometer:

    • Ionization: Electrospray Ionization (ESI), typically in negative ion mode for underivatized fatty acids or positive ion mode for certain derivatives.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample LipidExtract Lipid Extraction Sample->LipidExtract Derivatization Optional Derivatization LipidExtract->Derivatization LC Liquid Chromatography Separation Derivatization->LC MSMS Tandem Mass Spectrometry Detection LC->MSMS Data Data Analysis MSMS->Data

LC-MS/MS Experimental Workflow

Conclusion and Recommendations

In the absence of specific antibodies for this compound, mass spectrometry-based methods are the recommended approach for its reliable quantification.

  • For high-throughput analysis and when dealing with complex matrices, LC-MS/MS is often the preferred method due to its superior sensitivity and specificity, particularly when operated in MRM mode. The option for underivatized analysis can also simplify sample preparation.

  • GC-MS remains a robust and valuable technique , especially in laboratories where it is well-established. Its high resolving power can be advantageous for separating isomeric fatty acids.

The choice of the optimal method will ultimately be guided by the specific research question, the nature of the samples, and the instrumentation available. Careful method development and validation are crucial to ensure accurate and reproducible results in the analysis of this compound.

performance characteristics of different analytical platforms for 2-Hydroxytricosanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Hydroxytricosanoic acid, a 2-hydroxy long-chain fatty acid, is crucial for advancing research in various fields, including diagnostics and drug development, due to its association with several metabolic disorders. The selection of an appropriate analytical platform is a critical step in ensuring the reliability and accuracy of experimental data. This guide provides an objective comparison of the principal analytical platforms used for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Quantitative Performance Comparison

The choice of an analytical platform is often a balance between sensitivity, specificity, throughput, and cost. The following table summarizes the key performance characteristics of the most common methods for the analysis of this compound and similar long-chain hydroxy fatty acids. Data for closely related compounds is used where specific data for this compound is not available.

Performance CharacteristicGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC-UV)
Specificity High to Very HighVery HighModerate to High
Sensitivity (LOD/LOQ) High (pg to low ng range)[1][2]Very High (fg to pg range)[3]Low to Moderate (ng to µg range)[3]
**Linearity (R²) **> 0.99[2]> 0.99[3][4]> 0.99[5]
Precision (%RSD) < 15%[6]< 15%[7]< 5%[5]
Accuracy (Recovery) 85-115%[6]90-110%96-99%[5]
Derivatization MandatoryOften not required, but can enhance sensitivity[8]Often required for UV detection[8]
Throughput ModerateHighHigh

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the analysis of this compound on each platform.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high chromatographic resolution and is a robust technique for the analysis of volatile and thermally stable compounds. Derivatization is essential for this compound to increase its volatility.

1. Sample Preparation (from Biological Matrix):

  • Lipid Extraction: Perform a liquid-liquid extraction using a chloroform:methanol mixture (e.g., Folch or Bligh-Dyer methods) to isolate lipids from the sample matrix.[9]

  • Hydrolysis: Saponify the lipid extract using a methanolic KOH solution to release free fatty acids.

  • Acidification and Extraction: Acidify the sample and extract the free fatty acids with an organic solvent like hexane.

2. Derivatization (Silylation):

  • Evaporate the solvent from the extracted fatty acids.

  • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) and incubate to form trimethylsilyl (B98337) (TMS) derivatives.[10][11]

3. GC-MS Conditions:

  • Column: Use a non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C) to elute the long-chain fatty acid derivative.

  • Injector: Splitless injection at a high temperature (e.g., 280°C).

  • Mass Spectrometer: Electron ionization (EI) source. Acquire data in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique that often does not require derivatization, making it suitable for high-throughput analysis.

1. Sample Preparation:

  • Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a cold organic solvent like acetonitrile (B52724) or methanol.

  • Lipid Extraction: A liquid-liquid or solid-phase extraction (SPE) can be employed for cleaner extracts if necessary.[12][13][14]

  • Reconstitution: Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.[12]

2. LC-MS/MS Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.[15]

  • Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[4][16]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometer: Electrospray ionization (ESI) in negative ion mode is generally preferred for fatty acids.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound.[17]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible technique but generally offers lower sensitivity compared to mass spectrometry-based methods. Derivatization is often necessary to introduce a UV-absorbing chromophore.

1. Sample Preparation:

  • Follow similar lipid extraction and hydrolysis steps as for GC-MS.

2. Derivatization:

  • React the extracted fatty acids with a UV-active labeling reagent, such as p-bromophenacyl bromide or 2-nitrophenylhydrazine.[18]

3. HPLC-UV Conditions:

  • Column: A reversed-phase C18 column is typically used.[8][9]

  • Mobile Phase: A gradient or isocratic elution with a mixture of water and an organic solvent like acetonitrile or methanol.[9][19]

  • Detection: A UV detector set at the maximum absorbance wavelength of the chosen derivative (e.g., around 254 nm for phenacyl esters).[20]

Analytical Workflow

The following diagram illustrates a general workflow for the analysis of this compound from a biological sample.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Platform Dependent) cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Extraction Lipid Extraction Sample->Extraction Hydrolysis Saponification (optional) Extraction->Hydrolysis Cleanup Solid-Phase Extraction Hydrolysis->Cleanup Derivatization Chemical Derivatization Cleanup->Derivatization For GC-MS & HPLC-UV Chromatography Chromatographic Separation (GC or LC) Cleanup->Chromatography For LC-MS Derivatization->Chromatography Detection Detection (MS or UV) Chromatography->Detection Quantification Quantification Detection->Quantification Reporting Results Quantification->Reporting

General analytical workflow for this compound.

Conclusion

The choice of an analytical platform for this compound depends on the specific requirements of the study.

  • GC-MS is a reliable and well-established technique offering high resolution and specificity, but it requires a mandatory and potentially time-consuming derivatization step.

  • LC-MS/MS provides the highest sensitivity and specificity, often without the need for derivatization, making it ideal for high-throughput and trace-level analysis.

  • HPLC-UV is a cost-effective and accessible option suitable for quantifying higher concentrations of this compound, although it generally lacks the sensitivity of mass spectrometry-based methods and often requires derivatization.

Researchers should carefully consider the performance characteristics, sample throughput needs, and available instrumentation when selecting the most appropriate platform for their studies involving this compound.

References

A Comparative Study of 2-Hydroxytricosanoic Acid Metabolism in Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways and cellular impacts of 2-hydroxytricosanoic acid (C23:0-OH), a 2-hydroxy very-long-chain fatty acid. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved biochemical pathways to facilitate a deeper understanding of its cell type-specific roles, particularly in neuronal and keratinocyte cell models.

Introduction to this compound

This compound is a specialized fatty acid characterized by a hydroxyl group at the alpha-carbon position. It is a key component of sphingolipids, which are integral to cell membrane structure and signaling. The metabolism of this compound, involving both its synthesis and degradation, is critical for cellular homeostasis. Dysregulation of these pathways is implicated in several neurological and skin disorders.

Comparative Metabolism: Neurons vs. Keratinocytes

The metabolism of this compound exhibits distinct characteristics in different cell types, largely dictated by the expression and activity of key enzymes. Here, we compare its metabolic fate in neurons, where it is crucial for myelin sheath formation and stability, and in keratinocytes, where it contributes to the skin's permeability barrier.

Synthesis of this compound

The synthesis of this compound is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H) . This enzyme introduces a hydroxyl group onto tricosanoic acid (C23:0).

Table 1: Comparative Expression and Activity of Fatty Acid 2-Hydroxylase (FA2H)

FeatureNeuronal Cells (Oligodendrocytes)Keratinocytes
FA2H mRNA Expression HighModerate
FA2H Protein Levels Abundant, particularly during myelinationPresent, contributes to ceramide diversity
Substrate Preference Very-long-chain fatty acids (including C23:0)Long-chain and very-long-chain fatty acids
Primary Function Synthesis of 2-hydroxygalactosylceramides for myelinSynthesis of 2-hydroxyceramides for the epidermal barrier

This table synthesizes data from multiple sources indicating the relative expression and functional roles of FA2H in these cell types.

Degradation of this compound

The breakdown of this compound occurs via the peroxisomal alpha-oxidation pathway . This pathway is essential for the catabolism of 2-hydroxy fatty acids and branched-chain fatty acids that cannot be processed by mitochondrial beta-oxidation.

Table 2: Key Enzymes and Products of Peroxisomal Alpha-Oxidation of this compound

StepEnzymeSubstrateProduct in NeuronsProduct in Keratinocytes
1. Activation Acyl-CoA SynthetaseThis compound2-Hydroxytricosanoyl-CoA2-Hydroxytricosanoyl-CoA
2. Cleavage 2-Hydroxyacyl-CoA Lyase 1 (HACL1)2-Hydroxytricosanoyl-CoADocosanal (C22 aldehyde) + Formyl-CoADocosanal (C22 aldehyde) + Formyl-CoA
3. Oxidation Aldehyde DehydrogenaseDocosanalDocosanoic Acid (C22:0)Docosanoic Acid (C22:0)

The products of alpha-oxidation can then enter other metabolic pathways, such as beta-oxidation for energy production.

Experimental Protocols

Measurement of Fatty Acid 2-Hydroxylase (FA2H) Activity

This protocol is adapted from a method for measuring FA2H activity using a stable isotope-labeled substrate and GC-MS analysis.[1][2][3]

Materials:

  • Cell lysates (e.g., from cultured neurons or keratinocytes)

  • [D3]-Tricosanoic acid (deuterated substrate)

  • NADPH regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Cytochrome P450 reductase

  • Reaction buffer (e.g., Tris-HCl, pH 7.4)

  • Organic solvents for extraction (e.g., hexane, isopropanol)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare cell lysates from the desired cell type.

  • Set up the reaction mixture containing the cell lysate, [D3]-tricosanoic acid, NADPH regenerating system, and cytochrome P450 reductase in the reaction buffer.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding an acidic solution.

  • Extract the lipids using organic solvents.

  • Dry the organic phase and derivatize the fatty acids to their trimethylsilyl (B98337) (TMS) esters.

  • Analyze the samples by GC-MS, monitoring for the formation of [D3]-2-hydroxytricosanoic acid-TMS ether.

  • Quantify the product by comparing its peak area to that of a known amount of an internal standard.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in cellular lipid extracts using liquid chromatography-tandem mass spectrometry.[4][5][6]

Materials:

  • Cell pellets

  • Internal standard (e.g., C17:0-OH or a deuterated analog of C23:0-OH)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • LC-MS/MS system with a C18 reverse-phase column

  • Mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid)

Procedure:

  • Homogenize cell pellets in the presence of the internal standard.

  • Perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the lipid extract in the initial mobile phase.

  • Inject the sample onto the LC-MS/MS system.

  • Separate the fatty acids using a reverse-phase gradient.

  • Detect and quantify this compound using multiple reaction monitoring (MRM) in negative ion mode. The transition would be from the deprotonated molecule [M-H]⁻ to a characteristic fragment ion.

  • Calculate the concentration of this compound based on the peak area ratio to the internal standard.

Signaling Pathways and Cellular Functions

The presence and metabolism of this compound have significant implications for cellular signaling and function, with distinct outcomes in different cell types.

Neuronal Cells

In the central nervous system, 2-hydroxy fatty acids are crucial components of galactosylceramides and sulfatides, which are major lipids of the myelin sheath produced by oligodendrocytes.[7][8] Deficiencies in FA2H and the subsequent lack of 2-hydroxylated sphingolipids lead to severe neurological disorders characterized by demyelination and neurodegeneration. Recent studies suggest that tricosanoic acid (C23:0), the precursor of this compound, is reduced in the frontal cortex of Alzheimer's disease patients, and higher serum levels are associated with better cognitive function, potentially through its influence on neuronal membrane fluidity and signaling via free fatty acid receptors like FFAR1.[9][10][11]

Keratinocytes

In the epidermis, 2-hydroxyceramides are essential for the formation and maintenance of the skin's permeability barrier.[12] They contribute to the highly organized lipid structure of the stratum corneum, preventing water loss and protecting against environmental insults. While the direct signaling roles of this compound in keratinocytes are less defined, other alpha-hydroxy acids have been shown to modulate keratinocyte differentiation and the skin barrier.[13][14][15] Short-chain fatty acids, for instance, can promote keratinocyte differentiation and the expression of key barrier proteins like loricrin and filaggrin.[16][17][18] It is plausible that this compound, as a component of ceramides, indirectly influences these differentiation pathways by contributing to the structural integrity of the epidermis.

Visualizing the Pathways

Metabolic Pathway of this compound

Metabolism cluster_synthesis Synthesis (Endoplasmic Reticulum) cluster_degradation Degradation (Peroxisome) Tricosanoic_Acid Tricosanoic Acid (C23:0) FA2H Fatty Acid 2-Hydroxylase (FA2H) Tricosanoic_Acid->FA2H 2_OH_Tricosanoic_Acid This compound (C23:0-OH) FA2H->2_OH_Tricosanoic_Acid 2_OH_Tricosanoic_Acid_Deg This compound 2_OH_Tricosanoic_Acid->2_OH_Tricosanoic_Acid_Deg Transport to Peroxisome Acyl_CoA_Synthetase Acyl-CoA Synthetase 2_OH_Tricosanoic_Acid_Deg->Acyl_CoA_Synthetase 2_OH_Tricosanoyl_CoA 2-Hydroxytricosanoyl-CoA Acyl_CoA_Synthetase->2_OH_Tricosanoyl_CoA HACL1 2-Hydroxyacyl-CoA Lyase 1 (HACL1) 2_OH_Tricosanoyl_CoA->HACL1 Docosanal Docosanal (C22 Aldehyde) HACL1->Docosanal Formyl_CoA Formyl-CoA HACL1->Formyl_CoA Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Docosanal->Aldehyde_Dehydrogenase Docosanoic_Acid Docosanoic Acid (C22:0) Aldehyde_Dehydrogenase->Docosanoic_Acid

Caption: Metabolic fate of this compound.

Experimental Workflow for FA2H Activity Assay

FA2H_Workflow Start Start: Cell Lysate Preparation Reaction Incubate Lysate with [D3]-Tricosanoic Acid & Cofactors Start->Reaction Extraction Lipid Extraction Reaction->Extraction Derivatization TMS Derivatization Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Quantification Quantify [D3]-2-OH-Tricosanoic Acid Analysis->Quantification

Caption: Workflow for FA2H enzyme activity assay.

Signaling Roles of 2-Hydroxy Fatty Acids

Signaling cluster_neuron Neuronal Cells cluster_keratinocyte Keratinocytes 2OHFA_N 2-Hydroxy Fatty Acids Myelin Myelin Sheath Integrity 2OHFA_N->Myelin Structural Component FFAR1 FFAR1 Signaling 2OHFA_N->FFAR1 Neuroprotection Neuroprotection & Cognitive Function FFAR1->Neuroprotection 2OHFA_K 2-Hydroxy Fatty Acids Barrier Skin Permeability Barrier 2OHFA_K->Barrier Component of Ceramides Differentiation Keratinocyte Differentiation (e.g., Loricrin, Filaggrin) Barrier->Differentiation Indirect Influence

Caption: Differential signaling roles of 2-hydroxy fatty acids.

Conclusion

The metabolism of this compound is a highly regulated process with significant cell type-specific implications. In neuronal cells, its synthesis is paramount for the structural integrity of myelin, and its dysregulation is linked to severe neurodegenerative diseases. In keratinocytes, it is a key contributor to the protective barrier of the skin. Further research into the specific signaling pathways modulated by this compound in these and other cell types will be crucial for developing targeted therapeutic strategies for a range of associated disorders. The experimental protocols and comparative data presented in this guide offer a foundation for such future investigations.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Hydroxytricosanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Hydroxytricosanoic acid, a very long-chain alpha-hydroxy fatty acid. By adhering to these procedural, step-by-step instructions, laboratories can maintain a safe working environment and comply with regulatory standards.

Quantitative Data of this compound
PropertyValueSource
Molecular Formula C₂₃H₄₆O₃PubChem[1], Cayman Chemical[2]
Molecular Weight 370.6 g/mol PubChem[1], Cayman Chemical[2]
Physical State SolidAlfa Chemistry
Solubility Soluble in Chloroform:Methanol (5:1)Cayman Chemical[2]
Storage Temperature -20°CCayman Chemical[2]
Stability ≥ 4 yearsCayman Chemical[2]

Note: While an SDS for the methyl ester of this compound suggests no hazardous classification, this may not apply to the free acid form. General precautions for handling acidic compounds should be followed.

Experimental Protocols for Disposal

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. For small quantities, in-lab neutralization may be permissible, contingent upon institutional policies and local regulations.

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Safety goggles or a face shield

  • Chemically resistant gloves (e.g., nitrile)

  • A laboratory coat

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure
  • Segregation and Containerization :

    • Keep this compound waste separate from other chemical waste to prevent incompatible mixtures.

    • Store the waste in a clearly labeled, sealed, and chemically compatible container. The label should include the full chemical name, concentration, and appropriate hazard symbols.

    • Accumulate waste in a designated, well-ventilated, and secure area.

  • Disposal via Licensed Contractor (Preferred Method) :

    • Arrange for the collection of the labeled waste container by a licensed hazardous waste disposal company. This ensures compliance with all local, regional, and national environmental regulations.

  • In-Lab Neutralization (for small quantities, if permitted) :

    • Dissolution : If the waste is in solid form, dissolve it in a minimal amount of a suitable solvent, such as a chloroform-methanol mixture.

    • Dilution : Slowly and carefully add the dissolved acidic waste to a large beaker containing a significant excess of water (a 1:10 ratio of acid solution to water is recommended) to dilute it.

    • Neutralization : While stirring continuously, slowly add a weak base solution, such as sodium bicarbonate (baking soda) or a dilute sodium hydroxide (B78521) solution.

    • pH Monitoring : Frequently monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH of the solution is neutral (between 6.0 and 8.0).

    • Final Disposal of Neutralized Solution : Once the pH is confirmed to be neutral, the resulting salt solution may be permissible for drain disposal with copious amounts of water, depending on local wastewater regulations. Always verify with your institution's Environmental Health and Safety (EHS) department and local authorities before proceeding with drain disposal. If drain disposal is not permitted, the neutralized solution must be collected in a labeled container and disposed of through a licensed waste contractor.

Spill Response

In the event of a spill, follow these steps:

  • Evacuate and restrict access to the affected area.

  • Wearing appropriate PPE, cover the spill with an absorbent material suitable for acids (e.g., vermiculite, sand, or a commercial acid spill kit).

  • Carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste.

  • Clean the spill area with a neutralizing agent (such as a sodium bicarbonate solution) and then with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_disposal Disposal Path cluster_end Completion start Start: 2-Hydroxytricosanoic Acid Waste wear_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->wear_ppe segregate Segregate Waste in a Labeled, Compatible Container wear_ppe->segregate decision Small Quantity & Institutional Policy Allows In-Lab Neutralization? segregate->decision neutralize Neutralize with Weak Base to pH 6.0-8.0 decision->neutralize Yes licensed_contractor Dispose via Licensed Hazardous Waste Contractor decision->licensed_contractor No check_drain Local Regulations Permit Drain Disposal of Neutralized Solution? neutralize->check_drain drain_disposal Dispose Down Drain with Copious Amounts of Water check_drain->drain_disposal Yes check_drain->licensed_contractor No end End of Disposal Process drain_disposal->end licensed_contractor->end

References

Personal protective equipment for handling 2-Hydroxytricosanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Hydroxytricosanoic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Safety Goggles & Face ShieldMust be worn to protect against potential splashes.[1][2][3] A full-face shield offers an additional layer of protection.[4]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for their resistance to a variety of chemicals.[2][3][4] Ensure gloves are inspected for integrity before each use.[1]
Body Protection Laboratory Coat or Chemical-Resistant SuitA lab coat should be worn at a minimum. For tasks with a higher risk of splashing, a chemical-resistant suit or apron is advised.[1][2][5]
Respiratory Protection NIOSH-Approved RespiratorUse a respirator if there is a risk of generating dust or aerosols, especially when working outside of a chemical fume hood.[2][6]

Operational Plan: Step-by-Step Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Ensure that safety showers and eyewash stations are readily accessible and in good working order.[6]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly.

  • Weighing and Transfer: As this compound is a solid, handle it carefully to avoid generating dust.[6][7][8] Use appropriate tools (e.g., spatula) for transfers.

  • Dissolving: When preparing solutions, be aware of the compound's solubility in chloroform (B151607) and methanol (B129727) mixtures.[8]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[9][10] Decontaminate all work surfaces and equipment.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][9] Storage at room temperature is generally acceptable.[7]

Emergency and Disposal Protocols

First-Aid Measures:

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.[9]
Skin Contact Remove contaminated clothing and shoes. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9][10] If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air.[10] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[11]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk.[11] Seek immediate medical attention.

Disposal Plan: The disposal of this compound and its containers must be conducted in compliance with all federal, state, and local regulations.

  • Waste Segregation: Collect waste containing this compound in a designated, properly labeled, and sealed container.[12] Do not mix with other waste streams to avoid potential reactions.[12]

  • Professional Disposal: Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company.[10][12] Do not dispose of it down the drain or in regular trash.[10] For small quantities, in-lab neutralization may be an option, but this must be done in accordance with institutional and local guidelines.[12]

Physicochemical Data for this compound

PropertyValue
Molecular Formula C₂₃H₄₆O₃[7][8][13]
Molecular Weight 370.6 g/mol [8][13]
CAS Number 2718-37-8[8][13]
Physical State Solid[7]
Purity ≥98%[8]
Solubility Soluble in a 5:1 chloroform:methanol mixture.[8]

Experimental Workflow Visualization

The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_storage_disposal Storage & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh and Transfer prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_decon Decontaminate Work Surfaces handle_dissolve->cleanup_decon disposal_collect Collect Waste in Labeled Container handle_dissolve->disposal_collect Generate Waste cleanup_wash Wash Hands cleanup_decon->cleanup_wash storage Store in a Cool, Dry, Well-Ventilated Area cleanup_wash->storage disposal_arrange Arrange for Professional Hazardous Waste Disposal disposal_collect->disposal_arrange

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxytricosanoic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxytricosanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.